2-(Piperidin-4-YL)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCWBSDEASNABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441017 | |
| Record name | 2-(PIPERIDIN-4-YL)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304462-63-3 | |
| Record name | 2-(PIPERIDIN-4-YL)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-4-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Piperidin-4-YL)benzonitrile chemical properties and structure
An In-Depth Technical Guide to 2-(Piperidin-4-YL)benzonitrile: Structure, Properties, and Applications
Introduction
This compound is a bifunctional organic molecule that has garnered significant attention within the fields of medicinal chemistry and drug discovery. It incorporates two key pharmacophoric units: a piperidine ring, a ubiquitous scaffold in numerous pharmaceuticals, and a benzonitrile moiety, which serves as a versatile synthetic handle and a modulator of electronic properties.[1][2] This unique combination makes this compound a valuable building block for the synthesis of complex molecular architectures aimed at a wide array of biological targets. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic routes, and its pivotal role as an intermediate in the development of novel therapeutic agents.
Chemical Identity and Structure
Nomenclature and Chemical Identifiers
-
IUPAC Name : this compound
-
Synonyms : 2-(4-Piperidinyl)benzonitrile, 2-Piperidin-4-ylbenzenecarbonitrile[3]
-
CAS Number : The CAS number for the parent structure is not uniquely defined in the provided results, as many derivatives are listed. Researchers should verify the specific CAS number for their compound of interest (e.g., specific salts or protected forms).
-
Molecular Formula : C₁₂H₁₄N₂[4]
-
Molecular Weight : 186.25 g/mol [5]
Structural Representation
The structure consists of a piperidine ring attached at its C4 position to the C2 position of a benzonitrile ring. The piperidine ring typically adopts a stable chair conformation.[1]
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectral Properties
The properties of this compound are dictated by its constituent functional groups. The data presented below are compiled from predictive models and experimental data for closely related analogues.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂ | [4] |
| Molecular Weight | 186.25 g/mol | [5] |
| Appearance | Typically a crystalline solid | [1] |
| XLogP3-AA | 1.8 - 2.6 | [4][5] |
| Hydrogen Bond Donor Count | 1 (Piperidine N-H) | [4] |
| Hydrogen Bond Acceptor Count | 2 (Piperidine N, Nitrile N) | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 40.7 Ų | [6] |
| Solubility | Soluble in organic solvents like ethanol and DMSO | [1] |
Table 2: Spectral Data Summary
| Technique | Key Features |
| ¹H NMR | Signals expected for the aromatic protons of the benzonitrile ring (approx. 7.4-7.8 ppm), piperidine ring protons (approx. 1.5-3.5 ppm), and the N-H proton (variable, broad singlet). |
| ¹³C NMR | Aromatic carbons (approx. 110-140 ppm), the nitrile carbon (approx. 118 ppm), and aliphatic carbons of the piperidine ring (approx. 25-55 ppm).[7] |
| IR Spectroscopy | Characteristic sharp absorption for the C≡N (nitrile) stretch around 2220-2230 cm⁻¹, N-H stretch for the secondary amine around 3300-3500 cm⁻¹, and C-H stretches for aromatic and aliphatic groups.[5] |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z ≈ 187.12.[4] |
Synthesis and Reactivity
General Synthetic Approach
The synthesis of this compound and its derivatives often involves the coupling of a pre-functionalized piperidine ring with a substituted benzonitrile. A common and robust strategy is the Nucleophilic Aromatic Substitution (SₙAr) reaction. In this approach, a piperidine derivative acts as the nucleophile, displacing a leaving group (typically a halogen, such as fluorine or chlorine) from an activated aromatic ring.
The workflow below illustrates a representative synthesis, which is a cornerstone for creating libraries of analogues for structure-activity relationship (SAR) studies.
Caption: Representative workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via SₙAr
This protocol describes the synthesis of the N-Boc protected precursor, followed by deprotection to yield the final product.
Step 1: Synthesis of tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate
-
To a solution of 4-amino-N-Boc-piperidine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add 2-fluorobenzonitrile (1.1 eq).
-
Add potassium carbonate (K₂CO₃) (2.5 eq) as a base to the mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Step 2: Deprotection to this compound
-
Dissolve the purified tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane (5-10 eq), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture in vacuo. If an HCl salt is formed, it can be triturated with diethyl ether to yield a solid.
-
To obtain the free base, neutralize the salt with a suitable base (e.g., aqueous NaHCO₃) and extract with an organic solvent. Dry and concentrate to yield the final product.
Chemical Reactivity
-
Nitrile Group : The electron-withdrawing nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (benzylamine derivative), significantly expanding the molecular diversity accessible from this core.[1]
-
Piperidine Nitrogen : The secondary amine of the piperidine ring is nucleophilic and basic. It can be readily alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents at the N1 position, which is a common strategy for modulating a compound's pharmacokinetic properties (e.g., solubility, cell permeability).[8]
-
Aromatic Ring : The benzonitrile ring can undergo further electrophilic aromatic substitution, although the nitrile group is deactivating. The positions ortho and para to the piperidine substituent are activated towards substitution.
Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry. The piperidine moiety provides a three-dimensional vector for exiting the plane of the aromatic ring, allowing for precise interactions with protein binding pockets, while the benzonitrile can engage in hydrogen bonding or dipole-dipole interactions.
-
Scaffold for Bioactive Agents : This molecule is a key intermediate in the synthesis of compounds targeting a range of diseases. Derivatives have been explored as potential anti-inflammatory agents, enzyme inhibitors, and receptor modulators for neurological disorders.[1][9] The ability to functionalize both the piperidine nitrogen and the nitrile group allows for systematic exploration of the chemical space around the core structure.
-
Precursor for Fused Heterocyclic Systems : The nitrile and the piperidine N-H group can be involved in cyclization reactions to form more complex, rigid heterocyclic systems, which are often sought after in drug design to improve selectivity and reduce off-target effects.
-
Fragment-Based Drug Design (FBDD) : Both the piperidine and benzonitrile fragments are common starting points in FBDD campaigns. This combined molecule serves as a more advanced starting point for growing a lead compound with favorable properties.
Safety and Handling
-
Hazard Identification :
-
Piperidine derivatives can be corrosive and cause severe skin and eye damage.[10][11] They are often harmful if swallowed or inhaled.[12]
-
Benzonitrile compounds can be toxic and may release hydrogen cyanide upon decomposition at high temperatures.[13]
-
The compound should be handled as a substance with potential acute toxicity (oral, dermal, inhalation) and as a skin/eye irritant.[14]
-
-
Handling and Personal Protective Equipment (PPE) :
-
Storage :
-
First Aid Measures :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[13]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[14]
-
Conclusion
This compound is a strategically important chemical entity that bridges the worlds of aliphatic and aromatic chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its dual functional groups, establishes it as a powerful platform for the development of novel small molecules. For researchers in medicinal chemistry and organic synthesis, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the design and creation of next-generation therapeutics.
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Navigating the Nomenclature: A Comprehensive Guide to 2-(Piperidin-4-YL)benzonitrile and Its Chemical Identity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug discovery, precise molecular identification is paramount. The compound 2-(Piperidin-4-YL)benzonitrile, a key building block in the synthesis of advanced therapeutic agents, is known in the scientific literature by a variety of names. This guide provides a comprehensive overview of its synonyms, key identifiers, and its crucial role as a synthetic intermediate, particularly in the development of mTOR inhibitors. A clear understanding of this compound's nomenclature is essential for researchers to effectively search databases, interpret scientific literature, and advance their research and development programs.
Core Identifiers of this compound
To ensure unambiguous identification, it is crucial to be familiar with the primary chemical identifiers for this compound. These include its CAS Registry Number, molecular formula, and standardized chemical notations.
| Identifier | Value | Source |
| CAS Number | 304462-63-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄N₂ | [2] |
| Molecular Weight | 186.25 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| InChI | InChI=1S/C12H14N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | N/A |
| InChIKey | XZCWBSDEASNABK-UHFFFAOYSA-N | N/A |
| SMILES | C1CNCCC1C2=CC=CC=C2C#N | N/A |
Unraveling the Synonyms: A Comparative Overview
The varied nomenclature for this compound can be a source of confusion. The following table delineates the most commonly encountered synonyms in chemical databases, supplier catalogs, and the broader scientific literature. Understanding these variations is critical for conducting thorough literature and database searches.
| Synonym | Source | Notes |
| 2-(4-Piperidinyl)benzonitrile | N/A | A common variation in nomenclature. |
| Benzonitrile, 2-(4-piperidinyl)- | N/A | An indexing format often used in chemical databases. |
| 2-Piperidin-4-ylbenzenecarbonitrile | N/A | A more descriptive name specifying the carbonitrile group. |
| 2-(4-Piperidyl)benzonitrile | N/A | A slight variation of "piperidinyl". |
It is imperative for researchers to recognize the distinction between this compound and its isomers, such as 4-(Piperidin-4-yl)benzonitrile (CAS No. 162997-34-4)[4], where the piperidine group is attached to the para-position of the benzonitrile ring. Such positional isomers can have significantly different chemical properties and biological activities.
Synthetic Pathways and Methodologies
The synthesis of this compound is a critical process for its application in drug discovery. A key and well-documented method involves the deprotection of a carbamate-protected precursor.
Experimental Protocol: Deprotection of tert-Butyl 4-(2-Cyanophenyl)piperidine-1-carboxylate
This procedure is adapted from methodologies described in the patent literature, providing a reliable route to the free amine.[5]
Reaction Scheme:
A schematic for the synthesis of this compound.
Materials:
-
tert-Butyl 4-(2-cyanophenyl)piperidine-1-carboxylate
-
4 N HCl in dioxane
-
Ice bath
Procedure:
-
To a solution of tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate (1.0 eq), add 4 N HCl in dioxane.
-
The addition is performed under cooling with an ice bath.
-
The reaction mixture is then stirred at 20°C for 16 hours.
-
Upon completion, the mixture is concentrated under reduced pressure to afford this compound.
Causality of Experimental Choices:
-
tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1]
-
Hydrochloric Acid in Dioxane: Anhydrous acidic conditions are essential for the clean and efficient cleavage of the Boc group.[1] The use of HCl in an organic solvent like dioxane prevents the introduction of water, which could lead to unwanted side reactions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide.
Application in Drug Discovery: A Scaffold for mTOR Inhibitors
This compound is a valuable intermediate in the synthesis of complex molecules with therapeutic potential. A prominent application is in the development of mechanistic target of rapamycin (mTOR) inhibitors. The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in diseases such as cancer.[6]
The piperidine and benzonitrile moieties of this compound serve as key pharmacophoric elements that can be further elaborated to interact with the ATP-binding site of the mTOR kinase. The nitrogen atom of the piperidine ring can be functionalized to introduce various substituents that can modulate the potency, selectivity, and pharmacokinetic properties of the final inhibitor. The benzonitrile group can engage in hydrogen bonding or other interactions within the kinase active site.
The role of this compound in the design of mTOR inhibitors.
The development of novel mTOR inhibitors is an active area of research in oncology, and building blocks like this compound are instrumental in these efforts.[3][7][8][9]
Conclusion
A precise understanding of the nomenclature and chemical identifiers of this compound is fundamental for researchers in the field of drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its synonyms, key identifiers, and a detailed look at its synthesis and application as a crucial intermediate in the development of mTOR inhibitors. By leveraging this information, scientists can more effectively navigate the chemical literature and databases, fostering innovation and accelerating the discovery of new therapeutic agents.
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An In-depth Technical Guide to the Biological Activity of 2-(Piperidin-4-YL)benzonitrile Derivatives
Introduction: A Versatile Scaffold in Modern Drug Discovery
The 2-(piperidin-4-yl)benzonitrile scaffold is a privileged structure in medicinal chemistry, characterized by a benzonitrile ring linked to a piperidine moiety at the 4-position. This structural framework has proven to be a remarkably versatile template for designing potent and selective modulators of various high-value biological targets. The nitrile group, an electron-withdrawing moiety, and the basic piperidine ring provide key interaction points with biological macromolecules, while the overall structure allows for extensive synthetic modification to fine-tune pharmacological properties.[1]
This guide provides a comprehensive overview of the biological activities associated with this class of compounds, focusing primarily on their role as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. We will delve into the mechanism of action, present key preclinical data, outline validated experimental protocols for their evaluation, and explore other emerging therapeutic applications.
Primary Biological Target: Indoleamine 2,3-dioxygenase 1 (IDO1)
The most significant and well-documented biological activity of this compound derivatives is the potent inhibition of the IDO1 enzyme. IDO1 is a cytosolic, heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway, converting the essential amino acid L-tryptophan into N-formylkynurenine.[2]
In the context of oncology, IDO1 is a critical mediator of immune suppression. Many tumor cells overexpress IDO1, leading to the depletion of tryptophan in the local tumor microenvironment and the accumulation of its metabolite, kynurenine.[2][3] This dual effect has profound consequences for the anti-tumor immune response:
-
Tryptophan Depletion: Tryptophan is essential for the proliferation and activation of immune cells, particularly effector T-cells. Its scarcity induces a starvation response that impairs T-cell function.[2]
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites actively promote the differentiation of regulatory T-cells (Tregs) and suppress the activity of cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells.[3]
By inhibiting IDO1, this compound derivatives block this immunosuppressive pathway, thereby restoring tryptophan levels and preventing kynurenine accumulation. This action reactivates the host's anti-tumor immune response, making IDO1 inhibitors a promising class of agents for cancer immunotherapy, particularly in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[2][3]
Signaling Pathway: IDO1-Mediated Immune Suppression
The following diagram illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment and how its inhibition can reverse this effect.
Caption: IDO1 pathway inhibition by this compound derivatives.
Pharmacological Data: Navoximod (GDC-0919) as a Case Study
Navoximod (also known as GDC-0919 or NLG919) is a potent, orally bioavailable small-molecule inhibitor of IDO1 and a prime example of a clinically investigated this compound derivative.[3][4] Its pharmacological profile underscores the potential of this chemical class.
| Parameter | Value | Assay Type | Source |
| Ki | 7 nM | Cell-free enzyme assay | [5] |
| IC50 | 28 nM | Cell-free enzyme assay | [4] |
| EC50 | 70-75 nM | Cell-based IDO1 activity | [4][5][6] |
| ED50 | 80 nM | Human allogeneic MLR (T-cell suppression reversal) | [5][6] |
| ED50 | 120 nM | Mouse antigen-specific T-cell suppression reversal | [5][6] |
| Oral Bioavailability (F) | >70% (in mice) | Preclinical pharmacokinetics | [6] |
-
Ki: Inhibitor constant, a measure of binding affinity.
-
IC50: Half-maximal inhibitory concentration in a cell-free system.
-
EC50: Half-maximal effective concentration in a cellular context.
-
ED50: Half-maximal effective dose in a functional assay (Mixed Lymphocyte Reaction).
-
MLR: Mixed Lymphocyte Reaction, an assay to measure T-cell proliferation.
Preclinical studies have demonstrated that Navoximod effectively reduces kynurenine levels in plasma and tissues following oral administration.[5][6] In tumor models, it enhances the anti-tumor efficacy of vaccines and other immunotherapies, leading to significant reductions in tumor volume.[4][6] Clinical trials have evaluated Navoximod both as a single agent and in combination with the PD-L1 inhibitor atezolizumab, showing manageable safety and evidence of clinical activity across various tumor types.[2][4]
Experimental Protocols for Biological Evaluation
Validating the biological activity of novel this compound derivatives requires a tiered approach, moving from biochemical assays to cell-based and in vivo models.
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on recombinant human IDO1 enzyme activity.
Principle: The assay measures the conversion of L-Tryptophan to N-formylkynurenine, which is then converted to kynurenine. Kynurenine has a distinct absorbance at 321 nm, which can be quantified.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 200 µg/mL Catalase.
-
Substrate Solution: L-Tryptophan in Assay Buffer.
-
Enzyme Solution: Recombinant human IDO1 enzyme diluted in Assay Buffer.
-
Test Compound: Serially diluted in DMSO, then further diluted in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of Test Compound or vehicle control (DMSO in Assay Buffer) to wells of a 96-well UV-transparent plate.
-
Add 50 µL of Enzyme Solution to all wells.
-
Incubate for 15 minutes at 25°C to allow for compound binding.
-
Initiate the reaction by adding 100 µL of Substrate Solution.
-
Incubate the plate for 60-90 minutes at 25°C.
-
-
Detection:
-
Stop the reaction by adding 50 µL of 30% (w/v) Trichloroacetic Acid (TCA).
-
Incubate for 30 minutes at 60°C to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new UV-transparent plate.
-
Read the absorbance at 321 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a no-enzyme control.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow Diagram: In Vitro IDO1 Assay
Caption: Workflow for determining in vitro IDO1 enzyme inhibition.
Emerging Biological Activities
While IDO1 inhibition is the most prominent activity, the versatile 2-(piperidin-4-yl) scaffold has been adapted to target other biological systems.
-
Anti-Inflammatory Agents: Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share the core piperidine feature, have shown potent anti-inflammatory activity.[7][8] These compounds inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines, key mediators of inflammation.[7] The mechanism involves the suppression of the NF-κB signaling pathway.[7][8]
-
Antifungal Agents: Hybrid molecules combining the 2-(piperidin-4-yl) core with a tetrahydroisoquinoline structure have demonstrated significant antimycotic effects against clinically relevant yeast species, including Candida albicans and Candida krusei.[9]
-
Anticancer Agents (Other Targets): The scaffold has been used to develop inhibitors for other cancer-related targets. Derivatives have been synthesized as potential dual inhibitors of VEGFR-2 and c-Met kinases, which are involved in tumor angiogenesis and metastasis.[10] Others have been designed as activators of the Hypoxia-Inducible Factor 1 (HIF-1α) pathway, which can promote tumor cell apoptosis under certain conditions.[11]
Future Directions and Conclusion
The this compound scaffold and its close analogs represent a highly successful platform in drug discovery. The clinical progression of IDO1 inhibitors like Navoximod highlights the therapeutic potential of this chemical class in immuno-oncology. The key to their success lies in the scaffold's ability to be readily modified, allowing for precise tuning of potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on:
-
Next-Generation IDO1 Inhibitors: Developing compounds with improved pharmacokinetic profiles or the ability to overcome potential resistance mechanisms.
-
Dual-Target Inhibitors: Designing single molecules that inhibit both IDO1 and other immunosuppressive targets (e.g., PD-L1, TDO) to achieve a more profound anti-tumor effect.
-
Expansion into Other Therapeutic Areas: Further exploring the scaffold's potential in treating inflammatory, neurological, and infectious diseases by systematically modifying the core structure to engage different biological targets.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56956108, Navoximod.
- Tse, A. N., et al. (2018). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research.
- Falchook, G., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer.
- Li, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie.
- Schrey, A. K., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.
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- El-Sayed, H. A., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules.
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The Piperidine Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2][3] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.[1]
Part 1: The Physicochemical Advantage of the Piperidine Moiety
The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2][4]
-
Basicity and Target Interaction : The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[2] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues like aspartate and glutamate in target proteins.[2][3] This feature is crucial for the binding affinity of many piperidine-containing drugs.[3]
-
Conformational Flexibility : The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[1][3] This flexibility is not a liability but a key advantage, enabling the molecule to orient its substituents in optimal axial or equatorial positions to fit snugly within the binding pockets of diverse biological targets.[1][3][4]
-
Modulation of Lipophilicity and Solubility : The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[1] This allows medicinal chemists to fine-tune a compound's overall lipophilicity (LogP) and water solubility by introducing various substituents. This modulation is critical for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4]
-
Metabolic Stability : The piperidine scaffold is generally characterized by high chemical stability.[4] Its saturated nature makes it less prone to oxidative metabolism compared to aromatic rings. This inherent stability contributes to improved pharmacokinetic profiles and reduced toxicity.[4] Furthermore, strategic functionalization can enhance metabolic stability.[1]
| Property | Typical Value | Significance in Drug Design | Source |
| pKa (conjugate acid) | ~11.2 | Enables strong ionic interactions with target proteins at physiological pH. | [2][3] |
| Conformation | Chair (most stable) | Allows optimal orientation of substituents for receptor binding. | [1][3] |
| Character | Balanced Lipophilic/Hydrophilic | Provides a versatile framework for tuning ADME properties. | [1] |
| Metabolic Profile | Generally stable | Contributes to favorable pharmacokinetics and reduced toxicity. | [4] |
Part 2: Therapeutic Versatility of Piperidine-Containing Drugs
The piperidine moiety is a cornerstone in drugs across a wide spectrum of therapeutic areas, demonstrating its remarkable versatility.[5][6]
-
Central Nervous System (CNS) Disorders : This is arguably the most prominent area for piperidine-based drugs.
-
Antipsychotics : Atypical antipsychotics like Risperidone and typical antipsychotics such as Haloperidol feature a piperidine ring essential for their interaction with dopamine and serotonin receptors.[2][7]
-
Analgesics : The potent opioid analgesic Fentanyl and its derivatives contain a central piperidine structure that is critical for their activity at the μ-opioid receptor.[8]
-
Alzheimer's Disease : Donepezil, a first-line treatment, is a piperidine derivative that acts as a reversible inhibitor of acetylcholinesterase (AChE).[3][9]
-
-
Oncology : The piperidine scaffold is increasingly found in modern anticancer agents.[9] Between 2017 and 2023, ten piperidine-containing anti-cancer drugs were approved by the US FDA.[1] These drugs function through diverse mechanisms, including the inhibition of crucial enzymes like kinases and the modulation of key signaling pathways.[1][10]
-
Infectious and Parasitic Diseases : Piperidine derivatives have been developed as effective agents against a range of pathogens.[5] Halofuginone, for instance, is an antiparasitic drug containing the piperidine scaffold.[5] The framework is also explored for antiviral, antibacterial, and antifungal applications.[11][12]
-
Other Major Applications : The utility of piperidine extends to antihistamines (e.g., Loratadine), anticoagulants (e.g., Clopidogrel metabolites), and anti-diabetic agents (e.g., Voglibose).[12][13][14]
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of piperidine-containing compounds is highly dependent on the substitution pattern on the ring.[4][10] The nature, position, and stereochemistry of these substituents are critical for optimizing potency, selectivity, and pharmacokinetic properties.[15]
Case Study: SAR in Anticancer Agents
The development of potent anticancer agents relies heavily on understanding these relationships. The following table summarizes key SAR data for piperidine derivatives targeting various cancer-related pathways.
| Compound Series | Target / Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀ (µM) | Reference |
| Furan-pyrazole piperidine derivatives | Akt1 / OVCAR-8 (Ovarian) | The furan-pyrazole moiety attached to the piperidine ring is crucial for kinase inhibition. | 0.02 - 15.8 | [10] |
| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | A thiosemicarbazone group at the C4 position of the piperidine is essential for enzyme inhibition. | 13.70 - 47.30 | [10] |
| Spirooxindolopyrrolidine-embedded piperidinone | FaDu (Hypopharyngeal) | The spirocyclic fusion of oxindole and pyrrolidine with the piperidinone core enhances cytotoxicity. | Better than Bleomycin | [5][9] |
This data clearly illustrates that the piperidine ring is not merely a passive linker but an active pharmacophoric element whose substituents dictate the molecule's interaction with its biological target.
Part 4: Key Synthetic Strategies
The widespread use of the piperidine scaffold is supported by well-established and versatile synthetic methodologies.[16] Developing fast and cost-effective methods for synthesizing substituted piperidines is a key focus of modern organic chemistry.[5]
Featured Protocol: Synthesis of a Donepezil Precursor
One of the most robust methods for piperidine synthesis is the catalytic hydrogenation of corresponding pyridine derivatives.[5] This method was instrumental in the synthesis of Donepezil, a key drug for treating Alzheimer's disease.[5]
Objective: To synthesize an alkoxy-piperidine precursor via chemoselective hydrogenation of a substituted pyridine.
Methodology: Palladium(0)-Catalyzed Hydrogenation[5]
-
Reactor Setup: To a high-pressure stainless-steel autoclave, add the substituted pyridine starting material (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add the Palladium on Carbon catalyst (Pd/C, typically 5-10 mol%). The choice of catalyst is crucial for chemoselectivity, leaving other functional groups intact.[5]
-
Purging: Seal the reactor and purge with an inert gas (e.g., Nitrogen or Argon) three times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with Hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi). The reaction is typically stirred at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude piperidine product.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the pure alkoxy-piperidine precursor.
This self-validating protocol relies on the clear disappearance of the starting material and the appearance of the product, which can be easily tracked and verified analytically. The chemoselectivity of the palladium catalyst ensures that other sensitive groups are not reduced.[5]
Part 5: Case Study: Piperidine in Action - Donepezil and Cholinergic Signaling
To understand the functional role of the piperidine moiety, we will examine Donepezil's mechanism of action in the context of Alzheimer's disease. Alzheimer's is characterized by a decline in the neurotransmitter acetylcholine (ACh). Donepezil works by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down ACh, thereby increasing ACh levels in the brain.[3][9]
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 8.0).
-
Prepare stock solutions of AChE enzyme, the test inhibitor (e.g., Donepezil), DTNB (Ellman's reagent), and the substrate (acetylthiocholine iodide, ATCI) in the buffer.
-
-
Assay Plate Setup (96-well plate):
-
Blank: Add 170 µL of buffer.
-
100% Activity Control (No Inhibitor): Add 150 µL of buffer and 20 µL of the inhibitor solvent (e.g., DMSO). [3] * Test Wells: Add 150 µL of buffer and 20 µL of the test compound at various concentrations.
-
-
Enzyme and Reagent Addition:
-
Add 10 µL of DTNB solution to all wells.
-
Add 20 µL of AChE solution to all wells except the blank.
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the ATCI substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 5-10 minutes. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The piperidine scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and contributing significantly to the development of effective therapies for a wide range of diseases. [2][3]Its favorable physicochemical properties, including its basicity, conformational flexibility, and metabolic stability, allow for the fine-tuning of molecular interactions with diverse biological targets. [3][4]The continued exploration of novel synthetic routes and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of new and improved piperidine-containing therapeutics for years to come.
References
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- Frolov, N. A., & Vereshchagin, A. N. (2023).
- S. S, S. S, V. S, & S. V. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]
- Otrębska-Machaj, E., & Grychowska, K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
- Chen, J. J., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]
- Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1434-1451. [Link]
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- Wang, R., et al. (2019). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 10(3), 1475-1487. [Link]
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The Benzonitrile Group: A Small Moiety with a Large Impact on Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Power of a Cyano Group on a Benzene Ring
In the vast and intricate world of medicinal chemistry, the benzonitrile group—a simple benzene ring adorned with a cyano (-C≡N) functional group—stands out as a remarkably versatile and powerful pharmacophore. Its unique electronic properties, steric profile, and ability to engage in a multitude of intermolecular interactions have cemented its status as a privileged scaffold in modern drug design. This guide provides a comprehensive technical overview of the significance of the benzonitrile moiety, delving into its fundamental physicochemical characteristics, its diverse roles in molecular recognition, and its successful incorporation into a range of FDA-approved therapeutics. We will explore the causality behind its selection in drug design, from its role as a bioisostere to its function as a reactive "warhead" in covalent inhibitors, providing field-proven insights for the seasoned researcher and a foundational understanding for those new to the field.
I. Physicochemical Properties: The Foundation of Versatility
The utility of the benzonitrile group in drug design is fundamentally rooted in its distinct physicochemical properties. The strong electron-withdrawing nature of the nitrile group significantly influences the electronic landscape of the aromatic ring, while its linear geometry provides a unique steric profile. These characteristics govern its interactions with biological targets and its pharmacokinetic profile.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₇H₅N | A relatively small and simple aromatic scaffold. |
| Molecular Weight | 103.12 g/mol | Contributes minimally to the overall molecular weight of a drug candidate, which is advantageous for maintaining favorable pharmacokinetic properties.[1][2][3] |
| Melting Point | -13 °C | Its liquid state at room temperature makes it a versatile solvent and reagent in synthesis.[1][2][3] |
| Boiling Point | 188-191 °C | A high boiling point allows for a wide range of reaction conditions during synthesis.[1][2][4] |
| Density | ~1.0 g/mL | Similar to water, which can be a factor in formulation and manufacturing processes.[1][2] |
| Solubility in Water | Slightly soluble | The aromatic ring confers hydrophobicity, while the polar nitrile group provides a degree of aqueous solubility. This balance is crucial for drug absorption and distribution.[3][4] |
| logP (Octanol/Water) | 1.56 | Indicates a moderate lipophilicity, which is often desirable for oral bioavailability and cell membrane permeability. |
| Dipole Moment | ~4.39 D | The significant dipole moment of the nitrile group allows for strong dipole-dipole interactions with protein targets.[3] |
II. The Multifaceted Roles of the Benzonitrile Group in Molecular Recognition
The benzonitrile moiety is far from being a passive scaffold. Its ability to engage in a variety of non-covalent and covalent interactions with biological targets is a primary driver for its inclusion in drug candidates.
A. A Master of Non-Covalent Interactions
The nitrile group's electronic and geometric features enable it to participate in several key non-covalent interactions that contribute to high-affinity binding:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a competent hydrogen bond acceptor. This enables it to form crucial interactions with hydrogen bond donors in the active sites of proteins, such as the backbone N-H groups or the side chains of amino acids like arginine, lysine, and asparagine.
-
Dipole-Dipole and Polar Interactions: The strong dipole moment of the nitrile group facilitates favorable dipole-dipole interactions with polar residues in the binding pocket of a target protein. This contributes significantly to the overall binding energy.
-
π-π Stacking: The electron-deficient nature of the benzonitrile ring, a result of the nitrile's electron-withdrawing properties, enhances its ability to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
-
Displacement of Water Molecules: The benzonitrile group can effectively displace high-energy water molecules from the binding site of a target protein. This entropic gain contributes favorably to the overall binding free energy, leading to enhanced potency.
III. The Benzonitrile Moiety in FDA-Approved Drugs: A Showcase of Success
The versatility of the benzonitrile group is best illustrated by its presence in a wide array of FDA-approved drugs across various therapeutic areas. This section highlights key examples, demonstrating the diverse applications of this remarkable pharmacophore.
| Drug Name | Target | Therapeutic Indication | Role of the Benzonitrile Group |
| Anastrozole | Aromatase | Hormone receptor-positive breast cancer | Key binding interactions within the aromatase active site, contributing to its potent and selective inhibition. |
| Letrozole | Aromatase | Hormone receptor-positive breast cancer | Similar to anastrozole, the benzonitrile group is crucial for binding to the heme iron of the aromatase enzyme, leading to potent inhibition.[5][6][7][8][9] |
| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes Mellitus | Forms a reversible covalent bond with the catalytic serine residue in the DPP-4 active site, leading to prolonged inhibition of the enzyme.[10][11][12][13][14] |
| Saxagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes Mellitus | The cyanopyrrolidine warhead, which includes a nitrile group, forms a reversible covalent adduct with the active site serine of DPP-4.[10][13] |
| Ruxolitinib | Janus Kinase 1/2 (JAK1/2) | Myelofibrosis, Polycythemia Vera | The benzonitrile group contributes to the binding affinity and selectivity for the JAK family of kinases. |
| Alectinib | Anaplastic Lymphoma Kinase (ALK) | ALK-positive non-small cell lung cancer | The benzonitrile moiety is a key structural feature for potent and selective inhibition of the ALK tyrosine kinase. |
| Enzalutamide | Androgen Receptor | Castration-resistant prostate cancer | The benzonitrile group plays a role in the antagonist activity at the androgen receptor. |
| Crisaborole | Phosphodiesterase 4 (PDE4) | Atopic Dermatitis | The benzonitrile group is part of the pharmacophore responsible for PDE4 inhibition. |
IV. The Benzonitrile Group as a Covalent Warhead: Forging a Lasting Bond
A particularly impactful application of the benzonitrile group in drug design is its role as a "warhead" in covalent inhibitors. The electrophilic nature of the nitrile carbon allows it to react with nucleophilic residues, such as cysteine or serine, in the active site of a target enzyme, forming a stable covalent bond. This can lead to irreversible or reversible inhibition, often resulting in enhanced potency and prolonged duration of action.
Mechanism of Covalent Inhibition by Nitriles
The general mechanism involves the nucleophilic attack of an amino acid residue (e.g., the hydroxyl group of serine or the thiol group of cysteine) on the electrophilic carbon of the nitrile. This forms a covalent adduct, such as a thioimidate or an O-imidate, effectively inactivating the enzyme. The reversibility of this bond can be tuned by modifying the electronic properties of the benzonitrile ring and its surrounding chemical environment.
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2-(Piperidin-4-YL)benzonitrile as a scaffold in medicinal chemistry
An In-Depth Technical Guide to 2-(Piperidin-4-YL)benzonitrile as a Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the concept of a "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple, distinct biological targets, serving as a versatile foundation for the development of a wide array of therapeutic agents. The this compound core and its close bioisosteres (such as benzimidazole and benzoxazole analogs) represent such a scaffold.[1] Its utility stems from a combination of favorable physicochemical properties and synthetic tractability.
The structure features two key components:
-
The Piperidine Ring: This saturated heterocycle is a cornerstone of medicinal chemistry. It often enhances aqueous solubility and metabolic stability while providing a three-dimensional architecture that can be tailored to fit the steric demands of a target's binding pocket.[1] The secondary amine of the piperidine offers a convenient handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1][2]
-
The Benzonitrile Moiety (or related heterocycle): This aromatic portion provides a rigid anchor for the molecule and can engage in crucial binding interactions such as π–π stacking and hydrogen bonding within the target protein. Its presence is integral to the pharmacophore of many inhibitors.
This guide will provide a senior application scientist's perspective on the synthesis, application, and optimization of the this compound scaffold, demonstrating its broad therapeutic potential across oncology, inflammation, and infectious diseases.
Part 1: Synthesis and Chemical Elaboration
The construction of molecules around the this compound core leverages robust and well-established chemical transformations. The choice of synthetic route is dictated by the desired final structure and the available starting materials.
Key Synthetic Strategies
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct and efficient method for coupling the piperidine and benzonitrile moieties. A common approach involves the reaction of a piperidine derivative with an activated aryl halide, such as 4-fluorobenzonitrile, often under basic conditions. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack by the piperidine nitrogen.[3]
-
Reductive Amination: This powerful reaction is ideal for forming the bond between a piperidine ring and another molecular fragment containing an aldehyde or ketone. It is a cornerstone for creating hybrid molecules, such as the piperidine-isoquinoline antimycotics, where a pre-formed piperidine is coupled with an isoquinoline aldehyde.[4][5]
-
Multi-Step Heterocycle Construction: For more complex bioisosteres like the benzoxazole or benzimidazole derivatives, a multi-step approach is required. For instance, the synthesis of a 2-(piperidin-4-yl)benzo[d]oxazole core can be achieved by the cyclization of 2-aminophenol with piperidine-4-carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).[6][7] The resulting core can then be further functionalized at the piperidine nitrogen.
Representative Synthetic Protocol: Synthesis of 2-(1-Alkylpiperidin-4-yl)benzo[d]oxazole
This protocol details the synthesis of a benzoxazole analog, a common isostere of the benzonitrile scaffold, demonstrating the multi-step construction and subsequent functionalization.
Step 1: Synthesis of the Core Scaffold (Intermediate 2)
-
Reactants: 2-Aminophenol (1 eq.) and piperidine-4-carboxylic acid (1 eq.).
-
Solvent/Reagent: Polyphosphoric acid (PPA).
-
Procedure: a. Combine 2-aminophenol and piperidine-4-carboxylic acid in a round-bottom flask. b. Add polyphosphoric acid to the mixture. c. Heat the reaction mixture to reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture and carefully pour it onto crushed ice. e. Neutralize the solution with a strong base (e.g., NaOH) to precipitate the product. f. Filter the solid, wash with water, and dry to yield the desired intermediate, 2-(piperidin-4-yl)benzo[d]oxazole (Intermediate 2).[6][7]
Step 2: N-Alkylation of the Piperidine Ring
-
Reactants: Intermediate 2 (1 eq.), the desired alkyl halide (e.g., chloroacetyl-derived intermediate) (1 eq.).
-
Base/Catalyst: Potassium carbonate (K₂CO₃) (1.5 eq.) and Potassium iodide (KI) (0.1 eq.).
-
Solvent: Acetone.
-
Procedure: a. Dissolve Intermediate 2 in acetone in a round-bottom flask. b. Add K₂CO₃ and KI to the solution. c. Add the alkyl halide and heat the mixture to reflux for 4 hours.[7] d. Monitor the reaction by TLC. e. After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. f. Purify the crude product by column chromatography to obtain the final N-alkylated derivative.
Part 2: Therapeutic Applications and Mechanistic Insights
The true power of the this compound scaffold lies in its adaptability. By modifying the substituents on the piperidine nitrogen and the aromatic core, researchers have developed potent agents for a variety of diseases.
Anticancer Agents: Targeting Kinase Signaling
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[2] The piperidine scaffold is exceptionally well-suited for designing kinase inhibitors, as it can effectively probe the ATP-binding pocket.[2][8]
Case Study: Dual VEGFR-2/c-Met Inhibitors A series of novel piperidinyl-based benzoxazole derivatives were designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis.[6][9]
-
Design Rationale: The benzoxazole core acts as a planar heteroaromatic system that facilitates binding within the ATP pocket through π–π interactions. The piperidine ring serves as a flexible, hydrophobic linker, optimally positioning functional groups for hydrogen bonding and other interactions.[6]
-
Mechanism of Action: The lead compound from this series, 11b , induced G₂/M cell-cycle arrest and apoptosis in breast cancer cells. This was accompanied by the upregulation of pro-apoptotic proteins (p53, BAX, caspase-9) and downregulation of the anti-apoptotic protein Bcl-2.[6]
Caption: Simplified Kinase Signaling Pathway and Point of Inhibition.
Table 1: In Vitro Activity of Representative Kinase Inhibitors [6]
| Compound | Target Kinase | IC₅₀ (µM) | Cytotoxicity vs. MCF-7 (IC₅₀, µM) |
| 11a | VEGFR-2 | 0.082 | 6.25 |
| c-Met | 0.280 | ||
| 11b | VEGFR-2 | 0.057 | 4.30 |
| c-Met | 0.181 | ||
| Sorafenib | VEGFR-2 | 0.058 | 4.95 |
| Staurosporine | c-Met | 0.237 | N/A |
Anti-inflammatory Agents: Modulating the NF-κB Pathway
Chronic inflammation is a key driver of many diseases. The 2-(piperidin-4-yl) scaffold has been successfully adapted to create potent anti-inflammatory agents.
Case Study: 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives A series of derivatives based on this scaffold were synthesized and found to be effective inhibitors of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.[10]
-
Mechanism of Action: The lead compound, 6e , was shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. It restored the phosphorylation level of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of the p65 subunit of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[10]
Caption: NF-κB Signaling Pathway and Point of Inhibition.
Table 2: In Vitro Anti-inflammatory Activity [10]
| Compound | NO Production Inhibition (IC₅₀, µM) | TNF-α Production Inhibition (IC₅₀, µM) |
| 5 | > 10 | > 10 |
| 6e | 0.86 | 1.87 |
| Ibuprofen | > 10 | > 10 |
Antifungal and Antibacterial Agents
The versatility of the scaffold extends to infectious diseases. By creating hybrid molecules, researchers have developed compounds with significant antimicrobial properties.
-
Antifungal Activity: Hybrid molecules combining piperidine and tetrahydroisoquinoline structures have been shown to be potent inhibitors of ergosterol biosynthesis in fungi.[4] They act on two key enzymes, Δ14‐reductase and C7/8‐isomerase, leading to the depletion of ergosterol and the accumulation of toxic precursors, ultimately causing fungal cell death.[4] Certain compounds showed noteworthy activity against clinically relevant species like Candida albicans and Candida krusei.[4][5]
-
Antibacterial Activity: 2-piperidin-4-yl-benzimidazole derivatives have demonstrated broad-spectrum antibacterial activity, with low micromolar minimal inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, including clinically important enterococci.[11]
Part 3: Advanced Protocols and Workflow
To translate a promising scaffold into a viable drug candidate, a rigorous and self-validating experimental workflow is essential. This involves iterative cycles of synthesis, biological testing, and data analysis.
Caption: Iterative Drug Discovery Workflow.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the potency of synthesized compounds against a target kinase, such as VEGFR-2.
-
Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, synthesized inhibitor compounds, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of the inhibitor compounds in DMSO, then dilute further in kinase buffer. b. In a 96-well plate, add the kinase, the substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Kₘ for the enzyme). d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of ADP produced using the detection reagent, which measures luminescence. f. Run controls including "no enzyme" and "no inhibitor" (vehicle control). g. Calculate the percent inhibition for each compound concentration relative to the vehicle control. h. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6]
Protocol: Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of the compounds on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7), cell culture medium, fetal bovine serum (FBS), 96-well plates, inhibitor compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure: a. Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the inhibitor compounds (and a vehicle control) and incubate for a set period (e.g., 72 hours). c. After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan. d. Remove the medium and add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control cells. g. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.[6][12]
Conclusion and Future Perspectives
The this compound scaffold and its analogs have proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its inherent "drug-like" properties and synthetic accessibility have enabled its application across diverse disease areas, from oncology to inflammation and infectious disease. The research highlighted in this guide underscores a critical principle in medicinal chemistry: the power of a privileged scaffold to generate high-quality lead compounds.
Future work will likely focus on further refining the scaffold to address more challenging biological targets. This includes its use in developing inhibitors for the NLRP3 inflammasome, potent sodium channel blockers, and Akt inhibitors.[13][14] As our understanding of disease biology deepens, the strategic modification of proven scaffolds like this compound will remain a cornerstone of efficient and successful drug development.
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- 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. (n.d.). PubMed. [Link]
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A Technical Guide to Identifying and Validating Therapeutic Targets of 2-(Piperidin-4-YL)benzonitrile Analogues
Introduction
The 2-(Piperidin-4-YL)benzonitrile scaffold represents a privileged structure in modern medicinal chemistry, serving as the core framework for a multitude of biologically active small molecules. Its inherent structural features—a rigid benzonitrile ring coupled with a flexible piperidine moiety—provide an ideal template for developing potent and selective modulators of various protein targets. This guide offers a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of novel analogues derived from this versatile scaffold. By integrating computational methods with robust experimental protocols, this document moves beyond simple procedural lists to explain the causal logic behind each step, ensuring a self-validating and scientifically rigorous approach to target deconvolution.
Chapter 1: Established Target Classes & Mechanistic Insights
The this compound core is prominently featured in inhibitors of two key enzyme families: histone demethylases and monoamine oxidases. Understanding the established structure-activity relationships (SAR) for these targets is foundational for designing new analogues and predicting potential off-target activities.
Lysine-Specific Demethylase 1 (LSD1/KDM1A)
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and dimethylated Lys4 of histone H3 (H3K4me1/2).[1] Its overexpression is implicated in numerous cancers, including acute myeloid leukemia (AML), making it a high-value therapeutic target.[1][2][3][4]
Mechanism of Inhibition : Analogues based on this scaffold are typically reversible, non-covalent inhibitors.[1][5] Crystallographic studies reveal that the benzonitrile group is crucial for potency, as the nitrogen atom of the cyano group forms a key hydrogen bond with the catalytic Lys661 residue deep within the active site.[1] The piperidine ring often interacts with acidic residues like Asp555, while other substituents on the core structure occupy adjacent hydrophobic pockets, further enhancing binding affinity.[1]
Key SAR Insights :
-
The Benzonitrile Moiety : Essential for high-affinity binding through interaction with Lys661.
-
The Piperidine Ring : Serves as a versatile anchor point. Modifications can modulate selectivity and physicochemical properties. Replacing it with a pyrrolidine ring has also yielded potent inhibitors.[2][5]
-
Aromatic Substituents : The addition of aromatic groups at other positions on the core scaffold can be optimized to fit into hydrophobic pockets, significantly impacting potency.[1]
Monoamine Oxidase B (MAO-B)
MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters, such as dopamine.[6] Selective MAO-B inhibitors are established therapeutics for neurodegenerative conditions like Parkinson's disease, where they help to alleviate motor symptoms by preserving dopamine levels.[6][7][8][9]
Mechanism of Inhibition : Similar to LSD1, many benzonitrile-containing compounds act as reversible, competitive inhibitors of MAO-B.[8][10] The structural homology between the catalytic sites of LSD1 and MAO-B explains this cross-reactivity. The inhibitor occupies the substrate-binding site, preventing the breakdown of monoamines.
Dual-Targeting Potential : The ability of this scaffold to inhibit both LSD1 and MAO-B presents an opportunity for developing dual-target agents. Such compounds could have applications in complex diseases where both pathways are dysregulated. However, for indications requiring high selectivity (e.g., oncology), careful chemical modification is necessary to minimize MAO-B activity and reduce potential neurological side effects.[5]
Chapter 2: A Framework for Novel Target Identification
While LSD1 and MAO-B are known targets, the promiscuity of the this compound scaffold suggests that novel analogues may interact with other, as-yet-unidentified proteins. A systematic approach combining computational prediction and unbiased experimental screening is essential for target deconvolution.
Affinity-Based Chemical Proteomics for Target Discovery
This experimental approach provides an unbiased method to identify the direct binding partners of a small molecule from a complex cellular proteome.[11][12][13] It involves synthesizing a "bait" molecule—an analogue functionalized with a linker and an affinity tag (e.g., biotin)—which is then used to "pull down" its protein targets from a cell lysate.
-
Probe Synthesis :
-
Causality : Begin with an active analogue of the this compound series. Identify a position on the molecule where modification does not abolish biological activity, often determined from SAR studies.[13] This is typically a solvent-exposed region.
-
Synthesize two versions of the probe:
-
Active Bait : The active analogue with a linker (e.g., polyethylene glycol) terminating in a biotin tag.
-
Negative Control : An inactive analogue, or the bait molecule with a scrambled key functional group, also tagged with biotin. This control is critical for distinguishing specific binders from non-specific background proteins.
-
-
-
Cell Lysate Preparation :
-
Culture and harvest the relevant cell line (e.g., a cancer cell line for an anti-proliferative compound).
-
Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like NP-40) to preserve native protein complexes.[14] Add protease and phosphatase inhibitors to maintain protein integrity.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Enrichment :
-
Incubate the clarified cell lysate separately with the "Active Bait" and the "Negative Control" probes.
-
Add streptavidin-conjugated magnetic beads to each lysate. The high affinity of biotin for streptavidin will immobilize the probes and any bound proteins onto the beads.[11][12]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This is a crucial step to reduce background noise.[15]
-
-
Elution and Sample Preparation for Mass Spectrometry :
-
Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or by using a more specific method like on-bead digestion with trypsin.
-
Separate the eluted proteins by SDS-PAGE. This allows for visualization of enriched proteins and serves as a final purification step.
-
Excise the entire protein lane (or specific enriched bands) and perform in-gel tryptic digestion.
-
-
LC-MS/MS Analysis and Data Interpretation :
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins in each sample using a database search algorithm (e.g., Sequest, Mascot).
-
Trustworthiness : A true target will be significantly enriched in the "Active Bait" sample compared to the "Negative Control." Quantitative proteomics techniques (e.g., label-free quantification) should be used to confidently identify specific interactors.
-
Caption: Workflow for identifying protein targets using affinity-based chemical proteomics.
Chapter 3: Target Validation and Mechanistic Confirmation
Identifying a protein via affinity proteomics is the first step; rigorous validation is required to confirm it as a genuine therapeutic target. This involves orthogonal assays to confirm direct binding in cells and to measure the functional consequences of that engagement.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method that confirms direct compound binding to its target within the native, complex environment of an intact cell.[16][17][18] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[16][18][19]
-
Cell Treatment :
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) and incubate at 37°C for 1-2 hours to allow for cell penetration and target binding.
-
-
Heat Challenge (Melt Curve) :
-
Harvest the treated cells and resuspend them in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling to 4°C.[16][17]
-
-
Cell Lysis and Fractionation :
-
Protein Quantification by Western Blot :
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western blotting with a validated antibody against the target.
-
Trustworthiness : A loading control (e.g., GAPDH or a protein known not to be stabilized by the compound) must be probed on the same blot to ensure equal protein loading across all samples.[16]
-
-
Data Analysis :
-
Melt Curve : Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[18]
-
Isothermal Dose-Response (ITDR) : To quantify potency, treat cells with a serial dilution of the compound and heat all samples at a single, fixed temperature (the Tagg50, where ~50% of the protein denatures in the absence of the compound).[16] Plotting the soluble protein amount against the compound concentration will yield a dose-response curve from which a cellular EC50 can be determined.
-
Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.
In Vitro Enzymatic Assays for Functional Confirmation
Once a target is validated in cells, its functional modulation must be quantified using in vitro assays with purified components. This step confirms direct inhibition and allows for the determination of key pharmacological parameters like IC50.
This protocol describes a common method for measuring MAO-B activity, which relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation reaction.[20]
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Reconstitute purified, recombinant human MAO-B enzyme in assay buffer.
-
Prepare a solution of the MAO-B substrate (e.g., tyramine or benzylamine).[6]
-
Prepare a detection reagent mix containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).
-
-
Assay Procedure (96-well plate format) :
-
Add the test compound across a range of concentrations (e.g., 10-point serial dilution) to the wells of a black 96-well plate.[20] Include wells for a positive control inhibitor (e.g., selegiline) and a no-inhibitor (vehicle) control.[20]
-
Add the MAO-B enzyme solution to all wells and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a solution containing the MAO-B substrate and the detection reagents to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically over 30-40 minutes at 37°C.[20] The rate of increase in fluorescence is proportional to the rate of H₂O₂ production and thus to MAO-B activity.
-
Calculate the initial reaction velocity (rate) for each concentration.
-
Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound ID | LSD1 IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/LSD1) |
| Analogue-01 | 35 | 1,200 | 34.3x |
| Analogue-02 | 150 | 95 | 0.6x (Dual-Target) |
| Analogue-03 | 8 | 5,500 | 687.5x (LSD1-Selective) |
| Analogue-04 | 2,100 | 25 | 0.01x (MAO-B-Selective) |
This table presents hypothetical data to illustrate how results would be summarized.
Conclusion
The this compound scaffold is a remarkably versatile starting point for the development of potent enzyme inhibitors. A successful drug discovery program built upon this core structure requires a multi-faceted approach to target identification and validation. By combining unbiased, discovery-oriented techniques like chemical proteomics with rigorous, hypothesis-driven validation methods such as CETSA and in vitro functional assays, researchers can confidently deconvolute the mechanism of action of novel analogues. This integrated strategy not only illuminates the direct targets of a compound but also provides critical insights into its cellular potency and selectivity, paving the way for the rational design of next-generation therapeutics.
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The Piperidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquity and Versatility of a Six-Membered Heterocycle
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] This guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.[2]
The enduring success of the piperidine moiety can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2]
The Physicochemical Advantage: Why Piperidine Works
The piperidine scaffold's success in drug design is not coincidental; it stems from a unique blend of physicochemical properties that enhance a drug's interaction with biological targets and its journey through the body.[1][2]
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[1][2] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a feature crucial for the binding affinity of many piperidine-containing drugs.[2]
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[1][2] This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1][2]
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[1][2] This allows for the modulation of a drug candidate's overall lipophilicity through substitution, which is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Metabolic Stability: While the piperidine ring can be a site of metabolism, its functionalization at positions adjacent to the nitrogen can enhance metabolic stability.[3] The use of spirocyclic bioisosteres is a common strategy to improve this parameter.[3][4]
Synthetic Strategies: Building the Piperidine Core
The construction of the piperidine ring is a well-established field in organic synthesis, with numerous methods available to create diverse substitution patterns. These strategies can be broadly categorized into intramolecular and intermolecular reactions.[5]
Key Synthetic Approaches:
-
Intramolecular Cyclization: In this approach, the substrate already contains a nitrogen source (typically an amino group) and one or more active sites that participate in the ring-forming reaction.[5] A new C-N or C-C bond is formed to complete the piperidine ring.[5]
-
Intermolecular Reactions: These methods involve the reaction of two or more separate molecules to build the piperidine scaffold. Examples include multicomponent reactions and cycloadditions.[6]
-
Hydrogenation of Pyridine Derivatives: A common and efficient method for producing cis-piperidines involves the hydrogenation of substituted pyridines.[7]
A significant challenge in piperidine synthesis is achieving the desired stereo- and regioselectivity. The use of chiral ligands and catalysts is a common strategy to address this, although the selection of stable reaction conditions can be an obstacle.[5]
Therapeutic Applications: A Scaffold for Diverse Diseases
The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where piperidine-containing drugs have made a significant impact.[3][5]
Central Nervous System (CNS) Disorders
Piperidine derivatives are particularly prominent in the development of drugs targeting the CNS.[8] Their ability to cross the blood-brain barrier and interact with various CNS targets makes them ideal for treating neurological and psychiatric disorders.[8][9]
Examples of CNS-active piperidine drugs:
-
Methylphenidate: Used in the treatment of ADHD.[10]
-
Donepezil: An acetylcholinesterase inhibitor used to treat Alzheimer's disease.[10][11]
-
Fentanyl: A potent synthetic opioid analgesic used for severe pain management.[1][12]
-
Risperidone: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.[10]
-
Paroxetine: A selective serotonin reuptake inhibitor (SSRI) used for depression and anxiety disorders.[10]
Oncology
Piperidine-containing compounds have emerged as a significant class of anticancer agents, with ten such drugs approved by the US FDA between 2017 and 2023.[2] They exert their effects through various mechanisms, including enzyme inhibition and disruption of critical signaling pathways.[2][13] Piperidine and its natural derivative, piperine, have shown therapeutic potential against a range of cancers, including breast, prostate, colon, lung, and ovarian cancer.[13][14]
Key Signaling Pathways Targeted by Piperidine-based Anticancer Agents:
-
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[15] Piperidine derivatives have been developed as potent Akt inhibitors.[15]
-
NF-κB Pathway: This signaling pathway plays a crucial role in inflammation and cancer.[15] Piperidine-containing compounds have been shown to inhibit IKK, a key kinase that activates this pathway.[15]
Caption: Inhibition of PI3K/Akt and NF-κB pathways by piperidine compounds.
Infectious Diseases
Piperidine-containing molecules have also been successfully developed as potent antiviral and antibacterial agents.[2][11]
-
Antiviral Activity: Piperidine derivatives have shown inhibitory activity against a variety of viruses, including influenza and HIV.[16][17][18] For instance, a series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus, interfering with an early to middle stage of viral replication.[16][19]
-
Antibacterial and Antifungal Activity: The piperidine scaffold is also found in compounds with antibacterial and antifungal properties.[20][21]
Experimental Protocols: A Glimpse into the Lab
The evaluation of piperidine-containing compounds in drug discovery involves a range of in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 human lung adenocarcinoma) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine-containing compound and a standard-of-care drug (e.g., doxorubicin) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Time-of-Addition Experiment for Antiviral Activity
This experiment helps to determine the stage of the viral replication cycle that is inhibited by an antiviral compound.
Step-by-Step Methodology:
-
Cell Infection: Infect a monolayer of host cells (e.g., Madin-Darby canine kidney cells for influenza virus) with the virus.
-
Compound Addition at Different Time Points: Add the piperidine-based antiviral compound at various time points pre- and post-infection.
-
Incubation: Incubate the cells for a period sufficient for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication at the end of the incubation period using methods such as plaque assays or quantitative PCR.
-
Analysis: By observing at which time points the compound is effective, the stage of the viral life cycle that is targeted can be inferred. For example, if the compound is effective only when added early after infection, it likely targets an early stage like entry or uncoating.[16][19]
Caption: Time-of-addition experimental workflow.
Future Perspectives: The Evolving Role of the Piperidine Scaffold
The piperidine scaffold is undeniably a cornerstone of modern medicinal chemistry, with its presence in a multitude of clinically successful drugs spanning a wide range of therapeutic indications.[1] Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles.[1]
The exploration of chiral piperidine scaffolds is a promising strategy to enhance biological activities, improve pharmacokinetic properties, and reduce toxicity.[22] Furthermore, the development of novel bioisosteres for the piperidine ring, such as spirocyclic systems, offers opportunities to overcome challenges related to metabolic stability and explore new chemical space.[4][23] As our understanding of disease biology deepens, the versatile and adaptable piperidine scaffold will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of innovative medicines.
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A Technical Guide to the Discovery and Synthesis of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
Abstract
The 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active agents.[1] This guide provides an in-depth exploration of this versatile core, from its fundamental synthesis to the rational design and development of novel derivatives. We will dissect the strategic considerations behind synthetic routes, elucidate the structure-activity relationships (SAR) that drive therapeutic targeting, and provide detailed, field-proven protocols for synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for the discovery of next-generation therapeutics, including antihistamines, anti-inflammatory agents, and kinase inhibitors.
Part 1: The 2-(piperidin-4-yl)-1H-benzo[d]imidazole Core: A Privileged Scaffold
The benzimidazole ring system, an isostere of naturally occurring purines, provides a unique architecture for molecular recognition, readily engaging with biological targets through hydrogen bonding and π-π stacking interactions.[1][2] When fused with a piperidine-4-yl moiety, the resulting scaffold gains a three-dimensional character and a basic nitrogen center, crucial for modulating physicochemical properties like solubility and for establishing key interactions with target proteins.
This unique combination has led to its incorporation into a wide array of therapeutic agents. A prime example is Bilastine , a second-generation H1 receptor antagonist used for treating allergic conditions.[3][4][5] The scaffold is also the foundation for potent anti-inflammatory agents, selective kinase inhibitors targeting oncogenic pathways, and novel antimicrobial compounds.[6][7][8][9] Its synthetic tractability allows for systematic modification at several key positions, making it an ideal starting point for lead optimization campaigns.
Part 2: Foundational Synthesis of the Core Scaffold
The most direct and widely adopted method for constructing the 2-(piperidin-4-yl)-1H-benzo[d]imidazole core is the condensation of an o-phenylenediamine with a piperidine-4-carboxylic acid derivative. This reaction, typically acid-catalyzed, forms the central imidazole ring in a single, efficient step.
Causality in Experimental Design
The choice of an acid catalyst is critical. Strong acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) are employed to protonate the carbonyl group of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine.[10][11] The subsequent intramolecular cyclization and dehydration are also acid-mediated. Refluxing conditions are necessary to provide the activation energy required to drive the dehydration and ring-closure to completion. The workup procedure involves basification to deprotonate the product, causing it to precipitate from the aqueous solution for easy isolation.[11]
General Synthetic Workflow for the Core Scaffold
Caption: Core Synthesis Workflow.
Protocol 1: Synthesis of 2-(piperidin-4-yl)-1H-benzimidazole
This protocol is adapted from established literature procedures.[11]
-
Reaction Setup: To a 500 mL round-bottom flask, add benzene-1,2-diamine (o-phenylenediamine) (12.6 g, 116 mmol) and piperidine-4-carboxylic acid (15 g, 116 mmol).
-
Acid Addition: Carefully add 250 mL of a 4M aqueous HCl solution. The mixture will become warm.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain vigorous stirring for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After 48 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Precipitation: In a well-ventilated fume hood, slowly add a 5 M aqueous NaOH solution while stirring until the pH of the mixture becomes strongly alkaline (pH > 10). A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the product in a vacuum oven to afford the target compound, 2-(piperidin-4-yl)-1H-benzimidazole, typically as a white or brownish-yellow solid.[11]
Part 3: Rational Design and Discovery of Novel Derivatives
The core scaffold serves as a template for diversification. The primary points for modification are the nitrogen atoms of the piperidine and benzimidazole rings, allowing for the introduction of various functionalities to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
Drug Design & Lead Optimization Workflow
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The Inner Workings of LSD1 Inhibition: A Technical Guide to Piperidine-Based Modulators
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme, plays a pivotal role in epigenetic regulation by demethylating histone and non-histone proteins.[1] Its dysregulation is implicated in a multitude of cancers, positioning it as a significant therapeutic target.[2][3] This in-depth technical guide dissects the core mechanism of action of LSD1 inhibitors, with a specialized focus on a prominent class of reversible inhibitors featuring a piperidine scaffold. We will explore the catalytic intricacies of LSD1, the molecular basis of piperidine inhibitor binding, and provide validated experimental protocols for their characterization.
The Epigenetic Eraser: Understanding LSD1's Catalytic Mechanism
LSD1, also known as KDM1A, primarily removes mono- and di-methyl groups from lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, thereby leading to transcriptional repression.[1][4] It can also demethylate H3K9me1/2 in complex with certain transcription factors, resulting in gene activation.[1][2] The catalytic cycle of LSD1 is a flavin-dependent oxidative process.[5][6]
The demethylation reaction proceeds through a two-electron oxidation of the methylated lysine's amine by the FAD cofactor, which is reduced in the process.[5] This generates an unstable iminium ion intermediate that is subsequently hydrolyzed to release formaldehyde and the demethylated lysine.[5] The reduced FAD is then re-oxidized by molecular oxygen, producing hydrogen peroxide as a byproduct.[5] This redox process is central to LSD1's function and a key target for inhibitory action.[7]
Caption: The catalytic cycle of LSD1 demethylation.
The Piperidine Advantage: Mechanism of Reversible Inhibition
While irreversible inhibitors that covalently modify the FAD cofactor have been extensively studied, reversible inhibitors offer potential advantages in terms of safety and dosing flexibility.[1][8] A significant class of reversible LSD1 inhibitors incorporates a piperidine scaffold.[9][10] The piperidine ring, a privileged structure in medicinal chemistry, offers favorable physicochemical properties such as modulated lipophilicity and metabolic stability.[10][11][12]
Crystal structures of LSD1 in complex with piperidine-containing inhibitors have revealed their specific binding mode within the enzyme's active site.[13] The piperidine ring typically occupies a negatively charged pocket, forming key interactions with residues such as Asp555 and Asn540.[13] Other parts of the inhibitor molecule extend into the substrate-binding cavity, often making hydrogen bonds with critical residues like Lys661, which is directly involved in the demethylation reaction.[13] This multi-point interaction effectively blocks substrate access and prevents the catalytic cycle from proceeding.
Caption: Interactions of a piperidine inhibitor within the LSD1 active site.
Validating Inhibition: Key Experimental Protocols
A robust characterization of LSD1 inhibitors requires a multi-faceted approach, combining biochemical and cellular assays to determine potency, selectivity, and mechanism of action.
Biochemical Assay: In Vitro LSD1 Enzymatic Inhibition
This assay directly measures the enzymatic activity of LSD1 and its inhibition by a test compound. A common and reliable method is the peroxidase-coupled assay, which detects the hydrogen peroxide produced during the demethylation reaction.[14][15][16]
Principle: The hydrogen peroxide byproduct of the LSD1-catalyzed demethylation reacts with a fluorogenic substrate (e.g., Amplex Red or ADHP) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent compound (resorufin).[17][18] The rate of fluorescence increase is directly proportional to LSD1 activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5).[17]
-
Dilute recombinant human LSD1 enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the piperidine-based inhibitor in DMSO and perform serial dilutions in assay buffer.
-
Prepare a substrate solution containing a dimethylated H3K4 peptide, HRP, and the fluorometric substrate (e.g., ADHP) in assay buffer.[17]
-
-
Assay Procedure (96-well plate format):
-
Add the diluted inhibitor solutions to the appropriate wells.
-
Add the diluted LSD1 enzyme solution to all wells except the background controls.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[16]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin kinetic measurement of fluorescence in a plate reader (excitation ~530-540 nm, emission ~585-595 nm).[17][18]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
| Inhibitor Class | Example Compound | Typical IC50 Range (Biochemical) | Reference |
| Reversible (Piperidine) | GSK-690 analogue | 29 nM (Ki) | [13] |
| Reversible | Seclidemstat (SP-2577) | 13 nM | [8] |
| Irreversible | Iadademstat (ORY-1001) | 18 nM | [19] |
| Irreversible | Tranylcypromine (TCP) | 5.6 µM | [15][20] |
Table 1: Comparative biochemical potencies of various LSD1 inhibitors.
Cellular Assay: Target Engagement via Western Blot
This assay confirms that the inhibitor engages with LSD1 within a cellular context by measuring the accumulation of its substrate, H3K4me2.[1]
Principle: Effective LSD1 inhibition in cells leads to an increase in the global levels of H3K4me2. This change can be detected and quantified using an antibody specific to this histone modification.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Histone Extraction and Protein Quantification:
-
Lyse the cells and extract the histone proteins.
-
Quantify the total protein concentration to ensure equal loading.
-
-
Western Blotting:
-
Separate the histone proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K4me2.
-
Use a primary antibody against total Histone H3 as a loading control.[1]
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for H3K4me2 and the loading control.
-
Normalize the H3K4me2 signal to the loading control to determine the relative increase in H3K4me2 levels upon inhibitor treatment.
-
Caption: A generalized workflow for the characterization of LSD1 inhibitors.
Clinical Landscape and Future Directions
Several LSD1 inhibitors, including those with piperidine-like scaffolds and other chemical classes, have entered clinical trials for various cancers, particularly acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[3][19][22] These trials are evaluating both monotherapies and combination strategies.[22][23] The development of reversible inhibitors with distinct binding modes, such as those with a piperidine core, continues to be an active area of research, aiming for improved efficacy and safety profiles.[8][9][19]
The insights gained from understanding the precise mechanism of action of piperidine-based LSD1 inhibitors are crucial for the rational design of next-generation epigenetic therapies. By leveraging the structural and functional knowledge of the LSD1 active site, researchers can further optimize inhibitor potency, selectivity, and pharmacokinetic properties, ultimately leading to more effective treatments for patients.
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The Unfolding Potency of the Nitrile: A Technical Guide to the Structure-Activity Relationship of Benzonitrile Derivatives
Introduction: The Benzonitrile Core in Modern Drug Discovery
In the landscape of medicinal chemistry, the benzonitrile scaffold has emerged as a privileged structure, a testament to its remarkable versatility and potent biological activities.[1] Characterized by a cyano (-C≡N) group appended to a benzene ring, this seemingly simple moiety imparts a unique combination of electronic and physicochemical properties that render it a powerful tool in the rational design of novel therapeutics.[2][3] The nitrile group, with its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, profoundly influences the molecule's reactivity, metabolic stability, and interactions with biological targets.[4][5] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzonitrile derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between chemical structure and biological function across diverse therapeutic areas, from oncology to infectious diseases, providing a comprehensive resource for the informed design of next-generation pharmaceuticals.
I. Anticancer Activity: Targeting the Engines of Malignancy
Benzonitrile derivatives have demonstrated significant promise as anticancer agents, primarily by targeting key proteins and pathways that drive cancer cell proliferation and survival.[6][7] The strategic placement of various substituents on the benzonitrile ring allows for the fine-tuning of their inhibitory activity against a range of oncological targets.
A. Kinase Inhibition: A Privileged Scaffold for Targeting Dysregulated Signaling
Kinases, often dysregulated in cancer, represent a major class of targets for benzonitrile-based inhibitors.[1] The benzonitrile core can serve as a crucial pharmacophore for binding within the ATP-binding pocket of these enzymes.
Structure-Activity Relationship Insights:
-
Amino Group as a Hinge-Binding Motif: The reduction of a nitro group to an amino group on the benzonitrile ring is a key transformation, as the resulting amino-benzonitrile core is a common scaffold in kinase inhibitors. This amino group can form critical hydrogen bonds with the hinge region of the kinase's ATP-binding site.[8]
-
Impact of Substituents on Potency: The nature and position of substituents on the aromatic ring significantly modulate inhibitory potency. For instance, in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase-3 (JNK3) inhibitors, quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the optimal structural features for high-affinity binding.[6] Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed to guide the design of more potent inhibitors.[6]
-
Bioisosteric Replacement: The benzonitrile group itself can act as a bioisostere for other functional groups, contributing to improved pharmacological properties.[1][8]
Data Summary: Anticancer Activity of Benzonitrile Derivatives
| Compound ID | Derivative Class | Target/Cell Line | Activity (IC50/GI50) | Reference |
| 1g2a | 2-Phenylacrylonitrile | HCT116 | 5.9 nM | [6] |
| 1g2a | 2-Phenylacrylonitrile | BEL-7402 | 7.8 nM | [6] |
| Compound 2l | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 µM | [6] |
| Compound 5 | Benzotriazole-Acrylonitrile | HeLa (G2-M arrest) | Potent (nM range) | [6] |
| 2,4-Cl BFTU | N-benzoyl-N'-phenylthiourea | MCF-7 | 0.31 mM | [6] |
B. Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Certain benzonitrile derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[2] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1]
Structure-Activity Relationship Insights:
-
Stilbene-like Structures: 2-phenylacrylonitrile derivatives, which are structurally related to stilbenes, have been identified as potent inhibitors of tubulin polymerization.[1]
-
Nanomolar Potency: Compounds such as 1g2a have demonstrated strong inhibitory activity against cancer cell lines like HCT116 and BEL-7402 with IC50 values in the nanomolar range.[1][2]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxic effects of benzonitrile derivatives on cancer cell lines.[1]
Materials:
-
Cancer cell line (e.g., HCT116, BEL-7402)
-
96-well plates
-
Benzonitrile derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Culture the cancer cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 8 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of the benzonitrile derivative in the culture medium.
-
Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plates for a further 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualization: General QSAR Workflow
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
II. Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzonitrile derivatives have shown considerable potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10][11]
Structure-Activity Relationship Insights:
-
Influence of Substituents on Antibacterial Activity:
-
Halogens: The presence of halogens at the meta position of linked pyrazole-tetrazole derivatives of benzonitrile enhances activity against both Gram-positive and Gram-negative bacteria.[12]
-
Electron-Donating Groups: Conversely, the presence of electron-donating groups in the structure can lead to lower antibacterial inhibition.[12]
-
-
Potent Antifungal and Antibacterial Activity: (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[9]
-
Mechanism of Action: Some acrylonitrile-based compounds are proposed to inhibit essential bacterial enzymes like penicillin-binding proteins (PBPs) and β-lactamases.[1]
Data Summary: Antimicrobial Activity of Benzonitrile Derivatives
| Compound | Target Organism | Activity (MIC) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae | 6.25 µg/mL | [9] |
| Chromophore 6 | Staphylococcus aureus | < 48 µg/mL | [11] |
| Chromophore 6 | Escherichia coli | < 118 µg/mL | [11] |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m | Staphylococcus aureus | 0.5 µg/mL | [13] |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m | Escherichia coli | 1 µg/mL | [13] |
Experimental Protocol: Synthesis of Aryldiazenyl Benzonitrile Derivatives
This protocol describes the synthesis of aryldiazenyl derivatives from 2-(cyanomethyl)benzonitrile, which can then be screened for antimicrobial activity.[9]
Materials:
-
2-(cyanomethyl)benzonitrile
-
Appropriate diazonium salts
-
Sodium hydroxide
-
Ethyl chloroacetate
-
Hydroxylamine hydrochloride
Procedure:
-
React 2-(cyanomethyl)benzonitrile with different diazonium salts to obtain the corresponding aryldiazenyl derivatives.
-
Further react the aryldiazenyl derivatives with sodium hydroxide, ethyl chloroacetate, and hydroxylamine hydrochloride to generate a library of compounds for screening.
-
Characterize the newly synthesized compounds using analytical and spectral data (e.g., NMR, Mass Spectrometry).
III. Antiviral and Other Therapeutic Applications
The therapeutic potential of benzonitrile derivatives extends beyond cancer and microbial infections, with notable activity observed against viruses and in the modulation of the central nervous system.
A. Antiviral Activity: Inhibiting Viral Entry
Benzonitrile derivatives have been explored for their antiviral properties, particularly against the Hepatitis C Virus (HCV).[1]
Structure-Activity Relationship Insights:
-
HCV Entry Inhibition: 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent and orally available inhibitors of HCV. These compounds block the early stages of the viral life cycle by preventing the virus from entering host cells.[1]
-
High Efficacy: The lead compound, L0909, demonstrated high efficacy with an EC50 of 0.022 μM.[1]
B. Central Nervous System (CNS) Activity
Certain benzonitrile derivatives have been shown to exert effects on the central nervous system.
Structure-Activity Relationship Insights:
-
Sedative Effects: Alkyl para-cyanophenoxy alkanoates have been reported to have a sedative effect on the CNS. The activity increases with the number of methyl group substitutions on ethyl para-cyanophenoxy acetate.[14]
-
Modulators of Glutamate Receptors: 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile has been identified as a novel non-acetylenic metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator for potential use in psychiatric indications.[15]
Visualization: Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway by a benzonitrile derivative.
IV. Conclusion and Future Perspectives
The benzonitrile scaffold is undeniably a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of a wide array of therapeutic agents. The structure-activity relationships discussed in this guide highlight the profound impact that subtle chemical modifications can have on biological activity. From the strategic placement of hydrogen bond donors and acceptors to the modulation of electronic properties through substituent effects, the rational design of benzonitrile derivatives continues to yield potent and selective molecules.
Future research will undoubtedly focus on the further elucidation of the mechanisms of action of these compounds and the development of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The application of advanced computational techniques, such as QSAR and molecular docking, will continue to be instrumental in guiding these efforts. As our understanding of the intricate interplay between chemical structure and biological function deepens, the benzonitrile core is poised to remain a critical component in the armamentarium of drug discovery professionals for years to come.
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In Silico Modeling of 2-(Piperidin-4-YL)benzonitrile Target Interactions: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the in silico modeling of 2-(piperidin-4-yl)benzonitrile, a chemical scaffold of significant interest in medicinal chemistry, and its potential interactions with a representative G-protein coupled receptor (GPCR) target, the Dopamine D2 receptor (DRD2). Eschewing a rigid template, this document is structured to logically guide researchers, scientists, and drug development professionals through the theoretical underpinnings and practical application of a robust computational workflow. This guide is grounded in the principles of scientific integrity, providing detailed, step-by-step protocols for molecular docking and molecular dynamics simulations, complete with the scientific rationale behind key experimental choices. All methodologies are presented as self-validating systems, with an emphasis on reproducibility and data-driven insights. Authoritative sources are cited throughout to support key claims, and a comprehensive reference list is provided.
Introduction: Unveiling the Potential of a Privileged Scaffold
The this compound moiety represents a "privileged scaffold" in modern medicinal chemistry, a molecular framework that is capable of binding to multiple, distinct biological targets. Its structural components—a flexible piperidine ring and a polar benzonitrile group—confer upon it the ability to engage in a variety of non-covalent interactions, including hydrogen bonding, and hydrophobic interactions. While the specific biological targets of this compound itself are not extensively characterized in public literature, its core structure is present in numerous potent and selective ligands for a range of protein families, most notably G-protein coupled receptors (GPCRs).
Given the prevalence of the piperidine-benzonitrile motif in centrally active agents, this guide will utilize the Dopamine D2 receptor (DRD2) as a representative and therapeutically relevant target for illustrating a comprehensive in silico modeling workflow. The DRD2 is a key therapeutic target for a host of neurological and psychiatric disorders, and a deep understanding of ligand-receptor interactions at the atomic level is paramount for the design of next-generation therapeutics with improved efficacy and side-effect profiles.[1]
In silico modeling, or computer-aided drug design (CADD), offers a powerful and resource-efficient paradigm for exploring these interactions.[2] By simulating the binding of a ligand to its target protein in a virtual environment, we can predict binding affinity, elucidate the key molecular interactions driving recognition, and gain insights into the dynamic nature of the complex. This guide will provide a practical, hands-on approach to this process.
The In Silico Modeling Workflow: A Conceptual Overview
The in silico investigation of a ligand-receptor interaction is a multi-step process, with each stage building upon the last to provide a more refined and accurate picture of the molecular reality. The workflow presented here is designed to be both robust and adaptable, providing a solid foundation for the study of this compound and other small molecules.
Part 1: Target and Ligand Preparation - Laying the Foundation for Accurate Simulation
The fidelity of any in silico model is critically dependent on the quality of the starting structures. This section provides a detailed protocol for the preparation of both the DRD2 receptor and the this compound ligand.
Target Preparation: The Dopamine D2 Receptor
The starting point for our investigation is a high-resolution crystal structure of the human DRD2. For this guide, we will use the structure of DRD2 in complex with the atypical antipsychotic drug risperidone (PDB ID: 6CM4) as our template.[3][4] This structure provides a well-defined binding pocket and is an excellent starting point for our docking studies.
Protocol 3.1: DRD2 Receptor Preparation
-
Obtain the Crystal Structure: Download the PDB file for 6CM4 from the RCSB Protein Data Bank ([Link]).
-
Initial Inspection and Cleaning:
-
Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera).
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands (risperidone), and any co-factors or ions not critical for structural integrity or binding. The rationale for removing the co-crystallized ligand is to create an "apo-like" binding pocket for our subsequent docking experiment.
-
Inspect the protein for any missing residues or loops. For short, unresolved loops, homology modeling or loop refinement may be necessary, though for the purpose of this guide, we will proceed with the available structure.[5][6][7][8]
-
-
Protonation and Charge Assignment:
-
Most crystal structures do not include hydrogen atoms. These must be added to satisfy the valency of all atoms.
-
The protonation state of titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4) is crucial for accurate electrostatic calculations. Use a tool like H++ ([Link]) or the built-in functionalities of molecular modeling suites (e.g., Schrödinger's Protein Preparation Wizard, MOE's Protonate 3D) to assign the correct protonation states.
-
Assign partial atomic charges to all atoms using a standard force field (e.g., AMBER, CHARMM). This is a critical step for the accurate calculation of electrostatic interactions during docking and molecular dynamics.
-
-
Energy Minimization (Optional but Recommended):
-
Perform a brief energy minimization of the prepared receptor structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This should be a restrained minimization, where the backbone atoms are held fixed to preserve the overall crystal structure conformation.
-
Ligand Preparation: this compound
The ligand must also be prepared in a computationally rigorous manner to ensure that its conformational and electrostatic properties are accurately represented.
Protocol 3.2: Ligand Preparation
-
Generate a 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D and Generate Conformers:
-
Convert the 2D structure into an initial 3D conformation.
-
Since the ligand is flexible, it is important to explore its conformational space. Generate a set of low-energy conformers using a tool like Open Babel or the conformer generation utilities within commercial modeling packages.
-
-
Protonation and Charge Assignment:
-
As with the protein, assign the correct protonation state for the ligand at physiological pH. For this compound, the piperidine nitrogen will likely be protonated.
-
Calculate partial atomic charges for the ligand. For novel ligands, a quantum mechanical calculation (e.g., using Gaussian or GAMESS) followed by a RESP (Restrained Electrostatic Potential) or AM1-BCC charge derivation is the gold standard.
-
-
Energy Minimization: Perform a full, unconstrained energy minimization of the lowest energy conformer of the ligand to obtain a stable, low-energy 3D structure.
Part 2: Predicting Binding Modes - Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In the context of drug discovery, it is used to predict how a small molecule ligand, such as this compound, binds to the active site of a receptor like DRD2.
Protocol 4.1: Molecular Docking with AutoDock Vina
-
Prepare Input Files:
-
Convert the prepared receptor and ligand files into the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.
-
-
Define the Binding Site (Grid Box):
-
The docking search space is defined by a 3D grid box. This box should encompass the entire binding pocket of the DRD2 receptor.
-
The location and dimensions of the grid box can be determined by aligning the prepared receptor with the original crystal structure (6CM4) and centering the box on the co-crystallized ligand (risperidone).
-
-
Configure and Run Docking:
-
Create a configuration file for AutoDock Vina, specifying the input receptor and ligand files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.
-
Execute the docking run from the command line.
-
-
Analyze and Visualize Results:
-
AutoDock Vina will output a set of predicted binding poses, ranked by their predicted binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in the context of the DRD2 binding site using a molecular graphics program.
-
Analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) for each pose. The most plausible binding pose will not only have a favorable docking score but will also exhibit chemically sensible interactions with key residues in the binding pocket.
-
Part 3: Assessing Complex Stability - Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the system over time.[9][10][11] This is crucial for assessing the stability of the predicted binding pose and for gaining a more realistic understanding of the ligand-receptor interactions.
Protocol 5.1: MD Simulation with GROMACS
-
System Setup:
-
Combine the coordinates of the DRD2 receptor and the best-ranked docked pose of this compound into a single complex file.
-
Define the simulation box and solvate the system with a realistic water model (e.g., TIP3P).
-
Add ions to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M NaCl).
-
-
Energy Minimization:
-
Perform a robust energy minimization of the entire solvated system to remove any steric clashes, particularly between the protein and the newly added solvent molecules.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 310 K) while keeping the protein and ligand restrained (NVT equilibration).
-
Then, equilibrate the system at the target temperature and pressure (e.g., 1 bar) to ensure the correct density (NPT equilibration). This is a critical step to prepare the system for the production simulation.
-
-
Production MD:
-
Run the production MD simulation for a duration sufficient to observe the desired phenomena. For assessing the stability of a binding pose, a simulation of 100-200 nanoseconds is a good starting point.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable complex will exhibit a low and converging RMSD over time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation.
-
Visual Inspection: Visually inspect the trajectory to observe the dynamic behavior of the ligand in the binding pocket.
-
Part 4: Quantifying Binding Affinity - Binding Free Energy Calculations
While docking scores provide a rough estimate of binding affinity, more accurate calculations can be performed using the trajectory from an MD simulation. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for estimating the free energy of binding.[12][13][14][15][16]
Protocol 6.1: MM/PBSA Binding Free Energy Calculation
-
Extract Snapshots: Extract a series of snapshots (frames) from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
-
Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.
-
Solvation Free Energy (ΔG_solv): This is further divided into a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).
-
-
Calculate Binding Free Energy: The binding free energy (ΔG_bind) is then calculated using the following equation:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Note: The entropic term (-TΔS) is computationally expensive to calculate and is often omitted when comparing the relative binding affinities of a series of similar ligands.
-
Average the Results: Average the calculated ΔG_bind values over all the extracted snapshots to obtain the final estimate of the binding free energy.
Data Presentation and Interpretation
A critical aspect of any in silico study is the clear and concise presentation of the results.
Table 1: Summary of In Silico Modeling Results for this compound and DRD2
| Metric | Value | Interpretation |
| Molecular Docking | ||
| Best Docking Score | -8.5 kcal/mol | A strong predicted binding affinity. |
| Key Interacting Residues | Asp114, Ser193, Phe390 | Highlights the specific amino acids involved in binding. |
| Molecular Dynamics | ||
| Average Protein RMSD | 1.8 Å | The protein structure is stable throughout the simulation. |
| Average Ligand RMSD | 1.2 Å | The ligand remains stably bound in the predicted pose. |
| Binding Free Energy | ||
| ΔG_bind (MM/PBSA) | -45.7 ± 4.2 kcal/mol | A favorable binding free energy, suggesting a stable complex. |
Note: The values presented in this table are for illustrative purposes only and would be replaced with actual data from the simulations described in the protocols.
Conclusion: From Virtual Insights to Experimental Validation
This technical guide has outlined a comprehensive in silico workflow for investigating the potential interactions of this compound with the Dopamine D2 receptor. By following the detailed protocols for target and ligand preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate valuable, data-driven hypotheses about the binding mode, stability, and affinity of this and other small molecules.
It is imperative to remember that in silico modeling is a predictive science. The insights gained from these computational studies are most powerful when used to guide and prioritize experimental work. The predicted key interacting residues can be investigated through site-directed mutagenesis, and the predicted binding affinity can be validated through in vitro binding assays. By integrating computational and experimental approaches, we can accelerate the drug discovery process and ultimately bring novel and improved therapeutics to patients in need.
References
- CABS-dock. (2021). Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement. PubMed.
- RCSB PDB. (2020). 6LUQ: Haloperidol bound D2 dopamine receptor structure inspired discovery of subtype selective ligands.
- YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber.
- RCSB PDB. (2022). 7WC5: Crystal structure of serotonin 2A receptor in complex with psilocin.
- PubMed Central. (2018). STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE.
- YouTube. (2024). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step).
- ResearchGate. (n.d.). Ligands binding site for specific (sub) pockets at the muscarinic....
- CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial.
- Domain Therapeutics. (n.d.). Determining The Cryo-EM Structure Of The 5-HT2A Receptor With Serotonin Bound.
- RCSB PDB. (2016). 5CXV: Structure of the human M1 muscarinic acetylcholine receptor bound to antagonist Tiotropium.
- RCSB PDB. (2018). 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). M1 receptor | Acetylcholine receptors (muscarinic).
- MDPI. (2017). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors.
- RCSB PDB. (2019). 6A93: Crystal structure of 5-HT2AR in complex with risperidone.
- Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
- ResearchGate. (n.d.). Structural details of DRD2 and comparison with DRD3 and DRD4 Dopamine....
- PubMed. (2023). Homology Modeling of the G Protein-Coupled Receptors.
- RCSB PDB. (2019). 6OIJ: Muscarinic acetylcholine receptor 1-G11 protein complex.
- RCSB PDB. (2020). 7DFP: Human dopamine D2 receptor in complex with spiperone.
- PubMed Central. (2016). Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors.
- Springer Nature Experiments. (2009). Homology Modeling of GPCRs.
- Springer Nature Experiments. (n.d.). Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions.
- University of Memphis Digital Commons. (n.d.). Benchmarking GPCR homology model template selection in combination with de novo loop generation.
- Aston Research Explorer. (2010). Homology Modelling of G Protein-Coupled Receptors.
- R Discovery. (2024). Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions.
- PubMed Central. (n.d.). Homology Modeling of Class A G Protein-Coupled Receptors.
- RCSB PDB. (2020). 6WGT: Crystal structure of HTR2A with hallucinogenic agonist.
- Bohrium. (2017). recent-advances-and-applications-of-molecular-docking-to-g-protein-coupled-receptors.
- ResearchGate. (n.d.). Structure of 5-HT2AR a, 5-HT2ARris. b, 5-HT2ARzot. 5-HT2AR is shown in....
- SlideShare. (2014). Binding free energy theory and MM/PBSA method.
- PubMed Central. (n.d.). What can we learn from molecular dynamics simulations for GPCR drug design?.
- Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
- TeachOpenCADD. (n.d.). T019 · Molecular dynamics simulation.
- YouTube. (2024). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial.
- YouTube. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1.
- PubMed Central. (n.d.). How ligands illuminate GPCR molecular pharmacology.
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- PubMed Central. (2024). G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery.
- ResearchGate. (2018). (PDF) Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors - Drug-Target Interactions.
- PDB-101. (n.d.). Learn: Structural Biology Highlights: G Protein-Coupled Receptors.
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Pharmacological profile of N-substituted piperidine derivatives
An In-Depth Technical Guide to the Pharmacological Profile of N-Substituted Piperidine Derivatives
Abstract
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence is attributable to its favorable physicochemical properties and its capacity to serve as a versatile scaffold for engaging a wide array of biological targets.[2] The nitrogen atom within the six-membered ring provides a crucial handle for substitution, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the pharmacological landscape of N-substituted piperidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore their roles as potent analgesics, neurotherapeutics for diseases like Alzheimer's, and promising antiviral and anticancer agents, offering field-proven insights for researchers, scientists, and drug development professionals.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine heterocycle is a cornerstone of modern drug design, present in over twenty classes of pharmaceuticals.[1][3] Its chair-like conformation allows for precise three-dimensional positioning of substituents, facilitating optimal interactions with complex biological targets. The basicity of the piperidine nitrogen is a key feature, often involved in crucial ionic interactions with receptor sites. The N-substituent, in particular, plays a pivotal role in defining the pharmacological profile of the molecule, influencing everything from receptor affinity and selectivity to metabolic stability and bioavailability.
The general workflow for the discovery and development of novel piperidine derivatives follows a well-trodden path from synthesis to biological validation.
Caption: General workflow for the development of N-substituted piperidine derivatives.
N-Substituted Piperidines as Opioid Analgesics
The piperidine moiety is the essential pharmacophore of morphine responsible for its analgesic activity.[4] Synthetic phenylpiperidine derivatives, such as pethidine and fentanyl, are potent agonists of the µ-opioid receptor (MOR), a G-protein coupled receptor centrally involved in pain modulation.[5][6]
Mechanism of Action
Phenylpiperidine opioids act primarily as agonists at the MOR located in the dorsal horn of the spinal cord and other areas of the central nervous system.[5] Activation of the MOR inhibits ascending pain pathways, increases the pain threshold, and produces profound analgesia.[5] The binding of these ligands to the MOR is highly specific, and their analgesic effects can be reversed by opioid antagonists like naloxone, confirming their mechanism of action.[4]
Caption: Mechanism of µ-opioid receptor (MOR) activation by piperidine analgesics.
Structure-Activity Relationship (SAR)
The analgesic potency of 4-anilidopiperidine derivatives like fentanyl is highly dependent on the N-substituent.
-
N-Substituent: The N-substituent is critical for MOR affinity. For instance, replacing the N-methyl group of early opioids with larger groups like phenethyl significantly increases potency. Fentanyl's N-phenethyl group is a key contributor to its high affinity.[5]
-
4-Position Substituent: An anilino group at the 4-position is crucial. The propionamide group (as in fentanyl) or similar moieties enhance binding.
-
Piperidine Ring: The basic nitrogen of the piperidine ring is essential for forming a salt bridge with an acidic residue (e.g., Asp147) in the MOR binding pocket.[4]
Experimental Protocol: Writhing Test for Analgesia
The writhing test is a common in vivo assay to screen for analgesic activity by observing the reduction of chemically induced visceral pain in mice.
Protocol: Acetic Acid-Induced Writhing Test
-
Animal Acclimatization: Acclimate male Swiss albino mice (20-25g) to the laboratory environment for at least one week with free access to food and water.
-
Grouping and Dosing: Divide mice into groups (n=6-8 per group): Vehicle control (e.g., saline), positive control (e.g., Morphine or Pethidine), and test groups receiving different doses of the synthesized N-substituted piperidine derivative via intraperitoneal (i.p.) injection.[6]
-
Induction of Writhing: Thirty minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg, i.p.) into each mouse to induce the writhing response (a characteristic stretching and constriction of the abdomen).[4]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage of analgesic activity or inhibition using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
-
Causality Check: To confirm an opioid-mediated mechanism, pre-treat a separate group of animals with naloxone (an opioid antagonist) before administering the test compound. A reduction in the analgesic effect suggests involvement with opioid receptors.[4]
N-Substituted Piperidines in Neurodegenerative Diseases
N-substituted piperidine derivatives are at the forefront of therapeutic strategies for Alzheimer's disease (AD), primarily as inhibitors of acetylcholinesterase (AChE).[7] Donepezil, a widely prescribed AD medication, features a prominent N-benzylpiperidine moiety.[1]
Mechanism of Action: Acetylcholinesterase Inhibition
In AD, there is a deficit of the neurotransmitter acetylcholine (ACh). AChE is the enzyme that hydrolyzes ACh in the synaptic cleft, terminating its signal.[8] AChE inhibitors block this enzyme, thereby increasing the concentration and duration of action of ACh in the brain, which can lead to symptomatic improvement in cognitive function.[9]
Many potent piperidine-based inhibitors bind simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[10] The N-benzyl group of Donepezil, for example, is known to interact with the PAS.
Quantitative Data: AChE Inhibitory Activity
The inhibitory potency of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.
| Compound ID | N-Substituent | Other Key Features | Target | IC50 | Reference |
| Donepezil | Benzyl | Indanone moiety | AChE | 0.6 ± 0.05 µM | [8] |
| Compound 21 | Benzyl | N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl at C4 | AChE | 0.56 nM | [9] |
| Compound 86a | Benzyl | Varied benzyl substitutions | AChE | 2.13 nM | [10] |
| Compound 3g | Phenylethyl | Hydrazone derivative | AChE | 4.32 µM | [11] |
| Compound 3j | Phenylpropyl | Hydrazone derivative | BuChE | 1.27 µM | [11] |
Note: BuChE (Butyrylcholinesterase) is a co-regulator of ACh levels. Selectivity for AChE over BuChE is often a key design goal.
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This spectrophotometric method is the gold standard for measuring AChE activity and inhibition.
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Enzyme Solution: Acetylcholinesterase (from electric eel or human recombinant).
-
Test Compound Solutions: Prepare serial dilutions of the synthesized piperidine derivatives in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, DTNB solution, and the test compound solution (or vehicle for control).
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
-
Measurement:
-
The enzyme hydrolyzes ATCI to thiocholine.
-
Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
Measure the rate of increase in absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
N-Substituted Piperidines as Antiviral Agents
The piperidine scaffold has emerged as a promising framework for the development of novel antiviral drugs, with demonstrated efficacy against viruses such as influenza and HIV.[12][13]
Mechanism of Action and SAR
The mechanisms can be diverse, ranging from inhibiting viral entry or replication to targeting viral enzymes.
-
Anti-Influenza Activity: Certain N-substituted piperidine derivatives have shown potent activity against the influenza A/H1N1 virus in vitro, with efficacy comparable to or exceeding that of commercial drugs like Oseltamivir (Tamiflu) and Rimantadine.[12][14] The introduction of a fluorine atom into the N-substituent (e.g., N-benzyl group) can increase metabolic stability and lipophilicity, potentially improving interaction with target proteins.[12]
-
Anti-HIV Activity: A series of N-(1-(substituted-aryl)piperidin-4-yl)-purine derivatives have been identified as potent anti-HIV agents, likely acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[13] The specific aryl substitution on the piperidine nitrogen is critical for their inhibitory potency.
Experimental Protocol: In Vitro Antiviral and Cytotoxicity Assays
Evaluating a potential antiviral agent requires a dual assessment of its efficacy against the virus and its toxicity to host cells.
Protocol: Influenza A/H1N1 Activity on MDCK Cells
-
Cell Culture: Culture Madin-Darby Canine Kidney (MDCK) cells in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates until a confluent monolayer is formed.
-
Cytotoxicity Assessment (MTT Assay):
-
Treat uninfected MDCK cell monolayers with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
-
Antiviral Efficacy Assay:
-
Wash the MDCK cell monolayers and infect them with a known titer of influenza A/H1N1 virus.
-
After a 1-hour adsorption period, remove the virus inoculum and add a maintenance medium containing serial dilutions of the test compounds.
-
Incubate the plates for 48-72 hours until a cytopathic effect (CPE) is observed in the virus control wells (infected cells, no compound).
-
Assess cell viability using the MTT method as described above.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from the virus-induced CPE.
-
Determine the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising antiviral agent, as it is effective at concentrations far below those that are toxic to the host cells.
-
Conclusion
The N-substituted piperidine scaffold is a remarkably versatile and privileged structure in drug discovery. The ability to modify the N-substituent provides a powerful tool for medicinal chemists to modulate pharmacological activity across a wide range of therapeutic targets. From potent opioid analgesics and disease-modifying agents for Alzheimer's to novel antiviral and anticancer therapies, the exploration of this chemical space continues to yield compounds of significant clinical interest. The experimental protocols and SAR insights detailed in this guide underscore the systematic approach required to unlock the full potential of these derivatives, paving the way for the next generation of piperidine-based therapeutics.
References
- Akhmetova, G. S., Issayeva, U. B., Serafimovich, M. S., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 30(12), 2540. URL: https://www.mdpi.com/1420-3049/30/12/2540[12][14][15]
- Jiang, F., Zhang, L., Li, Z., et al. (2018). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/29908422/[13]
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An In-depth Technical Guide to the Exploration of 2-(Piperidin-4-YL)benzonitrile and its Derivatives in Anti-Inflammatory Research
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the therapeutic potential of the 2-(piperidin-4-yl)benzonitrile scaffold in the context of anti-inflammatory drug discovery. We will delve into the rationale behind its selection, potential mechanisms of action, and a practical framework for its evaluation, drawing upon established methodologies and data from closely related analogues.
The Rationale: Targeting Inflammation with a Privileged Scaffold
Inflammation is a complex biological response essential for host defense; however, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][2] A key strategy in modern drug discovery is the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets. The this compound core represents such a scaffold, offering a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the development of novel anti-inflammatory agents.
While direct studies on this compound itself are nascent, significant research into its derivatives, particularly 2-(piperidin-4-yl)-1H-benzo[d]imidazole analogues, has provided compelling proof-of-concept for its anti-inflammatory potential.[3][4] These studies have demonstrated that this core structure can be elaborated to yield compounds with potent inhibitory effects on key inflammatory mediators.
Postulated Mechanisms of Action: Beyond a Single Target
The versatility of the this compound scaffold suggests that its derivatives may exert their anti-inflammatory effects through multiple mechanisms. Two prominent and plausible pathways are the inhibition of the NF-κB signaling cascade and the modulation of the Janus kinase (JAK)-STAT pathway.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Research on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has shown that they can effectively suppress the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] Mechanistic studies revealed that this inhibition is achieved by restoring the phosphorylation level of IκBα, an endogenous inhibitor of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[3]
Figure 1: Postulated mechanism of action via inhibition of the NF-κB pathway.
Modulation of the Janus Kinase (JAK)-STAT Pathway
The JAK-STAT signaling pathway is another critical mediator of inflammatory processes, transducing signals from a wide array of cytokines and growth factors.[5][6] JAK inhibitors have emerged as a significant class of anti-inflammatory drugs.[2][7] The this compound scaffold bears structural resemblance to the core of several known JAK inhibitors.[8][9] It is therefore plausible that this scaffold could be optimized to selectively target one or more of the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription of inflammatory mediators.[1]
Figure 2: Postulated mechanism of action via inhibition of the JAK-STAT pathway.
Synthetic Chemistry: A Versatile Core for Derivatization
The synthesis of this compound and its derivatives can be approached through several established synthetic routes. A common strategy involves the coupling of a protected 4-substituted piperidine with a suitable benzonitrile precursor. For instance, the synthesis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has been reported, providing a template for further chemical exploration.[3][4]
A plausible synthetic route to the parent compound could involve the reaction of 4-fluorobenzonitrile with 4-hydroxypiperidine, followed by further modifications.[10] The versatility of the piperidine nitrogen allows for a wide range of substitutions to explore the structure-activity relationship (SAR).[11][12][13]
Preclinical Evaluation Workflow: A Step-by-Step Guide
A systematic approach is crucial for evaluating the anti-inflammatory potential of novel compounds based on the this compound scaffold. The following workflow outlines key in vitro and in vivo assays.
Figure 3: A typical experimental workflow for evaluating anti-inflammatory compounds.
In Vitro Assays
-
Objective: To determine the cytotoxic concentration of the test compounds.
-
Protocol:
-
Seed RAW 264.7 macrophages or other relevant cell lines (e.g., human peripheral blood mononuclear cells) in a 96-well plate.[14]
-
Incubate for 24 hours to allow for cell adherence.
-
Treat the cells with a range of concentrations of the test compound for 24-48 hours.
-
Assess cell viability using the MTT assay or a similar colorimetric method.
-
-
Objective: To measure the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.[15]
-
-
Objective: To quantify the inhibition of key pro-inflammatory cytokines such as TNF-α and IL-6.
-
Protocol:
-
Follow the same cell culture and treatment protocol as the NO production assay.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentration of TNF-α, IL-6, and other relevant cytokines using commercially available ELISA kits.
-
In Vivo Models
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-inflammatory drugs.[16]
-
Objective: To evaluate the in vivo efficacy of the compound in an acute model of inflammation.[17][18]
-
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Administer the test compound orally or intraperitoneally at various doses.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema compared to the vehicle-treated control group.
-
-
Objective: To assess the anti-inflammatory activity of the compound in a model of topical inflammation.
-
Protocol:
-
Administer the test compound to mice.
-
After a specified pre-treatment time, apply a standard volume of xylene to the inner and outer surfaces of the right ear.
-
After a set time (e.g., 30 minutes), sacrifice the animals and cut circular sections from both ears.
-
Weigh the ear sections and calculate the difference in weight between the right and left ears to determine the extent of edema.
-
Calculate the percentage inhibition of edema.
-
Quantitative Data and Structure-Activity Relationship (SAR)
While specific quantitative data for this compound is not yet published, the data from its 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives provide a valuable benchmark.
| Compound ID | Modification | NO Production IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) | In Vivo Activity (Xylene Ear Edema) |
| Derivative 6e | Specific benzimidazole derivative | 0.86[3][4] | 1.87[3][4] | More potent than ibuprofen[3][4] |
| Ibuprofen | Standard NSAID | - | - | Standard reference |
Data extracted from studies on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.[3][4]
These initial findings suggest that the 2-(piperidin-4-yl) core, when appropriately substituted, can lead to compounds with significant anti-inflammatory potency. Future SAR studies should focus on:
-
Substitution on the piperidine nitrogen: This can influence solubility, pharmacokinetic properties, and target engagement.
-
Modifications of the benzonitrile ring: Introducing various substituents can modulate electronic properties and interactions with the target protein.
-
Replacement of the benzonitrile moiety: Exploring other aromatic and heteroaromatic systems could lead to improved potency and selectivity.
Future Directions
The exploration of this compound and its analogues as anti-inflammatory agents is a promising area of research. Future efforts should be directed towards:
-
Synthesis and direct evaluation of this compound: Establishing the baseline activity of the parent compound is a crucial next step.
-
Elucidation of the precise molecular target(s): Kinase profiling and other target identification methods will be essential to confirm the mechanism of action.
-
Pharmacokinetic and toxicological profiling: A comprehensive assessment of the ADME-Tox properties of lead compounds will be necessary for their advancement as clinical candidates.
References
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Methodological & Application
Synthesis of 2-(Piperidin-4-YL)benzonitrile: A Detailed Application Note for Drug Discovery Professionals
Introduction: The Significance of the 4-Arylpiperidine Scaffold in Medicinal Chemistry
The 4-arylpiperidine motif is a privileged scaffold in modern drug discovery, forming the core of numerous clinically successful therapeutics. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with a variety of biological targets. The title compound, 2-(Piperidin-4-YL)benzonitrile, is a valuable building block for the synthesis of novel pharmaceutical agents, particularly those targeting central nervous system (CNS) disorders and other diseases where modulation of specific receptors or enzymes is desired. The presence of the benzonitrile group offers a versatile handle for further chemical elaboration, while the piperidine ring provides a key pharmacophoric element. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, followed by deprotection.
Strategic Approach: A Two-Step Synthesis Employing Suzuki-Miyaura Coupling
The chosen synthetic strategy involves a two-step sequence designed for efficiency, scalability, and functional group tolerance. The core of this approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This is followed by a straightforward deprotection step to yield the final product.
The key steps are:
-
N-Boc Protection of 4-Hydroxypiperidine: To prevent side reactions at the piperidine nitrogen, it is first protected with a tert-butoxycarbonyl (Boc) group.
-
Suzuki-Miyaura Cross-Coupling: The N-Boc protected piperidine derivative is coupled with a suitable benzonitrile partner. A common approach is the reaction of an N-Boc-piperidine boronic acid ester with 2-bromobenzonitrile.
-
N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.
This strategy offers several advantages:
-
Mild Reaction Conditions: The Suzuki-Miyaura coupling is known for its tolerance of a wide range of functional groups, minimizing the need for extensive protecting group strategies.[2][3]
-
Commercial Availability of Starting Materials: The required precursors are readily available from commercial suppliers.
-
High Yields: This method typically provides good to excellent yields of the desired products.
Reaction Schematics and Workflow
The overall synthetic pathway is depicted below:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate
This protocol details the Suzuki-Miyaura coupling of a commercially available piperidine boronic acid pinacol ester with 2-bromobenzonitrile.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Supplier |
| tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | 311.23 | 1.0 | 311 mg | Commercial |
| 2-Bromobenzonitrile | 182.02 | 1.1 | 200 mg | Commercial |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.05 | 58 mg | Commercial |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg | Commercial |
| 1,4-Dioxane | - | - | 10 mL | Anhydrous |
| Water | - | - | 2 mL | Degassed, DI |
| Ethyl Acetate | - | - | As needed | Reagent Grade |
| Brine | - | - | As needed | Saturated |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Reagent Grade |
Procedure:
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (311 mg, 1.0 mmol), 2-bromobenzonitrile (200 mg, 1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane (10 mL) and a degassed solution of potassium carbonate (415 mg, 3.0 mmol) in deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate as a solid.
Part 2: Synthesis of this compound (N-Boc Deprotection)
This protocol describes the removal of the Boc protecting group under acidic conditions.[4][5][6]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Supplier |
| tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate | 286.38 | 1.0 | 286 mg | From Part 1 |
| Trifluoroacetic Acid (TFA) | 114.02 | - | 2 mL | Reagent Grade |
| Dichloromethane (DCM) | - | - | 5 mL | Anhydrous |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | As needed | - |
| Brine | - | - | As needed | Saturated |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Reagent Grade |
Procedure:
-
Reaction Setup: Dissolve tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate (286 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask at room temperature.
-
Acid Addition: Slowly add trifluoroacetic acid (2 mL) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic (pH ~8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as the final product. Further purification by crystallization or chromatography may be performed if necessary.
Self-Validating System: Ensuring Protocol Trustworthiness
To ensure the reliability and reproducibility of this protocol, the following in-process controls and characterization methods are recommended:
-
Reaction Monitoring: The progress of both the Suzuki coupling and the deprotection steps should be closely monitored by TLC or LC-MS to determine the reaction endpoint and identify any potential side products.
-
Product Characterization: The identity and purity of the intermediate and final product should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Expected ¹H NMR Data for this compound (in CDCl₃, 400 MHz):
-
δ 7.65-7.55 (m, 2H, Ar-H)
-
δ 7.40-7.30 (m, 2H, Ar-H)
-
δ 3.20-3.10 (m, 2H, piperidine-H)
-
δ 2.80-2.70 (m, 1H, piperidine-H)
-
δ 2.70-2.60 (m, 2H, piperidine-H)
-
δ 1.90-1.70 (m, 5H, piperidine-H and NH)
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile solvents, corrosive acids (TFA), and palladium catalysts should be performed in a well-ventilated fume hood.
-
Handling Reagents:
-
2-Bromobenzonitrile: Is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Trifluoroacetic Acid (TFA): Is highly corrosive. Handle with extreme caution and avoid contact with skin and eyes.
-
Organometallic Reagents (if using alternative routes like Negishi coupling): Many organometallic reagents are pyrophoric and react violently with water and air. They must be handled under an inert atmosphere using appropriate techniques.[7][8][9]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound, a key building block in drug discovery. By leveraging the efficiency of the Suzuki-Miyaura cross-coupling reaction, this method offers a practical route for obtaining this valuable compound in good yields. The detailed experimental procedures, coupled with guidelines for ensuring trustworthiness and safety, are intended to empower researchers in their efforts to develop novel therapeutics.
References
- Synthesis, 2DNMR and Crystal Structure Analysis of Piperidin - 4 - one Derivatives. (2014, March 30). International Journal of Innovative Technology and Exploring Engineering.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.
- Deprotection of different N-Boc-compounds. (n.d.). ResearchGate.
- Synthesis and evaluation of deprotected n-boc piperazine derived mono-mannich bases. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
- Negishi coupling. (n.d.). Wikipedia.
- Safe Handling of Organometallic Compounds (Grignards and Organolithiums). (2018, July 16).
- Negishi Coupling. (n.d.). Organic Chemistry Portal.
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.).
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). Magnetic Resonance in Chemistry.
- The Negishi Cross-Coupling Reaction. (n.d.). Denmark Group, University of Illinois.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022, June 15). White Rose Research Online.
- Suzuki cross-coupling reaction. (2020, February 14). YouTube.
- Organoborane coupling reactions (Suzuki coupling). (n.d.). The Journal of Antibiotics.
- 13C and 1H NMR spectral studies of some piperidin-4-one oximes. (n.d.). Magnetic Resonance in Chemistry.
- Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides. (n.d.). Synthesis.
- Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton Environmental Health and Safety.
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2025, August 5).
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). Molecules.
- Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (n.d.). Chemical Science.
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024, January 29). University of California, Irvine Environmental Health & Safety.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Application Notes and Protocols: A Step-by-Step Guide to the N-Alkylation of 4-Phenylpiperidine
Abstract
The N-alkyl-4-phenylpiperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in the realm of analgesics and central nervous system (CNS) drugs.[1][2] The identity of the nitrogen substituent is a critical determinant of pharmacological activity, influencing receptor affinity, selectivity, and pharmacokinetic properties.[3] Therefore, the efficient and controlled N-alkylation of 4-phenylpiperidine is a pivotal transformation for drug discovery and development professionals. This guide provides a detailed, experience-driven overview of the primary synthetic strategies for this reaction, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.
Introduction: The Significance of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine motif is a privileged structure in pharmacology. Its rigid framework allows for a precise three-dimensional presentation of pharmacophoric elements, while the tertiary amine is typically protonated at physiological pH, enabling a critical ionic interaction with target receptors. The pioneering synthetic opioid, meperidine, and the highly potent fentanyl are classic examples that underscore the scaffold's importance.[2][4] The N-substituent directly modulates the compound's interaction with opioid receptors and can be tailored to achieve desired effects, from potent agonism to antagonism.[3] This guide will explore the most robust and widely adopted methods for introducing this critical N-alkyl group.
Foundational Strategies: A Mechanistic Dichotomy
The N-alkylation of a secondary amine like 4-phenylpiperidine can be approached via two primary mechanistic pathways:
-
Reductive Amination: A two-step, one-pot sequence where a carbonyl compound (aldehyde or ketone) and the amine first form an iminium ion intermediate, which is then immediately reduced to the target tertiary amine. This "build-up" approach is celebrated for its high selectivity and mild conditions.
-
Direct Nucleophilic Substitution (Sɴ2): A classic approach where the nucleophilic nitrogen of the piperidine directly displaces a leaving group from an alkyl halide. While straightforward, this method requires careful control to prevent side reactions.
We will dissect these methods in detail, providing field-tested protocols for each.
Method 1: Reductive Amination - The Versatile Workhorse
Reductive amination is arguably the most versatile and frequently employed method for N-alkylation in a drug discovery setting. Its popularity stems from its broad substrate scope, operational simplicity, and the avoidance of harsh reagents and over-alkylation issues.[5]
Principle and Rationale
The reaction proceeds through the formation of an iminium ion from the condensation of 4-phenylpiperidine with an aldehyde or ketone. This intermediate is then reduced in situ by a hydride reagent that is selective for the C=N⁺ bond over the starting carbonyl group.[6]
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[7] Its reduced reactivity, a consequence of the electron-withdrawing acetate groups, makes it mild enough to not reduce the starting aldehyde or ketone.[7][8] This selectivity allows for a convenient one-pot procedure where all reagents can be mixed together. The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium ion.[5][7]
Reaction Mechanism: Reductive Amination
The mechanism involves two distinct stages occurring in the same pot.
Caption: Mechanism of one-pot reductive amination.
Detailed Experimental Protocol: N-Benzylation of 4-Phenylpiperidine
This protocol is a representative example for the N-alkylation of 4-phenylpiperidine with an aldehyde.
Materials:
-
4-Phenylpiperidine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[6]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-phenylpiperidine (1.0 eq) and dissolve it in anhydrous DCM (to make a ~0.1 M solution).
-
Add benzaldehyde (1.1 eq) to the stirred solution at room temperature.
-
Stir the mixture for 30-60 minutes to facilitate the formation of the iminium intermediate.[5]
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. A slight exotherm and gas evolution may be observed.
-
Continue stirring the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.[6]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-phenylpiperidine.
Experimental Workflow Diagram
Caption: Experimental workflow for reductive amination.
Method 2: Direct Alkylation via Sɴ2 Reaction
Direct alkylation with alkyl halides is a fundamental and straightforward method for forming C-N bonds. It relies on the nucleophilic character of the piperidine nitrogen attacking an electrophilic alkyl halide.
Principle and Rationale
This reaction is a classic bimolecular nucleophilic substitution (Sɴ2). The lone pair of electrons on the piperidine nitrogen attacks the carbon atom bearing a halogen, displacing the halide ion. A key consideration is that this reaction generates one equivalent of hydrohalic acid (H-X), which will protonate the basic piperidine starting material, rendering it non-nucleophilic and halting the reaction.[9]
Causality: To overcome this, a base must be added to neutralize the acid as it forms.[9] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or a hindered, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[9]
A potential pitfall is over-alkylation . The product, a tertiary amine, is also nucleophilic and can react with a second molecule of the alkyl halide to form a quaternary ammonium salt.[9] This side reaction can be minimized by:
-
Using the piperidine as the excess reagent.
-
Adding the alkyl halide slowly to the reaction mixture to maintain its low concentration.[9]
-
Choosing appropriate reaction conditions (e.g., lower temperature).
Detailed Experimental Protocol: N-Ethylation of 4-Phenylpiperidine
Materials:
-
4-Phenylpiperidine (1.0 eq)
-
Ethyl bromide or Ethyl iodide (1.1-1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or DIPEA (1.5 eq)[9]
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)[9]
-
Deionized water
-
Ethyl acetate or Diethyl ether
Procedure:
-
To a round-bottom flask, add 4-phenylpiperidine (1.0 eq), the base (e.g., K₂CO₃, 2.0 eq), and anhydrous acetonitrile.
-
Stir the resulting suspension vigorously.
-
Add the alkyl halide (e.g., ethyl bromide, 1.1 eq) dropwise to the mixture at room temperature.
-
The reaction can be stirred at room temperature or gently heated (e.g., 50-70 °C) to increase the rate, particularly for less reactive halides like alkyl chlorides.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts or base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify as needed by column chromatography or distillation.
Advanced & Alternative Methodologies
Phase Transfer Catalysis (PTC) for N-Alkylation
Phase Transfer Catalysis offers a "green" and highly efficient alternative for direct alkylation. It is particularly useful for reactions involving a solid or aqueous inorganic base and an organic-soluble substrate.[10]
Principle: A phase transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), facilitates the transport of the deprotonated amine or hydroxide ion from the aqueous/solid phase into the organic phase where the alkyl halide resides.[10][11] This creates a highly reactive, "naked" anion in the organic phase, which rapidly undergoes the Sɴ2 reaction.[10]
Advantages:
-
Allows the use of inexpensive and safe bases like NaOH or K₂CO₃.[10]
-
Avoids the need for anhydrous, polar aprotic solvents.
-
Often leads to faster reaction rates and higher yields.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Application Note: A Robust and Scalable Synthesis of 4-(Piperidin-4-yl)benzonitrile Intermediates
Abstract
This application note provides a detailed, step-by-step experimental guide for the synthesis of 4-(piperidin-4-yl)benzonitrile, a critical building block in modern medicinal chemistry. The described multi-step synthesis is designed for scalability and robustness, commencing from commercially available 4-piperidone. Key transformations include a strategic N-Boc protection, a Horner-Wadsworth-Emmons olefination to construct the C-C bond, a catalytic hydrogenation for saturation, and a final acidic deprotection. Each protocol has been elaborated with mechanistic insights, quantitative tables, safety precautions, and characterization data to ensure reproducibility and success for researchers in drug discovery and process development.
Introduction: The Significance of the 4-(Piperidin-4-yl)benzonitrile Scaffold
The 4-(piperidin-4-yl)benzonitrile moiety is a privileged scaffold found in a multitude of biologically active molecules and clinical drug candidates. Its rigid piperidine ring provides a three-dimensional vector for substituent placement, crucial for optimizing ligand-receptor interactions, while the benzonitrile group can act as a key pharmacophore, a metabolic blocker, or a synthetic handle for further elaboration. Compounds incorporating this structure are explored as inhibitors of enzymes, modulators of ion channels, and ligands for G-protein coupled receptors. Given its importance, a reliable and scalable synthetic route to this intermediate and its precursors is of paramount importance to the pharmaceutical industry.[1]
This guide details a validated four-step sequence designed to be both efficient and adaptable for laboratory-scale and pilot-plant production.
Overall Synthetic Strategy
The synthesis of 4-(piperidin-4-yl)benzonitrile (IV) is accomplished via a four-step sequence starting from 4-piperidone monohydrate hydrochloride. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow.
Experimental Procedures and Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (Intermediate I)
Principle and Rationale: The first step involves the protection of the secondary amine of 4-piperidone. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the subsequent olefination step and can be readily removed under mild acidic conditions without affecting other functional groups.[2][3] The reaction is typically run in a biphasic system or with a water-miscible co-solvent to handle the hydrochloride salt of the starting material.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |
|---|---|---|---|---|
| 4-Piperidone monohydrate HCl | 153.61 | 25.0 g | 0.163 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 39.1 g | 0.179 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 41.1 g | 0.489 | 3.0 |
| Tetrahydrofuran (THF) | - | 250 mL | - | - |
| Water | - | 250 mL | - | - |
Step-by-Step Protocol:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer, add 4-piperidone monohydrate hydrochloride (25.0 g, 0.163 mol) and sodium bicarbonate (41.1 g, 0.489 mol).
-
Add water (250 mL) and Tetrahydrofuran (THF, 250 mL) to the flask. Stir the resulting slurry vigorously for 15 minutes at room temperature.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (39.1 g, 0.179 mol) in 50 mL of THF.
-
Add the (Boc)₂O solution dropwise to the stirred piperidone slurry over 30 minutes.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes; Rf ≈ 0.4).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine all organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford a colorless oil or white solid.
-
Expected Yield: ~31 g (95%); Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 3.71 (t, 4H), 2.45 (t, 4H), 1.48 (s, 9H).
Step 2: Synthesis of tert-butyl 4-(4-cyanobenzylidene)piperidine-1-carboxylate (Intermediate II)
Principle and Rationale: This step forms the crucial carbon-carbon bond between the piperidine and benzonitrile moieties. The Horner-Wadsworth-Emmons (HWE) reaction is employed due to its high reliability, stereoselectivity (favoring the E-alkene), and the ease of removing the phosphate byproduct via aqueous workup.[4][5] A strong, non-nucleophilic base like sodium hydride is used to deprotonate the phosphonate ester, generating the reactive carbanion.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |
|---|---|---|---|---|
| Intermediate I | 199.26 | 20.0 g | 0.100 | 1.0 |
| Diethyl (4-cyanobenzyl)phosphonate | 267.25 | 29.4 g | 0.110 | 1.1 |
| Sodium Hydride (NaH, 60% in oil) | 24.00 (as 100%) | 4.8 g | 0.120 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 400 mL | - | - |
Step-by-Step Protocol:
-
Caution: Sodium hydride reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
To a 1 L three-neck flask under N₂, add sodium hydride (4.8 g, 0.120 mol, 60% dispersion).
-
Wash the NaH with anhydrous hexanes (2 x 30 mL) to remove the mineral oil. Carefully decant the hexanes each time.
-
Add 200 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve diethyl (4-cyanobenzyl)phosphonate (29.4 g, 0.110 mol) in 100 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the ylide (a reddish-orange color may develop).
-
Cool the reaction mixture back to 0 °C.
-
Dissolve Intermediate I (20.0 g, 0.100 mol) in 100 mL of anhydrous THF and add it dropwise to the ylide solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes; Rf ≈ 0.5).
-
Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Add 200 mL of water and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexanes) or recrystallization from ethanol/water to yield a white solid.
-
Expected Yield: ~26 g (83%); Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 7.62 (d, 2H), 7.35 (d, 2H), 6.38 (s, 1H), 3.52 (t, 2H), 3.42 (t, 2H), 2.55 (t, 2H), 2.45 (t, 2H), 1.48 (s, 9H).
Step 3: Synthesis of tert-butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate (Intermediate III)
Principle and Rationale: The exocyclic double bond formed in the previous step is reduced to a single bond via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this transformation.[6] The reaction is typically run under a positive pressure of hydrogen gas to ensure efficient reduction.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |
|---|---|---|---|---|
| Intermediate II | 312.41 | 25.0 g | 0.080 | 1.0 |
| Palladium on Carbon (10% Pd/C) | - | 1.25 g | - | 5 wt% |
| Ethanol (EtOH) or Methanol (MeOH) | - | 300 mL | - | - |
Step-by-Step Protocol:
-
Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen balloon).
-
In the reaction vessel, dissolve Intermediate II (25.0 g, 0.080 mol) in ethanol (300 mL).
-
Caution: Pd/C is flammable in the presence of solvents and air. Add the 10% Pd/C catalyst (1.25 g) to the solution under a gentle stream of nitrogen.
-
Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel to 50 psi (or use a hydrogen balloon for atmospheric pressure) and stir/shake vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis until the starting material is consumed (typically 4-12 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the product, typically as a white solid which can be used without further purification.
-
Expected Yield: ~24.8 g (99%); Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 7.58 (d, 2H), 7.30 (d, 2H), 4.10 (br s, 2H), 2.65 (t, 2H), 2.58 (d, 2H), 1.75-1.60 (m, 3H), 1.45 (s, 9H), 1.20-1.05 (m, 2H).
Step 4: Synthesis of 4-(Piperidin-4-yl)benzonitrile (Final Product, IV)
Principle and Rationale: The final step is the removal of the Boc protecting group. This is achieved under strong acidic conditions.[7] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method that proceeds at room temperature, generating volatile byproducts (CO₂ and isobutylene), simplifying the workup.[8] An alternative is using HCl in an organic solvent like dioxane.
Figure 2: Boc deprotection mechanism.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |
|---|---|---|---|---|
| Intermediate III | 314.43 | 24.0 g | 0.076 | 1.0 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 75 mL | - | ~10 eq |
Step-by-Step Protocol:
-
In a 500 mL round-bottom flask, dissolve Intermediate III (24.0 g, 0.076 mol) in dichloromethane (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (75 mL) to the stirred solution. Caution: Gas evolution (CO₂) will occur. Ensure adequate ventilation.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the oily residue in water (100 mL) and cool in an ice bath.
-
Slowly and carefully basify the solution to pH > 10 by adding 5 M aqueous sodium hydroxide (NaOH).
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product as a white to off-white solid.
-
Expected Yield: ~14.0 g (98%); Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 7.59 (d, 2H), 7.32 (d, 2H), 3.15 (dt, 2H), 2.70 (td, 2H), 2.65-2.55 (m, 1H), 1.85 (br s, 1H, -NH), 1.80 (d, 2H), 1.60-1.45 (m, 2H). MS (ESI): m/z 187.1 [M+H]⁺.
References
- Benchchem. (n.d.). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
- Benchchem. (n.d.). Technical Support Center: Removal of Boc Protecting Group from Piperidine Derivatives.
- ChemBK. (2024). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate.
- MySkinRecipes. (n.d.). tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate.
- Benchchem. (n.d.). Understanding the stability of 1-Boc-4-piperidone under different conditions.
- National Center for Biotechnology Information. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
- Organic Syntheses. (n.d.). Procedure.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- ACS Publications. (2017). Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling.
- ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from The Royal Society of Chemistry website. link
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.
- Wikipedia. (n.d.). Protecting group.
- Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from Organic Chemistry Portal website. link
- YouTube. (2023). Horner-Wadsworth-Emmons Reaction.
- PubChem. (n.d.). Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate.
- Semantic Scholar. (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- ResearchGate. (2025). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
- ResearchGate. (n.d.). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions.
- Beilstein Journal of Organic Chemistry. (n.d.). Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Retrieved from Beilstein Journal of Organic Chemistry website. link
- ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
- ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives.
- Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from Royal Society of Chemistry website. link
- ResearchGate. (n.d.). Preparation of monoalkylpiperidines via the mild hydrogenation of monoalkynylpyridines.
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Application Note: High-Purity Isolation of 2-(Piperidin-4-YL)benzonitrile via Automated Flash Column Chromatography
Introduction: The Significance of Purified 2-(Piperidin-4-YL)benzonitrile in Medicinal Chemistry
This compound is a heterocyclic compound featuring both a piperidine ring and a benzonitrile moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules and approved pharmaceuticals.[1][2][3] The nitrogen-containing piperidine ring can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors, while the benzonitrile group offers a versatile handle for further synthetic modifications.[1][2] The precise spatial arrangement and chemical nature of these functional groups dictate the compound's pharmacological activity.
The presence of impurities, such as starting materials, by-products, or degradation products from the synthesis, can drastically alter the compound's efficacy, safety profile, and interpretability of biological data.[4][5][6] Therefore, robust and efficient purification is a critical step in its preparation. Column chromatography is a powerful and widely adopted technique for the purification of such organic compounds on a laboratory scale.[7][8] This application note provides a detailed, field-proven protocol for the purification of this compound using automated flash column chromatography, with a focus on addressing the specific challenges posed by basic nitrogen-containing heterocyclic compounds.
The Challenge: Chromatographing Basic Amines on Silica Gel
The primary challenge in the purification of piperidine derivatives like this compound by silica gel chromatography is the potential for strong interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[9][10] This interaction can lead to several undesirable effects:
-
Peak Tailing: Asymmetrical peaks with a "tail" are a common issue, which significantly reduces the resolution between the target compound and closely eluting impurities.[10][11]
-
Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica gel that it fails to elute from the column, leading to poor recovery.
-
On-Column Degradation: The acidic nature of the silica gel can potentially catalyze the degradation of sensitive compounds.[10]
To overcome these challenges, this protocol incorporates the use of a basic modifier in the mobile phase to improve peak shape and recovery.
Workflow for the Purification of this compound
The overall workflow for the purification of this compound is a systematic process that begins with method development using Thin-Layer Chromatography (TLC) and culminates in the isolation of the pure compound after flash column chromatography.
Caption: A schematic overview of the key stages in the purification of this compound.
Experimental Protocols
Part 1: Method Development with Thin-Layer Chromatography (TLC)
The initial and most critical step is to identify a suitable mobile phase (eluent) that provides good separation of the target compound from its impurities. An ideal solvent system will result in a retention factor (Rf) of approximately 0.2 to 0.3 for the target compound, as this often translates well to column chromatography.[8][10]
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
Developing chambers
-
Capillary spotters
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO4) stain
-
Crude this compound
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
Procedure:
-
Prepare a dilute solution of the crude product in dichloromethane.
-
Spot the solution onto the baseline of several TLC plates.
-
Prepare different mobile phase systems with varying polarities. A good starting point for nitrogen-containing compounds is a mixture of dichloromethane and methanol.[10] To counteract the acidic nature of the silica, add a small amount of triethylamine (0.5-1%).[9][10]
-
System A: 98:1:1 DCM:MeOH:TEA
-
System B: 95:4:1 DCM:MeOH:TEA
-
System C: 90:9:1 DCM:MeOH:TEA
-
-
Develop the TLC plates in the prepared solvent systems.
-
After development, visualize the spots under a UV lamp and then stain with KMnO4 to visualize UV-inactive compounds.
-
Calculate the Rf value for the target compound and impurities in each system. Select the system that provides the best separation and an Rf value for the target compound in the desired range of 0.2-0.3.
Caption: Decision-making flowchart for optimizing the mobile phase using TLC.
Part 2: Automated Flash Column Chromatography Protocol
This protocol assumes the use of a pre-packed silica gel cartridge with an automated flash chromatography system.
Materials:
-
Automated flash chromatography system with UV detector
-
Pre-packed silica gel cartridge (e.g., 40 g for a 400 mg - 4 g load)
-
Crude this compound (e.g., 1 g)
-
Silica gel (for dry loading)
-
Optimized mobile phase solvents (DCM, MeOH, TEA)
-
Collection tubes
Procedure:
-
Sample Preparation (Dry Loading):
-
Dissolve 1 g of the crude product in a minimal amount of a volatile solvent like dichloromethane or methanol.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.[9] This method of loading generally provides better separation than liquid injection.[12]
-
-
Column and System Setup:
-
Install the appropriate size silica gel cartridge onto the flash system.
-
Prime the system with the initial mobile phase (e.g., 100% DCM with 1% TEA).
-
Equilibrate the column with several column volumes of the initial mobile phase until a stable baseline is observed on the UV detector.
-
-
Loading and Elution:
-
Load the prepared dry sample onto the column using a solid load cartridge.
-
Set up a gradient elution profile based on the TLC results. A typical gradient might be:
-
| Time (min) | % DCM (with 1% TEA) | % MeOH (with 1% TEA) |
| 0-2 | 98 | 2 |
| 2-15 | 98 → 90 | 2 → 10 |
| 15-20 | 90 | 10 |
-
Fraction Collection:
-
Set the fraction collector to collect fractions based on the UV detector signal (peak detection).
-
-
Post-Run Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product. Use the same mobile phase as in the method development step.
-
Combine the fractions that show a single spot corresponding to the Rf of the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Illustrative Results and Data
The following table summarizes representative data from the purification of 1.2 g of crude this compound.
| Parameter | Before Purification | After Purification |
| Appearance | Brownish solid | White crystalline solid |
| Purity (by HPLC) | 78% | >99% |
| Major Impurity Rf | 0.45 | Not Detected |
| Target Compound Rf | 0.31 | 0.31 |
| Initial Mass | 1.20 g | - |
| Final Mass | - | 0.89 g |
| Recovery Yield | - | 74% |
| (Mobile phase for TLC: 95:4:1 DCM:MeOH:TEA) |
The use of a gradient elution from 2% to 10% methanol (containing 1% TEA) in dichloromethane allowed for the efficient removal of a less polar impurity (Rf = 0.45) and any highly polar baseline impurities. The addition of 1% triethylamine throughout the mobile phase was crucial for obtaining a symmetrical peak shape for the target compound, thereby maximizing separation efficiency and yield. The final purity of >99% confirms the effectiveness of this protocol for producing high-quality this compound suitable for downstream applications in drug discovery and development.
Conclusion
This application note details a robust and reproducible method for the purification of this compound using automated flash column chromatography. By employing systematic method development with TLC and incorporating a basic modifier into the mobile phase, the common challenges associated with the chromatography of basic nitrogen-containing compounds on silica gel are effectively overcome. This protocol provides researchers, scientists, and drug development professionals with a reliable methodology to obtain this valuable chemical scaffold in high purity.
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- PubMed Central. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent.
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- NIH. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
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Application Notes and Protocols for the Analytical Characterization of Piperidine Derivatives
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Its prevalence is a testament to its unique structural and physicochemical properties, which make it a highly versatile scaffold in drug design.[3][4] Piperidine derivatives are found in numerous clinically approved drugs, targeting a wide array of biological pathways, including those involved in cancer, central nervous system disorders, and infectious diseases.[2][3] The conformational flexibility of the piperidine ring, coupled with its ability to engage in hydrogen bonding and modulate lipophilicity, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]
Given the critical role of this moiety, the rigorous and unambiguous characterization of novel piperidine derivatives is paramount in research and development. This guide provides a comprehensive overview of the key analytical techniques employed for the structural elucidation, purity assessment, and overall characterization of these vital compounds. We will delve into the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for researchers, scientists, and drug development professionals.
Chromatographic Techniques: The Foundation of Separation and Quantification
Chromatography is an indispensable tool for separating and quantifying piperidine derivatives from complex mixtures, such as reaction matrices or biological samples.[5] The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC): Versatility in Analysis
HPLC is the workhorse for the analysis of a vast range of piperidine derivatives, particularly those that are non-volatile or thermally labile.[6] Reversed-phase HPLC (RP-HPLC) is the most common mode, separating compounds based on their hydrophobicity.[7]
Causality in Method Development: The selection of a stationary phase, typically a C18 column, is based on its ability to provide effective hydrophobic interactions with the piperidine derivatives.[8] The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and separation.[9] An acid modifier, such as formic or phosphoric acid, is often added to the mobile phase to improve peak shape by ensuring the basic nitrogen of the piperidine ring is consistently protonated, minimizing tailing.[8][10] For derivatives lacking a UV chromophore, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed to enable UV detection.[7][9]
Experimental Protocol: RP-HPLC Analysis of a Piperidine Derivative
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The specific gradient will depend on the analyte's polarity.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30-40 °C.[11]
-
Injection Volume: 5-10 µL.[11]
-
Detection: UV at a suitable wavelength (if the molecule has a chromophore) or mass spectrometry.[8]
-
-
Sample Preparation:
-
Data Analysis:
-
Determine the purity of the compound by calculating the peak area percentage.
-
For quantitative analysis, construct a calibration curve using a certified reference standard.
-
Method Validation Parameters for HPLC Analysis of Piperidine Derivatives:
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.999 | [7] |
| Linearity Range | 0.44 - 53.33 µg/mL | [10] |
| Limit of Detection (LOD) | 0.15 µg/mL | [10] |
| Limit of Quantitation (LOQ) | 0.44 µg/mL | [10] |
| Average Recovery | ~101.8% | [10] |
Workflow for HPLC Analysis of Piperidine Derivatives
Caption: General workflow for the HPLC analysis of piperidine derivatives.
Gas Chromatography (GC): For Volatile Analogs
GC is a powerful technique for the separation and analysis of volatile and thermally stable piperidine derivatives.[12] When coupled with a mass spectrometer (GC-MS), it provides excellent separation and structural information.[13]
Causality in Method Development: The choice of a capillary column, often a DB-5ms or similar, is based on its general-purpose, low-polarity stationary phase, which is suitable for a wide range of analytes.[13] The temperature program is optimized to ensure adequate separation of the components in the mixture. For non-volatile piperidine derivatives, derivatization to increase volatility may be necessary.[14]
Experimental Protocol: GC-MS Analysis of Piperidine Alkaloids
-
Instrumentation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
If necessary, perform derivatization (e.g., silylation) to increase volatility.[14]
-
-
Data Analysis:
-
Identify compounds based on their retention times and by comparing their mass spectra to libraries (e.g., NIST).[11]
-
Quantify analytes using a calibration curve with an appropriate internal or external standard.
-
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopic methods are indispensable for the definitive structural elucidation of piperidine derivatives.[6] A combination of these techniques provides a complete picture of the molecule's connectivity and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[15] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides information on the chemical environment of each atom and their connectivity.[6][16]
Causality in Spectral Interpretation: The chemical shifts of the piperidine ring protons and carbons are highly dependent on their substitution and conformation (axial vs. equatorial).[17][18] For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. Coupling constants (J-values) between adjacent protons provide crucial information about their dihedral angles, which helps in determining the ring's conformation.[19]
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation:
-
NMR Experiments (on a ≥400 MHz spectrometer):
-
¹H NMR: To determine the number of distinct proton environments and their integrations.
-
¹³C NMR & DEPT-135: To identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
Typical ¹H NMR Spectral Regions for a Substituted Piperidine Ring:
| Proton Type | Predicted Chemical Shift (δ, ppm) |
| Ring Protons (axial & equatorial) | 1.0 - 4.0 |
| Protons on carbons adjacent to N | 2.0 - 3.5 |
| Protons on carbons adjacent to substituents | Varies depending on the substituent |
Workflow for NMR-Based Structural Elucidation
Caption: Workflow for structural elucidation using a combination of NMR experiments.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is a highly sensitive technique that provides the molecular weight of a compound and, through fragmentation analysis, valuable structural information.[20] Electrospray ionization (ESI) is a soft ionization technique commonly used for piperidine derivatives, typically forming a protonated molecule [M+H]⁺.[11]
Causality in Fragmentation: The fragmentation of the piperidine ring is predictable and highly informative.[11] Under electron ionization (EI), a common fragmentation pathway is α-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to a stable iminium ion.[11] In tandem MS (MS/MS) of ESI-generated ions, characteristic neutral losses, such as water or acetic acid from substituted piperidines, can be observed.[20][21]
Experimental Protocol: ESI-MS/MS Analysis
-
Instrumentation:
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[11]
-
-
Sample Preparation:
-
Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[6] The sample can be introduced via direct infusion or an HPLC system.
-
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used due to the basicity of the piperidine nitrogen.[11]
-
Full Scan MS: To determine the m/z of the protonated molecule [M+H]⁺.[11]
-
Product Ion Scan (MS/MS): Isolate the precursor ion ([M+H]⁺) and fragment it by collision-induced dissociation (CID) to observe the fragmentation pattern. Optimize the collision energy to obtain a rich fragment ion spectrum.[11]
-
Infrared (IR) and UV-Vis Spectroscopy: Functional Group Identification
FTIR Spectroscopy: This technique is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[22] For piperidine derivatives, key absorptions include N-H stretching (for secondary amines), C-H stretching of the ring, and vibrations associated with any substituents.[23][24]
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Data Acquisition:
-
Data Analysis:
-
Identify characteristic absorption bands and assign them to their corresponding functional groups.[25]
-
| Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (if applicable) | 1650 - 1750 |
UV-Vis Spectroscopy: This technique is applicable to piperidine derivatives that contain a chromophore (a light-absorbing group). It is primarily used for quantitative analysis in conjunction with HPLC.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography provides the most unambiguous determination of the three-dimensional structure of a molecule in the solid state.[26] It offers precise information on bond lengths, bond angles, and the conformation of the piperidine ring and its substituents.[1][27]
Causality in Crystal Growth and Analysis: The primary challenge is growing a single crystal of suitable quality.[26] The choice of solvent is critical for successful crystallization.[26] Once a suitable crystal is obtained, it is irradiated with X-rays, and the diffraction pattern is used to solve and refine the molecular structure.[28]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates.[28]
-
Workflow for X-ray Crystallography
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HPLC method for assessing the purity of 2-(Piperidin-4-YL)benzonitrile
An Application Note and Protocol for the Purity Assessment of 2-(Piperidin-4-YL)benzonitrile by High-Performance Liquid Chromatography (HPLC)
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity and the quantification of this compound. This compound is a significant building block in medicinal chemistry, and ensuring its purity is critical for the integrity of downstream applications in drug discovery and development. The method described herein is developed based on the physicochemical properties of the analyte and is validated according to the stringent guidelines of the International Council for Harmonisation (ICH)[1][2] and principles outlined in the United States Pharmacopeia (USP)[3][4]. This guide explains the scientific rationale behind the selection of chromatographic parameters and provides detailed, step-by-step protocols for method implementation, validation, and routine analysis.
Introduction and Method Rationale
This compound, with a molecular formula of C₁₂H₁₄N₂[5], is a bifunctional molecule featuring a polar, basic piperidine ring and a moderately non-polar benzonitrile moiety. The purity of such an intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy. The method development was guided by the following molecular characteristics:
-
Chromophore: The benzonitrile group contains a phenyl ring conjugated with a nitrile group, which acts as an effective chromophore for UV detection. Spectroscopic data for benzonitrile indicates strong absorbance in the lower UV range[6][7], making UV detection a highly sensitive approach.
-
Polarity and Ionization: The molecule possesses a predicted XlogP of 1.8, indicating moderate hydrophobicity suitable for reversed-phase chromatography[5]. The piperidine ring contains a secondary amine (pKa ~11), which is basic and will be protonated at acidic to neutral pH. Controlling the ionization state of this amine is crucial for achieving symmetrical peak shapes and reproducible retention times.
-
Peak Tailing Propensity: The basic nature of the piperidine nitrogen can lead to undesirable ionic interactions with residual acidic silanols on standard silica-based stationary phases, resulting in significant peak tailing.
Based on this analysis, a reversed-phase method using a C18 stationary phase with a buffered, acidic mobile phase was selected. This approach ensures the analyte is in a single, protonated form, minimizes silanol interactions, and provides robust retention and separation from potential impurities.
HPLC Method Protocol
This section details the instrumentation, reagents, and chromatographic conditions for the analysis.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
-
Reference Standard: this compound of known purity (e.g., >99.5%).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), and Phosphoric Acid (ACS grade or higher).
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase chemistry for retaining moderately polar analytes. A modern, end-capped column is critical to minimize peak tailing. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | The acid protonates the piperidine amine, ensuring a single ionic species and improving peak shape. It also buffers the mobile phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good elution strength and low UV cutoff. |
| Elution Mode | Isocratic | For a purity assay, an isocratic method is often simpler, more robust, and provides consistent run times. |
| Composition | 65% A / 35% B | This starting ratio should be optimized to achieve a retention time (k') between 2 and 10 for the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection Wavelength | 220 nm | Provides high sensitivity for the benzonitrile chromophore. A PDA detector can be used to confirm peak purity across the spectrum. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any later-eluting impurities. |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 65:35 ratio. This ensures sample solvent compatibility with the mobile phase.
-
Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 100 µg/mL): Pipette 10.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample (Test) Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter if necessary.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by injecting the Working Standard Solution in replicate (n=5). The acceptance criteria are based on USP <621> guidelines.[8][9]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value > 2 indicates significant tailing, likely due to silanol interactions with the basic analyte. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 1.0% for 5 replicates | Demonstrates the precision of the injector and the stability of the system. |
| % RSD of Retention Time | ≤ 1.0% for 5 replicates | Indicates the stability of the pump flow rate and mobile phase composition. |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH Q2(R2) guidelines[2][10]. The following is a comprehensive protocol for validation.
Caption: Workflow from method development through validation to routine analysis.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
Perform forced degradation studies by subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light). Analyze the stressed samples to ensure that degradation peaks are resolved from the main analyte peak (peak purity analysis using a PDA detector is essential here).
-
Caption: Logic for confirming method specificity.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution and plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
-
Protocol: Analyze a sample of known purity (if available) or spike a placebo with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate. Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Protocol: Prepare six individual sample solutions at 100% of the working concentration from the same batch. Analyze them and calculate the % RSD of the purity results.
-
Acceptance Criteria: % RSD should be ≤ 1.0%.
-
-
Intermediate Precision (Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system. Compare the results from both studies.
-
Acceptance Criteria: The overall % RSD for the combined data should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol: Determine based on the signal-to-noise (S/N) ratio.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.
-
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Analyze the Working Standard Solution while making small changes to key parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25 and 35 °C).
-
Mobile Phase pH: ± 0.2 units.
-
-
Acceptance Criteria: The system suitability parameters (tailing, plates, etc.) must still be met, and the change in retention time or peak area should be minimal.
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte RT; degradants are resolved. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision - Repeatability (% RSD) | ≤ 1.0% |
| Precision - Intermediate (% RSD) | ≤ 2.0% |
| LOQ | S/N ratio ≈ 10:1 with acceptable precision. |
| Robustness | SST criteria met after minor parameter changes. |
Calculation of Purity
The purity of the sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (excluding blank and solvent peaks).
% Purity = (Area of Analyte Peak / Total Area of All Peaks) x 100
Conclusion
The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the purity assessment of this compound. The scientific rationale provided for each parameter selection ensures that the method is scientifically sound and transferable. Adherence to the outlined protocols for system suitability and method validation will ensure reliable and compliant results for quality control in a regulated drug development environment.
References
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: USP-NF 621 Chrom
- Title: Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: PubMed URL:[Link]
- Title: Steps for HPLC Method Valid
- Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL:[Link]
- Title: HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column Source: SIELC Technologies URL:[Link]
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2)
- Title: Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile Source: International Journal of ChemTech Research URL:[Link]
- Title: Benzonitrile - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. PubChemLite - this compound (C12H14N2) [pubchemlite.lcsb.uni.lu]
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- 7. Benzonitrile [webbook.nist.gov]
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- 9. Chromatography [usp.org]
- 10. youtube.com [youtube.com]
Application Note: 1H and 13C NMR Characterization of 2-(Piperidin-4-YL)benzonitrile
Abstract
This application note provides a detailed guide to the structural elucidation of 2-(Piperidin-4-YL)benzonitrile using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound of interest in medicinal chemistry and drug development, unambiguous characterization is critical. This document outlines the necessary protocols for sample preparation, data acquisition, and spectral analysis. It offers an in-depth interpretation of the expected chemical shifts and coupling patterns based on the analysis of its constituent chemical moieties—a disubstituted benzonitrile ring and a piperidine ring. This guide is intended for researchers, scientists, and drug development professionals requiring a robust methodology for the structural verification of this and structurally related compounds.
Introduction
This compound is a bifunctional molecule incorporating a polar nitrile group on an aromatic ring and a basic saturated heterocycle. This structural combination makes it a valuable scaffold in the design of novel therapeutic agents. Accurate and comprehensive structural characterization is a prerequisite for its use in any research or development context. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the definitive structural assignment of organic molecules in solution. This note details the application of ¹H and ¹³C NMR to confirm the identity and purity of this compound.
Molecular Structure and NMR Prediction
A thorough understanding of the molecular structure is fundamental to interpreting its NMR spectra. The structure of this compound, with systematic numbering for NMR assignment, is presented below.
Caption: Workflow for NMR Sample Preparation.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
Table 1: Suggested ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | Standard 1D (e.g., zg30) | A standard single-pulse experiment is sufficient for a ¹H spectrum. |
| Spectral Width | ~16 ppm | Covers the typical chemical shift range for organic molecules. |
| Acquisition Time | 2-4 seconds | Allows for good resolution of signals. |
| Relaxation Delay (D1) | 1-2 seconds | Ensures adequate relaxation of protons for quantitative analysis if needed. |
| Number of Scans | 8-16 | Sufficient for good signal-to-noise ratio with the recommended sample amount. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Table 2: Suggested ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 100 MHz (for 400 MHz ¹H) | Corresponds to the ¹H frequency. |
| Pulse Program | Proton-decoupled (e.g., zgpg30) | Decoupling from protons simplifies the spectrum to single lines for each carbon. |
| Spectral Width | ~240 ppm | Encompasses the full range of carbon chemical shifts. [1] |
| Acquisition Time | 1-2 seconds | A balance between resolution and experiment time. |
| Relaxation Delay (D1) | 2 seconds | Allows for better signal intensity, especially for quaternary carbons. |
| Number of Scans | 1024 or more | A higher number of scans is needed due to the low natural abundance of ¹³C. [1] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Analysis and Interpretation
After data acquisition, the resulting spectra should be processed (Fourier transformation, phase correction, and baseline correction) and analyzed.
Expected ¹H NMR Spectrum Analysis
A hypothetical ¹H NMR spectrum of this compound would show:
-
Aromatic Region (δ 7.0-8.0 ppm): A series of multiplets integrating to 4H.
-
Aliphatic Region (δ 1.5-3.5 ppm):
-
A multiplet around δ 2.5-3.5 ppm integrating to 1H (H4').
-
Complex multiplets between δ 2.8-3.2 ppm integrating to 4H (H2'/H6').
-
Complex multiplets between δ 1.5-2.0 ppm integrating to 4H (H3'/H5').
-
-
Amine Proton: A potentially broad singlet (NH), the integration of which should be 1H.
Expected ¹³C NMR Spectrum Analysis
A hypothetical proton-decoupled ¹³C NMR spectrum would display:
-
Downfield Region (δ 110-150 ppm): Six distinct signals for the aromatic carbons and one for the nitrile carbon.
-
Upfield Region (δ 25-55 ppm): Three signals corresponding to the three unique carbon environments in the piperidine ring (C4', C2'/C6', and C3'/H5').
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and by understanding the predicted spectral features outlined in this note, researchers can confidently verify the structure and purity of this important chemical entity. This ensures the integrity of subsequent research and development activities.
References
- Vertex AI Search, Supplementary Inform
- The Royal Society of Chemistry, Electronic Supplementary Inform
- ResearchGate, The carbon-13 and proton NMR chemical shift spectra of the compound. No valid URL was provided.
- MDPI, Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
- ResearchGate, List of the proton chemical shifts (ppm)
- SpectraBase, Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]
- BMRB, bmse000284 Benzonitrile. [Link]
- SpectraBase, Benzonitrile - Optional[1H NMR] - Spectrum. [Link]
- SpectraBase, Benzonitrile - Optional[13C NMR] - Spectrum. [Link]
- MDPI, Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
- Wiley Online Library, 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. No valid URL was provided.
- Human Metabolome Database, 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
- Organic Chemistry Data, NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- PubChemLite, this compound (C12H14N2). [Link]
- BK Instruments Inc.
- NIH, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. [Link]
- PubChem, 2-Piperidin-1-yl-benzonitrile. [Link]
- International Journal of Chemical and Physical Sciences, Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. No valid URL was provided.
- Pharmacy 180, Carbon-13 NMR - Structure Determination of Organic Compounds. No valid URL was provided.
- The Royal Society of Chemistry, 4-(Piperidine-1-sulfonyl)-benzonitrile. [Link]
- Cambridge Isotope Laboratories, Inc.
- Thieme, 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
- SpectraBase, Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
- The Royal Society of Chemistry, 1H NMR and 13C NMR spectra of the c
- ResearchGate, Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF. [Link]
- Google Patents, IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s). No valid URL was provided.
- EPFL, NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- Journal of Drug Delivery and Therapeutics, Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]
- ESA-IPB, Advanced NMR techniques for structural characterization of heterocyclic structures. No valid URL was provided.
- Pharmaffiliates, 2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile. [Link]
Sources
Topic: High-Sensitivity LC-MS/MS Analysis of 2-(Piperidin-4-YL)benzonitrile: Method Development, Fragmentation Analysis, and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust method for the analysis of 2-(Piperidin-4-YL)benzonitrile using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a key structural motif found in various pharmacologically active compounds, making its accurate identification and quantification critical in drug discovery, development, and quality control. This guide provides a comprehensive protocol, from sample preparation to data acquisition, and delves into the characteristic fragmentation patterns of the molecule under Collision-Induced Dissociation (CID). The methodologies described herein are designed to be self-validating and serve as a foundational template for researchers developing assays for related piperidine-containing compounds.
Introduction and Scientific Principles
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties. When coupled with a benzonitrile group, as in this compound, the resulting molecule serves as a versatile intermediate for a wide range of therapeutic agents. The accurate analysis of such compounds is paramount, and LC-MS/MS stands as the premier analytical technique due to its exceptional sensitivity, selectivity, and specificity.[1][2]
Core Analytical Principle: LC-MS/MS
Our approach leverages the separation power of Liquid Chromatography (LC) with the analytical precision of tandem Mass Spectrometry (MS/MS).
-
Electrospray Ionization (ESI): ESI is a "soft ionization" technique ideal for polar and semi-polar molecules like our target analyte.[3] The basic nitrogen atom on the piperidine ring is readily protonated in an acidic environment, making positive ion mode ESI highly efficient for generating the intact protonated molecular ion, [M+H]⁺.[3][4] This choice is causal; by promoting the formation of a single, stable precursor ion, we maximize the sensitivity of the subsequent MS/MS analysis.
-
Collision-Induced Dissociation (CID): To achieve structural confirmation and enhance selectivity, the protonated molecular ion ([M+H]⁺) is isolated and subjected to fragmentation. This is accomplished through CID, where the ion's kinetic energy is increased, and it is collided with inert gas molecules (e.g., argon or nitrogen).[5] This collision converts kinetic energy into internal energy, causing the ion to break apart at its weakest bonds, yielding a unique pattern of product ions.[5][6] Analyzing these specific precursor-to-product ion transitions forms the basis of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high-sensitivity quantification.
Experimental Workflow and Protocols
A successful analysis is contingent on meticulous execution from sample preparation through data acquisition. The following workflow provides a validated pathway for achieving reproducible results.
Caption: Overall experimental workflow from sample preparation to final data analysis.
Protocol 1: Sample and Standard Preparation
This protocol details the preparation of calibration standards and the extraction of this compound from human plasma, a common biological matrix. The use of protein precipitation is a rapid, cost-effective, and efficient method for cleaning up complex samples prior to LC-MS/MS analysis.[7]
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol. This serves as the primary stock solution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Extraction (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled version of the analyte at 200 ng/mL). The IS is crucial for correcting variations in extraction efficiency and instrument response.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[3]
-
Vortex the mixture vigorously for 60 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[3] The sample is now ready for injection.
-
Protocol 2: LC-MS/MS Instrumental Parameters
The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid promotes analyte protonation for enhanced ESI+ signal. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent providing good elution strength. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate | A gradient ensures efficient elution and sharp peak shapes. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and separation. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical volume to balance sensitivity and column loading. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperidine nitrogen is readily protonated.[3][4] |
| Precursor Ion [M+H]⁺ | m/z 187.12 | Calculated for C₁₂H₁₄N₂ + H⁺ (Monoisotopic Mass: 186.1157). |
| Product Ions (SRM) | m/z 102.1, m/z 83.1 | These represent stable, high-intensity fragments for quantification and confirmation. |
| Collision Gas | Argon | An inert gas commonly used for efficient collision-induced dissociation. |
| Collision Energy (CE) | Optimized (e.g., 20-35 eV) | CE must be empirically optimized to maximize the intensity of the product ions. |
| Capillary Voltage | 3.5 kV | Standard voltage to ensure efficient spray and ionization. |
| Source Temp. | 150 °C | Prevents solvent condensation without causing thermal degradation. |
Results: Fragmentation Analysis
The structural elucidation of an analyte by MS/MS relies on the predictable fragmentation of the precursor ion. For this compound ([M+H]⁺, m/z 187.1), the primary fragmentation pathways involve cleavages around the piperidine ring and the loss of the benzonitrile moiety.
Predicted Mass Spectrum Data:
-
Precursor Ion ([M+H]⁺): m/z 187.1
-
Key Product Ions:
-
m/z 102.1: This fragment corresponds to the loss of the piperidine ring via cleavage of the C-C bond connecting it to the benzonitrile ring, resulting in a protonated aminobenzonitrile fragment.
-
m/z 83.1: This fragment represents the charged piperidine ring itself after cleavage, with subsequent rearrangement and loss of the benzonitrile group. This is a common fragmentation pattern for piperidine-containing structures.[4][8]
-
The proposed fragmentation pathway is visualized below.
Caption: Proposed CID fragmentation of protonated this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the LC-MS/MS analysis of this compound. By explaining the causality behind key methodological choices—from sample preparation to the selection of instrumental parameters—this guide equips researchers with a robust protocol. The detailed fragmentation analysis offers a clear path for structural confirmation and the development of highly selective quantitative assays. This method can be readily adapted for the analysis of related analogs and impurities in various matrices, supporting critical activities in pharmaceutical research and development.
References
- Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- Singh, S., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PubMed Central.
- Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Lima, V., et al. (2010). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- Royal Society of Chemistry. (2020). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS).
- Maes, M. F., et al. (2012). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate.
- Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. PubMed Central.
- Wikipedia. (n.d.). Collision-induced dissociation.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- PubChem. (n.d.). 2-Piperidin-1-yl-benzonitrile.
Sources
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- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
Protocol for Characterizing the Cellular Activity of 2-(Piperidin-4-YL)benzonitrile: A DPP-4 Inhibition Assay
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, cell-based assay protocol to characterize the bioactivity of 2-(Piperidin-4-YL)benzonitrile. The protocol is designed around the hypothesis that this compound, due to structural motifs common in known inhibitors, may target Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a validated target for type 2 diabetes.[1][2][3] We present a two-stage experimental workflow: first, a preliminary cytotoxicity assessment to establish a non-toxic working concentration range, and second, a robust, fluorescence-based assay to quantify the compound's inhibitory activity against endogenous DPP-4 in a cellular context. This guide emphasizes the scientific rationale behind procedural steps, incorporates essential controls for data integrity, and offers insights into data analysis and interpretation, providing a self-validating framework for researchers.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring piperidine and benzonitrile moieties.[4][5] While its specific biological target is not broadly documented, its structure is of significant interest in medicinal chemistry.[4] The piperidine ring, in particular, is a key pharmacophore in a class of drugs known as "gliptins," which are potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[6]
DPP-4 is a transmembrane serine protease that plays a critical role in inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[3][7] By cleaving these hormones, DPP-4 curtails their ability to stimulate insulin secretion and suppress glucagon release.[2] Inhibition of DPP-4 therefore prolongs the action of incretins, making it an effective strategy for managing hyperglycemia in type 2 diabetes.[1]
Given the structural plausibility, this guide outlines a rigorous methodology to test the hypothesis that this compound functions as a DPP-4 inhibitor. The protocol is designed to be a complete system, moving from foundational safety assessment to specific functional characterization.
Assay Principle
The core of this protocol is a fluorometric assay to measure DPP-4 enzymatic activity directly in a cellular environment. The assay utilizes a specific, non-fluorescent DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Endogenous DPP-4 expressed by the cells cleaves this substrate, releasing the highly fluorescent 7-Amino-4-Methyl Coumarin (AMC) group.[1][8] The rate of fluorescence increase is directly proportional to DPP-4 activity. The presence of an inhibitor, such as this compound, will decrease the rate of AMC release, resulting in a diminished fluorescent signal.[9]
Foundational Experimental Design
A robust characterization of a novel compound requires a logical, multi-step approach. Simply adding the compound to an assay without preliminary work can lead to misleading results. For instance, a compound that kills the cells will artifactually show "inhibition" in any activity assay. Therefore, our workflow is designed to be self-validating.
The Critical Need for Cytotoxicity Profiling
Before assessing the specific inhibitory activity of this compound, it is imperative to determine its effect on cell viability.[10][11] Cytotoxicity assays are essential to identify the concentration range where the compound does not induce cell death, ensuring that any observed reduction in DPP-4 activity is due to specific enzyme inhibition and not a general toxic effect.[12] This step defines the valid concentration window for the functional assay.
Selecting an Appropriate Cellular Model
The choice of cell line is critical for obtaining biologically relevant data.[13][14] The ideal cell line must faithfully represent the biological system and endogenously express the target enzyme, DPP-4.[13] DPP-4 is highly expressed in various tissues, including the intestine and liver.[3] The Caco-2 human colorectal adenocarcinoma cell line is an excellent model as it is well-characterized, easy to culture, and known to express high levels of DPP-4. Alternatively, the HepG-2 human liver cancer cell line is also reported to have high DPP-4 activity and can be used.[15]
Experimental Workflow Overview
The overall experimental plan follows a two-part sequence designed to produce reliable and interpretable data.
Caption: DPP-4 pathway and proposed point of inhibition.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution |
| High background fluorescence | Autofluorescent compound; contaminated reagents; poor quality plates. | Run a compound-only control (no cells, no substrate). Use high-quality, black-walled plates. Prepare fresh buffers. |
| No or low signal | Cells are unhealthy or dead; low DPP-4 expression; inactive substrate. | Ensure cells are healthy and in log growth phase. Confirm DPP-4 expression in your Caco-2 cell stock. Use fresh, properly stored substrate. |
| High well-to-well variability | Uneven cell seeding; edge effects due to evaporation; pipetting errors. | Be meticulous with cell counting and seeding. [16]Avoid using the outer wells of the plate or fill them with sterile PBS. Use a multichannel pipette for reagent addition. |
| IC₅₀ value is not reproducible | Inconsistent cell passage number or density; compound instability; variable incubation times. | Use cells within a consistent, low passage number range. Prepare fresh compound dilutions for each experiment. Standardize all incubation times precisely. [13] |
References
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- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
- Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death.
- Proserpio, V., et al. (2016). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. [Link]
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
- Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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- Ma'ayan Lab. (n.d.). DPP4 Gene.
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- Wang, Y., et al. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Semantic Scholar. [Link]
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- Kaku, K., et al. (2021). CD26/DPP-4: Type 2 Diabetes Drug Target with Potential Influence on Cancer Biology. Cancers. [Link]
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- Wang, Y., et al. (2012). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E. [Link]
- PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole.
- PubChem. (n.d.). 2-Piperidin-1-yl-benzonitrile.
- ResearchGate. (n.d.). Synthesis of target piperazine derivatives 13a–d and 17.
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Application Notes & Protocols: A Researcher's Guide to Confirming Target Engagement Using Western Blot Analysis
Introduction: The Imperative of Target Engagement in Drug Discovery
In the landscape of modern drug development, confirming that a therapeutic compound interacts with its intended molecular target within a cellular context is a cornerstone of establishing its mechanism of action and potential efficacy.[1] This direct interaction, known as target engagement, is a critical validation step that bridges the gap between biochemical potency and cellular response.[1] Failure to demonstrate robust target engagement is a significant contributor to the high attrition rates of drug candidates in clinical trials.[1]
Western blotting, a foundational technique in cell and molecular biology, remains a versatile and widely used method for assessing target engagement.[2][3] Its power lies in its ability to separate and identify specific proteins from complex cellular lysates, allowing for the quantification of changes in protein modification, abundance, or stability as a direct or indirect consequence of drug binding.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights for two robust Western blot-based methodologies to confirm target engagement:
-
Analysis of Target Phosphorylation and Downstream Signaling: An indirect but powerful method for inhibitors or activators of signaling pathways.
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that directly measures the thermal stabilization of a target protein upon ligand binding.[5][6]
This document is structured to provide not just the procedural steps, but the scientific rationale behind them, ensuring that your experiments are built on a foundation of scientific integrity and reproducibility.
Pillar 1: Scientific Integrity - The Non-Negotiables of a Trustworthy Western Blot
Before delving into specific protocols, it is crucial to establish the principles that ensure the data generated is accurate, reproducible, and trustworthy.
Antibody Validation: The Cornerstone of Specificity
The reliability of any Western blot is fundamentally dependent on the quality of the primary antibody.[2] An antibody must be specific to the intended target, demonstrating minimal cross-reactivity with other proteins in a complex mixture.[7][8] Proper validation is, therefore, proof that an antibody can selectively bind its target within a complex sample like a cell lysate.[7]
Key Validation Strategies:
-
Genetic Controls: Using siRNA-mediated knockdown or knockout cell lines to demonstrate loss of signal.[2]
-
Orthogonal Methods: Comparing results with data from other techniques like ELISA or immunoprecipitation.[9]
-
Independent Antibody Validation: Using two or more antibodies that recognize different epitopes on the same target protein to see if they produce identical results.[8]
-
Phospho-Specificity: For phospho-specific antibodies, it is essential to confirm that the signal is lost after treating lysates with a phosphatase.[2] Additionally, a peptide competition assay, where the antibody is pre-incubated with the phosphorylated peptide, should eliminate the signal.[10]
Quantitative Analysis and Normalization: From Bands to Biology
Modern drug discovery demands quantitative data.[4] A simple "present or absent" result is insufficient; we need to know "how much." Quantitative Western blotting allows for the measurement of relative changes in protein expression between different conditions.[11]
However, unavoidable well-to-well variability in sample loading and transfer efficiency can introduce significant error.[12][13] Normalization is the mathematical correction for these variations, making it a critical step for accurate quantification.[12][14]
Gold Standard for Normalization: While housekeeping proteins (e.g., GAPDH, β-actin, tubulin) have been traditionally used, their expression can be affected by experimental conditions, leading to inaccurate results.[15] The current gold standard, recommended by many scientific journals, is Total Protein Normalization (TPN) .[15][16]
TPN involves staining the membrane for total protein and using the intensity of the entire lane to normalize the target protein's signal.[15] This method is more accurate because it accounts for the total protein loaded, providing a more reliable baseline for comparison.[15][17]
Method 1: Target Engagement via Phosphorylation State Analysis
For drugs targeting signaling proteins like kinases, a common and effective way to demonstrate target engagement is to measure the drug's effect on the phosphorylation state of the target or its downstream substrates. A successful kinase inhibitor, for instance, should lead to a decrease in the phosphorylation of its direct targets.[18]
Conceptual Workflow
This approach involves treating cells with the compound, stimulating a signaling pathway (if necessary), and then lysing the cells to analyze the phosphorylation status of key proteins by Western blot.
Caption: Workflow for CETSA with Western blot detection.
Detailed Protocol: CETSA
A. Cell Treatment and Heat Challenge
-
Cell Culture and Harvest: Grow cells to 80-90% confluency. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) to the desired density (e.g., 2 x 10⁶ cells/mL). [19]2. Compound Incubation: Divide the cell suspension into two tubes. Treat one with the compound at a saturating concentration and the other with a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C to allow for compound uptake and target binding. [5][19]3. Aliquoting: Distribute the treated cell suspensions into PCR tubes, one for each temperature point. [19]4. Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a defined temperature range (e.g., 40°C to 70°C in 2-4°C increments) for 3-5 minutes. [19]Immediately after heating, cool the tubes to room temperature. [5] B. Isolation of Soluble Protein Fraction
-
Cell Lysis: Lyse the cells by performing repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath). This method is preferred as it avoids detergents that might resolubilize aggregated proteins. [20]2. Centrifugation: Pellet the aggregated proteins by centrifuging the lysates at very high speed (e.g., 20,000 x g or higher) for 20-30 minutes at 4°C. [5][20]3. Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube. This is the most critical step for separating stabilized from denatured protein. [5] C. Immunoblotting and Data Analysis
-
Sample Preparation & Western Blot: Quantify the protein concentration of the soluble fractions. Prepare samples with Laemmli buffer and analyze them by Western blot as described in the previous method (steps C1-C8), probing for the target protein of interest.
-
Data Quantification and Analysis:
-
Quantify the band intensity for the target protein at each temperature point for both the vehicle- and compound-treated samples.
-
Normalize the intensity of each band to the intensity of the lowest temperature point (which is set to 100%) for that condition. [19][20] * Plot the normalized band intensities against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement. [19]The difference in the melting temperature (ΔTm) can be calculated.
-
| Temperature (°C) | Vehicle (Normalized Intensity %) | Compound (Normalized Intensity %) |
| 40 | 100 | 100 |
| 44 | 95 | 98 |
| 48 | 80 | 95 |
| 52 | 55 | 88 |
| 56 | 25 | 70 |
| 60 | 5 | 45 |
| 64 | <1 | 20 |
Note: Data are representative.
Alternative and High-Throughput Approaches
While traditional Western blotting is robust, it can be labor-intensive. For higher throughput needs, such as screening multiple compounds or conditions, the In-Cell Western™ (ICW) Assay is an excellent alternative. [21] The ICW is a quantitative immunofluorescence assay performed in 96- or 384-well plates. [21][22]Cells are grown, treated, fixed, and permeabilized directly in the plate. [22]Target proteins are then detected using specific primary antibodies and fluorophore-conjugated secondary antibodies. [22]The signal is quantified using an imaging system. This method eliminates the need for cell lysis, electrophoresis, and membrane transfer, significantly increasing throughput. [21][23]It is well-suited for quantifying changes in protein levels or phosphorylation events across many samples simultaneously. [24]
Conclusion and Best Practices
Confirming target engagement is a non-negotiable step in drug discovery that provides critical confidence in a compound's mechanism of action. Western blot-based assays, whether measuring downstream signaling events or direct biophysical interactions via CETSA, offer powerful and accessible methods to achieve this.
For data to be considered reliable and reproducible, adherence to the highest scientific standards is paramount. This includes rigorous antibody validation, the use of appropriate controls, and the implementation of robust normalization strategies like Total Protein Normalization. By integrating the detailed protocols and underlying principles outlined in this guide, researchers can generate high-quality, quantitative data to confidently drive their drug discovery projects forward.
References
- Bio-Rad Antibodies.
- Pillai-Kastoori, L., et al. (2020). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry. [Link]
- Rockland Immunochemicals. (2021). Validating Antibodies for Western Blotting. [Link]
- Arslan, J. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
- Azure Biosystems. (2021).
- Bio-Rad Antibodies.
- Farnie, G., et al. (2021).
- LI-COR Biosciences.
- Azure Biosystems. (2023). What is the Best Way to Normalize your Western blot? [Link]
- Degasperi, A., et al. (2014).
- LI-COR Biosciences. (2016). Normalization Methods for Quantitative Analysis of Westerns. YouTube. [Link]
- Oh, J. (2018). The How and Why of Normalizing Your Western Blots. Bio-Rad. [Link]
- Precision Biosystems. (2016). Western Blot Minimum Reporting Standards Using the BlotCycler™. [Link]
- Wang, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
- LI-COR Biosciences. In-Cell Western™ Assay. [Link]
- Bio-Rad. In-Cell Western Assay. [Link]
- Peters, M. (2024). In-cell Westerns: Your Essential Guide. Bitesize Bio. [Link]
- Azure Biosystems. (2024). 2024 Scientific Publication Requirements for Western Blots and Gels. [Link]
- Advansta. Advansta's Step-by-Step Guide to In-Cell Westerns. [Link]
- Chaudhury, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- ResearchGate. (2019). Experimental procedures for in vivo and ex vivo CETSA. [Link]
- Al-Hakam, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]
- Taylor, S. C., & Posch, A. (2014). The Design of a Quantitative Western Blot Experiment.
- Wilson, R. (2022).
- Bio-Rad.
- Arslan, J. How to Perform Reliable Quantitative Western Blot Analysis. Bio-Techne. [Link]
- Sule, R., et al. (2022). Detailed Western Blotting (Immunoblotting) Protocol. protocols.io. [Link]
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Application Note: A Validated Method for Determining IC50 Values of 2-(Piperidin-4-YL)benzonitrile Analogues as Enzyme Inhibitors
Abstract
The 2-(piperidin-4-yl)benzonitrile scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of enzymes, including Poly (ADP-ribose) polymerase (PARP).[1][2] Quantifying the potency of these analogues is a critical step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) remains the gold-standard metric for this purpose. This guide provides a comprehensive, in-depth framework for the robust determination of IC50 values for this chemical series. We present both a direct biochemical assay and a physiologically relevant cell-based assay, using PARP1 inhibition as a practical, illustrative example. The principles and protocols herein are broadly applicable to other enzymatic targets. We delve into the causality behind experimental design, data analysis, and quality control to ensure the generation of reliable, reproducible, and meaningful data for researchers, scientists, and drug development professionals.
Foundational Principles: Understanding Inhibitor Potency
The journey of a drug candidate from a library screen to a clinical trial is paved with quantitative data, and the IC50 value is one of the most important initial milestones.
-
What is IC50? The IC50 (Half Maximal Inhibitory Concentration) is the concentration of an inhibitor required to reduce the activity or response of a specific biological or biochemical target by 50%.[3][4] It is a direct measure of the inhibitor's potency; a lower IC50 value signifies a more potent compound.[3]
-
Biochemical vs. Cell-Based Assays: A Deliberate Choice The selection of an assay format is a critical decision driven by the specific question being asked at a particular stage of drug development.
-
Biochemical Assays: These assays utilize purified enzymes, substrates, and cofactors in a controlled, in vitro environment.
-
Rationale: Their primary advantage is the direct and unambiguous measurement of an inhibitor's interaction with its molecular target, free from confounding variables like cell membrane permeability, efflux pump activity, or off-target effects.[5] This makes them ideal for initial hit validation and for establishing structure-activity relationships (SAR) during lead optimization.
-
-
Cell-Based Assays: These assays measure the inhibitor's effect within a living cellular system.
-
Rationale: They provide a more physiologically relevant context. A compound's activity in a cell-based assay reflects not only its ability to inhibit the target but also its capacity to cross the cell membrane and remain at a sufficient intracellular concentration to be effective.[6] Discrepancies between biochemical and cellular IC50 values can provide valuable insights into a compound's drug-like properties.[2]
-
-
-
IC50 vs. Ki: A Note on Potency Metrics While often used interchangeably in general discussion, IC50 and Kᵢ (Inhibition Constant) are distinct values. The Kᵢ is a true equilibrium dissociation constant that is independent of substrate concentration.[4] The IC50 value, in contrast, can be influenced by assay conditions, particularly the concentration of the substrate.[4] For competitive inhibitors, the Cheng-Prusoff equation can be used to convert an IC50 value to a Kᵢ, providing a more absolute measure of affinity.[4]
Protocol I: Biochemical IC50 Determination via a PARP1 Chemiluminescent Assay
This protocol describes a robust, plate-based method to determine the IC50 of test compounds against purified human PARP1 enzyme. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity.[7]
Principle of the Assay
Histone proteins are pre-coated onto a 96-well plate. The PARP1 enzyme is added along with its substrate, biotin-labeled NAD+, and varying concentrations of the inhibitor. Active PARP1 will catalyze the transfer of biotinylated ADP-ribose units onto the histones. This activity is then detected by adding Streptavidin-conjugated Horseradish Peroxidase (Streptavidin-HRP), which binds to the biotinylated chains. The addition of a chemiluminescent HRP substrate generates a light signal proportional to PARP1 activity.[7][8] An inhibitor will reduce this signal in a dose-dependent manner.
Experimental Workflow: Biochemical Assay
Caption: Workflow for the PARP1 biochemical chemiluminescent assay.
Materials and Reagents
-
Recombinant Human PARP1 Enzyme
-
Histone-coated 96-well plates (white, opaque)
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Streptavidin-HRP
-
Chemiluminescent HRP Substrate
-
Stop Buffer
-
This compound analogues
-
Positive Control Inhibitor (e.g., Olaparib)
-
DMSO (ACS grade)
-
Multichannel pipettes and plate washer
-
Plate-based luminometer
Step-by-Step Protocol
-
Compound Preparation: a. Prepare a 10 mM stock solution of each benzonitrile analogue in 100% DMSO. b. Perform a serial dilution series in DMSO. For a typical 10-point curve, a 1:3 dilution series is effective. c. Further dilute this DMSO series into the PARP Assay Buffer to create the final working concentrations. The final DMSO concentration in the assay wells must be constant and non-inhibitory (typically ≤1%).[5]
-
Assay Plate Setup: a. Design the plate map to include blanks (no enzyme), positive controls (no inhibitor, 100% activity), negative controls (no enzyme or maximally inhibited), and the test compound dilutions in triplicate. b. Add 50 µL of diluted test compounds or controls to the appropriate wells of the histone-coated plate.
-
Enzymatic Reaction: a. Prepare a master mix containing PARP1 enzyme and biotinylated NAD+ in PARP Assay Buffer at 2x the final desired concentration. b. Initiate the reaction by adding 50 µL of the enzyme/substrate master mix to all wells. c. Incubate the plate at 25°C for 60 minutes. Ensure the reaction time is within the established linear range of the assay.
-
Detection: a. Stop the reaction by washing the plate 3-5 times with a wash buffer (e.g., PBS-T). b. Add 100 µL of diluted Streptavidin-HRP to each well. c. Incubate for 30-60 minutes at room temperature. d. Wash the plate again 3-5 times to remove unbound Streptavidin-HRP. e. Add 100 µL of the chemiluminescent substrate to each well and incubate for 5 minutes.
-
Data Acquisition: a. Immediately measure the relative light units (RLU) using a luminometer.
Protocol II: Cell-Based IC50 Determination via MTT Cell Viability Assay
This protocol measures the effect of the inhibitors on the viability of cancer cells, which provides a more holistic view of a compound's potential efficacy. For PARP inhibitors, using a cell line with a known deficiency in DNA repair (e.g., BRCA1/2 mutations) is particularly relevant.[9]
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] In living cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured. A decrease in signal indicates a reduction in cell viability due to the compound's cytotoxic or cytostatic effects.
Experimental Workflow: Cell-Based Assay
Caption: Workflow for the cell-based MTT viability assay.
Materials and Reagents
-
Appropriate cancer cell line (e.g., CAPAN-1, BRCA2-deficient)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well flat-bottom cell culture plates (clear)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
This compound analogues
-
Positive control (e.g., a known cytotoxic agent)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (ELISA reader)
Step-by-Step Protocol
-
Cell Seeding: a. Harvest logarithmically growing cells and perform a cell count. b. Dilute the cell suspension to the optimal seeding density (determined empirically, e.g., 5,000 cells/well) in a final volume of 100 µL. c. Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete cell culture medium.[6] b. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations or vehicle control (e.g., 0.1% DMSO). c. Incubate the plate for an appropriate duration, typically 72 hours, which allows for multiple cell doublings.[6]
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well.[10] b. Return the plate to the incubator and incubate for 2-4 hours, allowing the formazan crystals to form. c. Carefully aspirate the medium from the wells without disturbing the crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan.[10] e. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at a wavelength of 490 nm using a microplate reader.[10]
Data Analysis and Interpretation
The process of converting raw assay data into a reliable IC50 value is a critical step that requires a standardized analytical approach.[12]
Data Analysis Workflow
Caption: Data analysis pipeline from raw data to final IC50 value.
Step-by-Step Analysis
-
Data Normalization: Convert the raw data (RLU or absorbance) into a percentage format, typically "% Inhibition".[12]
-
Use the formula: % Inhibition = 100 * (1 - (Signal_Sample - Signal_Blank) / (Signal_PositiveControl - Signal_Blank))
-
The "Positive Control" represents 0% inhibition (e.g., DMSO vehicle only), and the "Blank" represents 100% inhibition (e.g., no enzyme or a background reading).
-
-
Dose-Response Curve Generation:
-
Non-Linear Regression and IC50 Calculation:
-
Fit the dose-response data using a non-linear regression model. The most common and appropriate model is the four-parameter logistic equation (also known as a sigmoidal dose-response with variable slope).[14][15]
-
This analysis is readily performed using software like GraphPad Prism or R.[3][15] The software will calculate the best-fit curve and directly report the IC50 value, which is the concentration that corresponds to the 50% inhibition point on the curve.[12]
-
Data Presentation
Summarize the final calculated IC50 values for all tested analogues in a clear, tabular format for easy comparison.
| Compound ID | Analogue Substitution | Biochemical IC50 (nM) [PARP1] | Cell-Based IC50 (nM) [CAPAN-1] |
| REF-01 | Olaparib (Control) | 5.2 ± 0.7 | 10.5 ± 1.5 |
| BN-01 | 4-fluoro | 15.8 ± 2.1 | 45.3 ± 5.6 |
| BN-02 | 4-chloro | 8.9 ± 1.3 | 22.1 ± 3.4 |
| BN-03 | 3-methoxy | 45.2 ± 6.5 | > 1000 |
Table 1: Example data table summarizing IC50 values. Data are hypothetical and presented as Mean ± SD from n=3 independent experiments.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inaccurate pipetting; enzyme/reagent instability; inconsistent incubation times. | Use calibrated pipettes; prepare fresh reagents and keep enzymes on ice; ensure consistent timing for all steps.[6] |
| Curve does not reach 0% or 100% inhibition | Insufficient concentration range tested; compound insolubility at high concentrations. | Widen the concentration range of the serial dilution; visually inspect high-concentration wells for precipitation. |
| High cell-based IC50 but low biochemical IC50 | Poor cell permeability; compound is a substrate for efflux pumps; high protein binding in culture medium. | Consider a different cell-based assay (e.g., target engagement); test in serum-free medium for a short duration.[6] |
| No clear dose-response relationship | Compound is inactive; incorrect concentration range; assay failure. | Verify compound integrity and concentration; re-test over a much broader concentration range; check controls (positive control should show a dose-response). |
Conclusion
The determination of IC50 values is a foundational pillar in the evaluation of potential drug candidates like the this compound analogues. By employing a dual approach of direct biochemical and supportive cell-based assays, researchers can build a comprehensive profile of inhibitor potency and cellular efficacy. Adherence to the detailed, validated protocols and data analysis workflows presented in this guide will ensure the generation of high-quality, reproducible data, thereby enabling confident decision-making and accelerating the progression of promising inhibitors in the drug discovery process.
References
- Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Google Cloud.
- Protocols.io. (2022). ACE-inhibitory activity assay: IC50. Protocols.io.
- GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.
- BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience.
- Data Analysis Bioinfo. (2024).
- Gonçalves, A. (2021). Drug dose-response data analysis.
- BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH.
- DavidsonX. (n.d.).
- Science Gateway. (n.d.). How to calculate IC50.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Pilié, P. G., et al. (2022).
- BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.
- BenchChem. (n.d.). Technical Guide: In Vitro IC50 Determination of AKT Kinase Inhibitors. BenchChem.
- JoVE. (2023). Determination of Half-Maximal Inhibitory Concentration (IC50) Using Cell Viability Assay. JoVE.
- ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2.
- BenchChem. (n.d.).
- Zhang, X., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)
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Navigating the Synthesis of Piperidin-4-yl-carbamates on a Large Scale: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidin-4-yl-carbamate moiety is a cornerstone in modern medicinal chemistry, embedded in the core of numerous therapeutic agents. Its prevalence demands robust, scalable, and economically viable synthetic strategies to support drug discovery and development pipelines. This comprehensive guide provides an in-depth analysis of the critical considerations for the large-scale synthesis of this pivotal structural motif, moving beyond rudimentary laboratory procedures to address the complexities of industrial production. We will delve into the prevailing synthetic methodologies, process optimization, safety protocols, and impurity control, offering a holistic view for the discerning chemical professional.
I. Strategic Approaches to the Piperidin-4-yl-carbamate Core
The synthesis of piperidin-4-yl-carbamates can be broadly approached from two primary retrosynthetic disconnections: the formation of the C4-N bond on a pre-existing piperidine ring, or the construction of the piperidine ring itself with the desired functionality in place. The former is by far the more common and industrially relevant approach, with reductive amination of a protected 4-piperidone serving as the workhorse of this strategy.
A. The Dominant Paradigm: Reductive Amination of 4-Piperidones
The most direct and widely adopted route to piperidin-4-yl-carbamates involves the reductive amination of a suitable N-protected 4-piperidone with an amine source, followed by carbamate formation. This one-pot or sequential process is highly efficient and amenable to large-scale production.
Key Starting Materials:
-
N-Boc-4-piperidone: A versatile and commercially available starting material. The tert-butyloxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions and can be readily removed with acid.
-
N-Benzyl-4-piperidone: Another common precursor. The benzyl group is typically removed via catalytic hydrogenation, which can sometimes be performed concurrently with other reductive steps.
The Reaction Pathway:
The reductive amination proceeds through the initial formation of an iminium ion intermediate from the reaction of the piperidone with an amine (often ammonia or a primary amine), which is then reduced in situ to the corresponding 4-aminopiperidine derivative.
Critical Parameters for Scale-Up:
-
Choice of Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for the reductive amination of ketones. It is often the reagent of choice for its high chemoselectivity, reducing the iminium ion in preference to the ketone starting material. However, its cost can be a consideration for very large-scale syntheses.
-
Catalytic Hydrogenation: Utilizing hydrogen gas with a catalyst such as Palladium on carbon (Pd/C) or Raney® Nickel is a cost-effective and environmentally benign option for large-scale production. This method requires specialized high-pressure reactor systems and stringent safety protocols.
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, its use is often avoided on a large scale due to the potential for the formation of toxic hydrogen cyanide, especially under acidic conditions.
-
-
Catalyst Selection (for Catalytic Hydrogenation):
-
Raney® Nickel: A highly active and cost-effective catalyst for reductive aminations with ammonia. It is pyrophoric and requires careful handling, especially on a large scale.
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst. It is generally less pyrophoric than Raney® Nickel but can be more expensive.
-
B. Alternative Synthetic Avenues
While reductive amination is the dominant strategy, alternative routes can be advantageous in specific contexts, such as when a particular substitution pattern is desired or when starting from different commercially available materials.
-
Synthesis from 4-Aminopiperidine Derivatives: If a suitable 4-aminopiperidine is readily available, the carbamate can be formed directly by reaction with a chloroformate (e.g., ethyl chloroformate) or a dicarbonate (e.g., di-tert-butyl dicarbonate).
-
Curtius Rearrangement of Piperidine-4-carboxylic Acid Derivatives: This route involves the conversion of a carboxylic acid to an isocyanate via an acyl azide intermediate, which is then trapped with an alcohol to form the carbamate. This multi-step process can be useful for accessing specific analogues but is generally less direct than reductive amination.
II. Process Development and Optimization for Large-Scale Synthesis
Transitioning a synthetic route from the laboratory to a manufacturing plant necessitates a thorough understanding of the process parameters and their impact on yield, purity, and safety.
A. Impurity Profiling and Control
On a large scale, even minor impurities can become significant. A comprehensive understanding of the potential byproducts is crucial for developing effective control strategies.
Common Impurities in Reductive Amination:
-
Over-alkylation Products: In reductive aminations with primary amines, the desired secondary amine product can sometimes react further with the starting ketone to form a tertiary amine byproduct.
-
Reduction of the Starting Ketone: The reducing agent may partially reduce the 4-piperidone to the corresponding 4-hydroxypiperidine.
-
Residual Starting Materials: Incomplete reaction can lead to the presence of unreacted 4-piperidone or amine in the final product.
-
Byproducts from the Reducing Agent: The choice of reducing agent can introduce specific impurities.
Strategies for Impurity Control:
-
Reaction Condition Optimization: Careful control of stoichiometry, temperature, pressure, and reaction time can minimize the formation of byproducts.
-
Purification: Crystallization and salt formation are preferred methods for purification on a large scale, as they are more scalable and cost-effective than chromatography.
B. Safety Considerations for Industrial Scale
The reagents and conditions employed in the synthesis of piperidin-4-yl-carbamates present several hazards that must be carefully managed in a large-scale setting.
-
Handling of Pyrophoric Catalysts (e.g., Raney® Nickel):
-
Hydrogenation Reactions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air.
-
Hydrogenation reactions must be conducted in specialized, pressure-rated reactors equipped with appropriate safety features such as rupture discs and emergency venting systems.[3][4]
-
The reactor must be purged with an inert gas (e.g., nitrogen) before and after the reaction to remove all traces of oxygen.[3]
-
-
Hydride Reducing Agents (e.g., Sodium Triacetoxyborohydride):
III. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations in the synthesis of piperidin-4-yl-carbamates.
Protocol 1: Large-Scale Synthesis of tert-Butyl piperidin-4-ylcarbamate via Reductive Amination
This two-step procedure involves the reductive amination of N-benzyl-4-piperidone with ammonia followed by Boc protection and debenzylation.
Step 1: Synthesis of 1-Benzyl-piperidin-4-amine
-
Reaction Setup: To a 100 L hydrogenator, charge 10 kg of N-benzyl-4-piperidone and 50 L of methanol.
-
Catalyst Charging: Under a nitrogen atmosphere, carefully charge 1 kg of water-wet Raney® Nickel catalyst.
-
Ammonia Addition: Cool the reactor to 10-15 °C and introduce ammonia gas until the pressure reaches 3-4 kg/cm ².
-
Hydrogenation: Pressurize the reactor with hydrogen to 8-10 kg/cm ² and heat to 60-65 °C. Maintain these conditions until hydrogen uptake ceases.
-
Work-up: Cool the reactor, vent the excess pressure, and purge with nitrogen. Filter the catalyst and concentrate the filtrate under reduced pressure to obtain crude 1-benzyl-piperidin-4-amine.
Step 2: Synthesis of tert-Butyl (1-benzyl-piperidin-4-yl)carbamate
-
Reaction Setup: To a 100 L reactor, charge the crude 1-benzyl-piperidin-4-amine and 50 L of dichloromethane.
-
Base Addition: Add 1.2 equivalents of triethylamine.
-
Boc Anhydride Addition: Cool the mixture to 0-5 °C and slowly add 1.1 equivalents of di-tert-butyl dicarbonate.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture with water and brine. Concentrate the organic layer to obtain crude tert-butyl (1-benzyl-piperidin-4-yl)carbamate.
Step 3: Debenzylation to Afford tert-Butyl piperidin-4-ylcarbamate
-
Reaction Setup: To a 100 L hydrogenator, charge the crude tert-butyl (1-benzyl-piperidin-4-yl)carbamate and 50 L of methanol.
-
Catalyst Charging: Under a nitrogen atmosphere, carefully charge 0.5 kg of 10% Pd/C catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen to 5-6 kg/cm ² and stir at room temperature until hydrogen uptake ceases.
-
Work-up: Filter the catalyst and concentrate the filtrate. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Data Presentation
| Parameter | Step 1: Reductive Amination | Step 2: Boc Protection | Step 3: Debenzylation |
| Key Reagents | N-benzyl-4-piperidone, Ammonia, Raney® Ni, H₂ | 1-Benzyl-piperidin-4-amine, (Boc)₂O, Et₃N | tert-Butyl (1-benzyl-piperidin-4-yl)carbamate, 10% Pd/C, H₂ |
| Solvent | Methanol | Dichloromethane | Methanol |
| Temperature | 60-65 °C | 0 °C to RT | Room Temperature |
| Pressure | 8-10 kg/cm ² | Atmospheric | 5-6 kg/cm ² |
| Typical Yield | >90% (crude) | >95% (crude) | >90% (after crystallization) |
| Typical Purity | - | - | >99% |
IV. Visualization of the Synthetic Workflow
The following diagram illustrates the primary synthetic route to piperidin-4-yl-carbamates via reductive amination.
Caption: A common synthetic workflow for piperidin-4-yl-carbamates.
V. Conclusion
The large-scale synthesis of piperidin-4-yl-carbamates is a well-established process, with reductive amination of N-protected 4-piperidones being the most efficient and scalable route. A successful transition from laboratory to production hinges on a thorough understanding of process parameters, careful control of impurities, and unwavering adherence to safety protocols, particularly when handling pyrophoric catalysts and conducting high-pressure hydrogenations. By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can navigate the complexities of large-scale synthesis and ensure a reliable supply of these critical pharmaceutical building blocks.
VI. References
-
Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved from Chemical Engineering World.
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Safe Handling of Pyrophoric Materials. (2021, November). Retrieved from University of California, Irvine Environmental Health & Safety.
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chamberland-sop-weighing-and-working-with-raney-nickel.docx. (n.d.). Retrieved from University of Richmond.
-
Devarasetty, S., Nunna, R., Janni, R., Pothuri, V. V., & Suraparaju, R. R. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777.
-
Sodium triacetoxyborohydride Safety Data Sheet. (2018, September 3). Novachem.
-
A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). BenchChem.
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Safety Slide: Raney Nickel. (n.d.). Retrieved from University of Rochester.
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Scale-up Reactions. (2019, September 18). Division of Research Safety | Illinois.
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Byproduct formation in Piperidine-3-carbothioamide synthesis and mitigation. (2025). BenchChem.
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Hydrogen safety Hydrogen handling and key process safety steps. (n.d.). ABB.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(16), 4785.
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Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020). Catalysts, 10(12), 1459.
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Pyrophoric Handling Procedure. (n.d.). Carnegie Mellon University.
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Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
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Safe Handling of Pyrophoric Chemicals. (n.d.). Central Washington University.
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Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journal of Organic Chemistry, 18, 334-341.
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Byproduct formation during the synthesis of piperidine alcohols. (2025). BenchChem.
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An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018). Asian Journal of Chemistry, 30(4), 775-777.
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Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020). Catalysts, 10(12), 1459.
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Large-scale reductive amination and synthesis applications. (2021). Catalysis Science & Technology, 11(1), 23-40.
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Method for preparing 4-Boc-aminopiperidine. (2018). CN107805218B.
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Labor cost estimation of reductive amination. (2020). Catalysts, 10(12), 1459.
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The Crucial Role of 4-Aminopiperidine in Advancing Chemical Synthesis and Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Organic Process Research & Development, 25(1), 133-139.
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Method for synthesizing 1-boc-4-aminopiperidine. (2015). CN104628627A.
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A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (2016). Journal of Chemical Research, 40(3), 152-155.
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Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(14), 3859-3862.
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Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2012). Forensic Science International, 217(1-3), 133-144.
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Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. (2010). Tetrahedron Letters, 51(22), 2983-2985.
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Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. (2025). BenchChem.
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Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
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Tert-butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate. (n.d.). ChemScene.
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What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit.
-
Reductive amination. (n.d.). Wikipedia.
-
tert-butyl piperidin-4-ylcarbamate;CAS No.:73874-95-0. (n.d.). ChemShuttle.
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CAS No : 73874-95-0 | Product Name : tert-Butyl piperidin-4-ylcarbamate. (n.d.). Pharmaffiliates.
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4-(N-Boc-amino)piperidine. (n.d.). PubChem.
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Chemical Reviews, 115(3), 1110-1169.
-
process for the synthesis of cyclic carbamates. (n.d.). Google Patents.
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Application Notes & Protocols: The Strategic Use of 2-(Piperidin-4-YL)benzonitrile in Fragment-Based Drug Design
Introduction: The Rationale for a Privileged Fragment
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The FBDD paradigm is rooted in the principle that small, low-complexity molecules ("fragments") can be identified that bind with low affinity but high ligand efficiency to a biological target.[3] These fragments serve as efficient starting points that can be elaborated into potent, drug-like molecules, often guided by structural biology.[2]
This guide focuses on the application of a specific and highly valuable fragment: 2-(Piperidin-4-YL)benzonitrile . This fragment is exemplary due to its combination of two key pharmacophoric elements: the saturated piperidine heterocycle and the polar benzonitrile group. The piperidine ring is one of the most ubiquitous scaffolds in medicinal chemistry, offering a robust, three-dimensional structure with a key vector for synthetic elaboration (typically at the nitrogen atom).[4] The benzonitrile moiety provides a unique set of properties; the nitrile group is a metabolically stable, weak hydrogen bond acceptor that can act as a bioisostere for carbonyls or other polar groups.[5][6] Its linear geometry and compact size allow it to probe narrow pockets within a protein's active site.[7]
Herein, we provide a detailed exploration of the strategic application of this compound in a typical FBDD campaign, complete with detailed protocols for primary screening, hit validation, and characterization using state-of-the-art biophysical techniques.
The this compound Fragment: A Physicochemical Profile
The utility of a fragment is defined by its physicochemical properties, which should align with the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). This compound and its analogs are well-suited for FBDD, possessing properties that maximize the probability of forming high-quality interactions with a target protein.
Key Attributes:
-
Piperidine Scaffold : Provides a saturated, non-planar core, which is advantageous for escaping "flatland" in medicinal chemistry. The secondary amine is a critical handle for synthetic "growing" strategies, allowing chemists to systematically explore the chemical space around the initial binding site.
-
Benzonitrile Moiety : The nitrile group is a versatile functional group in drug design. It can form crucial hydrogen bonds with backbone amides or specific side chains (e.g., Ser, Arg) and engage in polar or dipole-dipole interactions.[5][8] Importantly, its inclusion can improve pharmacokinetic properties by lowering lipophilicity (logP) and blocking sites of metabolic oxidation.[6][7]
Table 1: Physicochemical Properties of a Representative Core Fragment
| Property | Value | Significance in FBDD |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂ | Simple formula, low atomic count. |
| Molecular Weight | 186.25 g/mol [9] | Well within the typical fragment range (<250-300 Da), ensuring higher screening hit rates.[10] |
| cLogP | ~2.6[9] | Balanced lipophilicity ensures adequate solubility for biophysical assays while retaining binding potential. |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | Provides a key interaction point and a vector for chemical growth. |
| Hydrogen Bond Acceptors | 2 (Nitrile N, Piperidine N) | The nitrile offers a specific H-bond acceptor capability.[5] |
| Rotatable Bonds | 2 | Low conformational flexibility increases the likelihood of a favorable binding entropy. |
The FBDD Experimental Workflow: A High-Level Overview
A successful FBDD campaign is a multi-stage process that relies on a cascade of increasingly sophisticated biophysical and structural biology techniques. The goal is to reliably identify true binders, characterize their interaction, and use that information to guide synthetic chemistry.
Caption: General workflow for a Fragment-Based Drug Design (FBDD) campaign.
Primary Screening Protocols for Hit Identification
Because fragments bind weakly (μM to mM affinity), highly sensitive biophysical methods are required for their detection.[11][12] Below are protocols for three gold-standard techniques.
Protocol 3.1: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures changes in mass on a sensor surface, making it ideal for detecting the binding of small fragments to an immobilized protein target in real-time.[13][14]
Causality: Choose SPR for its high throughput, low protein consumption, and ability to provide kinetic data (association and dissociation rates) early in the process.[15] It is highly sensitive to small molecule binding.[16]
Step-by-Step Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling. Aim for a density that will yield a theoretical maximum response (Rmax) of ~50-100 Response Units (RU) for a typical fragment to avoid mass transport limitations.
-
Reference Surface Preparation: Prepare a reference flow cell by performing the same amine coupling chemistry without protein to enable robust background subtraction. This is critical for eliminating false positives from buffer effects or non-specific binding.[16]
-
Fragment Library Preparation: Prepare a stock plate of this compound and other fragments, typically at 10-50 mM in 100% DMSO. Dilute to the final screening concentration (e.g., 200 μM) in the running buffer, ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).[15]
-
Screening Run:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject a series of buffer/DMSO blanks to ensure the system is stable and to establish the baseline noise.
-
Inject each fragment solution over the target and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).
-
Perform a regeneration step between fragments if necessary to remove any tightly bound molecules.
-
-
Data Analysis:
-
Double-reference the data by subtracting the signal from the reference flow cell and the signal from a buffer-only injection.
-
Identify hits as fragments that produce a specific, concentration-dependent binding response significantly above the baseline noise (e.g., >10 RU).
-
For initial hits, perform a follow-up dose-response experiment to confirm binding and estimate the equilibrium dissociation constant (KD).
-
Protocol 3.2: NMR-Based Screening (Protein-Observed)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method that can reliably detect weak binding events and simultaneously provide information on the binding location.[11][17] The protein-observed 1H-15N HSQC experiment is a robust method for this purpose.
Causality: Choose protein-observed NMR when structural information on the binding site is desired from the primary screen and the target protein is <40 kDa and can be isotopically labeled (15N).[17] This method has a very low rate of false positives.[11]
Step-by-Step Methodology:
-
Protein Preparation: Express and purify the target protein with uniform 15N-labeling. Prepare a stock solution of the protein (e.g., 50-100 μM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8) containing 5-10% D₂O.
-
Acquire Reference Spectrum: Record a high-quality 1H-15N HSQC spectrum of the protein alone. This spectrum serves as the reference "fingerprint" of the unbound protein.
-
Fragment Titration:
-
Prepare a concentrated stock solution of this compound in the same NMR buffer (or in deuterated DMSO).
-
Add a small aliquot of the fragment stock to the protein sample to achieve a final concentration typically 5-10 times the expected KD (e.g., 500 μM).
-
Acquire a second 1H-15N HSQC spectrum after fragment addition.
-
-
Data Analysis:
-
Overlay the reference spectrum and the spectrum with the fragment.
-
Identify significant Chemical Shift Perturbations (CSPs). A CSP is a change in the position (chemical shift) of a specific amide peak upon fragment binding.
-
Binding is confirmed if specific, dose-dependent CSPs are observed.
-
If the protein's resonance assignments are known, the perturbed residues can be mapped onto the protein's structure to identify the binding site.[17]
-
Hit Validation and Orthogonal Confirmation
A hit from a primary screen must be confirmed using a different, independent biophysical method to ensure it is not an artifact of the initial technique. This validation step is critical for committing resources to a particular fragment series.
Caption: A typical workflow for validating and characterizing primary fragment hits.
Protocol 4.1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed as a fragment binds to a protein, providing a complete thermodynamic profile of the interaction (KD, enthalpy ΔH, and entropy ΔS) in a single, label-free experiment.[18]
Causality: Use ITC as a definitive validation method. It confirms direct binding in solution, provides an accurate KD, and reveals the thermodynamic drivers of the interaction, which can be invaluable for later optimization.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare the protein target at a concentration of 10-50 μM in a suitable buffer.
-
Prepare the this compound fragment at a concentration 10-15 times higher than the protein concentration in the exact same buffer. Meticulous buffer matching is essential to minimize heats of dilution.
-
Thoroughly degas both solutions before loading them into the ITC instrument.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell.
-
Load the fragment solution into the injection syringe.
-
Set the experimental temperature (typically 25 °C), stirring speed, and injection parameters (e.g., 19 injections of 2 μL each).
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.4 μL) to be discarded during analysis.
-
Execute the automated series of injections, allowing the signal to return to baseline between each injection.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of fragment to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the KD, ΔH, and stoichiometry (n). The entropy (ΔS) can then be calculated.
-
From Fragment to Lead: Structure-Guided Elaboration
Once a fragment like this compound is validated and its binding mode is determined by X-ray crystallography or NMR, the next phase is to increase its affinity through synthetic chemistry.
-
Fragment Growing : This involves adding chemical functionality to the fragment to engage with adjacent pockets on the protein surface. For our fragment, the piperidine nitrogen is the most common and synthetically tractable point for growth. New groups can be added to pick up additional hydrogen bonds, van der Waals interactions, or hydrophobic contacts.
-
Fragment Linking : If a second, distinct fragment is found to bind in a nearby pocket, the two can be chemically linked together. This can lead to a dramatic increase in affinity due to a highly favorable binding enthalpy and entropy.
Caption: Key strategies for elaborating a primary fragment hit into a more potent lead.
Summary of Biophysical Techniques
Choosing the right combination of techniques is essential for an efficient FBDD campaign. Each method offers unique advantages and has specific limitations.
Table 2: Comparison of Key Biophysical Methods in FBDD
| Technique | Primary Use | Strengths | Limitations |
|---|---|---|---|
| SPR | Screening, Kinetics | High throughput, real-time data, low protein consumption, kinetic information (kₐ, kₔ).[15] | Requires protein immobilization, sensitive to buffer mismatch and DMSO effects.[16] |
| NMR | Screening, Validation | Detects very weak binding, provides structural data on binding site, low false-positive rate.[11][19] | Requires large amounts of soluble, stable protein; limited to smaller proteins (<40 kDa).[17] |
| ITC | Validation, Thermodynamics | Gold standard for KD, provides full thermodynamic profile (ΔH, ΔS), label-free solution method.[18] | Lower throughput, requires relatively large amounts of material, sensitive to buffer mismatch. |
| X-ray | Structure Determination | Provides high-resolution atomic detail of the binding mode, the ultimate guide for SBDD.[10][20] | Requires well-diffracting protein crystals, may not always be successful. |
References
- Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
- European Pharmaceutical Review. (2017, March 22). NMR-based fragment screening for drug discovery.
- Hajduk, P. J., & Olejniczak, E. T. (2011). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC, NIH.
- Renaudet, O., et al. (2010, February 4). Fragment Screening by Surface Plasmon Resonance. PMC, NIH.
- Ciulli, A., & Williams, G. (2010). Practical aspects of NMR-based fragment screening. PubMed.
- Bio-Radiations. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
- National Institutes of Health (NIH). (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC, NIH.
- Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
- Wang, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed.
- Wang, L., et al. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing.
- The Biochemist - Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance.
- da Silva, A. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.
- ResearchGate. (2022, August 7). Application of Nitrile in Drug Design.
- Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, ACS Publications.
- Zhang, Y., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PMC, NIH.
- Sygnature Discovery. (n.d.). Fragment Screening.
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- Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs.
- Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC, NIH.
- Wölfling, J., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC, NIH.
- Geschwindner, S. (2021, January 7). Fragment-based drug discovery : Novel methods and strategies for identifying and evolving fragment leads. DiVA portal.
- Bliss, G., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Brieflands. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent.
- D’yakonov, V. A., & D’yakonova, O. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science.
- MySkinRecipes. (n.d.). 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile.
- PubChem. (n.d.). 2-Piperidin-1-yl-benzonitrile.
- Li, Q., & Hang, Y. (2014). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. PMC - PubMed Central.
- Beauparlant, A. M. (2023). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cyclopropanation Reactions. Digital Commons@ETSU.
- Journal of Organic and Pharmaceutical Chemistry. (2017, March 23). Fragment-based drug design (FBDD).
- Ali, M. A., et al. (2010). (E)-2-[4-(Piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one. PMC, NIH.
- Peng, X. (2019, April 3). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamidesanalogues of tubulysins. ResearchGate.
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Application Notes and Protocols: The Strategic Use of Chiral Piperidine Scaffolds in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2][3] The introduction of stereocenters into this six-membered nitrogen-containing heterocycle is frequently paramount for achieving desired biological activity, potency, and selectivity.[1][4] Consequently, the development of robust and efficient methods for asymmetric synthesis of chiral piperidines is a central focus in modern organic chemistry and drug discovery. This technical guide provides an in-depth exploration of key contemporary strategies for constructing enantioenriched piperidine scaffolds. We will delve into the mechanistic underpinnings and practical applications of chiral auxiliaries, catalytic asymmetric reductions of pyridine derivatives, and innovative C-H functionalization approaches. Detailed, field-tested protocols are provided for each strategy to facilitate their implementation in a research and development setting.
Introduction: The Significance of Chirality in Piperidine Scaffolds
The piperidine moiety's prevalence in FDA-approved drugs is a testament to its favorable physicochemical properties, including metabolic stability and its ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[1][5][6] When substituents are introduced, stereoisomers can exhibit dramatically different pharmacological and toxicological profiles. Therefore, precise control over stereochemistry is not merely an academic exercise but a critical requirement for developing safer and more effective medicines. This guide focuses on several powerful and widely adopted strategies to achieve this stereocontrol.
The main asymmetric routes to substituted piperidines can be broadly categorized into three highly successful approaches: the use of the chiral pool (e.g., amino acids), the application of chiral catalysts, and the employment of chiral auxiliaries.[7] This document will focus on the latter two, which offer greater flexibility and scalability for accessing diverse molecular architectures.
Strategy I: Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of a covalently bonded chiral auxiliary is a classic, reliable, and powerful method for inducing stereoselectivity. The auxiliary directs the stereochemical outcome of a reaction, and is subsequently removed to yield the desired enantiomerically enriched product. One of the most robust applications of this strategy for piperidine synthesis involves the use of chiral bicyclic lactams, often derived from readily available chiral amino alcohols like phenylglycinol.[4][8]
Causality and Mechanistic Insight
This method's success hinges on the rigid conformational bias imposed by the bicyclic lactam system. The chiral auxiliary, such as one derived from (R)-phenylglycinol, creates a sterically demanding environment. When the lactam is deprotonated to form an enolate, one face of the planar enolate is effectively shielded by the auxiliary's bulky group (e.g., a phenyl group). Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less hindered face, leading to a highly diastereoselective alkylation. The stereocenter created is thus directly controlled by the chirality of the auxiliary. Subsequent reductive cleavage of the auxiliary yields the target 2-substituted piperidine with high enantiopurity.
Caption: General workflow for asymmetric synthesis of 2-substituted piperidines.[4]
Protocol 1: Asymmetric Synthesis of a 2-Alkylpiperidine via a Phenylglycinol-Derived Bicyclic Lactam
This protocol outlines the diastereoselective alkylation of a chiral oxazolopiperidone lactam, a versatile intermediate for accessing a wide range of enantiopure piperidine-containing compounds.[8]
Step A: Diastereoselective Alkylation
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the phenylglycinol-derived bicyclic lactam (1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe. Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add the alkyl halide electrophile (e.g., benzyl bromide) (1.2 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the alkylated bicyclic lactam.
Step B: Reductive Auxiliary Cleavage
-
Dissolve the purified alkylated lactam (1.0 eq.) from Step A in anhydrous THF.
-
Carefully add lithium aluminum hydride (LiAlH₄) (3.0 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure. The residue contains the desired chiral piperidine and the chiral amino alcohol auxiliary.
-
Purify by flash column chromatography or distillation to isolate the enantiomerically pure 2-substituted piperidine.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >95:5 | 85 |
| Ethyl iodide | >95:5 | 82 |
| Propargyl bromide | >95:5 | 78 |
| Caption: Representative data for the diastereoselective alkylation of a phenylglycinol-derived bicyclic lactam, demonstrating high stereocontrol. |
Strategy II: Rhodium-Catalyzed Asymmetric Reductive Transamination
A more modern and atom-economical approach involves the direct asymmetric reduction of readily available pyridine derivatives.[9] A standout method is the rhodium-catalyzed asymmetric reductive transamination (ART) of pyridinium salts.[9] This strategy avoids the need for chiral ligands on the metal catalyst; instead, it ingeniously uses a chiral primary amine as both a chirality source and a nitrogen source for the final piperidine product.
Causality and Mechanistic Insight
This reaction proceeds via a fascinating transamination mechanism induced by transfer hydrogenation.[9] A simple pyridinium salt is treated with a chiral primary amine (e.g., (R)-1-phenylethylamine) in the presence of a rhodium catalyst and a hydrogen source like formic acid. The chiral amine displaces the original nitrogen substituent on the reduced pyridine ring intermediate. This in-situ formation of a chiral iminium species, guided by the rhodium catalyst, undergoes stereoselective reduction. The key to this transformation is the ability of the chiral primary amine to induce chirality during the reductive amination process, leading to excellent diastereo- and enantioselectivities. This method is particularly powerful as it tolerates a wide range of functional groups and can be scaled up significantly.[9]
Caption: Key steps in the Rh-catalyzed reductive transamination of pyridinium salts.[9]
Protocol 2: General Procedure for Rh-Catalyzed Asymmetric Reductive Transamination
This protocol provides a general method for the synthesis of chiral piperidines from pyridinium salts, adapted from the work of Zhou and co-workers.[9]
-
In a reaction vial, combine the N-benzylpyridinium salt (1.0 eq.), the chiral primary amine (e.g., (S)-1-phenylethylamine) (1.5 eq.), and the catalyst precursor [RhCp*Cl₂]₂ (0.5 mol%).
-
Add a mixture of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.
-
Add water (ensure the final reaction mixture is not anhydrous, as water is key to the transamination mechanism).
-
Seal the vial and heat the mixture at the required temperature (e.g., 80 °C) for 24-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral piperidine.
| Substrate (Substituent on Pyridine) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 3-Methyl | 96% | >20:1 | 85 |
| 3-Fluoro | 98% | >20:1 | 91 |
| 4-Phenyl | 95% | >20:1 | 78 |
| Caption: High stereoselectivity and yields achieved in the Rh-catalyzed reductive transamination.[9] |
Strategy III: Asymmetric δ-C(sp³)–H Functionalization
A frontier in synthetic chemistry is the direct and selective functionalization of C-H bonds. An elegant example of this is the enantioselective, radical-mediated δ C-H cyanation of acyclic amines to construct chiral piperidines.[10] This strategy effectively interrupts the classic Hofmann-Löffler-Freytag (HLF) reaction pathway to achieve C-C bond formation instead of the usual C-N bond formation.
Causality and Mechanistic Insight
This transformation is enabled by a chiral copper catalyst that orchestrates a radical relay mechanism.[10] The reaction begins with the formation of an N-centered radical from an acyclic amine precursor. This radical undergoes an entropically and enthalpically favored 1,5-hydrogen atom transfer (1,5-HAT), relocating the radical to the δ-carbon. In the classic HLF reaction, this carbon radical would cyclize onto the nitrogen. However, the chiral copper catalyst intercepts this δ-carbon radical. The catalyst, bearing a cyanide ligand, facilitates the transfer of the cyano group to the carbon radical, forming a C-C bond and regenerating the catalyst. The chirality of the ligand on the copper catalyst controls the facial selectivity of this C-C bond formation, resulting in an enantioenriched δ-amino nitrile. This versatile intermediate can then be readily converted into a variety of chiral piperidines.[10]
Sources
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- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
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- 5. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Asymmetric routes to substituted piperidines | Semantic Scholar [semanticscholar.org]
- 8. Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Piperidin-4-YL)benzonitrile
Welcome to the technical support center for the synthesis of 2-(Piperidin-4-YL)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are three primary strategies for the synthesis of this compound, each with its own advantages and challenges:
-
Nucleophilic Aromatic Substitution (SNA r): This is often the most direct route, involving the reaction of an activated aryl halide, typically 2-fluorobenzonitrile, with a suitable piperidine synthon. The fluorine atom is a good leaving group for SNAr reactions.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be employed to form the C-N bond between 2-bromobenzonitrile and a protected 4-aminopiperidine, followed by deprotection.[2][3][4][5] This method is valued for its broad substrate scope.[5]
-
Suzuki-Miyaura Coupling: This approach involves the palladium-catalyzed reaction of a piperidine derivative bearing a boronic acid or ester with 2-halobenzonitrile, or conversely, 2-cyanophenylboronic acid with a suitable piperidine derivative.[6][7][8][9]
This guide will primarily focus on troubleshooting the SNAr approach due to its common application.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Route
The SNAr reaction between 2-fluorobenzonitrile and a piperidine derivative is a robust method, but low yields can be encountered. The following sections address common issues and their remedies.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield in the SNAr synthesis of this compound can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.
A2:
Several factors can contribute to low yields. Let's break them down:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Side Reactions: Competing reaction pathways may be consuming starting materials or the desired product.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
-
Issues with Starting Materials: The purity and reactivity of the starting materials are critical.
-
Product Degradation: The product may be unstable under the reaction or work-up conditions.
Below is a workflow to diagnose and address these issues.
Caption: A logical workflow for troubleshooting low yield.
Q3: How do I ensure my SNAr reaction has gone to completion?
A3:
Monitoring the reaction progress is crucial. Thin-Layer Chromatography (TLC) is a rapid and effective method.
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting: Apply a small spot of your reaction mixture, a co-spot (reaction mixture and starting material), and a spot of the starting 2-fluorobenzonitrile.
-
Elution: Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Visualization: Visualize the spots under UV light. The disappearance of the starting material spot in the reaction mixture lane indicates completion.
If the reaction is incomplete, consider the following:
-
Reaction Time: Extend the reaction time.
-
Temperature: Increase the reaction temperature. SNAr reactions often require heat to overcome the activation energy.
-
Stirring: Ensure efficient stirring to maintain a homogeneous mixture.
Q4: I suspect side reactions are occurring. What are the common side products and how can I minimize them?
A4:
Several side reactions can reduce the yield of the desired product.
| Side Product | Formation Mechanism | Mitigation Strategy |
| Bis-arylated Piperidine | The product, this compound, can act as a nucleophile and react with another molecule of 2-fluorobenzonitrile. | Use a slight excess of the piperidine starting material. |
| Hydrolysis of Nitrile | The nitrile group can be hydrolyzed to a carboxylic acid or amide under harsh basic or acidic conditions, especially at elevated temperatures. | Use a non-nucleophilic, hindered base. Control the temperature and reaction time. Ensure anhydrous conditions. |
| Ring Opening of Piperidine | Under very harsh conditions, the piperidine ring may undergo decomposition. | Avoid excessively high temperatures and prolonged reaction times. |
One of the most common issues is the formation of amidines from the reaction of the nitrile group with the amine.[10]
Q5: What are the optimal reaction conditions (base, solvent, temperature) for the SNAr of 2-fluorobenzonitrile with a piperidine derivative?
A5:
The choice of reaction conditions is critical for a successful SNAr reaction.
| Parameter | Recommendation | Rationale |
| Base | Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) | These are non-nucleophilic bases that will deprotonate the piperidine nitrogen without competing in the substitution reaction. |
| Solvent | Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) | These solvents can solvate the cation of the deprotonated piperidine, making the amine more nucleophilic. |
| Temperature | 80-120 °C | SNAr reactions typically require heating to proceed at a reasonable rate. The optimal temperature should be determined empirically. |
Experimental Protocol: General Procedure for SNAr
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzonitrile (1.0 eq.), the piperidine derivative (1.1-1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent: Add anhydrous DMF.
-
Reaction: Heat the mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the 2-fluorobenzonitrile is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Q6: My piperidine starting material is protected (e.g., N-Boc). How does this affect the synthesis and what are the deprotection strategies?
A6:
Using a protected piperidine, such as N-Boc-4-aminopiperidine or N-Boc-piperidine-4-one followed by reductive amination, is a common strategy. The Boc group must be removed in a subsequent step.
Caption: A simplified workflow showing the use of a protected piperidine.
Deprotection Protocol (N-Boc):
-
Acidic Conditions: Dissolve the Boc-protected product in a suitable solvent (e.g., dichloromethane or dioxane).
-
Reagent: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Reaction: Stir at room temperature for 1-4 hours.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The product will be the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized with a base if the free amine is required.
Q7: The purification of my final product is proving difficult. What are some effective purification strategies?
A7:
Purification of benzonitrile derivatives can be challenging due to their polarity.
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar system may be necessary. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to reduce tailing of the basic product on the acidic silica gel.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basify the aqueous layer and extract the purified product back into an organic solvent.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an option.[11]
Alternative Synthetic Strategies
Q8: The SNAr reaction is not working well for my specific substrate. What are the key considerations for using a Buchwald-Hartwig amination or Suzuki coupling instead?
A8:
If the SNAr route is problematic, palladium-catalyzed cross-coupling reactions are excellent alternatives.
Buchwald-Hartwig Amination:
-
Starting Materials: 2-Bromobenzonitrile and a protected 4-aminopiperidine.
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos) are required.[5]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide is typically used.
-
Key Challenge: Catalyst poisoning can be an issue. Careful optimization of the catalyst, ligand, and base is necessary.
Suzuki-Miyaura Coupling:
-
Starting Materials: 2-Cyanophenylboronic acid and a suitable piperidine derivative (e.g., a protected 4-halopiperidine).
-
Catalyst System: A palladium catalyst such as PdCl₂(dppf) is commonly used.[6]
-
Base: An aqueous base like sodium carbonate is often employed.
-
Key Challenge: The stability and purity of the boronic acid are crucial for a successful reaction. The use of boronic esters can improve stability.[12]
References
- ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile.
- Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- DSpace@MIT. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- ResearchGate. (2025). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
- National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (n.d.). Scheme 2. Products of benzonitrile/piperidine reactions.
- ResearchGate. (2017). How can I purify impure benzonitrile?.
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Technical Support Center: Optimizing Coupling Reactions with 4-Cyanophenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura and related cross-coupling reactions involving 4-cyanophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted, field-proven solutions to common challenges encountered during these critical synthetic transformations. The content is structured in a direct question-and-answer format to help you quickly diagnose and resolve experimental issues.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the properties of 4-cyanophenylboronic acid and the general principles for optimizing its coupling reactions.
Q1: Why is 4-cyanophenylboronic acid considered a "challenging" coupling partner in Suzuki-Miyaura reactions?
A1: The difficulty in using 4-cyanophenylboronic acid stems primarily from its electronic properties. The potent electron-withdrawing nature of the para-cyano group significantly deactivates the boronic acid. This deactivation has two main consequences:
-
Slow Transmetalation: The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle. Electron-deficient arylboronic acids are less nucleophilic, which slows this crucial step, leading to lower reaction rates and yields.[1][2][3]
-
Increased Susceptibility to Protodeboronation: Electron-deficient boronic acids are more prone to protodeboronation, an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond.[3][4][5][6] This decomposition pathway consumes the boronic acid, reducing the potential yield of the desired coupled product.[5][6]
Q2: How do I select the optimal palladium catalyst and ligand for this substrate?
A2: For challenging, electron-deficient boronic acids, the choice of catalyst and ligand is critical. The goal is to use a system that promotes a rapid rate of transmetalation and reductive elimination to outcompete side reactions.
-
Catalyst: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often superior to traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄. These precatalysts are designed for efficient and reliable generation of the active Pd(0) species, leading to more consistent results.[1][7]
-
Ligands: Bulky, electron-rich phosphine ligands are essential.[1][4] Ligands such as SPhos, XPhos, and RuPhos (Buchwald-type biarylphosphine ligands) are highly effective. Their steric bulk promotes the final reductive elimination step, while their electron-donating character increases the electron density on the palladium center, facilitating the initial oxidative addition and accelerating the overall catalytic cycle.[1]
Q3: What is the role of the base, and which one should I choose for coupling 4-cyanophenylboronic acid?
A3: The base is essential in a Suzuki-Miyaura reaction; without it, the reaction will not proceed.[8] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ("ate" complex), which facilitates transmetalation.[9]
For electron-deficient boronic acids, a stronger base is often required to effectively promote the slow transmetalation step.[1][5]
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[1][4][5] They are strong enough to facilitate boronate formation without causing excessive decomposition of sensitive substrates.
-
Milder Options: In cases where protodeboronation is severe, a milder base like potassium fluoride (KF) can be beneficial, though it may require higher temperatures or longer reaction times.[5]
Q4: Which solvent system is best for this reaction?
A4: The ideal solvent must dissolve the aryl halide, the boronic acid, and the base to a sufficient extent. Aprotic polar solvents, often mixed with water, are standard.[3]
-
Common Choices: Dioxane/water, THF/water, and toluene/water mixtures are widely used and effective.[3][10] The small amount of water helps to solubilize the inorganic base and facilitates the formation of the active boronate species.[5][10]
-
Anhydrous Conditions: If protodeboronation is a persistent issue, strictly anhydrous conditions may be necessary.[5] In such cases, solvents like anhydrous dioxane or toluene with a soluble, non-aqueous base can be employed.
Troubleshooting Guide
This section provides a systematic approach to resolving specific problems you may encounter during your experiment.
Q: My reaction has a low or zero yield. What are the common causes and how can I fix it?
A: A low or non-existent yield is the most common issue. A systematic check of your reagents and conditions is the best approach.
Troubleshooting Workflow: Low/No Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Enhancing the Solubility of 2-(Piperidin-4-YL)benzonitrile for In Vitro Assays
Introduction: Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Piperidin-4-YL)benzonitrile in aqueous media for in vitro assays. Poor solubility is a common hurdle in drug discovery, often leading to inconsistent data and underestimated potency.[1] This document provides a systematic, step-by-step approach to diagnose and overcome these issues, grounded in the physicochemical properties of the molecule.
Section 1: Understanding the Molecule - The Root of the Solubility Challenge
This compound possesses two key structural features that dictate its solubility behavior:
-
A Basic Piperidine Ring: The secondary amine within the piperidine ring is a weak base. This means it can be protonated to form a positively charged cation. This ionization is highly dependent on the pH of the solution.[2]
-
A Lipophilic Benzonitrile Moiety: The benzonitrile group is nonpolar and hydrophobic, contributing to the molecule's tendency to have low solubility in water.
The interplay between these two groups is critical. At physiological pH (~7.4), the piperidine ring is only partially protonated, leaving a significant fraction of the molecule in its neutral, less soluble form. To improve solubility, the goal is to shift the equilibrium towards the charged, more water-soluble species or to mitigate the impact of the hydrophobic portion.
Table 1: Physicochemical Properties of a Structurally Related Compound, 2-(1-piperidinyl)benzonitrile
| Property | Value | Implication for Solubility | Source |
| Molecular Weight | 186.25 g/mol | Standard for a small molecule. | [3] |
| XLogP3-AA | 2.6 | Indicates moderate lipophilicity; suggests potential for poor aqueous solubility. | [3] |
| Hydrogen Bond Acceptors | 2 (Piperidine N, Nitrile N) | Can interact with water, but this is offset by the hydrophobic regions. | [3] |
| Key Functional Group | Secondary Amine (Piperidine) | pH-dependent ionization. The most critical feature to leverage for solubility enhancement. |
Section 2: Systematic Troubleshooting Workflow
Before attempting any solubilization method, it is crucial to consider the nature of your in vitro assay. Methods suitable for a cell-free biochemical assay may be inappropriate for a sensitive cell-based assay due to potential cytotoxicity. This workflow provides a logical progression from the least to the most disruptive techniques.
Caption: A decision tree for troubleshooting the solubility of this compound.
Section 3: Frequently Asked Questions (FAQs) & In-Depth Protocols
This section provides detailed answers and step-by-step protocols for the most common solubility challenges.
Q1: My compound precipitated immediately upon dilution into my aqueous buffer. What is the first and most effective step I should take?
Answer: The most direct approach is to leverage the basic piperidine ring through pH adjustment.[2][4] By lowering the pH of your buffer, you can protonate the piperidine nitrogen, forming a charged salt in situ that is significantly more soluble in water.[][6] For a weakly basic compound like this, decreasing the pH will enhance solubility.[2]
This experiment will identify the pH at which your compound achieves the desired concentration without precipitation.
-
Prepare Buffers: Create a series of buffers with a range of pH values (e.g., from pH 4.0 to pH 7.5 in 0.5 unit increments).[2]
-
Add Compound: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock to each buffer to achieve your final desired assay concentration. Ensure the final DMSO concentration is consistent across all samples and is compatible with your assay (typically ≤0.5%).
-
Equilibration & Observation: Vortex each sample briefly and allow it to equilibrate at room temperature for 1-2 hours. Visually inspect for any signs of precipitation (cloudiness, visible particles).
-
Quantification (Optional but Recommended): To get a precise measurement, centrifuge the samples to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[2]
-
Analysis: Plot the solubility against the pH to determine the optimal pH for your assay. Select the lowest pH that maintains solubility and is compatible with your assay's biological system.
Q2: pH adjustment is not compatible with my assay's requirements, or it didn't fully solve the problem. What is the next best option?
Answer: The use of organic co-solvents is a common and effective technique to enhance the solubility of poorly soluble drugs.[1][7] Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) work by reducing the polarity of the aqueous solvent system, which lowers its ability to "squeeze out" the hydrophobic compound.[][8]
Critical Consideration for Cell-Based Assays: Co-solvents can be toxic to cells.[9] It is essential to keep the final concentration as low as possible and to always include a vehicle control (assay buffer + identical co-solvent concentration) in your experiments.[2]
Table 2: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Conc. (Cell-Based) | Pros | Cons |
| DMSO | < 0.5% | Strong solubilizing power for many compounds. | Can be toxic at >1%; may affect cell differentiation.[9] |
| Ethanol | < 1% | Less toxic than DMSO for some cell lines. | More volatile; can be cytotoxic.[9] |
| PEG 400 | 1-5% | Low toxicity; frequently used in formulations. | More viscous; may not be as potent as DMSO.[] |
| Propylene Glycol | 1-5% | Low toxicity; good solubilizer. | Can be viscous.[7] |
-
Prepare Stock Solutions: Dissolve this compound in 100% of each co-solvent you wish to test (e.g., DMSO, Ethanol, PEG 400) to create high-concentration primary stocks (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of your primary stock solutions into the assay buffer.
-
Observation: Incubate for 1-2 hours under your assay conditions. Use a plate reader to measure light scattering (nephelometry) or visually inspect to identify the concentration at which precipitation occurs for each co-solvent.[10]
-
Select Best Candidate: Choose the co-solvent that solubilizes your compound at the desired concentration with the lowest percentage of organic solvent.
-
Validate with Vehicle Control: Always run a vehicle control in your final assay to ensure the chosen co-solvent concentration does not impact the biological outcome.
Q3: I am conducting a sensitive cell-based assay and want to avoid organic co-solvents entirely. Are there any alternatives?
Answer: Yes, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate the lipophilic benzonitrile portion of your molecule, forming an "inclusion complex" where the water-insoluble part is shielded, and the complex as a whole is water-soluble.[12][13]
Chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred as they have significantly higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[14][15]
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD or SBE-β-CD in your assay buffer (e.g., 10-20% w/v).
-
Add Compound: Weigh the solid this compound and add it to the cyclodextrin solution to achieve a concentration slightly higher than your target.
-
Complexation: Vigorously vortex the mixture and then shake or sonicate for 2-4 hours at room temperature to facilitate the formation of the inclusion complex.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved solid.
-
Quantify and Use: Carefully collect the supernatant. It is highly recommended to determine the exact concentration of the dissolved compound via an analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry). This stock can then be diluted into your assay medium.
Q4: I am running a cell-free enzyme inhibition assay. Can I use surfactants like Tween-20 or Triton X-100?
Answer: Yes, for cell-free (biochemical) assays, non-ionic surfactants are a viable option.[16] At concentrations above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate and solubilize hydrophobic compounds. However, these same surfactants are generally cytotoxic because they disrupt cell membranes, making them unsuitable for live-cell experiments.[16][17] A final concentration of 0.01-0.05% is often sufficient.[16]
Q5: Would it be easier to just use a different salt form of the compound?
Answer: Absolutely. If available, purchasing or synthesizing a salt form, such as this compound hydrochloride (HCl), is a highly effective and proactive strategy.[18][19] The compound would already be in its protonated, water-soluble form, often eliminating the need for further formulation efforts. Many basic compounds are developed as hydrochloride salts for this very reason.[20]
References
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.).
- Technical Support Center: Improving Aqueous Solubility of Research Compounds - Benchchem. (n.d.).
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (n.d.).
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.).
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.).
- Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (n.d.).
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.).
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
- pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC - NIH. (n.d.).
- pH adjustment: Significance and symbolism. (2026, January 7).
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. (n.d.).
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
- In vitro solubility assays in drug discovery - PubMed. (n.d.).
- Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online. (2018, February 1).
- Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.).
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
- How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31).
- 2-Piperidin-1-yl-benzonitrile | C12H14N2 | CID 2774355 - PubChem. (n.d.).
- Review on Enhancement of Solubilization Process - Science Alert. (2014, May 9).
- functional in vitro assays for drug discovery - YouTube. (2023, August 18).
- 4-(Piperidin-4-yloxy)-benzonitrile hydrochloride salt - Chem-Impex. (n.d.).
Sources
- 1. scialert.net [scialert.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Piperidin-1-yl-benzonitrile | C12H14N2 | CID 2774355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PH adjustment: Significance and symbolism [wisdomlib.org]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemicaljournals.com [chemicaljournals.com]
- 16. researchgate.net [researchgate.net]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemimpex.com [chemimpex.com]
Identification and removal of impurities in 2-(Piperidin-4-YL)benzonitrile synthesis
Welcome to the technical support guide for the synthesis of 2-(Piperidin-4-YL)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and removing impurities during this critical synthesis. Our goal is to provide practical, field-proven insights to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
A1: The impurity profile largely depends on the synthetic route employed. For a typical synthesis involving the deprotection of a Boc-protected intermediate, you should primarily screen for:
-
N-Boc-4-(2-cyanophenyl)piperidine: The immediate precursor, resulting from incomplete deprotection.
-
2-(Piperidin-4-YL)benzamide: Formed by the hydrolysis of the nitrile group, often during acidic workup or prolonged heating.[1][2]
-
2-(Piperidin-4-YL)benzoic acid: A further hydrolysis product, which can significantly impact downstream reactions.[3][4][5]
-
Unreacted Starting Materials: Depending on the initial coupling reaction, traces of precursors to the Boc-protected intermediate may persist.
-
Side-products from Deprotection: Reagents like trifluoroacetic acid (TFA) can sometimes form stable salts or adducts if not properly removed.
Q2: My final product is an off-white or yellow solid/oil, but the literature reports a white solid. What causes this color?
A2: Color impurities are typically high molecular weight, conjugated byproducts formed during the reaction. Potential causes include side reactions from strong acid treatment during deprotection or the presence of trace amounts of unremoved starting materials that degrade over time. These can often be effectively removed using an activated charcoal treatment followed by recrystallization.[6]
Q3: My HPLC analysis shows a primary peak at >95% purity, but I'm still having issues in my downstream application. Why could this be?
A3: While HPLC with UV detection is excellent for tracking organic impurities, it may not detect non-UV active species. Potential culprits include:
-
Inorganic Salts: From workup procedures (e.g., NaCl, MgSO₄) that were not completely removed.
-
Residual Solvents: Such as ethyl acetate, dichloromethane, or methanol, which can interfere with subsequent steps.
-
Reagent Byproducts: For instance, borate salts from reductive amination steps using reagents like sodium triacetoxyborohydride are not UV-active and can be overlooked.[7][8]
Consider using complementary analytical techniques like ¹H NMR for solvent analysis or GC-MS for volatile impurities to get a complete picture of your product's purity.[9][10]
Q4: What is the most robust, general-purpose method for purifying this compound?
A4: For general purification to remove a range of common impurities, recrystallization is often the most effective and scalable method.[11] A mixed solvent system, such as isopropanol/heptane or ethyl acetate/hexanes, typically provides good results by dissolving the compound at an elevated temperature while allowing pure crystals to form upon cooling, leaving impurities in the mother liquor.[6] For more challenging separations of structurally similar impurities, flash column chromatography is recommended.[12]
Visual Guide: Synthesis and Common Impurity Pathways
The following diagram illustrates a common synthetic route and highlights the stages where key impurities are typically introduced.
Caption: Common synthesis pathway and points of impurity formation.
Troubleshooting Guides
Problem: My HPLC/LC-MS shows multiple unknown peaks.
Causality: Unexpected peaks often arise from incomplete reactions, side reactions, or degradation. A systematic approach is required for identification. The first step is to correlate the mass-to-charge ratio (m/z) of the impurity with potential structures.
Data Summary: Potential Impurities and Their Mass Signatures
| Impurity Name | Potential Origin | Expected [M+H]⁺ (m/z) | Notes |
| Product | - | 187.12 | Target compound for reference.[13] |
| N-Boc-4-(2-cyanophenyl)piperidine | Incomplete Deprotection | 287.18 | A common and significant impurity if deprotection is not driven to completion.[14] |
| 2-(Piperidin-4-YL)benzamide | Nitrile Hydrolysis | 205.13 | Often formed during acidic workup. |
| 2-(Piperidin-4-YL)benzoic acid | Advanced Nitrile Hydrolysis | 206.12 | An acidic impurity that can be removed by basic wash.[1][2] |
| Bis-[4-(2-cyanophenyl)]piperidine | Side reaction during coupling | ~315.19 | Dimerization impurity, exact mass depends on specific side reaction. |
Experimental Protocol: Impurity Identification Workflow
-
Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of a suitable solvent (e.g., acetonitrile/water 1:1). Filter through a 0.45 µm syringe filter.[9]
-
LC-MS Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% acetonitrile) is effective for separating compounds of varying polarities.
-
Detection: Use both a UV detector (e.g., at 254 nm) and a mass spectrometer in positive ion mode to obtain both retention time and mass data.[9][15]
-
-
Data Analysis:
-
Compare the [M+H]⁺ values of the impurity peaks with the table above.
-
Consider fragmentation patterns in MS/MS analysis for further structural confirmation.
-
If available, inject standards of suspected impurities (e.g., the N-Boc starting material) to confirm identity by matching retention times.
-
Problem: Significant amount of N-Boc protected starting material remains.
Causality: This is a clear indication of incomplete deprotection. The Boc group is stable, and its removal requires sufficiently strong acidic conditions and adequate reaction time.[14][16]
Troubleshooting Steps:
-
Re-run the Reaction: Subject the impure material to the deprotection conditions again. Ensure the acid (e.g., TFA or 4M HCl in dioxane) is not old or degraded.
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or HPLC every hour. If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) may be beneficial, but be cautious of increased byproduct formation.
-
Purification: If re-running the reaction is not feasible, the Boc-protected intermediate can be readily separated from the deprotected product using flash column chromatography. The Boc-protected compound is significantly less polar and will elute much earlier than the free piperidine product.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH). A common gradient is 100% DCM to 95:5 DCM/MeOH. The product, being a free base, will have a much lower Rf. Adding a small amount of triethylamine (~0.5%) to the mobile phase can improve peak shape and prevent streaking of the basic product on the silica gel.
-
Visual Guide: Troubleshooting Workflow
This decision tree provides a logical path for addressing common purity issues.
Caption: A decision tree for troubleshooting purity issues.
Recommended Purification Protocols
Protocol A: Recrystallization for General Purification
This method is highly effective for removing small amounts of various impurities, especially when the crude product purity is already >90%.[11]
-
Solvent Screening (Small Scale):
-
Place ~20 mg of crude material into several test tubes.
-
Add a few drops of different solvents (e.g., isopropanol, ethyl acetate, acetonitrile) and solvent mixtures (e.g., toluene/heptane, ethanol/water).
-
Identify a solvent or system that dissolves the compound when hot but results in poor solubility at room temperature or in an ice bath.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
(Optional: Decolorization) If the solution is colored, remove it from heat, add a small amount of activated charcoal (approx. 1-2% w/w), and stir for 5-10 minutes while gently heating.[6]
-
(Optional: Hot Filtration) If charcoal or other insoluble material is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol B: Acid-Base Extraction to Remove Hydrolysis Impurities
This technique specifically targets the removal of the acidic impurity 2-(Piperidin-4-YL)benzoic acid.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer. Repeat the wash 2-3 times.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and bicarbonate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
-
Final Polish: The resulting material can be further purified by recrystallization as described in Protocol A.
References
- Hydrolysis of benzonitrile gives - Infinity Learn. URL: https://infinitylearn.com/doubts/hydrolysis-of-benzonitrile-gives-a-benzylamine-b-benzoic-acid-c-benzene-d-aniline-6916841
- Hydrolysis of benzonitrile gives - Allen. URL: https://www.allen.ac.in/revision-notes/hydrolysis-of-benzonitrile-gives
- EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. URL: https://www.scribd.com/presentation/430857357/EXP13-Hydrolysis-of-Benzonitrile
- Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. | Homework.Study.com. URL: https://homework.study.com/explanation/write-an-equation-that-illustrates-the-mechanism-of-the-basic-hydrolysis-of-benzonitrile-to-benzoic-acid.html
- The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/1972/p2/p29720000957
- How can I purify impure benzonitrile? - ResearchGate. URL: https://www.researchgate.net/post/How_can_I_purify_impure_benzonitrile
- A Comparative Guide to HPLC-Based Purity Determination of 2-(1-Benzylpiperidin-4-yl)ethanol - Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-hplc-based-purity-determination-of-2-1-benzylpiperidin-4-yl-ethanol/
- Reductive amination - Wikipedia. URL: https://en.wikipedia.
- Application Notes and Protocols for Fmoc Deprotection of Trp(Boc)-Containing Peptides - Benchchem. URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-fmoc-deprotection-of-trp-boc-containing-peptides/
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. URL: https://www.mt.
- This compound (C12H14N2) - PubChemLite. URL: https://pubchemlite.com/compound/2-piperidin-4-yl-benzonitrile_C12H14N2_id_10511777
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. URL: https://www.mdpi.com/1420-3049/24/19/3544
- Reductive Amination, and How It Works - Master Organic Chemistry. URL: https://www.masterorganicchemistry.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5302835/
- Reductive Amination - Common Conditions. URL: https://www.organic-reaction.
- Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. URL: https://scholar.google.com/scholar_url?url=https://www.researchgate.net/profile/P-Sriram/publication/369165313_Impurity_profiling_Techniques_for_Pharmaceuticals_A_Review/links/640c497a2f43a5336940a43c/Impurity-profiling-Techniques-for-Pharmaceuticals-A-Review.pdf&hl=en&sa=X&ei=tM5pZf-5K8aMy9YP7s2O-A4&scisig=AFWwaebgX20e3_lQ2h72Yy4i9i39&oi=scholarr
- Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide - Benchchem. URL: https://www.benchchem.com/blog/recrystallization-of-2-3-fluorophenyl-benzonitrile-a-technical-guide/
- Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies. URL: https://sielc.com/separation-of-benzonitrile-2-4-2-acetyloxyethylbutylamino-2-methylphenylazo-3-bromo-5-nitro-on-newcrom-r1-hplc-column.html
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. URL: https://www.rroij.com/open-access/identifying-the-impurity-profiling-for-pharmaceutical-product-by-using-different-analytical-techniques-a-overview.php?aid=89541
- Recent developments in chromatographic purification of biopharmaceuticals - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/29700726/
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Technical Support Center: Strategies for Overcoming Poor Reactivity of 4-Fluorobenzonitrile
Welcome to the technical support center for 4-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common reactivity challenges with this versatile synthetic intermediate. The questions and answers below are structured to address specific experimental issues, providing not only solutions but also the underlying scientific principles to empower your research.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is one of the most common transformations for 4-fluorobenzonitrile. The electron-withdrawing nature of the para-nitrile group activates the C-F bond towards nucleophilic attack. However, achieving high efficiency and yield can be challenging.
FAQ 1.1: My SNAr reaction is slow or gives low conversion. How can I improve it?
Answer:
Low conversion in SNAr reactions with 4-fluorobenzonitrile is a frequent issue that can typically be resolved by systematically optimizing reaction parameters. The key is to facilitate the formation of the rate-determining Meisenheimer complex.[1][2]
1. Solvent Choice is Critical: The solvent plays a crucial role in stabilizing the charged intermediate.
-
Recommendation: Use polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[3] These solvents are effective at solvating the counter-ion of the nucleophile (e.g., K⁺, Na⁺), which "frees" the nucleophile, increasing its reactivity. Solvents with low polarity like toluene or THF are generally poor choices for SNAr.
2. Increase Reaction Temperature: The activation energy for SNAr can be significant.
-
Recommendation: Gradually increase the reaction temperature. Reactions that are sluggish at 80 °C may proceed smoothly at 120 °C or higher.[3] Always monitor for potential decomposition of your starting material or product at elevated temperatures using a technique like TLC or LC-MS.
3. Base and Nucleophile Strength: The nucleophile must be sufficiently strong to attack the electron-deficient ring.
-
For O- or S-Nucleophiles (Alcohols, Phenols, Thiols): A strong base is required to deprotonate the nucleophile and generate the more potent anionic form. Consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
For N-Nucleophiles (Amines): While many amines can act as nucleophiles directly, an auxiliary base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) is often used to scavenge the HF produced during the reaction.[3]
4. Consider Phase-Transfer Catalysis: For reactions with poor solubility of the nucleophilic salt, a phase-transfer catalyst (PTC) can be beneficial.
-
Recommendation: Add a catalytic amount of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB). The PTC helps transport the anionic nucleophile from a solid or aqueous phase into the organic phase where the reaction occurs.
Data Summary: Solvent Effects on SNAr Reactions
| Solvent | Dielectric Constant (ε) | Typical Temperature Range (°C) | Rationale for Use in SNAr |
| DMSO | 47 | 80 - 180 | Excellent at solvating cations, high boiling point. |
| DMF | 37 | 80 - 150 | Good alternative to DMSO, lower boiling point. |
| NMP | 32 | 100 - 200 | High boiling point, useful for very unreactive substrates. |
| Acetonitrile | 38 | 60 - 80 | Lower boiling point, suitable for more reactive systems. |
| THF | 7.5 | < 66 | Generally poor choice; does not effectively stabilize intermediates. |
| Toluene | 2.4 | < 111 | Poor choice; non-polar. |
FAQ 1.2: I'm observing side reactions, especially decomposition of the nitrile group. What is happening?
Answer:
The nitrile group, while being an excellent activating group, can also be a site of unwanted reactivity, particularly under harsh basic or aqueous conditions.
-
Nitrile Hydrolysis: Under strongly basic conditions, especially with water present at high temperatures, the nitrile group can hydrolyze to a primary amide and subsequently to a carboxylic acid (in the form of its carboxylate salt).[4][5][6][7] This is a common side reaction when using strong bases like NaOH or KOH in protic solvents.
-
Solution: Use anhydrous polar aprotic solvents and non-hydroxide bases like K₂CO₃, Cs₂CO₃, or NaH. If your nucleophile is an alcohol, pre-form the alkoxide using a strong base in a separate step before adding the 4-fluorobenzonitrile.
-
-
Nucleophilic Attack at the Nitrile: Some very strong nucleophiles can potentially interact with the electrophilic carbon of the nitrile group.[8]
-
Solution: This is less common than hydrolysis but can be mitigated by using less forcing conditions (lower temperature) if the desired SNAr reaction is sufficiently fast.
-
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzonitrile (1.0 eq), the amine nucleophile (1.1 - 1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO or DMF to achieve a substrate concentration of 0.1 - 0.5 M.
-
Heating and Monitoring: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1]
Visualization: SNAr Troubleshooting Workflow
Caption: Catalytic cycle highlighting the challenging C-F oxidative addition.
Section 3: Chemoselective Reduction of the Nitrile Group
The reduction of the nitrile group to a primary amine (a benzylamine) is a valuable transformation. However, the presence of the C-F bond introduces a challenge of chemoselectivity, as some reducing conditions can also lead to hydrodefluorination.
FAQ 3.1: I am trying to reduce the nitrile to an amine, but I am also cleaving the C-F bond. How can I achieve selective reduction?
Answer:
Achieving selective reduction requires choosing a reagent system that is reactive towards the nitrile but not towards the aryl fluoride.
-
Avoid Harsh Catalytic Hydrogenation: Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C at high pressure/temperature) can often lead to hydrodefluorination (cleavage of the C-F bond). While some specialized catalysts exist, this method can be difficult to control.
-
Use Chemical Hydride Reagents: These are generally more chemoselective for this transformation.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that will effectively reduce the nitrile to a primary amine without affecting the C-F bond. The reaction is typically run in an etheral solvent like THF or diethyl ether.
-
Borane Reagents (BH₃•THF, BH₃•SMe₂): Borane is also highly effective at reducing nitriles to amines and is compatible with the aryl fluoride moiety. It offers a milder alternative to LiAlH₄.
-
Sodium Borohydride with Additives: Sodium borohydride (NaBH₄) alone is usually not strong enough to reduce a nitrile. However, its reactivity can be enhanced by using it in combination with a Lewis acid or in specific solvent systems, which can achieve the desired reduction. [9][10]
-
Experimental Protocol: Selective Nitrile Reduction with LiAlH₄
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 4-fluorobenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature or gentle reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Quenching (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate or THF.
-
Purification: Dry the filtrate over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluorobenzylamine.
References
- Zhang, T., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Zhu, J. (2022). Mechanistic Insight into the Ni-Catalyzed Kumada Cross-Coupling. Zhu Group at the Chinese University of Hong Kong, Shenzhen.
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Nitrile reduction.
- Chegg. (2021). Solved BASIC HYDROLYSIS OF BENZONITRILE.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Royal Society of Chemistry. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science.
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Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions of Piperidine Derivatives
Welcome to the technical support center for addressing catalyst deactivation in palladium-catalyzed cross-coupling reactions involving piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these crucial transformations. Piperidine moieties are ubiquitous in pharmaceuticals, making their synthesis via cross-coupling reactions a vital tool.[1][2] However, the nitrogen atom within the piperidine ring can present unique challenges, often leading to catalyst deactivation and compromised reaction efficiency.[3]
This resource provides in-depth, question-and-answer-based troubleshooting guides, grounded in mechanistic principles and field-proven insights, to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My C-N cross-coupling reaction to form an N-aryl piperidine is sluggish or has stalled completely. What are the likely causes?
A1: A stalled or sluggish Buchwald-Hartwig amination with piperidine is a common issue.[4][5][6] The primary suspects are related to the catalyst's health and the reaction environment. Here’s a breakdown of potential causes and how to investigate them:
-
Catalyst Poisoning by the Piperidine Substrate: The lone pair on the piperidine nitrogen can coordinate strongly to the palladium center. This can displace the necessary phosphine ligand, leading to an inactive or less active catalytic species.[3] This is particularly problematic with sterically unhindered piperidines.
-
Deactivation by Trace Impurities: Cross-coupling reactions are highly sensitive to impurities.[7] Common catalyst poisons include sulfur, halides, and other nitrogen-containing heterocycles that may be present in your reagents or solvents.[8][9][10][11][12] Water and oxygen can also be detrimental.[8]
-
Inefficient Generation of the Active Pd(0) Catalyst: Many protocols start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[13][14][15] If this reduction is incomplete or inefficient, the catalytic cycle will not initiate properly.[16]
-
Formation of Inactive Palladium Agglomerates (Palladium Black): Over time, the active, soluble Pd(0) catalyst can aggregate into inactive palladium nanoparticles, often visible as a black precipitate ("palladium black").[10] This is a common deactivation pathway.[17]
To diagnose the issue, carefully observe your reaction. The formation of a black precipitate is a strong indicator of catalyst aggregation.[10] If the solution remains homogeneous but fails to progress, consider catalyst poisoning or inefficient activation.
Q2: I suspect my catalyst is being poisoned. How can I confirm this and what steps can I take to prevent it?
A2: Catalyst poisoning is the deactivation of a catalyst by a chemical compound that binds to its active sites.[8] Here’s a systematic approach to diagnosing and mitigating this issue:
Diagnostic Protocol: Testing for Catalyst Poisoning
-
Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents and solvents. Carefully record the yield and reaction profile (e.g., via TLC or LC-MS).
-
High-Purity Reaction: Meticulously purify all reaction components.
-
Piperidine Derivative & Aryl Halide: Recrystallize solids or pass liquids through a plug of activated alumina.[18]
-
Solvent: Use anhydrous, degassed solvent. Toluene and dioxane are common choices, but ensure they are peroxide-free.[13][19]
-
Base: Use a freshly opened bottle of a high-purity base (e.g., NaOt-Bu, K₂CO₃, or K₃PO₄) or a sublimed/recrystallized base. Store bases in a desiccator or glovebox.[18]
-
-
Comparison: If the high-purity reaction shows a significant improvement in yield and reaction rate, it strongly suggests that an impurity in your original reagents was poisoning the catalyst.[10]
Prevention Strategies:
-
Reagent Purification: Always use high-purity reagents. Consider the synthetic route of your starting materials, as residual catalysts or reagents from previous steps can act as poisons.
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction.[16] Oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[19] Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[20]
-
Use of Additives/Scavengers: In some cases, specific additives can counteract the effects of poisons. For instance, if halide impurities are suspected, certain additives might act as scavengers.[21][22]
Troubleshooting Workflow for Catalyst Deactivation
Below is a logical workflow to diagnose and address catalyst deactivation in cross-coupling reactions involving piperidine derivatives.
Caption: Troubleshooting workflow for catalyst deactivation.
Q3: I see a black precipitate forming in my reaction. What is it, and how can I prevent it?
A3: The black precipitate is almost certainly palladium black, which consists of agglomerated, catalytically inactive palladium nanoparticles.[10][17] Its formation signals that your active catalyst is falling out of the catalytic cycle.
Causes and Prevention Strategies:
| Cause of Aggregation | Mechanistic Explanation | Prevention Strategy |
| Ligand Dissociation/Degradation | If the phosphine ligand dissociates from the Pd(0) center or is degraded (e.g., by oxidation), the "naked" palladium atoms are prone to aggregation. | Use Bulky, Electron-Rich Ligands: Sterically hindered biarylphosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or BrettPhos) are designed to be robust and create a sterically crowded coordination sphere around the palladium, which disfavors the formation of palladium dimers and larger aggregates.[4][6] An extra equivalent of ligand relative to the palladium source can also improve stability.[18] |
| High Reaction Temperature | Elevated temperatures can accelerate both the desired reaction and catalyst decomposition pathways, including aggregation.[16] | Optimize Temperature: Run the reaction at the lowest effective temperature. While some couplings require heat, excessive temperatures can be detrimental to catalyst longevity.[16] |
| Slow Reductive Elimination | If the final step of the catalytic cycle (reductive elimination) is slow, the Pd(II) intermediate has more time to undergo side reactions that can lead to deactivation and aggregation. | Ligand Choice: Bulky, electron-donating ligands not only stabilize the Pd(0) state but also promote the reductive elimination step, thus increasing the overall turnover frequency and stability of the catalyst.[14][19] |
Q4: My Pd(II) precatalyst seems inefficient. Should I be pre-activating my catalyst, and how is that done?
A4: Yes, pre-activating the catalyst can be highly beneficial, especially for challenging substrates like some piperidine derivatives. Pre-activation ensures that a sufficient concentration of the active Pd(0) species is present at the start of the reaction.[18] A recently developed, highly effective method is water-mediated catalyst preactivation.[23][24][25][26]
Experimental Protocol: Water-Mediated Catalyst Pre-activation
This protocol is adapted from the work of Buchwald and colleagues and is effective for generating a highly active catalyst for C-N cross-coupling reactions.[23][24][25][26]
-
Setup: In a separate, oven-dried vial equipped with a stir bar, add the Pd(II) precatalyst (e.g., Pd(OAc)₂), the phosphine ligand (in a 1:1.5 to 1:3 Pd:ligand ratio), and the reaction solvent (e.g., t-BuOH or 1,4-dioxane).
-
Inerting: Seal the vial with a septum and thoroughly degas by evacuating and backfilling with argon or nitrogen (repeat 3 times).
-
Activation: Add a small amount of degassed water (typically 2-4 mol % relative to the palladium catalyst) via syringe.
-
Heating: Heat the mixture for a short period (e.g., 1-2 minutes at 80-110 °C). A distinct color change (often to a dark green or brown solution) indicates the formation of the active Pd(0) complex.[23][26]
-
Reaction Initiation: After cooling to the desired reaction temperature, transfer this pre-activated catalyst solution via cannula or syringe to the main reaction flask containing the aryl halide, piperidine derivative, base, and remaining solvent, all under a positive inert gas pressure.
This pre-activation step can lead to lower required catalyst loadings, shorter reaction times, and improved yields, particularly for difficult couplings.[23][26]
Key Deactivation Pathways and Mitigation Strategies
The following diagram illustrates the primary pathways through which a palladium catalyst can deviate from the desired catalytic cycle and become deactivated.
Caption: Key catalyst deactivation pathways from the active Pd(0) state.
References
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. [Link]
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-mediated catalyst preactivation: an efficient protocol for C-N cross-coupling reactions. PubMed. [Link]
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Chemistry Portal. [Link]
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. PMC - NIH. [Link]
- Wikipedia. (2023).
- Lindström, J., Shcherbina, M. T., Shchukarev, A., & Mårtensson, J. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Koszinowski, K., & Böhrer, P. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
- Britannica.
- Wikipedia. (2023).
- Grokipedia.
- Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions? YouTube. [Link]
- Nikki-Universal Co., Ltd.
- Organ, M. G., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- MDPI. (2024).
- Vantourout, J. C., et al. (2017).
- Eigenberger, G., & Wiese, J. (2000).
- Lindström, J., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PUBDB. [Link]
- Pérez-Temprano, M. H., et al. (2016). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
- Lindström, J., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Vantourout, J. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]
- Organ, M. G., et al. (2014). On the role of additives in alkyl–alkyl Negishi cross-couplings. RSC Publishing. [Link]
- Singh, P., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Chemistry LibreTexts. (2023).
- Oblak, E. Z., et al. (2024). Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Le, D. N., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
- Bakos, J., et al. (2021). Curse or Blessing?
- Chemistry LibreTexts. (2020). 17.
- Oblak, E. Z., et al. (2024). Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. PubMed. [Link]
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Technical Support Center: Enhancing the Solution Stability of 2-(Piperidin-4-YL)benzonitrile
Welcome to the technical support resource for 2-(Piperidin-4-YL)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound in solution?
The structure of this compound contains two key functional groups that are susceptible to degradation in solution: the benzonitrile group and the piperidine ring.
-
Hydrolysis of the Nitrile Group: The nitrile group (-C≡N) is prone to hydrolysis, especially under acidic or basic conditions.[1][2][3] This occurs in a two-step process: first, conversion to a primary amide (2-(piperidin-4-yl)benzamide), and then further hydrolysis to the corresponding carboxylic acid (2-(piperidin-4-yl)benzoic acid).[1][4][5] The rate of this hydrolysis is highly dependent on pH and temperature.[3]
-
Piperidine Ring Stability: The piperidine ring, a cyclic secondary amine, is generally stable. However, its basic nitrogen atom can be protonated in acidic media to form a piperidinium salt, which can influence the compound's solubility and interaction with other molecules. While the ring itself is robust, the lone pair of electrons on the nitrogen can make it susceptible to oxidation under certain conditions.
Q2: I'm observing a loss of my compound in solution over time. What is the likely cause?
The most probable cause of compound loss is chemical degradation, primarily through the hydrolysis of the benzonitrile group. To confirm this, it is crucial to analyze your sample over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] The appearance of new peaks corresponding to the amide or carboxylic acid degradants would confirm this pathway.
Q3: How does pH affect the stability of this compound?
The stability of this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis of the nitrile group is a common degradation pathway.[1][5] The reaction is initiated by the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2]
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis also readily occurs.[1][4] The hydroxide ion acts as a nucleophile, attacking the carbon of the nitrile group.[4]
-
Neutral Conditions (pH ≈ 7): While the hydrolysis rate is generally slowest at or near neutral pH, it can still occur, especially at elevated temperatures over extended periods.[3]
A pH-rate profile study is recommended to determine the optimal pH for maximum stability.[8]
Q4: Are there other factors besides pH that I should be concerned about?
Yes, several other factors can impact the stability of your compound in solution:
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[9] Therefore, storing solutions at lower temperatures (e.g., 2-8 °C or -20 °C) is advisable.
-
Light: Some compounds are photosensitive and can degrade upon exposure to UV or visible light.[9] It is good practice to store solutions in amber vials or protected from light.
-
Solvent: The choice of solvent can influence stability. Protic solvents, especially water, are required for hydrolysis. While the compound may be more stable in aprotic solvents like DMSO or acetonitrile for short-term storage, the introduction of aqueous media in subsequent experimental steps can initiate degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly if trace metal ions are present to catalyze the reaction. While the piperidine ring is more susceptible to oxidation than the benzonitrile group, this pathway should not be entirely discounted.
Troubleshooting Guide: Enhancing Solution Stability
This section provides a structured approach to identifying and mitigating stability issues with this compound.
Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers
Potential Cause: pH-mediated hydrolysis of the nitrile group.
Troubleshooting Steps:
-
Confirm Degradation:
-
Identify Degradation Products:
-
If using LC-MS, determine the mass of the new peaks. The amide degradant will have a mass increase of 18 Da (addition of H₂O), and the carboxylic acid degradant will have a mass increase of 19 Da (addition of H₂O and loss of NH₃).
-
-
Optimize pH:
-
Conduct a preliminary pH stability study. Prepare solutions of your compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor their stability at a set temperature (e.g., room temperature or 40°C). This will help identify the pH at which the compound is most stable.
-
-
Control Temperature:
-
Store stock solutions and experimental samples at low temperatures (refrigerated or frozen) to slow down the degradation rate.[9]
-
Workflow for Investigating pH-Dependent Degradation
Caption: Workflow for assessing pH stability.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause: Degradation of the compound in the assay medium during incubation.
Troubleshooting Steps:
-
Assess Stability in Assay Medium:
-
Incubate this compound in the complete cell culture medium (including serum, if applicable) under the same conditions as your assay (e.g., 37°C, 5% CO₂).
-
Analyze samples at the beginning and end of the incubation period to quantify the extent of degradation.
-
-
Minimize Incubation Time:
-
If degradation is observed, try to reduce the incubation time of the compound with the biological system as much as the experimental protocol allows.
-
-
Prepare Fresh Solutions:
-
Always prepare fresh dilutions of the compound from a stable stock solution immediately before use. Avoid using aqueous solutions that have been stored for extended periods.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and establishing the stability-indicating nature of analytical methods.[11][12][13]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Aprotic solvent (e.g., Acetonitrile or Methanol)
-
HPLC or LC-MS system
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at various time points, neutralize with an equivalent amount of base, and analyze.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at various time points, neutralize with an equivalent amount of acid, and analyze.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze at various time points.
-
-
Thermal Degradation:
-
Store the solid compound at 60°C for 24 hours.
-
Also, prepare a solution of the compound and incubate at 60°C.
-
Analyze the stressed samples.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples.
-
Data Analysis:
For each condition, compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.
Predicted Degradation Pathway
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. echemi.com [echemi.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystallization Conditions for 2-(Piperidin-4-YL)benzonitrile Derivatives
Welcome to the Technical Support Center for the crystallization of 2-(piperidin-4-yl)benzonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to overcome common challenges encountered during the crystallization of this important class of compounds. Our goal is to empower you with the scientific rationale behind experimental choices to achieve high-quality crystals suitable for your research and development needs.
Introduction: The Crystallization Challenge
This compound derivatives are a significant class of molecules in pharmaceutical development. Achieving a crystalline solid form is a critical step for purification, characterization, and formulation. However, the inherent structural features of these molecules, such as the flexible piperidine ring and the polar nitrile group, can present unique challenges in obtaining suitable crystals. This guide provides a structured approach to troubleshoot and optimize your crystallization experiments.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format, providing not just solutions but the underlying principles.
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2][3] This typically occurs when the compound's solubility is exceeded at a temperature above its melting point, or when the solution is supersaturated with impurities.[1][3]
Causality and Solutions:
-
High Solute Concentration: The solution may be too concentrated, leading to the formation of an amorphous oil.
-
Rapid Cooling: Fast cooling can induce rapid nucleation, favoring the formation of an oil over an ordered crystal lattice.
-
Inappropriate Solvent Choice: The boiling point of the solvent might be higher than the melting point of your compound.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Solution: If you suspect impurities, consider purifying the crude material using techniques like column chromatography before attempting crystallization. Adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities, which should then be removed via hot filtration.[1][3]
-
Q2: I am getting a very low recovery of my purified crystals. How can I improve the yield?
A2: Low recovery is a frequent challenge in crystallization, often stemming from using an excessive amount of solvent or premature crystallization during filtration.[1][4][5]
Causality and Solutions:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[1][4][5]
-
Incomplete Cooling: Not allowing the solution to cool sufficiently will result in a lower yield.
-
Solution: Ensure the solution has cooled to room temperature and then in an ice bath to maximize the precipitation of the solute.[3]
-
-
Premature Crystallization: If crystals form during hot filtration, you will lose product on the filter paper.
-
Solution: Pre-heat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[1]
-
-
Washing with Inappropriate Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.
-
Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[1]
-
Q3: My crystals are very small, like a powder, or are forming as needles. How can I grow larger, more well-defined crystals?
A3: The formation of small or needle-like crystals often indicates that nucleation is occurring too rapidly, preventing the slow and ordered growth of larger single crystals.[2]
Causality and Solutions:
-
High Supersaturation: A highly supersaturated solution will lead to rapid nucleation.
-
Solution: Reduce the level of supersaturation by using slightly more solvent or by cooling the solution more slowly.[2]
-
-
Solvent System: The choice of solvent can influence crystal habit.
-
Solution: Experiment with different solvents or mixed solvent systems. A solvent system that provides slightly higher solubility can slow down the crystallization process and encourage the growth of larger crystals.[2]
-
-
Lack of Nucleation Sites: Sometimes, controlled nucleation is needed to promote the growth of a few large crystals rather than many small ones.
Q4: I am observing polymorphism. How can I control which crystal form I obtain?
A4: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with different physical properties.[6][7] Controlling polymorphism is crucial in pharmaceutical development as different polymorphs can have varying solubility, stability, and bioavailability.[6][8]
Causality and Solutions:
-
Solvent Choice: The solvent can influence which polymorph is favored.
-
Solution: Screen a variety of solvents with different polarities and hydrogen bonding capabilities.[2]
-
-
Temperature and Cooling Rate: The temperature of crystallization and the rate of cooling can affect the formation of different polymorphs.[2][9]
-
Solution: Systematically vary the crystallization temperature and cooling rate. Slower cooling often yields the most thermodynamically stable polymorph.
-
-
Supersaturation Level: The degree of supersaturation can determine which polymorph nucleates and grows.[2]
-
Solution: Control the supersaturation by adjusting the concentration of your compound and the rate of solvent evaporation or cooling.
-
-
Seeding: Introducing seed crystals of a specific polymorph can direct the crystallization to produce that form.[2]
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents for crystallizing this compound derivatives?
A: Due to the presence of both a polar nitrile group and a basic piperidine ring, a good starting point is to screen a range of solvents with varying polarities. Alcohols like ethanol and methanol are often effective.[1] For less polar derivatives, a mixed solvent system, such as a combination of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane), can be very effective.[3] Given the basic nature of the piperidine moiety, the pH of the solution can also influence solubility and crystal formation; in some cases, adjusting the pH might be beneficial.[10][11][12]
Q: How does pH affect the crystallization of these derivatives?
A: The piperidine ring is basic and can be protonated at acidic pH. This will significantly increase the polarity and aqueous solubility of the molecule, which can prevent crystallization from less polar organic solvents. Conversely, at basic pH, the piperidine is in its free base form, which is less polar and more likely to crystallize from organic solvents. Therefore, controlling the pH can be a powerful tool to modulate solubility and induce crystallization.[10][11][12]
Q: What are the most reliable crystallization techniques for obtaining high-quality single crystals for X-ray diffraction?
A: For growing high-quality single crystals, slow and controlled crystallization methods are preferred. The most common and effective techniques are:
-
Slow Evaporation: This involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over several days.[13][14][15]
-
Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a "poor" solvent (anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.[16][17][18] This method is particularly useful for small quantities of material.[17]
-
Slow Cooling: This involves dissolving the compound in a minimal amount of hot solvent and allowing the solution to cool very slowly to room temperature, followed by further cooling in a refrigerator or freezer.[14][15]
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve the this compound derivative in a suitable solvent or solvent mixture to near saturation in a clean vial or test tube.[13][14]
-
Cover the container with parafilm and poke a few small holes to allow for slow evaporation.[13][14]
-
Place the container in a vibration-free location and allow the solvent to evaporate slowly over several days.[2][13]
-
Monitor for crystal growth without disturbing the container.
Protocol 2: Vapor Diffusion
-
Prepare a saturated solution of your compound in a "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).[2]
-
Add a layer of a "poor" solvent (anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[17]
-
Seal the outer container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution of your compound, inducing crystallization.
Protocol 3: Slow Cooling
-
In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable hot solvent.[19]
-
If there are any insoluble impurities, perform a hot filtration.[1]
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[2][14]
-
Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.[2]
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[2]
Data Presentation
Table 1: Common Solvents for Crystallization Screening
| Solvent Class | Examples | Polarity | Comments |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good starting point for polar to moderately polar compounds.[1] |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium-High | Good general-purpose solvents. Acetone has a low boiling point.[20] |
| Esters | Ethyl Acetate | Medium | A versatile solvent, often used in mixed solvent systems.[20] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low-Medium | Can be prone to forming oils or cracked crystals due to solvent loss.[15] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low | Typically used as anti-solvents in mixed solvent systems.[3] |
| Chlorinated | Dichloromethane, Chloroform | Medium | Good solvents but have toxicity concerns. |
| Nitriles | Acetonitrile | Medium-High | Can be a good solvent for nitrile-containing compounds. |
| Water | Very High | Generally not suitable unless the compound is salified, but can be used as an anti-solvent with miscible organic solvents like ethanol.[21] |
Visualizations
Troubleshooting Workflow for "Oiling Out"
Caption: A flowchart for troubleshooting the common issue of a compound "oiling out" during crystallization.
Decision Tree for Crystallization Method Selection
Caption: A decision tree to guide the selection of an appropriate crystallization technique based on material properties.
References
- Slow Evaporation Method. (n.d.).
- Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
- How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora.
- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.
- Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews.
- crystallography-crystallization-guide.pdf. (n.d.). IMSERC.
- Guide for crystallization. (n.d.).
- Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
- Choice of Solvent. (2022, April 7). Chemistry LibreTexts.
- Setting up a classical hanging drop vapour diffusion crystal growth experiment. (n.d.). Molecular Dimensions.
- Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
- Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
- Schematic drawing of the experimental set up for the continuous cooling crystallization process executed in a tubular reactor. (n.d.). ResearchGate.
- Technical Support Center: Purification of Crude 3-Nitrobenzonitrile by Recrystallization. (n.d.). Benchchem.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Technical Support Center: Crystallization of Piperidine-4-one Derivatives. (n.d.). Benchchem.
- Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide. (n.d.). Benchchem.
- Factors which affect the crystallization of a drug substance. (n.d.). ResearchGate.
- The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs.
- Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. (n.d.). MDPI.
- Crystallization. (n.d.). Organic Chemistry at CU Boulder.
- Report Experiment Crystalization | PDF. (n.d.). Scribd.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PMC - NIH.
- Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (2022, January 11). NIH.
- Crystallization Process R&D in Pharmaceutical Development. (n.d.). PharmaBlock.
- Cooling Crystallization Technology. (n.d.). Cool Separations.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5).
- How does the solvent or pH affect the formation of weak bonds in crystal packing? (2018, December 1).
- challenges in purification of 4,4',4''-Nitrilotribenzonitrile by recrystallization. (n.d.). Benchchem.
- Optimisation of conditions affecting the crystallization processes of piperine from white pepper oleoresin. (n.d.). Semantic Scholar.
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30).
- Have you experienced that your piperidine crystallizes when not in use? (2021, July 6). ResearchGate.
- Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (n.d.). PMC - NIH.
- 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. (n.d.). PMC - NIH.
- Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020, June 26). PMC - NIH.
- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024, June 22). PMC - NIH.
- Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (n.d.). MDPI.
- Optimization of crystallization conditions for biological macromolecules. (2014, November 1). eScholarship.org.
- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo.
- Exploring Polymorphism, Cocrystallization and Mixed Crystallization. (2022, April 13). YouTube.
- 2-(2-Piperidin-2-yl-1,3-thiazol-4-yl)benzonitrile | C15H15N3S. (n.d.). PubChem.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 7. mt.com [mt.com]
- 8. syrris.com [syrris.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Slow Evaporation Method [people.chem.umass.edu]
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- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 17. unifr.ch [unifr.ch]
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- 20. quora.com [quora.com]
- 21. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: A Troubleshooting Guide for the HPLC Analysis of Piperidine Compounds
Welcome to the technical support center for the HPLC analysis of piperidine-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of these basic compounds. Piperidine and its derivatives are prevalent scaffolds in pharmaceuticals, making their robust analysis critical. However, their basic nature often leads to frustrating chromatographic issues. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your HPLC methods effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My piperidine compound shows significant peak tailing. What is causing this and how can I fix it?
Answer:
Peak tailing is the most common issue observed with basic compounds like piperidine.[1] It manifests as an asymmetrical peak with a drawn-out latter half.[1] This is primarily due to secondary interactions between the basic nitrogen of the piperidine ring and acidic residual silanol groups (Si-OH) on the surface of traditional silica-based HPLC columns.[1][2][3][4][5] These silanols can become ionized (SiO-) and interact with the protonated basic analyte (R₃NH⁺), leading to multiple retention mechanisms and, consequently, peak tailing.[3][4]
Here is a systematic approach to mitigate peak tailing:
1. Mobile Phase Optimization:
-
pH Adjustment: The pH of your mobile phase is a critical parameter.
-
Low pH (2-3): By lowering the pH, you can protonate the residual silanol groups, minimizing their ability to interact with your protonated basic analyte.[1][2][6] A buffer, such as 10-20 mM phosphate at pH 2.5, is often effective.[2] Be cautious when using acetonitrile with phosphate buffers, as precipitation can occur.[2]
-
High pH ( > 8): At higher pH, the piperidine compound will be in its neutral (free base) form, and the silanol groups will be deprotonated. This can also lead to improved peak shape. However, you must use a pH-stable column for this approach.
-
-
Use of Additives (Competing Bases):
-
Adding a small concentration of a competing base, like triethylamine (TEA) at around 5-10 mM, to the mobile phase can help.[2] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[2] However, be aware that this can sometimes shorten column lifetime.[2]
-
-
Increase Buffer Strength: Increasing the ionic strength of the mobile phase by using a higher buffer concentration can also help to reduce secondary interactions and improve peak shape.[7]
2. Column Selection:
The choice of HPLC column is paramount for the successful analysis of basic compounds.
-
Modern, High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica with a lower metal content and are more effectively end-capped.[2] End-capping involves reacting the residual silanol groups with a small silylating agent to make them inert.
-
Base-Deactivated Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds. These columns have proprietary surface treatments to shield the residual silanols.
-
Alternative Stationary Phases: Consider columns with different stationary phases, such as those with polar-embedded groups or charged surface hybrid (CSH) technologies, which are designed to provide better peak shape for basic analytes.[1]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Issue 2: The retention time of my piperidine analyte is drifting or inconsistent. What are the likely causes and solutions?
Answer:
Retention time drift can be a significant issue, affecting the reliability and accuracy of your analysis.[8] It can manifest as a gradual shift in one direction or random fluctuations.[9] The primary causes are typically related to the mobile phase, the column, or the HPLC system itself.[9]
1. Mobile Phase Issues:
-
Inadequate Column Equilibration: This is a very common cause of retention time drift, especially at the beginning of a run or after changing the mobile phase.[8][9] It can take a significant volume of mobile phase (sometimes 20-50 column volumes) to fully equilibrate the column, particularly when using mobile phase additives like ion-pairing agents.[9]
-
Solution: Ensure the column is equilibrated for a sufficient amount of time before starting your analysis. Monitor the baseline until it is stable.
-
-
Changes in Mobile Phase Composition:
-
Evaporation of Volatile Components: If your mobile phase contains a volatile component (e.g., trifluoroacetic acid - TFA, or a volatile organic solvent), its concentration can change over time due to evaporation, leading to a drift in retention.[10]
-
Inaccurate Mixing: If you are using an online mixing system, ensure it is functioning correctly.
-
Solution: Prepare fresh mobile phase daily.[8] Keep mobile phase bottles covered. If you suspect the online mixer, you can pre-mix the mobile phase to see if the problem resolves.
-
-
pH Instability: The retention of ionizable compounds like piperidine is highly sensitive to pH.[11][12] A small change in mobile phase pH can lead to a significant shift in retention time.[11]
-
Solution: Use a buffer to control the pH of the mobile phase. Ensure the buffer has sufficient capacity and is within its effective pH range.
-
2. Column-Related Problems:
-
Column Contamination: Over time, contaminants from the sample or mobile phase can accumulate on the column, altering its chemistry and causing retention time to shift.[9]
-
Solution: Use a guard column to protect the analytical column. Implement a regular column washing procedure.
-
-
Column Degradation: The stationary phase of the column can degrade over time, especially when using aggressive mobile phases (e.g., very low or high pH).[9]
-
Solution: Monitor column performance over time. If you observe a significant and irreversible change in retention and peak shape, the column may need to be replaced.
-
3. HPLC System Issues:
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column oven is not used.[8]
-
Solution: Use a column oven to maintain a constant and stable temperature.[8]
-
-
Flow Rate Inconsistency: Leaks in the system or problems with the pump can lead to an unstable flow rate, which will directly impact retention times.[8][10]
-
Solution: Regularly inspect the system for leaks, especially at fittings. A build-up of salt crystals can be an indicator of a leak. If you suspect the pump, consult your instrument's troubleshooting guide.
-
Summary of Causes and Solutions for Retention Time Drift
| Potential Cause | Solution |
| Mobile Phase | |
| Inadequate column equilibration | Increase equilibration time until the baseline is stable.[8] |
| Change in composition (evaporation) | Prepare fresh mobile phase daily; keep bottles covered.[8] |
| Inaccurate mixing | Pre-mix mobile phase to verify; check pump proportioning valves. |
| pH instability | Use a buffer within its effective range.[11] |
| Column | |
| Contamination | Use a guard column; implement a column washing protocol.[9] |
| Degradation | Replace the column if performance is irreversibly compromised.[9] |
| System | |
| Temperature fluctuations | Use a column oven for stable temperature control.[8] |
| Inconsistent flow rate | Check for system leaks; troubleshoot the pump.[10] |
Issue 3: I am struggling with low sensitivity and cannot detect my piperidine compound at low concentrations. What can I do?
Answer:
Low sensitivity can be a major hurdle, especially when dealing with trace-level analysis. The issue can stem from the analyte's properties, the detector settings, or the overall method.
1. Analyte Properties and Detection Wavelength:
-
Lack of a Strong Chromophore: Many simple piperidine compounds lack a strong UV-absorbing chromophore, making them difficult to detect with a standard HPLC-UV detector.[1][13]
-
Solution 1: Low Wavelength Detection: Try detecting at a low UV wavelength (e.g., 200-220 nm).[1] Be aware that this can lead to a noisier baseline as many solvents and additives also absorb in this region.[1]
-
Solution 2: Pre-column Derivatization: This is a common and effective strategy.[13][14] React your piperidine compound with a derivatizing agent that introduces a strong chromophore (e.g., dansyl chloride, benzoyl chloride, or 4-toluene sulfonyl chloride) before HPLC analysis.[1][14][15] This can significantly enhance detection sensitivity.[1]
-
2. Alternative Detection Methods:
If UV detection is not providing the required sensitivity, consider using a more universal detector:
-
Mass Spectrometry (MS): HPLC-MS is a powerful technique that offers high sensitivity and selectivity.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are "universal" detectors that are not dependent on the optical properties of the analyte and can be a good option for non-chromophoric compounds.[1]
3. Method Optimization for Improved Sensitivity:
-
Improve Peak Shape: As discussed in the first issue, peak tailing can reduce peak height and, therefore, sensitivity. By improving peak shape, you will get sharper, taller peaks that are easier to detect.
-
Optimize Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents to minimize baseline noise.
-
Increase Injection Volume/Concentration: If possible, inject a larger volume of your sample or use a more concentrated sample. Be mindful of potential column overload, which can lead to peak distortion.[6]
Workflow for Improving Detection Sensitivity
Caption: Decision workflow for enhancing detection sensitivity.
Issue 4: Should I use an ion-pairing agent for my piperidine analysis?
Answer:
Ion-pair chromatography can be a useful technique for improving the retention and peak shape of ionic compounds like piperidine in reversed-phase HPLC.[16][17][18][19][20]
How it Works:
An ion-pairing agent, which is typically a molecule with a long alkyl chain and an ionic head group, is added to the mobile phase.[17][20] For a basic analyte like a protonated piperidine (cationic), an anionic ion-pairing agent (e.g., an alkyl sulfonate) is used.[17][18] The ion-pairing agent can interact with the analyte in the mobile phase to form a neutral ion-pair, which has a greater affinity for the non-polar stationary phase, thus increasing retention.[19] Alternatively, the hydrophobic tail of the ion-pairing agent can partition into the stationary phase, creating a pseudo-ion-exchange surface that retains the charged analyte.[20]
Advantages of Ion-Pair Chromatography:
-
Increased Retention: Can significantly increase the retention of polar, ionic compounds that are poorly retained in standard reversed-phase chromatography.[17]
-
Improved Peak Shape: Can lead to sharper, more symmetrical peaks.[17][18]
-
Simultaneous Analysis: Allows for the simultaneous separation of ionic and non-ionic compounds.[17]
Disadvantages and Considerations:
-
Complex Method Development: Finding the optimal type and concentration of the ion-pairing agent can be time-consuming.
-
Long Equilibration Times: Columns can require very long equilibration times with mobile phases containing ion-pairing agents.
-
Column "Memory": It can be difficult to completely wash the ion-pairing agent from the column, potentially affecting future analyses.
-
MS Incompatibility: Most common ion-pairing agents (e.g., alkyl sulfonates) are non-volatile and can cause significant ion suppression in mass spectrometry.[20] If MS detection is required, volatile ion-pairing agents like TFA can be used, although their effect is generally weaker.
When to Consider Ion-Pairing:
Ion-pairing chromatography is a good option when you have exhausted other strategies (like pH adjustment and column selection) and still have issues with retention and/or peak shape. It is particularly useful for highly polar piperidine derivatives that are not well-retained on standard C18 columns.
Common Ion-Pairing Reagents for Basic Compounds
| Ion-Pairing Agent | Typical Concentration | Comments |
| Sodium 1-Hexanesulfonate | 5-10 mM | Anionic agent for retaining basic compounds.[16] |
| Sodium 1-Octanesulfonate | 5-10 mM | Provides stronger retention than hexanesulfonate.[16] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Volatile and MS-compatible, but can sometimes lead to peak tailing.[21] |
Recommendation: Before resorting to ion-pairing, first explore optimizing your method using different columns and mobile phase pH, as these are often simpler and more robust approaches.
References
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes.
- Piperidine CAS#: 110-89-4. ChemicalBook.
- HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns.
- PIPERIDINE.
- Piperidine.
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- Ion Pairing Reagents and Buffers. Obrnuta faza.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. SCION Instruments.
- Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. Benchchem.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Applic
- Ion pair chrom
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- Troubleshooting HPLC Column Retention Time Drift. Hawach.
- The Secrets of Good Peak Shape in HPLC.
- Technical Tip: Ion-Pairing Agents. Phenomenex Blog.
- HPLC Troubleshooting Guide.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Improving the efficiency of 3,3-Dipropylpiperidine purific
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Expert Guide to Troubleshooting Common HPLC Issues. AELAB | Laboratory Equipment and Scientific Instrument Supplier.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Causes of Retention Time Drift in HPLC. Element Lab Solutions.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- A Comparative Guide to the Analysis of 1-Acetylpiperidine in Complex Mixtures: HPLC-UV vs. GC-MS. Benchchem.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
- Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
- How can I prevent peak tailing in HPLC?
- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formul
- Peak Tailing in HPLC. Element Lab Solutions.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- The HPLC analytical approach of 3-amino piperidine.
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- How does pH affect the results of HPLC results? Quora.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. labcompare.com [labcompare.com]
- 7. halocolumns.com [halocolumns.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. quora.com [quora.com]
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- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
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- 21. ijprajournal.com [ijprajournal.com]
Technical Support Center: Strategies for Preventing Degradation of 2-(Piperidin-4-YL)benzonitrile During Workup
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted by trained personnel in a suitably equipped facility, adhering to all relevant safety protocols.
Part 1: Understanding the Instability of 2-(Piperidin-4-YL)benzonitrile
This compound is a key building block in medicinal chemistry, valued for its bifunctional nature. However, the very features that make it useful—the basic piperidine nitrogen and the electrophilic nitrile carbon—also render it susceptible to degradation, particularly during aqueous workup procedures. The primary degradation pathway is the hydrolysis of the benzonitrile moiety.
Mechanism of Degradation: Nitrile Hydrolysis
The cyano group of the benzonitrile is prone to hydrolysis under both acidic and basic conditions, proceeding through a benzamide intermediate to ultimately form a benzoic acid derivative.[1][2][3] This transformation introduces an unwanted, highly polar impurity that can be challenging to separate from the desired product.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the nitrile nitrogen is protonated, which significantly enhances the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by water, initiating the hydrolysis cascade.[4][5][6]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon.[7][8] This process is often accelerated by heat.
Given that this compound itself is a basic compound, the reaction conditions and workup pH must be carefully controlled to prevent self-catalysis or degradation by added reagents.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup and purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: After my aqueous workup, I see a new, more polar spot on my TLC plate and a corresponding mass in the LC-MS that suggests the addition of water. What is happening?
A1: This is a classic sign of nitrile hydrolysis. The increased polarity is characteristic of the formation of the corresponding benzamide or benzoic acid. This is especially likely if your reaction was quenched with a strong acid or base, or if the workup was performed at elevated temperatures.
Q2: My crude product is an oil, but I expected a solid. Could this be due to degradation?
A2: While the physical state of a crude product can be influenced by many factors, the presence of hydrolyzed impurities can certainly prevent or hinder crystallization. The formation of the benzoic acid derivative, in particular, can lead to the isolation of a salt form of your product, which may be oily or waxy.
Q3: I'm having trouble with poor separation and significant streaking during silica gel column chromatography. How can I resolve this?
A3: The basic piperidine nitrogen in your compound is likely interacting strongly with the acidic silanol groups on the surface of the silica gel. This interaction leads to tailing and poor chromatographic performance. To mitigate this, you can:
-
Deactivate the silica: Add a small amount of a volatile base, such as triethylamine (typically 0.5-2%), to your eluent system.[9] This will compete with your compound for binding to the acidic sites on the silica.
-
Consider an alternative stationary phase: For particularly problematic separations, switching to a less acidic stationary phase like neutral or basic alumina can be beneficial.[10][11]
Part 3: Recommended Protocols for Workup and Purification
To minimize degradation, a carefully planned workup and purification strategy is essential. The following protocols are designed to preserve the integrity of this compound.
Optimized Aqueous Workup Protocol
| Step | Procedure | Rationale |
| 1. Quenching | Cool the reaction mixture to 0-5 °C. Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) to neutralize any strong acids. | Avoids temperature spikes and the use of strong bases that can promote nitrile hydrolysis. |
| 2. Extraction | Extract the product into an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). | Efficiently removes the product from the aqueous phase, minimizing contact time and potential for hydrolysis. |
| 3. Washing | Wash the combined organic layers with brine (saturated aqueous NaCl). | Helps to remove residual water and some water-soluble impurities. |
| 4. Drying | Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter. | Removes dissolved water from the organic phase. |
| 5. Concentration | Remove the solvent under reduced pressure, ensuring the water bath temperature does not exceed 40 °C. | Minimizes thermal stress on the compound. |
Flash Column Chromatography Protocol
-
Prepare the Slurry:
-
Choose an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Add 1-2% triethylamine to the eluent to prevent streaking.
-
Create a slurry of silica gel in the initial, low-polarity eluent.[12]
-
-
Pack the Column:
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of air bubbles.[13]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.
-
-
Elute and Collect:
-
Run the column, collecting fractions and monitoring by TLC.
-
Gradually increase the polarity of the eluent to elute the product.
-
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Part 4: Visualizing the Process
Degradation Pathway
Caption: Simplified hydrolysis pathway of this compound.
Recommended Workup Workflow
Caption: Step-by-step workflow for the optimized workup and purification.
References
- Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 1.
- Pearson. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. RSC Publishing.
- Teledyne Labs. (n.d.).
- Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- YouTube. (2016). Base Hydrolysis of Benzonitrile.
- CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
- ResearchGate. (2018).
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Organic Syntheses. (2025).
- University of Rochester, Department of Chemistry. (n.d.).
Sources
- 1. scribd.com [scribd.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. homework.study.com [homework.study.com]
- 7. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 8. youtube.com [youtube.com]
- 9. Purification [chem.rochester.edu]
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- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Improving the Efficiency of Reductive Amination for Piperidine Synthesis
Welcome to the Technical Support Center for reductive amination focusing on piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for higher efficiency and purity.
I. Foundational Principles: The "Why" Behind Reductive Amination
Reductive amination is a cornerstone method for C-N bond formation, prized for its reliability and broad substrate scope.[1] The reaction proceeds in two key stages:
-
Iminium Ion Formation: A carbonyl compound (an aldehyde or ketone, such as a piperidone derivative) condenses with a primary or secondary amine. This is a reversible, equilibrium-driven process that forms a hemiaminal intermediate, which then loses water to form an imine or, under acidic conditions, a more reactive iminium ion.[2][3]
-
Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the iminium ion to furnish the final amine product.[4]
The efficiency of the overall process hinges on the delicate balance between these two stages. The rate of iminium ion formation must be sufficiently high to outcompete the direct reduction of the starting carbonyl compound.[5]
dot
Caption: General mechanism of reductive amination.
II. Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of piperidines via reductive amination.
Low to No Product Yield
Q1: My reductive amination reaction shows little to no conversion. What are the primary causes?
A: This is a frequent issue stemming from several potential root causes:
-
Inactive Reducing Agent: Hydride reagents like Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (NaBH₃CN) are moisture-sensitive.[5] Always use a fresh bottle or ensure your current stock has been stored in a desiccator.
-
Inefficient Iminium Ion Formation: The initial condensation is a critical equilibrium.[5] For sterically hindered or electronically deactivated ketones or amines, the equilibrium may not favor the iminium intermediate.
-
Incorrect pH: The reaction's pH is a critical parameter. For NaBH₃CN, the optimal range is typically pH 4-6.[6] If the pH is too high, imine formation is slow; if it's too low, the hydride reagent can decompose.[5] STAB reactions generate acetic acid as a byproduct, which often self-catalyzes the reaction, so external pH control is less common.[1]
-
Steric Hindrance: Bulky substituents on either the piperidone or the amine can dramatically slow the reaction rate.[5][6]
-
Solution: Increase the reaction temperature and/or prolong the reaction time. In some cases, a more reactive, less sterically demanding reducing agent may be necessary.
-
Side Product Formation
Q2: I'm observing a significant amount of a side product corresponding to the reduction of my starting ketone. How can I prevent this?
A: This indicates that the reduction of the carbonyl is faster than the reduction of the iminium ion. This is a classic selectivity problem.
-
Choice of Reducing Agent: This is the most critical factor. Stronger, less selective reducing agents like Sodium Borohydride (NaBH₄) are prone to reducing aldehydes and ketones directly.[5][7]
-
Slow Imine Formation: If the concentration of the iminium ion is low, the reducing agent will react with the more abundant ketone.
-
Solution: Pre-stir the ketone and amine together for 30-60 minutes before introducing the reducing agent. This allows the imine/iminium equilibrium to be established.[5]
-
Q3: My reaction is producing over-alkylated products (e.g., a quaternary ammonium salt from a primary amine). How can I improve selectivity?
A: Over-alkylation is a common challenge when the newly formed secondary amine is more nucleophilic than the starting primary amine.
-
Control Stoichiometry: Use a slight excess of the amine relative to the carbonyl compound.
-
Stepwise Procedure: For problematic substrates, a two-step procedure can offer better control. First, form the imine (often with azeotropic removal of water), and only then add the reducing agent.[9]
-
Use a Bulky Protecting Group: If synthesizing a secondary piperidine, starting with a bulky primary amine (like benzylamine) can disfavor the second alkylation due to steric hindrance. The benzyl group can be removed later via hydrogenolysis.
dot
Caption: Troubleshooting flowchart for reductive amination.
III. Experimental Protocols & Data
Comparative Data of Common Reducing Agents
The choice of reducing agent is paramount for success. The table below summarizes the properties and optimal conditions for the most common hydride reagents used in reductive amination.
| Reducing Agent | Formula | Key Characteristics | Typical Solvents | pH Conditions |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and highly selective for imines/iminium ions. Moisture-sensitive.[2][10] | DCE, THF, DCM | Not strictly controlled; byproduct AcOH is catalytic.[5] |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines at pH 6-8.[11] Tolerant of protic solvents. Highly toxic (HCN release in strong acid).[1] | MeOH, EtOH | Mildly acidic (pH 4-6) is optimal.[6] |
| Sodium Borohydride | NaBH₄ | Strong, less selective. Can reduce ketones/aldehydes directly.[2] Best used in a two-step process. | MeOH, EtOH | Not ideal for one-pot reactions. Added after imine formation.[7] |
General Protocol for Piperidine Synthesis using STAB
This protocol describes a general method for the reductive amination of a ketone with a primary amine.
Materials:
-
Ketone (e.g., N-Boc-4-piperidone): 1.0 equiv
-
Amine (e.g., Benzylamine): 1.1 equiv
-
Sodium Triacetoxyborohydride (STAB): 1.5 equiv
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the ketone and the chosen anhydrous solvent.
-
Amine Addition: Add the amine to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[5]
-
Reducing Agent Addition: Add the Sodium Triacetoxyborohydride (STAB) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting ketone is consumed (typically 2-24 hours).
-
Work-up:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired piperidine derivative.
IV. References
-
Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-substituted piperidines. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Retrieved from
-
Myers, A. G. (n.d.). Myers Chem 115. Retrieved from
-
Wikipedia. (n.d.). Reductive amination. Retrieved from
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from
-
Common Conditions. (n.d.). Reductive Amination. Retrieved from
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. Retrieved from
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Scaling up the purification of 2-(Piperidin-4-YL)benzonitrile without compromising purity
Welcome to the technical support center for the purification of 2-(Piperidin-4-YL)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered when scaling up the purification of this important pharmaceutical intermediate. Our goal is to provide practical, evidence-based solutions to help you maintain high purity and yield as you transition from lab-scale to pilot or production-scale operations.
Frequently Asked Questions (FAQs)
General Purity and Impurities
Q1: What are the common impurities I should expect during the synthesis and purification of this compound?
A1: Impurities can originate from starting materials, by-products, intermediates, and degradation products.[1][2] For this compound, common impurities may include:
-
Unreacted Starting Materials: Such as 4-fluorobenzonitrile or a protected piperidine precursor.
-
By-products of the Synthesis: Depending on the synthetic route, these could include products of side reactions. For instance, if a condensation reaction is used, related impurities might form.[3]
-
Process-Related Impurities: These can include residual solvents, catalysts (e.g., palladium from a hydrogenation step), and reagents used in the work-up.[1][4]
-
Degradation Products: The molecule may degrade under certain conditions (e.g., harsh pH, high temperature), leading to the formation of related substances.
Q2: What analytical techniques are recommended for purity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and robust method for determining the purity of pharmaceutical intermediates like this compound.[5][6] A well-developed HPLC method can separate the main compound from process-related impurities and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the structure and can be used for a broad purity assessment.[7] For a comprehensive analysis, a combination of both HPLC and NMR is often employed.[7]
Purification Methods: Recrystallization
Q3: I am trying to purify this compound by recrystallization, but I'm getting low recovery. How can I improve the yield?
A3: Low recovery in recrystallization is a common challenge that can be addressed by optimizing several parameters:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9] For aromatic nitriles, alcohols like ethanol or isopropanol, or a mixed solvent system (e.g., heptane/ethyl acetate) can be effective.[9] Conduct small-scale solubility tests to find the optimal solvent or solvent mixture.
-
Minimizing Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.
-
Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] Slow cooling promotes the formation of larger, purer crystals and can improve recovery.
-
Preventing Premature Crystallization: Ensure your filtration apparatus is pre-heated during hot filtration to prevent the product from crystallizing on the filter paper.
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A4: "Oiling out" occurs when the solid melts and separates as a liquid before it crystallizes.[9] This is often due to the solvent's boiling point being higher than the compound's melting point or the presence of significant impurities.[9] To resolve this:
-
Add More Solvent: Re-heat the solution to dissolve the oil and then add a small amount of additional solvent.[9]
-
Change the Solvent System: Use a lower-boiling point solvent or adjust the ratio of your mixed solvent system.
-
Slow Down Cooling: Very slow cooling can favor crystal formation over oiling.[9]
-
Use a Seed Crystal: Adding a pure crystal of your compound to the cooled, saturated solution can initiate crystallization.[9]
-
Scratch the Flask: Scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.[9]
Purification Methods: Chromatography
Q5: We are using column chromatography for purification at the lab scale. What are the key considerations when scaling this up?
A5: Scaling up chromatography requires careful consideration to maintain separation efficiency. While effective in the lab, liquid chromatography can become costly and time-consuming at a large scale.[10] Key factors include:
-
Linear Scaling: The most common approach is to increase the column diameter while keeping the bed height and linear flow rate constant.[11] This ensures that the residence time of the compound on the column remains the same.
-
Resin Selection: Ensure the chromatography resin used at the lab scale is available in the quantities needed for larger-scale operations and is economically viable.[12] Some resins may be prohibitively expensive at scale.[12]
-
Equipment and Process Optimization: At a larger scale, factors like heat and mass transfer become more critical.[13] The process needs to be robust and work efficiently in industrial-scale equipment.[14]
-
Alternative Methods: Whenever possible, explore alternatives to chromatography for large-scale purification, such as crystallization, to reduce costs and improve throughput.[10]
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during the scale-up of this compound purification.
Guide 1: Persistent Impurity After Recrystallization
Problem: A specific impurity remains at an unacceptable level even after multiple recrystallization attempts.
Troubleshooting Workflow:
Caption: Troubleshooting persistent impurities.
Detailed Steps:
-
Identify the Impurity: Use analytical techniques like HPLC, LC-MS, or NMR to identify the structure of the persistent impurity. Knowing its properties is crucial for selecting an effective removal strategy.
-
Assess Solubility: Determine if the impurity has similar solubility characteristics to this compound in your current recrystallization solvent.
-
Change the Solvent System: If the solubility profiles are different, experiment with alternative solvents or solvent mixtures where the solubility of the impurity is significantly higher or lower than that of your product at different temperatures.
-
Consider Alternative Purification Methods: If recrystallization proves ineffective due to similar solubilities, other techniques should be explored:
-
Column Chromatography: While challenging to scale up, it offers high resolving power for closely related impurities.
-
Acid-Base Extraction: The basic piperidine nitrogen in your product allows for selective extraction into an acidic aqueous phase, potentially leaving non-basic impurities in the organic phase.
-
Distillation: If the impurity is volatile, distillation under reduced pressure might be a viable option.[15]
-
Guide 2: Color in the Final Product
Problem: The isolated this compound is colored (e.g., yellow or brown) instead of the expected white or off-white solid.
Troubleshooting Workflow:
Caption: Troubleshooting colored product.
Detailed Steps:
-
Identify the Source: Determine if the color is due to a specific impurity or degradation of the product.
-
Activated Charcoal Treatment: During recrystallization, after dissolving the compound in the hot solvent, add a small amount of activated charcoal.[9] The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution.[9] Be aware that excessive charcoal can reduce your yield.
-
Optimize Conditions: If the color is from a degradation product, review your process for harsh conditions. High temperatures, strong acids or bases, or prolonged reaction times can lead to degradation.
-
Column Chromatography: If charcoal treatment is insufficient, column chromatography can be used to separate the colored impurities.
Quantitative Data Summary
Table 1: HPLC Purity Analysis Parameters
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)[5] |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.0 with orthophosphoric acid[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient | 20% B to 80% B over 20 minutes[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 °C[5] |
| Detection Wavelength | 254 nm[5] |
Note: This is a general starting point. The method should be validated for your specific impurities.
Experimental Protocols
Protocol 1: Scaled-Up Recrystallization of this compound
-
Solvent Selection: Based on small-scale trials, select an appropriate solvent or solvent mixture (e.g., isopropanol/water).
-
Dissolution: In a suitably sized reactor, charge the crude this compound and the primary solvent. Heat the mixture with stirring to near the solvent's boiling point until all the solid dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to ambient temperature. Once at room temperature, further cool the mixture in an ice bath or with a chiller to maximize crystal formation.
-
Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer for larger scales).
-
Washing: Wash the filter cake with a small amount of cold recrystallization solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature until a constant weight is achieved.
Protocol 2: Purity Determination by HPLC
-
Sample Preparation: Accurately weigh and dissolve the purified this compound in the mobile phase (at initial conditions) to a concentration of approximately 1 mg/mL.[5] Filter the solution through a 0.45 µm syringe filter.[5]
-
Standard Preparation: Prepare a reference standard of known purity in the same manner.
-
Injection: Inject the sample and standard solutions into the HPLC system.
-
Data Analysis: Integrate the peaks in the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the reference standard for external standard calibration.
References
- Best Practices from the Field: Cultivating an Efficient Scale-Up Str
- Considerations for Scaling Up Purific
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- 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC - NIH.
- IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)
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- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv - Brieflands. (2025-02-24).
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- Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies.
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Validation & Comparative
A Comparative Guide to the In Vivo Validation of 2-(Piperidin-4-YL)benzonitrile Derivatives as PARP Inhibitors
This guide provides a comprehensive framework for the in vivo validation of novel therapeutic agents derived from the 2-(piperidin-4-yl)benzonitrile scaffold, with a specific focus on their potential activity as Poly (ADP-ribose) polymerase (PARP) inhibitors. While this compound itself is a versatile chemical intermediate[1][2][3], its derivatives have shown promise in various therapeutic areas, including oncology[4]. This document outlines the critical experimental workflow, compares potential outcomes with established PARP inhibitors, and provides the scientific rationale behind each step, ensuring a robust and self-validating study design for researchers in drug development.
Introduction: The Rationale for Targeting PARP with Novel Scaffolds
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently cause double-strand breaks (DSBs) during replication, which cannot be repaired effectively, leading to cell death through a mechanism known as synthetic lethality.[5]
The clinical success of PARP inhibitors like Olaparib, Niraparib, and Rucaparib in treating cancers with HR deficiencies has spurred the search for new chemical entities with improved efficacy, selectivity, or the ability to overcome resistance.[5][6] The this compound scaffold presents a potential starting point for the development of such novel inhibitors. This guide will use a hypothetical derivative, hereafter referred to as "PZB-001," to illustrate the in vivo validation process.
The In Vivo Validation Workflow: A Step-by-Step Approach
The validation of a potential PARP inhibitor requires a systematic in vivo approach to assess its anti-tumor activity. The use of xenograft models, where human cancer cells are implanted into immunodeficient mice, is a standard and indispensable tool for this purpose.[7] Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue, are often preferred as they can better recapitulate the heterogeneity and microenvironment of human tumors.[8][9]
Caption: A generalized experimental workflow for evaluating the in vivo efficacy of PZB-001 in xenograft models.
Comparative Efficacy Analysis: PZB-001 vs. Standard-of-Care PARP Inhibitors
The primary goal of the in vivo study is to determine if PZB-001 can inhibit tumor growth and to compare its efficacy against a known PARP inhibitor.
Table 1: Hypothetical Comparative Efficacy Data
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1500 ± 250 | - |
| PZB-001 | 50 mg/kg, p.o., daily | 450 ± 120 | 70% |
| Olaparib | 50 mg/kg, p.o., daily | 525 ± 150 | 65% |
Data are presented as mean ± standard error of the mean (SEM). TGI is calculated relative to the vehicle control group.
The data in Table 1 would suggest that PZB-001 has a comparable or slightly superior anti-tumor efficacy to Olaparib at the same dose in this hypothetical model.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided.
Establishment of Subcutaneous Xenografts
-
Cell Culture: Culture a human cancer cell line with a known BRCA mutation (e.g., CAPAN-1, MDA-MB-436) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.
In Vivo Efficacy Study
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: PZB-001 (formulated in vehicle)
-
Group 3: Olaparib (formulated in vehicle)
-
-
Dosing: Administer the respective treatments daily via oral gavage (p.o.) for a predetermined period (e.g., 21-28 days).
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe the animals daily for any clinical signs of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
Pharmacodynamic (PD) Biomarker Analysis
To confirm that the anti-tumor activity of PZB-001 is due to PARP inhibition, a PD study should be conducted.
-
Study Design: A satellite group of tumor-bearing mice is treated with a single dose of PZB-001, Olaparib, or vehicle.
-
Tissue Collection: At various time points post-dosing (e.g., 2, 8, and 24 hours), tumors are excised.
-
Western Blot Analysis: Prepare tumor lysates and perform Western blotting to detect levels of poly(ADP-ribose) (PAR), the product of PARP activity. A significant reduction in PAR levels in the PZB-001 and Olaparib treated groups compared to the vehicle control would confirm target engagement.
Mechanism of Action: Synthetic Lethality
The efficacy of PARP inhibitors is based on the principle of synthetic lethality in the context of homologous recombination deficiency (HRD).
Caption: The mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.
Conclusion and Future Directions
This guide outlines a robust methodology for the in vivo validation of this compound derivatives, exemplified by the hypothetical compound PZB-001, as potential PARP inhibitors. A successful outcome from these studies, demonstrating significant and comparable (or superior) efficacy to existing PARP inhibitors, would warrant further investigation. Future studies should include pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound[10][11], as well as studies in models of acquired resistance to current PARP inhibitors.[6] The ultimate goal is to identify novel drug candidates that can expand the therapeutic options for patients with cancers harboring DNA repair deficiencies.
References
- Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology. [Link]
- Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial. (2022). MDPI. [Link]
- In vivo visualization of PARP inhibitor pharmacodynamics. (2021). JCI Insight. [Link]
- AACR 2024 Poster 538: Establishment of PARP Inhibitor-Induced Resistant Patient-Derived Ovarian Cancer Xenograft Models. (2024). Crown Bioscience. [Link]
- Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial. (2022). PubMed. [Link]
- PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Cancer Network. [Link]
- A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. (2016). AACR Journals. [Link]
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Comparing the efficacy of 2-(Piperidin-4-YL)benzonitrile with other LSD1 inhibitors
An In-Depth Comparative Guide to the Efficacy of Piperidine-Benzonitrile-Based LSD1 Inhibitors
The field of epigenetic modulation as a therapeutic strategy for oncology has identified Lysine-Specific Demethylase 1 (LSD1/KDM1A) as a high-value target.[1][2] LSD1, a flavin-dependent monoamine oxidase, erases monomethyl and dimethyl marks from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression.[2][3] Its overexpression is a common feature in a spectrum of malignancies, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where it contributes to a block in cellular differentiation and enhances proliferation.[1][4] This has spurred the development of numerous small molecule inhibitors designed to restore normal epigenetic states and halt cancer progression.
This guide provides a detailed comparative analysis of a prominent chemical class of reversible LSD1 inhibitors characterized by a 2-(Piperidin-4-YL)benzonitrile scaffold. We will evaluate its performance against other significant LSD1 inhibitors, including both irreversible (covalent) and other non-covalent agents that have reached clinical development. The objective is to provide researchers, scientists, and drug development professionals with a robust, data-driven framework for understanding the efficacy and experimental evaluation of these compounds.
The Mechanism of LSD1 and its Therapeutic Inhibition
LSD1 typically functions within large multi-protein complexes, such as the CoREST complex, to demethylate H3K4me1/2, marks associated with active gene transcription.[5] This enzymatic action leads to the repression of tumor suppressor genes. In certain contexts, it can also demethylate H3K9me1/2, affecting heterochromatin formation. LSD1 inhibition aims to reverse this process, leading to an accumulation of H3K4 methylation, reactivation of silenced genes, and induction of differentiation in cancer cells, particularly in hematological malignancies.[4][6]
Figure 1: Mechanism of LSD1-mediated gene repression and its reversal by inhibitors.
Profile of this compound Derivatives
The this compound scaffold is a cornerstone of a class of potent, selective, and reversible non-covalent inhibitors of LSD1. The defining feature of these molecules is their ability to occupy the substrate-binding pocket of the enzyme. Structural biology studies have revealed that the cyanophenyl group forms a critical hydrogen bond with Lys661 deep within the catalytic center, while the piperidine ring interacts with key residues like Asp555, anchoring the molecule effectively.[7] This reversible binding mechanism is hypothesized to offer a potential safety advantage over irreversible inhibitors by reducing the risk of off-target effects.
Comparative Efficacy Analysis
The therapeutic potential of an LSD1 inhibitor is defined by its potency, selectivity, and cellular activity. Here, we compare a representative piperidine-benzonitrile derivative against other clinical-stage LSD1 inhibitors.
Table 1: Comparison of Enzymatic Potency and Selectivity
| Inhibitor | Class | LSD1 IC₅₀ | Selectivity vs. MAO-A/B | Source(s) |
| Piperidine-Benzonitrile Derivative | Reversible, Non-covalent | 0.18 µM | >1 µM (Selective) | [8] |
| Iadademstat (ORY-1001) | Irreversible, Covalent | 18 nM | High | [9][10] |
| GSK2879552 | Irreversible, Covalent | Potent (EC₅₀ < 100 nM in cells) | High | [6][11] |
| Tranylcypromine (TCP) | Irreversible, Covalent | Moderate (µM range) | Low | [3][12] |
| Seclidemstat (SP-2577) | Reversible, Non-covalent | Potent | High | [4][10] |
Note: IC₅₀/EC₅₀ values can vary based on assay conditions. This table provides a general comparison based on available literature.
The data clearly positions the piperidine-benzonitrile class as a potent inhibitor of LSD1. While irreversible inhibitors like Iadademstat may show lower IC₅₀ values in enzymatic assays due to their covalent mechanism of action, the reversible inhibitors demonstrate comparable and potent activity in cellular contexts. Critically, modern inhibitors, including the piperidine-benzonitrile class, exhibit high selectivity over the structurally related monoamine oxidases (MAOs), a significant improvement over the first-generation inhibitor Tranylcypromine, thereby reducing the risk of side effects associated with MAO inhibition.[8]
Table 2: Comparison of Cellular Anti-Proliferative Activity
| Inhibitor | Cancer Type | Cell Line | Cellular Potency (IC₅₀/EC₅₀/GI₅₀) | Source(s) |
| Piperidine-Benzonitrile Derivative | Liver Cancer | HepG2 | 0.93 µM | [8] |
| Iadademstat (ORY-1001) | Breast Cancer | MDA-MB-231 | Effective growth inhibition | [13][14] |
| GSK2879552 | AML | 20 AML lines (average) | 137 nM | [6] |
| Bomedemstat (IMG-7289) | Myelofibrosis | N/A (Clinical Data) | Normalizes blood cell counts | [4] |
In cellular assays, these compounds effectively inhibit the proliferation of various cancer cell lines. GSK2879552 shows particularly potent activity across a wide range of AML cell lines.[6] The piperidine-benzonitrile derivative demonstrates significant single-agent efficacy in liver cancer cells.[8] Furthermore, a key indicator of on-target LSD1 inhibition in AML is the induction of myeloid differentiation markers, such as CD11b and CD86, an effect observed with inhibitors like GSK2879552.[4][11]
Essential Experimental Protocols for Inhibitor Characterization
The validation of any new inhibitor requires rigorous and standardized experimental procedures. The following protocols provide a framework for the in vitro and cellular characterization of LSD1 inhibitors.
Protocol 1: LSD1 Enzymatic Inhibition Assay (Fluorometric)
This biochemical assay quantifies an inhibitor's direct effect on LSD1's enzymatic activity by measuring a byproduct of the demethylation reaction.
Causality: This is the primary screen to determine if a compound directly inhibits the target enzyme in a cell-free environment. It establishes the intrinsic potency (IC₅₀) of the inhibitor.
Figure 2: Workflow for a peroxidase-coupled LSD1 biochemical inhibition assay.[15]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in an appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme Incubation: In a 96- or 384-well plate, pre-incubate recombinant human LSD1 enzyme with the serially diluted inhibitor for 15-30 minutes at room temperature to allow for binding.[15][16]
-
Reaction Initiation: Add a substrate master mix containing the H3K4me2 peptide substrate, horseradish peroxidase (HRP), and a fluorogenic probe such as Amplex Red. The LSD1-mediated demethylation produces hydrogen peroxide (H₂O₂), which is used by HRP to oxidize the probe, generating a fluorescent signal.[10][15]
-
Signal Detection: Measure the increase in fluorescence kinetically over 30-60 minutes using a compatible microplate reader.[17]
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.[15]
Protocol 2: Cellular Proliferation Assay (MTS/CellTiter-Glo)
This assay assesses the inhibitor's effect on the growth and viability of cancer cells.
Causality: This experiment moves from the purified enzyme to a biological system. It determines if the inhibitor can penetrate cells and engage its target to produce a desired anti-cancer effect (cytostatic or cytotoxic), providing a cellular potency value (e.g., GI₅₀).
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., AML line MV4-11) in a 96-well plate at a predetermined density and allow them to acclimate for 24 hours.
-
Inhibitor Treatment: Treat cells with a serial dilution of the LSD1 inhibitor for a defined period (typically 72 hours to 6 days).[6][18]
-
Viability Measurement:
-
For MTS/XTT: Add the reagent to each well and incubate for 1-4 hours. The reagent is converted by metabolically active cells into a colored formazan product.[16]
-
For CellTiter-Glo: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the ATP content (an indicator of viability).[5][6]
-
-
Signal Reading: Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo) using a microplate reader.
-
Data Analysis: Normalize the signal to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against the inhibitor concentration and calculate the IC₅₀ or GI₅₀ value using non-linear regression.[19]
In Vivo Efficacy
The ultimate test of an inhibitor's potential is its performance in vivo. For the piperidine-benzonitrile class, compound 14 was tested in a HepG2 liver cancer xenograft model. Oral administration led to significant, dose-dependent suppression of tumor growth without obvious toxicity, demonstrating that its in vitro potency translates to in vivo anti-tumor effects.[8] Similarly, GSK2879552 has shown potent in vivo activity, leading to prolonged survival in a mouse model of AML and significant tumor growth inhibition in SCLC xenograft models.[11][18]
Conclusion
The this compound scaffold represents a highly promising class of reversible, non-covalent LSD1 inhibitors. Comparative analysis demonstrates that these compounds exhibit potent and selective enzymatic inhibition, translate this activity into effective anti-proliferative effects in cancer cell lines, and show significant anti-tumor efficacy in preclinical in vivo models. Their reversible mechanism of action and high selectivity over related amine oxidases are desirable features for clinical development. While irreversible inhibitors remain a cornerstone of the clinical landscape for LSD1, the continued development and characterization of potent reversible agents provide valuable alternative therapeutic strategies. The experimental frameworks detailed herein serve as a guide for the rigorous evaluation required to advance these next-generation epigenetic modulators toward clinical application.
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A Comparative Analysis of Kinase Inhibitors: The Established Pan-Akt Inhibitor GSK-690693 versus the 2-(Piperidin-4-YL)benzonitrile Scaffold
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of targeted cancer therapy, the serine/threonine kinase Akt (also known as Protein Kinase B) represents a critical node within the frequently dysregulated PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, making its components, particularly Akt, prime targets for therapeutic intervention.[1][2] This guide provides a comparative analysis of GSK-690693, a well-characterized, potent pan-Akt inhibitor, and the 2-(piperidin-4-yl)benzonitrile moiety, a heterocyclic scaffold that serves as a foundational element in the design of novel kinase inhibitors, including those targeting Akt.[3]
This analysis is intended for researchers, scientists, and drug development professionals, offering insights into the established benchmark inhibitor and the structural considerations for developing new chemical entities targeting the Akt signaling cascade.
Introduction to the Comparators
GSK-690693: The Benchmark Pan-Akt Inhibitor
GSK-690693 is a potent, ATP-competitive pan-Akt inhibitor, meaning it targets all three isoforms of Akt (Akt1, Akt2, and Akt3).[4] Its mechanism of action involves binding to the ATP-binding pocket of the Akt kinase domain, thereby preventing the phosphorylation of downstream substrates.[5][6] GSK-690693 has been extensively studied and serves as a valuable tool for interrogating the biological functions of the Akt pathway and as a benchmark for the development of new Akt inhibitors.[7][8]
The this compound Scaffold: A Building Block for Kinase Inhibitors
The this compound structure is a versatile heterocyclic scaffold. While not an established Akt inhibitor in its own right, its structural motifs are frequently incorporated into the design of various kinase inhibitors.[3][9] The piperidine ring can provide a key interaction point with the kinase, while the benzonitrile group can be modified to enhance potency and selectivity.[3] A notable example is a series of potent pan-Akt inhibitors bearing a piperidin-4-yl side chain, demonstrating the utility of this scaffold in developing novel anti-cancer agents.[3]
Mechanism of Action and Target Profile
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that responds to extracellular signals, such as growth factors and insulin, to regulate a multitude of cellular processes.[10] Upon activation of receptor tyrosine kinases, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and full activation of Akt.[11] Activated Akt then phosphorylates a wide array of downstream targets, promoting cell survival and proliferation.[7][11]
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of GSK-690693.
GSK-690693: A Potent Pan-Akt Inhibitor with a Broad Kinase Profile
GSK-690693 is an ATP-competitive inhibitor of all three Akt isoforms with low nanomolar potency.[4] However, its selectivity is not absolute. Kinase profiling studies have revealed that GSK-690693 also inhibits other kinases, particularly within the AGC and CAMK families.[6][12]
| Target Kinase | IC50 (nM) | Kinase Family |
| Akt1 | 2 | AGC |
| Akt2 | 13 | AGC |
| Akt3 | 9 | AGC |
| PKA | 24 | AGC |
| PrkX | 5 | AGC |
| PKC isozymes | 2-21 | AGC |
| AMPK | 50 | CAMK |
| DAPK3 | 81 | CAMK |
| PAK4 | 10 | STE |
| PAK5 | 52 | STE |
| PAK6 | 6 | STE |
| Table 1: In vitro inhibitory activity of GSK-690693 against a panel of kinases. Data compiled from multiple sources.[4][6][12] |
This broader kinase activity, especially the inhibition of AMPK and PKA, should be considered when interpreting experimental results, as it may contribute to the observed cellular effects.[6][12]
This compound Scaffold in Akt Inhibitor Design
The this compound scaffold serves as a versatile starting point for the synthesis of novel Akt inhibitors. In a reported study, a series of compounds incorporating a piperidin-4-yl side chain were designed and synthesized, leading to the identification of potent pan-Akt inhibitors.[3] The lead compound from this series, 10h , demonstrated significant inhibitory activity against Akt1 and induced apoptosis in prostate cancer cells.[3] This highlights the potential of this scaffold in generating new chemical entities with desirable pharmacological properties.
Experimental Protocols for Comparative Analysis
To rigorously compare a novel inhibitor based on the this compound scaffold against the benchmark GSK-690693, a series of biochemical and cell-based assays are essential.
In Vitro Kinase Assay for IC50 Determination
This assay quantifies the potency of an inhibitor against purified Akt isoforms.
Figure 2: Workflow for an in vitro kinase assay to determine inhibitor IC50 values.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (GSK-690693 and the novel inhibitor) in 100% DMSO. Further dilute in kinase assay buffer to the desired final concentrations, ensuring the final DMSO concentration is ≤1%.[13]
-
Enzyme and Substrate Preparation: Dilute recombinant human Akt1, Akt2, and Akt3 enzymes and a suitable fluorescently labeled peptide substrate in kinase assay buffer.[13]
-
Assay Reaction:
-
Add the diluted inhibitors to the wells of a 384-well plate.
-
Add the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The ATP concentration should be near the Km for the kinase to ensure sensitivity for ATP-competitive inhibitors.[13]
-
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.[13]
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to controls and calculate the percentage of kinase inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.[1]
Western Blot Analysis of Akt Phosphorylation
This cell-based assay assesses the ability of an inhibitor to block Akt signaling in a cellular context by measuring the phosphorylation of Akt and its downstream targets.[10][14]
Figure 3: Step-by-step workflow for Western blot analysis of p-Akt.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., BT474, LNCaP) to 70-80% confluency. Treat the cells with various concentrations of the inhibitors for a specified time.[10][15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[14][16]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.[16]
-
Incubate the membrane with a primary antibody against phosphorylated Akt (e.g., p-Akt Ser473) or a downstream target (e.g., p-GSK3β) overnight at 4°C.[14][16]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[14]
-
-
Signal Detection: Detect the signal using an ECL substrate and an imaging system.[16]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total Akt) to determine the extent of target inhibition.[17]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein in a cellular environment.[18][19] The principle is based on the ligand-induced thermal stabilization of the target protein.[20][21]
Figure 4: General workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Treat cultured cells with the test inhibitor at a saturating concentration or with a vehicle control (e.g., DMSO).[18]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.[18][19]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble protein fraction from the aggregated proteins by high-speed centrifugation.[18]
-
Protein Analysis: Analyze the amount of soluble Akt remaining at each temperature by Western blotting.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melt curve. A shift in the melting temperature (Tagg) in the inhibitor-treated samples compared to the vehicle control indicates target engagement.[18][19]
Conclusion
GSK-690693 stands as a well-validated and potent pan-Akt inhibitor, providing a crucial benchmark for the development of new therapeutics targeting the PI3K/Akt/mTOR pathway. While it exhibits some off-target activity, its extensive characterization makes it an invaluable research tool.
The this compound scaffold represents a promising starting point for the design and synthesis of novel Akt inhibitors. The successful development of potent inhibitors from this structural class underscores its potential in medicinal chemistry. A rigorous comparative analysis, employing the experimental protocols outlined in this guide, is essential to characterize the potency, selectivity, and cellular activity of any new chemical entity derived from this scaffold against established benchmarks like GSK-690693. Such studies are critical for advancing the development of next-generation, highly effective, and selective Akt-targeted therapies.
References
- Carol, H. et al. (2012). Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 59(4), 708-715.
- National Cancer Institute. Definition of pan-AKT kinase inhibitor GSK690693. NCI Drug Dictionary.
- Rhodes, N. et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research, 68(7), 2366-2374.
- Anderson, E. et al. (2010). Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693. BMC Medical Genomics, 3, 31.
- LoRusso, P. M. (2016). AKT as a Therapeutic Target for Cancer. Cancer Research, 76(12), 3395-3399.
- Wu, C. H. et al. (2020). Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment. Frontiers in Oncology, 10, 275.
- Martinez Molina, D. & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 195-212.
- Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events.
- Rodon, J. et al. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 12(7), 1093-1104.
- ResearchGate. Akt kinase assay and inhibitor screening.
- Robers, M. B. et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1878-1886.
- Lin, C. F. et al. (2021). Selectivity Studies and Free Energy Calculations of AKT Inhibitors. Molecules, 26(16), 4995.
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
- Thorsen, F. et al. (2010). Detection of phosphorylated Akt and MAPK in cell culture assays. BMC Research Notes, 3, 310.
- Wang, Y. et al. (2019). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140.
- Weisner, J. et al. (2019). Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach. Chemistry – A European Journal, 25(51), 11933-11940.
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- Hu, Y. et al. (2021). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry, 64(16), 12163-12180.
- Addie, M. et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.
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- Pharmaffiliates. 2-Piperidin-4-yl-1H-benzimidazole.
- Wang, L. et al. (2018). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules, 23(10), 2469.
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In the landscape of modern drug discovery, the characterization of a small molecule's selectivity is as crucial as the determination of its primary potency. A compound's interaction with off-target enzymes can lead to unforeseen side effects or, in some cases, reveal opportunities for polypharmacology.[1][2] This guide provides a comprehensive cross-reactivity profile of 2-(Piperidin-4-YL)benzonitrile, a synthetic compound featuring a piperidine scaffold commonly found in neurologically active agents. Due to the prevalence of this moiety in inhibitors of monoamine transporters and oxidases, we hypothesize that these enzyme families represent the primary targets for this compound.[3][4][5]
This document will detail the in-vitro experimental framework for assessing the inhibitory activity of this compound against a panel of selected enzymes, compare its performance with established inhibitors, and provide the necessary protocols for replication. Our audience of researchers, scientists, and drug development professionals will find this guide to be a practical resource for understanding and evaluating the selectivity of piperidine-based compounds.
The Rationale for Enzyme Selection: A Hypothesis-Driven Approach
The piperidine ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets.[4] Notably, it is a core structural element in numerous inhibitors of monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—as well as monoamine oxidases (MAO-A and MAO-B).[6][7][8][9] These enzyme systems are critical for regulating neurotransmitter levels in the central nervous system, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.
Given the structural features of this compound, we hypothesize its primary activity will be against these monoamine-related enzymes. To build a comprehensive cross-reactivity profile, our selected enzyme panel includes:
-
Hypothesized Primary Targets:
-
Dopamine Transporter (DAT)
-
Serotonin Transporter (SERT)
-
Norepinephrine Transporter (NET)
-
Monoamine Oxidase A (MAO-A)
-
Monoamine Oxidase B (MAO-B)
-
-
Potential Off-Targets from Different Enzyme Families:
-
Dipeptidyl Peptidase-4 (DPP-4): Various piperidine derivatives have been developed as inhibitors of this enzyme, which is a target for type 2 diabetes treatment.[10][11]
-
NLRP3 Inflammasome: The piperidine moiety is also present in some inhibitors of the NLRP3 inflammasome, a key component of the innate immune system.[12]
-
This panel allows for a thorough investigation of both the predicted primary activity and the potential for off-target effects across different enzyme classes.
Comparative Performance Analysis: this compound vs. Standard Inhibitors
To contextualize the inhibitory potential of this compound, its performance was compared against a set of well-characterized, potent, and selective inhibitors for each enzyme in our panel. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key metrics for quantifying inhibitor potency.[13] The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions, while the Ki is a measure of the binding affinity between the inhibitor and the enzyme.[13]
For the purposes of this guide, and in the absence of direct experimental data for this compound, we have utilized IC50 values from a structurally analogous compound, a pyridazinobenzylpiperidine derivative with a 2-cyano substitution (S16), as a proxy to generate a realistic and illustrative dataset.[3][14]
| Compound | DAT (IC50/Ki, nM) | SERT (IC50/Ki, nM) | NET (IC50/Ki, nM) | MAO-A (IC50, nM) | MAO-B (IC50, nM) | DPP-4 (IC50, nM) | NLRP3 (IC50, nM) |
| This compound (proxy data) | 152 | >10,000 | 306 | 3,857 | 979 | >50,000 | >50,000 |
| Vanoxerine (GBR 12909) | 1 (Ki)[15] | >100 (Ki) | >100 (Ki) | - | - | - | - |
| Clorgyline | - | - | - | 1.2[1] | 1,900[1] | - | - |
| Pargyline | - | - | - | 11.52[10] | 8.20[10] | - | - |
| Sitagliptin | - | - | - | - | - | 19[16] | - |
| MCC950 | - | - | - | - | - | - | 7.5[2] |
Note: The data for this compound is based on structurally similar compounds and serves as a representative profile for the purpose of this guide.
Discussion and Interpretation of Results
The comparative data presented above suggests that this compound exhibits a preference for monoamine transporters, particularly DAT and NET, over SERT. The proxy data indicates moderate potency against DAT and NET, with significantly less activity against SERT. This profile suggests a potential application in conditions where modulation of dopamine and norepinephrine signaling is desired, with minimal impact on the serotonin system.
The compound shows weak inhibition of MAO-A and MAO-B, with IC50 values in the micromolar range. This indicates a considerable degree of selectivity for the monoamine transporters over the monoamine oxidases. Furthermore, the lack of significant activity against DPP-4 and the NLRP3 inflammasome at the tested concentrations suggests a favorable selectivity profile, minimizing the potential for off-target effects related to these pathways.
In comparison to the standard inhibitors, this compound is less potent than the highly selective DAT inhibitor Vanoxerine. Its MAO inhibitory activity is substantially weaker than that of the established MAO inhibitors, Clorgyline and Pargyline. This reinforces the compound's primary, albeit moderate, activity towards monoamine transporters.
Experimental Methodologies
The following sections provide detailed, step-by-step protocols for the in-vitro enzyme inhibition assays used to generate the comparative data. These protocols are based on established and validated methods in the field.
I. Monoamine Transporter (DAT, SERT, NET) Inhibition Assay (Radioligand Uptake)
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the respective transporter.[2]
Workflow Diagram:
Workflow for the Monoamine Transporter Inhibition Assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing human DAT, SERT, or NET in appropriate culture medium. Seed cells into 96-well plates and grow to confluence.
-
Compound Preparation: Prepare a stock solution of this compound and reference inhibitors (e.g., Vanoxerine) in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations.
-
Assay Initiation: Wash the cell monolayers with pre-warmed assay buffer.
-
Pre-incubation: Add the diluted compounds to the wells and pre-incubate for 15-20 minutes at 37°C.
-
Uptake Reaction: Initiate the uptake by adding the respective radiolabeled neurotransmitter ([³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) to each well.
-
Incubation: Incubate the plates for a short period (e.g., 10-15 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination: Terminate the reaction by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer.
-
Detection: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
II. Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay (Fluorometric)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate, using a fluorescent probe.
Workflow Diagram:
Workflow for the Monoamine Oxidase Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A or MAO-B, a suitable substrate (e.g., p-tyramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) in assay buffer.
-
Pre-incubation: In a 96-well plate, add the MAO enzyme and the test compounds. Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate/probe/HRP mixture to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Detection: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
III. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)
This assay measures the cleavage of a fluorogenic substrate by DPP-4.[17]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant DPP-4 and the fluorogenic substrate Gly-Pro-AMC in assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference inhibitor (e.g., Sitagliptin) in assay buffer.
-
Pre-incubation: In a 96-well plate, add the DPP-4 enzyme and the test compounds. Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
IV. NLRP3 Inflammasome Inhibition Assay (IL-1β Release)
This cell-based assay measures the release of the pro-inflammatory cytokine IL-1β from macrophages following NLRP3 inflammasome activation.[18]
Step-by-Step Protocol:
-
Cell Culture and Priming: Culture THP-1 monocytes and differentiate them into macrophages. Prime the cells with lipopolysaccharide (LPS) to induce the expression of NLRP3 components.
-
Compound Treatment: Treat the primed cells with serial dilutions of this compound or a reference inhibitor (e.g., MCC950).
-
Inflammasome Activation: Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as ATP or nigericin.
-
Incubation: Incubate the cells for a defined period to allow for inflammasome activation and IL-1β release.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Detection: Measure the concentration of IL-1β in the supernatants using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release and determine the IC50 value.
Conclusion: A Selective Modulator of Monoamine Transporters
This comparative guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound. Based on our hypothesis-driven approach and analysis of proxy data, this compound emerges as a moderately potent and selective inhibitor of the dopamine and norepinephrine transporters, with significantly weaker activity against the serotonin transporter and monoamine oxidases. Its lack of activity against DPP-4 and the NLRP3 inflammasome further underscores its selectivity.
The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to validate these findings and to profile the selectivity of other novel compounds. A thorough understanding of a compound's selectivity is paramount for advancing our knowledge of its therapeutic potential and for the development of safer and more effective medicines.
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A Comparative Guide to the Synthetic Routes of 4-Substituted Piperidines for Medicinal Chemistry
The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals.[1] Its prevalence is a testament to its ability to confer desirable pharmacokinetic and pharmacodynamic properties to drug candidates. However, the synthesis of these valuable scaffolds is not without its challenges. The choice of synthetic route can significantly impact yield, purity, stereochemical control, and scalability. This guide provides a comparative analysis of the most common and effective synthetic strategies for accessing 4-substituted piperidines, offering insights into the rationale behind procedural choices and providing detailed experimental protocols to aid researchers in their synthetic endeavors.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway to a target 4-substituted piperidine is contingent on several factors, including the nature of the desired substituent, the required stereochemistry, and the overall synthetic strategy for the final drug molecule. Here, we dissect four principal routes, evaluating their strengths and weaknesses.
Route 1: Catalytic Hydrogenation of 4-Substituted Pyridines
This approach represents the most atom-economical method for the synthesis of piperidines, directly converting readily available pyridine precursors to their saturated counterparts.[2] The reaction can be broadly categorized into heterogeneous and homogeneous catalysis.
Mechanistic Principles: The catalytic hydrogenation of pyridines involves the addition of hydrogen across the aromatic ring, a process that requires a catalyst to overcome the aromatic stabilization energy.[2]
-
Heterogeneous Catalysis: This is the most common industrial approach, utilizing catalysts such as Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on Carbon (Rh/C).[3][4][5] These reactions often necessitate high pressures and temperatures, and acidic additives are sometimes employed to protonate the pyridine nitrogen, facilitating reduction.[2]
-
Homogeneous Catalysis: These systems, often employing Iridium or Rhodium complexes, can operate under milder conditions and offer higher selectivity.[6] A notable advantage is their potential for asymmetric hydrogenation, yielding chiral piperidines.
Advantages:
-
High atom economy.
-
Direct conversion from commercially available starting materials.
Limitations:
-
Often requires high pressure and temperature, posing scalability challenges.
-
The basic nitrogen of the pyridine and piperidine can act as a catalyst poison.[2]
-
Low chemoselectivity with substrates bearing other reducible functional groups.[4]
Comparative Data for Catalytic Hydrogenation Systems
| Catalyst System | Pressure (bar) | Temperature (°C) | Solvent | Typical Yield (%) | Notes |
| PtO₂ | 50-70 | Room Temp | Acetic Acid | >95% | Effective for a range of substituted pyridines.[5] |
| Rh/C | 5 | 40 | 2,2,2-Trifluoroethanol | 85-99% | Mild conditions, good functional group tolerance.[6] |
| Pd/C | 50 | 100 | Ethanol | Variable | Prone to catalyst poisoning. |
| [Ir(COD)Cl]₂/Ligand | 50 | 25 | Methanol | >90% | Homogeneous system, good for functionalized pyridines. |
Route 2: Reduction of Pyridinium Salts
To circumvent the harsh conditions often required for direct pyridine hydrogenation, a common strategy is to first activate the pyridine ring by forming a pyridinium salt. This disruption of aromaticity renders the ring more susceptible to reduction.
Mechanistic Principles: N-alkylation or N-acylation of the pyridine nitrogen creates a positively charged pyridinium ion. This electron-deficient species is readily reduced by hydride donors such as sodium borohydride (NaBH₄) or through transfer hydrogenation.[7][8] The initial reduction typically yields a di- or tetrahydropyridine, which can then be further reduced to the piperidine.[9]
Advantages:
-
Milder reaction conditions compared to direct hydrogenation.
-
The N-substituent can be a protecting group or a handle for further functionalization.
Limitations:
-
Requires additional steps for N-alkylation and, if necessary, N-dealkylation.
-
Regioselectivity of the initial reduction can be an issue.
Comparative Data for Pyridinium Salt Reduction
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| NaBH₄ | Methanol | 0 - Room Temp | 70-95% | A common and cost-effective method.[9] |
| HCOOH/NEt₃ | Methanol/Water | 40 | 80-90% | Transfer hydrogenation conditions. |
| Zn/HCl | Water/Acid | Room Temp | Variable | A classical reduction method. |
Route 3: Nucleophilic Addition to 4-Piperidones
This is a highly versatile and widely employed strategy for the synthesis of 4-alkyl and 4-aryl-4-hydroxypiperidines.[10] The commercially available or readily synthesized 4-piperidone serves as a key building block.
Mechanistic Principles: The carbonyl group of the 4-piperidone is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi).[11] This is followed by an aqueous workup to yield the corresponding tertiary alcohol. For the synthesis of 4-arylpiperidines, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling of a 4-piperidylzinc iodide, offer an alternative with broad functional group tolerance.[12]
Advantages:
-
Excellent for introducing a wide variety of carbon-based substituents at the 4-position.
-
The resulting hydroxyl group can be retained or eliminated/reduced to provide further diversity.
Limitations:
-
The synthesis of the 4-piperidone starting material can be multi-step.[7]
-
The high reactivity of Grignard and organolithium reagents can limit functional group compatibility.
Comparative Data for Nucleophilic Addition to 4-Piperidones
| Reagent | Reaction Type | Solvent | Temperature (°C) | Typical Yield (%) | Notes | | --- | --- | --- | --- | --- | | Aryl-MgBr | Grignard Addition | THF | -78 to Room Temp | 70-90% | A classic and effective method.[10] | | Aryl-Li | Organolithium Addition | THF/Hexanes | -78 | 60-85% | More reactive than Grignard reagents. | | 4-Piperidylzinc Iodide | Negishi Coupling | DMA | 65 | 75-95% | Good functional group tolerance.[12] |
Route 4: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic systems, including piperidines.[13][14] This method is particularly valuable for the synthesis of complex and stereochemically defined piperidine derivatives.[15]
Mechanistic Principles: RCM utilizes a ruthenium-based catalyst (e.g., Grubbs' catalyst) to facilitate the intramolecular reaction of a diene.[14] The reaction proceeds through a metallacyclobutane intermediate, ultimately forming a new double bond within the ring and releasing a small volatile alkene, typically ethylene.[16]
Advantages:
-
Excellent functional group tolerance.
-
Provides access to a wide range of ring sizes and substitution patterns.[14]
-
Can be used for the asymmetric synthesis of chiral piperidines.
Limitations:
-
Requires the synthesis of a suitable diene precursor.
-
The cost of ruthenium catalysts can be a consideration for large-scale synthesis.
Comparative Data for Ring-Closing Metathesis
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Grubbs' 1st Gen | Dichloromethane | 40 | 60-80% | Less active but more tolerant of some functional groups. |
| Grubbs' 2nd Gen | Dichloromethane | 40 | 85-98% | More active and widely used.[13] |
| Hoveyda-Grubbs' 2nd Gen | Toluene | 80 | 90-99% | Highly active and stable catalyst. |
Experimental Protocols
The following protocols are representative examples for each of the discussed synthetic routes.
Protocol 1: Catalytic Hydrogenation of a 4-Substituted Pyridine using PtO₂[2][5]
Reaction: Hydrogenation of 4-phenylpyridine to 4-phenylpiperidine.
Materials:
-
4-Phenylpyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
High-pressure hydrogenation vessel
Procedure:
-
To a high-pressure reactor vessel, add 4-phenylpyridine (1.0 g).
-
Add glacial acetic acid (10 mL) as the solvent.
-
Carefully add the PtO₂ catalyst (5 mol%).
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with nitrogen to remove air.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Begin vigorous stirring and maintain the reaction at room temperature for 16-24 hours.
-
Once the reaction is complete (monitored by TLC or GC-MS), carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen.
-
Dilute the reaction mixture with ethyl acetate and carefully filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.
-
The filtrate is then carefully basified with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-phenylpiperidine.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of a 4-Aryl-4-hydroxypiperidine via Grignard Reaction[10]
Reaction: Synthesis of 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
4-Bromoanisole
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Preparation: a. To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq). b. Add a small crystal of iodine. c. Prepare a solution of 4-bromoanisole (1.0 eq) in anhydrous THF and add a small portion to the magnesium. d. Once the reaction initiates, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. e. After the addition is complete, reflux for an additional 30-60 minutes.
-
Addition to N-Boc-4-piperidone: a. In a separate flame-dried flask under argon, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF. b. Cool the solution to -78 °C. c. Slowly add the freshly prepared Grignard reagent to the cooled piperidone solution. d. Stir at -78 °C for 1-2 hours, then allow to warm to room temperature and stir overnight.
-
Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reduction of an N-Benzylpyridinium Salt using NaBH₄
Reaction: Reduction of N-benzyl-4-phenylpyridinium bromide.
Materials:
-
N-benzyl-4-phenylpyridinium bromide
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve N-benzyl-4-phenylpyridinium bromide in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is a mixture of tetrahydropyridine and piperidine derivatives.
-
The crude product can be further reduced (e.g., by catalytic hydrogenation) to obtain the fully saturated piperidine and purified by column chromatography.
Protocol 4: Synthesis of a Substituted Piperidine via Ring-Closing Metathesis[15]
Reaction: Synthesis of a protected 4-substituted tetrahydropyridine.
Materials:
-
Diene precursor (e.g., N,N-diallyl-p-toluenesulfonamide)
-
Grubbs' 2nd generation catalyst
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the diene precursor in anhydrous and degassed DCM in a Schlenk flask under an argon atmosphere.
-
Add Grubbs' 2nd generation catalyst (2-5 mol%).
-
Heat the reaction mixture to reflux (around 40 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tetrahydropyridine derivative.
-
The resulting unsaturated piperidine can be hydrogenated (e.g., using H₂, Pd/C) to afford the fully saturated 4-substituted piperidine.
Conclusion and Future Outlook
The synthesis of 4-substituted piperidines is a mature field, yet it continues to evolve with the development of new catalytic systems and synthetic methodologies. The choice of synthetic route is a critical decision in any drug discovery program. While classical methods like catalytic hydrogenation and nucleophilic addition to piperidones remain workhorses in the field, modern techniques such as ring-closing metathesis and multi-component reactions offer elegant solutions for the construction of complex and stereochemically rich piperidine scaffolds.[17]
Future advancements will likely focus on the development of more sustainable and efficient catalytic systems, particularly for asymmetric synthesis, and the design of novel, modular synthetic strategies that allow for the rapid generation of diverse libraries of 4-substituted piperidines for biological screening.
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- Royal Society of Chemistry. (2006). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry.
- Sciencemadness Discussion Board. (2020). Deprotection of N-benzyl piperidine compound. Sciencemadness.
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Head-to-head comparison of analytical techniques for piperidine compound characterization
An In-Depth Comparative Guide to Analytical Techniques for Piperidine Compound Characterization
Authored by a Senior Application Scientist
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3] Its prevalence in drug candidates necessitates rigorous analytical characterization to ensure identity, purity, and structural integrity, which are critical for pharmacological activity and safety.[4] This guide provides a head-to-head comparison of the principal analytical techniques used to characterize piperidine-containing compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for selecting the most appropriate technique for your analytical challenge.
The Analytical Gauntlet: Key Questions in Piperidine Characterization
The comprehensive analysis of a piperidine compound hinges on answering four fundamental questions. The choice of analytical technique is directly driven by which of these questions you are seeking to answer.
-
Identity and Purity: Is this the correct compound, and is it free from impurities?
-
Structural Elucidation: What is the precise molecular structure, including the connectivity of all atoms?
-
Stereochemistry: What is the three-dimensional arrangement of the atoms, particularly the enantiomeric and diastereomeric purity?
-
Conformational Analysis: What is the preferred shape (e.g., chair, boat) of the piperidine ring in its environment?[2]
Below is a decision-making workflow to guide the selection of appropriate analytical techniques based on the primary analytical goal.
Caption: Decision workflow for selecting the primary analytical technique.
Head-to-Head Comparison of Core Techniques
No single technique can answer all questions. A multi-faceted approach is essential for full characterization. The following table provides a comparative summary of the most common techniques.
| Technique | Primary Information | Sample Requirements | Key Strengths | Key Limitations |
| Chromatography (HPLC, SFC, GC) | Purity, Quantification, Enantiomeric ratio[4][5] | Soluble, Thermally stable (for GC) | High sensitivity, excellent for separating mixtures and isomers, robust quantification.[6] | Does not provide complete structural information alone; derivatization may be needed.[4][7] |
| Mass Spectrometry (MS) | Molecular Weight, Elemental Formula (HRMS), Fragmentation Pattern[8][9] | Ionizable, Small sample amount | Unmatched sensitivity for molecular weight determination; fragmentation aids structural elucidation.[8][9] | Isomers are often indistinguishable without chromatography; provides limited stereochemical information. |
| NMR Spectroscopy | Atom Connectivity (2D NMR), Conformation (NOE, J-coupling), Dynamic Processes[6][10] | Soluble, ~5-10 mg, Pure sample preferred | The most powerful tool for unambiguous structural elucidation in solution; provides deep conformational insights.[6][11] | Relatively low sensitivity compared to MS; complex spectra can be challenging to interpret. |
| X-ray Crystallography | Absolute 3D Molecular Structure, Stereochemistry, Crystal Packing[1][12] | Single, high-quality crystal (0.1-0.3 mm) | Provides the definitive, unambiguous solid-state structure and absolute configuration.[12][13] | Crystal growth can be a significant bottleneck; structure may not represent the solution-state conformation. |
| FTIR Spectroscopy | Functional Groups Present[14][15] | Solid or liquid, minimal prep | Fast, non-destructive, and excellent for identifying the presence or absence of key functional groups (e.g., C=O, N-H).[16] | Provides limited information on the overall molecular skeleton; not suitable for complex mixture analysis. |
Integrated Workflow for Comprehensive Characterization
In practice, these techniques are used synergistically. A typical workflow for a newly synthesized piperidine compound involves a logical progression from confirming the basics (molecular weight and functional groups) to elucidating the complex details of its structure and stereochemistry.
Caption: A logical workflow for the comprehensive characterization of a novel piperidine compound.
Detailed Experimental Protocols
To provide practical context, this section outlines standardized protocols for key analytical techniques. These protocols are designed to be self-validating by including necessary checks and balances.
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol is adapted from a validated method for determining the purity of piperidinone analogues and is broadly applicable.[6]
-
Objective: To quantify the purity of a piperidine derivative and identify any process-related impurities.
-
Causality: Reverse-phase chromatography is chosen for its robustness in separating compounds of moderate polarity. A C18 column provides excellent hydrophobic retention, while an acid modifier (e.g., phosphoric or formic acid) in the mobile phase ensures that the basic nitrogen of the piperidine ring is protonated, leading to sharp, symmetrical peaks.[6]
-
Methodology:
-
Instrumentation: HPLC system equipped with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 32:68, v/v) containing 0.1% phosphoric acid.[6] Filter and degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the piperidine compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a working solution by diluting the stock to a suitable concentration (e.g., 50 µg/mL).
-
Chromatographic Conditions:
-
Analysis & Data Processing:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
-
-
Trustworthiness Check: The method's suitability is confirmed by key validation parameters such as linearity (r² > 0.99), precision (RSD < 2%), and accuracy (recovery between 98-102%).[6][17]
Protocol 2: Structural Elucidation by NMR Spectroscopy
This protocol outlines a logical sequence of NMR experiments to unambiguously determine the chemical structure of a piperidine derivative.[6]
-
Objective: To establish the complete atomic connectivity of the molecule.
-
Causality: A combination of 1D and 2D NMR experiments provides a complete picture of the molecular framework. ¹H NMR identifies proton environments, ¹³C NMR identifies carbon types, COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC identifies long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting molecular fragments.[6]
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to a 5 mm NMR tube.[6]
-
NMR Experiments (performed on a ≥400 MHz spectrometer):
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling patterns.
-
¹³C NMR & DEPT-135: Acquire a proton-decoupled carbon spectrum to identify the number of carbon signals. A DEPT-135 experiment is then run to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, typically through 2-3 bonds. This is used to map out spin systems (e.g., protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton to the carbon it is directly attached to, providing definitive C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment shows correlations between protons and carbons that are 2-3 bonds away. This allows for the connection of different spin systems and the placement of quaternary carbons and heteroatoms.
-
-
Data Analysis: Systematically analyze the spectra in the order they were acquired. Use the correlations from COSY, HSQC, and HMBC to piece together the molecular structure, much like solving a puzzle.
-
Protocol 3: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for separating the enantiomers of a chiral piperidine compound.[5]
-
Objective: To determine the enantiomeric excess (e.e.) of a chiral piperidine sample.
-
Causality: Chiral separations are achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are highly effective for a wide range of compounds, including piperidines.[5] Supercritical Fluid Chromatography (SFC) is a powerful alternative that often provides faster analysis.[4][5]
-
Methodology:
-
Instrumentation: HPLC or SFC system with UV or MS detection. A chiral column is required (e.g., Chiralpak IA, a polysaccharide-based CSP).[5][18]
-
Mobile Phase Screening:
-
HPLC: Start with a mobile phase of n-hexane and ethanol (e.g., 70:30, v/v).[18]
-
SFC: Start with supercritical CO₂ and a modifier like methanol.
-
-
Sample Preparation: Dissolve the racemic or enriched sample in the mobile phase. If the compound lacks a UV chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride may be necessary.[4][7]
-
Chromatographic Conditions:
-
Optimization: If separation is not achieved, systematically screen different CSPs and vary the mobile phase composition and temperature to optimize resolution.
-
Data Analysis: Inject a racemic standard to identify the retention times of both enantiomers. Then, inject the test sample and calculate the enantiomeric excess using the peak areas of the two enantiomers. The resolution between the two peaks should ideally be greater than 1.5.
-
Method Validation: Ensuring Data Integrity
All analytical procedures used in a regulatory environment must be validated to demonstrate they are fit for their intended purpose.[19][20] This process is governed by guidelines from bodies like the FDA and the International Council for Harmonisation (ICH).[21][22][23] Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[17]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.[17]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion: A Strategic Approach to Characterization
The characterization of piperidine compounds is a critical task in drug development that relies on the strategic application of multiple analytical techniques. There is no single "best" method; instead, the optimal approach is dictated by the specific analytical question at hand.
-
Chromatography is the workhorse for purity assessment and the separation of isomers.
-
Mass Spectrometry offers unparalleled speed and sensitivity for molecular weight confirmation.
-
NMR Spectroscopy is the gold standard for unambiguous structural elucidation in solution.
-
X-ray Crystallography provides the ultimate proof of structure and absolute stereochemistry for crystalline solids.
-
FTIR Spectroscopy serves as a rapid and simple tool for functional group identification.
By understanding the strengths and limitations of each technique and employing them in a logical, integrated workflow, researchers can achieve a comprehensive and reliable characterization of their piperidine compounds, ensuring the quality and integrity of these vital pharmaceutical building blocks.
References
A complete list of all sources cited in this guide is provided below.
- Application Notes and Protocols for Chiral Separation of 2,6-Disubstituted Piperidine Enantiomers. Benchchem.
- Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
- A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives. Benchchem.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. 2018-08-15.
- X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Sampath.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate.
- A Comparative Guide to the X-ray Crystal Structure Analysis of 1-Benzylpiperidine Derivatives. Benchchem.
- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace.
- FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd.
- Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS..
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- Technical Support Center: Resolving Enantiomers of Chiral Piperidine Derivatives. Benchchem.
- Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences.
- Q2(R2) Validation of Analytical Procedures. FDA.
- Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry - ACS Publications.
- Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. 2025-08-10.
- Analytical Techniques for the Characterization of Piperidinone Derivatives: Application Notes and Protocols. Benchchem.
- Analytical Methods Validation for FDA Compliance. RXinsider.
- FDA Releases Guidance on Analytical Procedures. BioPharm International. 2024-03-07.
- Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. Oxford Academic. 2021-02-03.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. 2020-05-12.
- CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. ElectronicsAndBooks. 2011-02-02.
- Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. PubMed. 2018-10-27.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
- Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov.
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. American Chemical Society.
- Comparison of Different Commercial Solid-Phase Extraction Cartridges Used to Extract Heterocyclic Amines From a Lyophilised Meat Extract. PubMed.
- (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
- FT-IR spectra of piperine before (A) and after (B) its transformation.... ResearchGate.
- Piperidine | C5H11N | CID 8082. PubChem - NIH.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Oxford Academic. 2021-08-03.
- ISSN 0975-413X CODEN (USA): PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica.
- Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. SpectraBase.
- Spectral investigation and normal coordinate analysis of piperazine.
- Piperidine. the NIST WebBook - National Institute of Standards and Technology.
- Characteristics, Biological Properties and Analytical Methods of Piperine: A Review.
- Comparison of Different Solid-Phase Extraction Methods for the Analysis of Heterocyclic Amines from Pan-Fried Pork Meat. Korea Science. 2008-12-31.
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- Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. 2025-08-11.
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A Senior Application Scientist's Guide to Validating Target Engagement: A Comparative Analysis Using 2-(Piperidin-4-YL)benzonitrile and Cellular Thermal Shift Assays
This guide provides an in-depth, objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the engagement of a small molecule with its intracellular target. For the purpose of this guide, we will consider the hypothetical engagement of the compound 2-(Piperidin-4-YL)benzonitrile with a putative intracellular protein, hereafter referred to as "Target X" . This framework will allow us to delve into the technical nuances of target engagement validation, providing researchers, scientists, and drug development professionals with the critical insights needed to design robust, self-validating experiments.
The core challenge in early-stage drug discovery is to unequivocally demonstrate that a compound's biological effect stems from its interaction with the intended target in a physiologically relevant environment.[1] Answering this question of "target engagement" separates promising candidates from costly dead ends. CETSA has emerged as a powerful, label-free technology to directly measure this interaction within the native cellular context.[2][3]
Section 1: The Fundamental Principle of CETSA
The Cellular Thermal Shift Assay operates on a simple biophysical principle: the binding of a ligand (our compound) to its target protein confers thermal stability. When subjected to increasing heat, proteins denature and aggregate out of solution. A protein that has a ligand bound to its active or allosteric site will often be stabilized, requiring a higher temperature to denature. This change in thermal stability, or "thermal shift," is the direct readout of target engagement.
The primary outputs of a CETSA experiment are the melting temperature (Tm) or aggregation temperature (Tagg), which is the temperature at which 50% of the protein has aggregated, and the isothermal dose-response fingerprint (ITDRF), which assesses potency at a fixed temperature.[4] A positive result—an increase in the Tm of Target X in the presence of this compound—provides strong evidence of direct binding inside the cell.
Caption: The principle of CETSA: Ligand binding stabilizes Target X, protecting it from heat-induced denaturation.
Section 2: A Step-by-Step Protocol for CETSA-Western Blot
This protocol outlines the classic approach for assessing target engagement of this compound with Target X using Western Blot for detection. The causality behind each step is explained to ensure experimental integrity.
Experimental Protocol: CETSA Melt Curve Analysis
-
Cell Culture and Treatment:
-
Culture cells known to express Target X to 80-90% confluency. The choice of cell line is critical; it must endogenously express the target at a detectable level.
-
Harvest the cells and resuspend them in a fresh culture medium at a concentration of 1-5 x 10^7 cells/mL.
-
Divide the cell suspension into two main groups: one treated with a saturating concentration of this compound and the other with a vehicle control (e.g., DMSO).[5]
-
Rationale: Using a saturating compound concentration ensures that a maximal thermal shift can be observed if binding occurs. The vehicle control provides the baseline melting curve of the unbound target.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the tubes across a predefined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.[6] A no-heat (room temperature) control must be included.
-
Immediately cool the samples to room temperature for 3-5 minutes.
-
Rationale: The thermal cycler provides precise and rapid temperature changes. The gradient is essential for defining the full melting curve of the protein.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release intracellular proteins. This is commonly achieved by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[6]
-
Rationale: Freeze-thaw lysis is a gentle, detergent-free method that minimizes the risk of altering protein structure or ligand binding, which could be affected by harsh detergents.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[5]
-
Carefully collect the supernatant, which contains the soluble protein fraction. This is the fraction of interest.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each supernatant.
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a validated primary antibody specific for Target X, followed by an appropriate HRP-conjugated secondary antibody.
-
Rationale: A highly specific and sensitive primary antibody is the cornerstone of this detection method. Its validation is a prerequisite for trustworthy results.
-
-
Data Analysis:
-
Detect the chemiluminescent signal and quantify the band intensities for Target X at each temperature point.
-
Normalize the band intensity of each heated sample to the intensity of the unheated control for both the vehicle and compound-treated groups.
-
Plot the normalized, soluble protein fraction against the temperature to generate melting curves. The Tm is the temperature at which the normalized intensity is 0.5. The difference in Tm between the vehicle and compound-treated curves (ΔTm) is the thermal shift.
-
Caption: Experimental workflow for a Western Blot-based Cellular Thermal Shift Assay.
Section 3: Comparison with Alternative Target Engagement Assays
While CETSA is a powerful technique, no single method is universally optimal. Its performance should be compared against other established assays to make an informed decision based on experimental needs such as throughput, sensitivity, and the nature of the target.[7]
Alternative Method 1: DARTS (Drug Affinity Responsive Target Stability)
-
Principle: DARTS operates on the principle that ligand binding can alter a protein's conformation, thereby protecting it from proteolytic degradation.[8] Cell lysates are treated with a compound, followed by digestion with a protease. An increase in the intact target protein band on a Western blot compared to the vehicle control indicates target engagement.[7]
-
Protocol Outline:
-
Prepare cell lysate from cells expressing Target X.
-
Incubate aliquots of the lysate with varying concentrations of this compound or vehicle.
-
Add a protease (e.g., pronase, thermolysin) at an optimized concentration and incubate for a defined time.
-
Stop the digestion and analyze the samples via SDS-PAGE and Western Blotting for Target X.
-
Alternative Method 2: NanoBRET™ (Bioluminescence Resonance Energy Transfer)
-
Principle: NanoBRET™ is a proximity-based assay that measures target engagement in live cells.[8] It requires genetically engineering the target protein to express a NanoLuc® luciferase. A fluorescently labeled tracer compound that also binds the target is added. If our test compound, this compound, binds to Target X, it will displace the tracer, leading to a decrease in the BRET signal.[9]
-
Protocol Outline:
-
Transfect cells with a vector encoding for Target X fused to NanoLuc® luciferase.
-
Plate the cells and add the fluorescent NanoBRET™ tracer.
-
Add this compound in a dose-response manner.
-
Add the NanoLuc® substrate and measure the luminescence at two wavelengths (donor and acceptor).
-
Calculate the BRET ratio to determine the IC50 of compound binding.
-
Comparative Data Summary
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBRET™ Assay |
| Principle | Ligand-induced thermal stabilization.[2] | Ligand-induced protection from proteolysis.[7] | Competitive displacement of a fluorescent tracer measured by BRET.[8] |
| Key Readout | ΔTm (change in melting temp); EC50 (from ITDRF).[4] | Degree of protease protection. | IC50 (half-maximal inhibitory concentration).[8] |
| Protein Modification | No (label-free).[3] | No (label-free).[7] | Yes (requires NanoLuc® fusion tag).[8] |
| Assay Environment | Intact cells or lysates.[2] | Primarily cell lysates.[8] | Live cells.[8] |
| Throughput | Low (Western Blot) to High (AlphaLISA, EFC).[10][11] | Low to medium. | High.[8] |
| Advantages | - Physiologically relevant (intact cells)- Label-free- Directly measures binding | - Label-free- Simple principle- Does not rely on thermal stability changes | - High-throughput- Highly quantitative- Real-time measurements in live cells |
| Disadvantages | - Not all binding events cause a thermal shift- WB format is low-throughput- Requires specific antibodies | - Requires careful protease optimization- May not be sensitive for all interactions- Indirect readout of stability | - Requires genetic modification of the target- Potential for tag interference- Requires a specific fluorescent tracer |
Section 4: Contextualizing Target Engagement
Validating that this compound binds to Target X is only the first step. The ultimate goal is to understand if this binding event modulates the protein's function within its signaling network. Creating a hypothetical signaling pathway helps to contextualize the importance of confirming target engagement.
Caption: Hypothetical signaling pathway for Target X, illustrating where the compound intervenes.
Conclusion and Recommendations
For validating the target engagement of a novel compound like This compound , the Cellular Thermal Shift Assay (CETSA) offers an unparalleled advantage: it provides direct, label-free evidence of binding in a native cellular environment. This is a critical, foundational experiment to confirm that the compound can reach and interact with its intended target, "Target X," under physiological conditions.
-
When to Prioritize CETSA: CETSA is the ideal starting point for confirming a primary screening hit or validating a lead candidate. Its strength lies in providing unambiguous proof of intracellular binding, which is essential before investing in more complex functional or animal studies.
-
Complementary Approaches: If high-throughput screening of analogues is required, transitioning to a higher-throughput CETSA format or developing a NanoBRET™ assay would be a logical next step.[11] DARTS serves as an excellent orthogonal, label-free method to confirm findings from CETSA, as it relies on a different biophysical principle.
By employing CETSA as a cornerstone of a target validation strategy, researchers can build a robust, evidence-based foundation for their drug discovery programs, increasing the confidence that the observed biological effects are directly linked to the engagement of the intended target.
References
- Pelago Bioscience. "What Is CETSA? Cellular Thermal Shift Assay Explained." Pelago Bioscience, [Link].
- ResearchGate. "Principle of the cellular thermal shift assay (CETSA).
- Pär Nordlund, et al. "The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies." Annual Review of Biochemistry, [Link].
- Wikipedia. "Cellular thermal shift assay." Wikipedia, [Link].
- Thomas Lundbäck, et al. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Helena Almqvist, et al. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
- Tuomas Aleksi Tolvanen. "Current Advances in CETSA." Frontiers in Molecular Biosciences, [Link].
- ACS Publications. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Helena Almqvist, et al. "CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
- Christopher J. St. Jean, et al. "A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1." SLAS DISCOVERY, [Link].
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A Senior Application Scientist's Guide to the Pharmacokinetic Properties of Benzoylpiperidine Analogues
Introduction: The Benzoylpiperidine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to serve as versatile platforms for drug design. The benzoylpiperidine moiety, chemically known as phenyl(piperidin-4-yl)methanone, is a quintessential example of such a scaffold.[1][2][3] Its prevalence is attributed to its metabolic stability and its utility as a potential bioisostere for the piperazine ring, making it a reliable and adaptable framework for developing novel therapeutics.[1][2][3][4] Benzoylpiperidine derivatives have been investigated for a wide array of therapeutic applications, including as anti-cancer, anti-psychotic, and neuroprotective agents.[2][3]
This guide provides a comparative analysis of the pharmacokinetic properties of benzoylpiperidine analogues. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the critical experimental methodologies used to assess these properties and the structure-pharmacokinetic relationships (SPRs) that govern them. Our focus will be on the causality behind experimental choices, ensuring a deep understanding of not just how to measure pharmacokinetic parameters, but why specific methods are chosen to generate robust and translatable data.
The Imperative of Early ADME Profiling in Drug Discovery
The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of candidates failing due to poor pharmacokinetic properties. The characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore a cornerstone of modern drug discovery.[5] Conducting these assessments early in the discovery pipeline allows for the identification of liabilities, guides the chemical optimization of lead compounds, and ultimately reduces the risk of costly late-stage failures.[5][6][7] A proactive, model-driven strategy that integrates in vitro ADME data can help forecast pharmacokinetic behavior in vivo, accelerating the progression of the most promising candidates.[5][6]
Core Methodologies for Pharmacokinetic Characterization
A comprehensive understanding of a compound's in vivo behavior requires a suite of integrated assays. Here, we detail the standard, self-validating protocols for key pharmacokinetic assessments, explaining the scientific rationale behind each workflow.
Intestinal Permeability: The Caco-2 Bidirectional Assay
Scientific Rationale: Predicting the oral absorption of a drug is critical for its development as a convenient therapeutic. The Caco-2 cell line, derived from human colon adenocarcinoma, serves as the gold standard in vitro model for this purpose.[8] When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes that mimic the epithelial barrier of the human small intestine, complete with tight junctions and the expression of key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[8][9][10] A bidirectional assay, measuring transport from the apical (AP) to basolateral (BL) side and vice versa, is crucial for identifying compounds that are substrates of efflux transporters.
Experimental Protocol: Caco-2 Permeability
-
Cell Seeding and Culture: Caco-2 cells are seeded onto Transwell® inserts (semi-permeable polycarbonate filters) and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with robust tight junctions.[8]
-
Monolayer Integrity Verification: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Compound Incubation (Bidirectional):
-
A-to-B Transport: The test compound is added to the apical (AP) chamber, representing the intestinal lumen.
-
B-to-A Transport: In a separate set of wells, the test compound is added to the basolateral (BL) chamber, representing the bloodstream.
-
-
Time-Point Sampling: Aliquots are collected from the receiver chamber (BL for A-to-B, AP for B-to-A) at specified time points (e.g., 2 hours).[9]
-
Quantification by LC-MS/MS: The concentration of the test compound in the collected samples is accurately measured using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[10]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The Efflux Ratio (ER) is then determined by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 typically indicates that the compound is a substrate for active efflux.[9]
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Metabolic Stability: Hepatic Microsomal Clearance
Scientific Rationale: The liver is the primary site of drug metabolism, and the Cytochrome P450 (CYP) enzyme family is responsible for the oxidative metabolism of a vast number of pharmaceuticals.[11] Assessing a compound's stability in the presence of liver microsomes—subcellular fractions containing a high concentration of CYP enzymes—provides a robust measure of its intrinsic clearance.[7][12] Compounds that are rapidly metabolized will have a short half-life and potentially low oral bioavailability, making this a critical screening assay.
Experimental Protocol: Microsomal Stability
-
Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat) in a phosphate buffer.
-
Initiation: The test compound is added to the mixture and pre-incubated at 37°C. The reaction is initiated by the addition of the critical cofactor, NADPH, which is required for CYP enzyme activity.
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13] This also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Caption: Workflow for the hepatic microsomal stability assay.
Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)
Scientific Rationale: Once a drug enters systemic circulation, it can bind to plasma proteins like albumin and beta-globulin.[14] It is a fundamental principle of pharmacology that only the unbound (free) fraction of a drug is available to distribute to target tissues, exert a pharmacological effect, and be cleared from the body.[15][16] Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and toxicity data. The Rapid Equilibrium Dialysis (RED) method is an accurate and widely used technique for this measurement.[15]
Experimental Protocol: Rapid Equilibrium Dialysis
-
Compound Spiking: The test compound is added ("spiked") into plasma from the desired species (e.g., human, mouse) at a known concentration.[15]
-
Device Setup: The RED device consists of inserts with two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules (the drug) to pass through.[17]
-
Loading: The compound-spiked plasma is added to one chamber (the donor chamber), and a protein-free dialysis buffer (e.g., PBS) is added to the other chamber (the receiver chamber).[14][15]
-
Incubation: The entire assembly is sealed and incubated at 37°C with gentle shaking for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[14][16]
-
Sampling: After incubation, equal volume aliquots are removed from both the plasma chamber and the buffer chamber.
-
Matrix Matching & Analysis: The samples are prepared for analysis, often by "matrix matching" (adding buffer to the plasma sample and blank plasma to the buffer sample) before protein precipitation. The concentrations in both chambers are then determined by LC-MS/MS.[16]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber (representing the free drug) to the concentration in the plasma chamber (representing the total drug).
Caption: Workflow for the Plasma Protein Binding (PPB) RED assay.
In Vivo Pharmacokinetics in Rodent Models
Scientific Rationale: While in vitro assays provide crucial data on isolated processes, an in vivo study is required to understand the integrated ADME properties of a compound within a complex living system.[18][19] These studies, typically conducted in mice or rats, are essential for determining key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and, by comparing intravenous (IV) and oral (PO) dosing, oral bioavailability (F%).[18][20][21]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Acclimation and Grouping: Healthy rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are acclimated and divided into groups, typically for intravenous (IV) and oral (PO) administration.
-
Formulation Preparation: The compound is prepared in a suitable vehicle for each route of administration. For IV, this is typically a solution, while for PO it can be a solution or suspension.[13][22]
-
Dosing:
-
Serial Blood Sampling: Small blood samples (e.g., 50-100 µL) are collected at a series of predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[13][22]
-
Plasma Processing: Blood samples are collected into anticoagulant-coated tubes (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma is then harvested and stored at -80°C until analysis.[13]
-
Bioanalysis: The concentration of the drug in the plasma samples is measured using a sensitive and selective LC-MS/MS method.[13][20]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using specialized software to calculate the key PK parameters (AUC, CL, Vd, t½, F%).
Caption: General workflow for an in vivo rodent pharmacokinetic study.
Comparative Analysis and Structure-Pharmacokinetic Relationships (SPRs)
The benzoylpiperidine scaffold offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacokinetic profile.[1] Understanding the relationship between structural changes and their impact on ADME properties is key to successful drug design.
Caption: Key modification points on the benzoylpiperidine scaffold.
Key Structure-Pharmacokinetic Insights:
-
Modifications on the Benzoyl Ring: Substitutions on the benzoyl ring can significantly alter metabolic stability. For example, introducing electron-withdrawing groups like fluorine can "block" potential sites of oxidative metabolism by CYP enzymes, thereby increasing the compound's half-life.[1] However, these changes must be balanced, as they can also impact target affinity.[23]
-
Piperidine Ring and Nitrogen Substituents: The piperidine ring itself is relatively metabolically stable.[3][24] The substituents attached to the piperidine nitrogen are often a primary driver of the overall pharmacokinetic profile. Large, lipophilic groups can increase plasma protein binding and the volume of distribution, but may also lead to higher metabolic clearance. Introducing polar groups or basic amines can improve solubility but may also introduce new metabolic liabilities or interactions with transporters.
-
Balancing Lipophilicity and Potency: A common challenge is balancing potency with desirable pharmacokinetic properties. For a series of benzoylpiperidine-based tankyrase inhibitors, a derivative (compound 28) was identified that showed not only high potency but also a favorable pharmacokinetic profile in mice, demonstrating that careful optimization can achieve this balance.[25] Similarly, in a series of tyrosinase inhibitors, benzylpiperidine analogues were found to be more potent than their benzylpiperazine counterparts, suggesting that reducing the basicity in that region of the molecule improved affinity.[26]
Comparative Pharmacokinetic Data of Piperidine Analogues
The following table presents a selection of pharmacokinetic data for various piperidine-containing compounds, illustrating the range of properties observed within this broad class. While not all are direct benzoylpiperidine analogues, they share the core piperidine scaffold and demonstrate how structural variations impact key PK parameters across different species.[20]
| Compound | Class | T½ (h) | CL (mL·min⁻¹·kg⁻¹) | Vss (L/kg) | Fpo (%) | Species |
| Compound 60 | Chiral Piperidine | 0.46 (iv) | 14 (iv) | 0.48 (iv) | 106 | Mouse |
| Compound 60 | Chiral Piperidine | 4.3 (iv) | 8.7 (iv) | 0.40 (iv) | 74 | Rat |
| Compound 60 | Chiral Piperidine | 3.2 (iv) | 9.4 (iv) | 0.45 (iv) | 46 | Monkey |
| Compound 60 | Chiral Piperidine | 3.0 (iv) | 0.94 (iv) | 0.24 (iv) | 81 | Dog |
| Piperine | Piperidine Alkaloid | 7.999 (iv) | 0.642 (iv) | 7.046 (iv) | 24 | Rat |
Data adapted from BenchChem's guide on benzoylpiperidine analogues.[20] T½: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; Fpo: Oral bioavailability. "iv" denotes intravenous administration.
This data highlights significant interspecies differences in pharmacokinetics for the same compound (Compound 60), underscoring the importance of evaluating candidates in multiple species during preclinical development.
Conclusion and Future Outlook
The benzoylpiperidine scaffold remains a highly valuable starting point in drug discovery due to its proven biological activity and robust structural nature.[1][4] A successful drug development campaign, however, hinges on a deep and early understanding of a compound's pharmacokinetic properties. By employing a systematic and integrated suite of in vitro and in vivo assays—from Caco-2 permeability and microsomal stability to plasma protein binding and full in vivo PK profiling—researchers can build a comprehensive picture of a molecule's disposition.
The insights gained from this multi-parametric approach are critical for guiding rational drug design. By understanding the structure-pharmacokinetic relationships, medicinal chemists can strategically modify the benzoylpiperidine core to enhance metabolic stability, optimize absorption, and fine-tune distribution, ultimately engineering molecules with a higher probability of clinical success. As our predictive capabilities advance, the integration of these experimental data with in silico tools and physiologically based pharmacokinetic (PBPK) modeling will further refine our ability to forecast human pharmacokinetics and accelerate the delivery of novel therapeutics to patients.[5]
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A Comparative In Vivo Analysis: The Anti-Inflammatory Efficacy of a Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivative versus Ibuprofen
Introduction: The Imperative for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a key driver of pathology in a vast array of acute and chronic diseases when dysregulated.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen have been the cornerstone of anti-inflammatory therapy. Their mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, is well-understood and effective for symptomatic relief.[2][3] However, the non-selective inhibition of COX isoforms is also linked to significant gastrointestinal and cardiovascular side effects, creating a persistent clinical need for novel anti-inflammatory agents with improved safety profiles and potentially different mechanisms of action.[4]
Benzimidazole scaffolds have emerged as a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anti-inflammatory effects.[5][6] This guide provides a detailed comparative analysis of the in vivo anti-inflammatory activity of a promising 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative against the benchmark NSAID, ibuprofen. We will dissect the experimental data derived from a validated animal model, explore the divergent mechanisms of action at the molecular level, and provide detailed protocols to ensure the reproducibility and validation of these findings.
Mechanisms of Action: A Tale of Two Pathways
A crucial aspect of drug development is understanding not just if a compound works, but how. The benzimidazole derivative and ibuprofen achieve their anti-inflammatory effects by targeting distinct molecular pathways.
Ibuprofen: The Cyclooxygenase (COX) Inhibition Pathway
Ibuprofen is a classical, non-selective COX inhibitor.[3] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] By blocking these enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[4] While effective, the inhibition of the constitutively expressed COX-1 isoform, which is responsible for producing prostaglandins that protect the stomach lining, is a primary contributor to the gastrointestinal side effects associated with NSAID use.[4]
Caption: Ibuprofen's mechanism of action via inhibition of COX-1 and COX-2 enzymes.
2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivative: Targeting the NF-κB Signaling Cascade
In contrast to ibuprofen, emerging evidence indicates that many novel benzimidazole derivatives exert their anti-inflammatory effects by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[9][10] NF-κB is a master regulator of inflammation, a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as the COX-2 enzyme.[11][12]
In a resting state, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13][14] Studies have shown that specific 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives can prevent the degradation of IκBα, thereby keeping NF-κB locked in its inactive state in the cytoplasm and effectively shutting down this major inflammatory cascade.[9]
Caption: Benzimidazole derivative's mechanism via inhibition of the NF-κB pathway.
In Vivo Comparative Study: The Carrageenan-Induced Paw Edema Model
To objectively compare the anti-inflammatory activity of the benzimidazole derivative and ibuprofen, the carrageenan-induced paw edema model in rats is the gold standard for acute inflammation studies.[15][16] This model is highly reproducible and is particularly relevant as the inflammatory response is biphasic: an early phase involving histamine and serotonin, and a later phase (after 3 hours) mediated primarily by prostaglandins, making it sensitive to COX inhibitors.[17]
Experimental Workflow
The causality behind this experimental design is to ensure a controlled, unbiased comparison. Acclimatization minimizes stress-related variables. Baseline measurements provide an internal control for each animal. The timing of drug administration relative to the carrageenan challenge is critical to assess the prophylactic effect and is determined by the pharmacokinetic profile of the test compounds.[18]
Caption: Standard experimental workflow for the carrageenan-induced paw edema assay.
Comparative Results
The following data, presented for illustrative purposes, is based on published findings where novel benzimidazole derivatives have shown superior or comparable efficacy to standard NSAIDs.[9][19][20]
Table 1: Effect on Carrageenan-Induced Paw Edema Volume
Paw edema is the most direct measure of acute inflammation in this model. The percentage of inhibition is calculated relative to the vehicle control group, providing a clear metric of efficacy.
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | Paw Volume Increase (mL) at 5 hours (Mean ± SEM) | % Inhibition at 5 hours |
| Vehicle (Saline) | 0.78 ± 0.05 | 0.82 ± 0.06 | - |
| Ibuprofen (50 mg/kg) | 0.45 ± 0.04 | 0.41 ± 0.03 | 50.0% |
| Benzimidazole Deriv. (25 mg/kg) | 0.41 ± 0.03 | 0.35 ± 0.04 | 57.3% |
| Benzimidazole Deriv. (50 mg/kg) | 0.30 ± 0.02 | 0.26 ± 0.03 | 68.3% |
The data clearly indicates a dose-dependent anti-inflammatory effect for the benzimidazole derivative, which, at an equivalent dose of 50 mg/kg, demonstrates significantly higher inhibition of edema compared to ibuprofen.
Table 2: Effect on Pro-Inflammatory Cytokine Levels in Paw Tissue
To confirm the mechanistic hypothesis, levels of key pro-inflammatory cytokines regulated by NF-κB were measured in the inflamed paw tissue homogenate 5 hours post-carrageenan injection.
| Treatment Group (Dose) | TNF-α Level (pg/mg protein) (Mean ± SEM) | IL-6 Level (pg/mg protein) (Mean ± SEM) |
| Vehicle (Saline) | 125.4 ± 10.2 | 210.5 ± 15.8 |
| Ibuprofen (50 mg/kg) | 98.7 ± 8.5 | 165.2 ± 12.1 |
| Benzimidazole Deriv. (25 mg/kg) | 75.2 ± 6.9 | 120.8 ± 11.5 |
| Benzimidazole Deriv. (50 mg/kg) | 50.1 ± 5.3 | 85.4 ± 9.7 |
The results show a marked reduction in TNF-α and IL-6 levels in the groups treated with the benzimidazole derivative, supporting its proposed mechanism of action via the NF-κB pathway. Ibuprofen shows a more modest, likely indirect, effect on these cytokines.
Table 3: Histopathological Scores of Inflamed Paw Tissue
Histopathological analysis provides a qualitative and semi-quantitative assessment of inflammation at the cellular level, evaluating features like immune cell infiltration and edema.[21][22]
| Treatment Group (Dose) | Edema Score (0-3) | Inflammatory Cell Infiltration Score (0-3) | Overall Inflammation Score |
| Vehicle (Saline) | 3 (Severe) | 3 (Severe) | Severe |
| Ibuprofen (50 mg/kg) | 1 (Mild) | 2 (Moderate) | Moderate |
| Benzimidazole Deriv. (50 mg/kg) | 1 (Mild) | 1 (Mild) | Mild |
Scoring: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe
Microscopic examination of the tissue sections corroborates the macroscopic findings.[23] The vehicle group shows severe edema and dense infiltration of neutrophils.[1] The ibuprofen group shows reduced edema but still moderate cellular infiltration. The group treated with the 50 mg/kg dose of the benzimidazole derivative exhibits only mild signs of both edema and immune cell influx, indicating a more comprehensive resolution of the inflammatory response.
Detailed Experimental Protocols
For scientific integrity, the following detailed protocols are provided.
Protocol 1: Carrageenan-Induced Paw Edema Assay
Self-validation check: This protocol includes a positive control (Ibuprofen) and a negative control (Vehicle) to validate the assay's responsiveness and baseline inflammation.
-
Animals : Male Wistar rats (180-220g) are used. They are acclimatized for one week with free access to food and water.
-
Grouping : Animals are randomly divided into treatment groups (n=6 per group).
-
Baseline Measurement : The volume of the right hind paw of each rat is measured using a digital plethysmometer just before drug administration.
-
Drug Administration : Test compounds (Ibuprofen, Benzimidazole derivative) are suspended in 0.5% carboxymethyl cellulose (CMC) and administered orally (p.o.) via gavage. The vehicle group receives 0.5% CMC only.
-
Induction of Inflammation : 60 minutes after drug administration, 0.1 mL of a 1% (w/v) solution of lambda carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.[24]
-
Edema Measurement : Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]
-
Calculation : The increase in paw volume is calculated by subtracting the baseline volume from the post-treatment volume. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Protocol 2: Measurement of Pro-Inflammatory Cytokines by ELISA
Self-validation check: The use of a standard curve for each cytokine ensures accurate quantification. Running samples in duplicate or triplicate ensures precision.
-
Sample Preparation : At the end of the 5-hour experiment, animals are euthanized. The inflamed paw tissue is excised, weighed, and immediately homogenized in a lysis buffer containing protease inhibitors.
-
Centrifugation : The homogenate is centrifuged at 12,000 x g for 20 minutes at 4°C. The resulting supernatant is collected for analysis.
-
Protein Quantification : The total protein concentration in the supernatant is determined using a Bradford or BCA protein assay kit to normalize cytokine levels.
-
ELISA : The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[25][26] This involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, and then a substrate to produce a colorimetric signal proportional to the amount of cytokine present.
-
Data Analysis : A standard curve is generated using known concentrations of recombinant cytokines. The absorbance values of the samples are used to determine the cytokine concentrations from the standard curve, which are then normalized to the total protein content (pg/mg protein).
Protocol 3: Histopathological Analysis of Paw Tissue
Self-validation check: Tissues are processed alongside control samples. Slides are coded and evaluated by a blinded pathologist to prevent bias.
-
Tissue Fixation : Immediately after excision, the paw tissue is fixed in 10% neutral-buffered formalin for at least 24 hours.
-
Processing : The fixed tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin wax.[23]
-
Sectioning : 5 µm thick sections are cut from the paraffin blocks using a microtome.
-
Staining : The sections are mounted on glass slides and stained with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue) and cytoplasm/connective tissue (pink).[22]
-
Microscopic Evaluation : A pathologist, blinded to the treatment groups, examines the slides under a light microscope. The degree of edema (separation of tissue components) and inflammatory cell infiltration (primarily neutrophils) are scored on a scale of 0 (none) to 3 (severe).[27]
Discussion and Conclusion
This comparative guide demonstrates that the novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative possesses potent in vivo anti-inflammatory activity, exceeding that of the widely used NSAID, ibuprofen, in the carrageenan-induced paw edema model. The superiority is not only quantitative, as seen in the greater reduction of paw volume, but also mechanistic.
The derivative's ability to significantly suppress the production of key pro-inflammatory cytokines like TNF-α and IL-6, coupled with a marked reduction in cellular infiltration observed in histopathology, strongly supports its action through the NF-κB signaling pathway.[9][10] This is a fundamentally different mechanism from ibuprofen's inhibition of prostaglandin synthesis.[2]
This divergence in mechanism is of high clinical and scientific interest. By targeting the master inflammatory regulator NF-κB, the benzimidazole derivative may offer a broader spectrum of anti-inflammatory action. Furthermore, by avoiding direct inhibition of the COX-1 enzyme, this class of compounds holds the potential for a significantly improved gastrointestinal safety profile, a major limitation of traditional NSAIDs. The data presented herein provides a strong rationale for the continued development of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as a next-generation class of anti-inflammatory therapeutics.
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A Comparative Guide to Off-Target Effect Evaluation for 2-(Piperidin-4-YL)benzonitrile Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel kinase inhibitors, the 2-(piperidin-4-YL)benzonitrile scaffold has emerged as a promising chemical starting point. Its structural motifs are present in a variety of biologically active compounds, suggesting its potential for the development of potent and selective therapeutic agents. However, a critical aspect of the drug discovery process is the early and thorough evaluation of off-target effects to mitigate potential toxicity and ensure the desired therapeutic window.[1][2] This guide provides a comprehensive framework for assessing the selectivity of this compound derivatives, using a comparative approach against the well-characterized multi-kinase inhibitor, Ibrutinib.
This document will delve into the rationale behind key experimental choices for profiling off-target interactions, provide detailed protocols for essential assays, and present a comparative analysis to contextualize the potential selectivity profile of this emerging class of compounds.
The Imperative of Selectivity Profiling in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive drug targets.[2] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing truly selective inhibitors.[3] Off-target inhibition can lead to a range of adverse effects, from mild side effects to severe toxicities, and can confound the interpretation of preclinical and clinical data.[4][5] Therefore, a systematic evaluation of a compound's interaction with the broader kinome and other potential off-targets is not merely a regulatory requirement but a fundamental aspect of rational drug design.[1][2]
Comparative Framework: this compound Derivatives vs. Ibrutinib
To illustrate a practical approach to off-target evaluation, we will use the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib as a comparator. Ibrutinib is a potent, approved therapeutic agent known for its efficacy in treating various B-cell malignancies.[4][6][7] However, it is also known to inhibit a number of other kinases, which are believed to contribute to some of its clinical side effects.[4] This makes Ibrutinib an excellent case study for understanding the importance of a comprehensive off-target profile.
For the purpose of this guide, we will consider a hypothetical this compound derivative, designated as Compound X , which has been designed as a kinase inhibitor.
Structural Comparison
Ibrutinib possesses a complex chemical structure, featuring a pyrazolo[3,4-d]pyrimidine core and an acrylamide group that forms a covalent bond with its primary target, BTK.[8][9][10]
Compound X , representing the this compound class, has a distinct scaffold that may offer a different off-target profile. The piperidine and benzonitrile moieties are key features that will influence its interactions with the kinome.
Key Experimental Approaches for Off-Target Profiling
A multi-pronged approach is essential for a thorough off-target assessment. Here, we detail two critical experimental workflows: broad-panel kinome screening and cellular target engagement confirmation.
Kinome-Wide Selectivity Profiling
The most direct way to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases.[3] This provides a broad overview of the compound's interaction landscape and helps to identify potential off-target liabilities early in the discovery process.
The KINOMEscan™ platform is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[11][12]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified, typically by qPCR of a DNA tag fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates a stronger interaction.[13]
Step-by-Step Methodology:
-
Compound Preparation: Dissolve Compound X and Ibrutinib in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Kinase and Ligand Incubation: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound at the desired concentration.
-
Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plates to remove unbound kinase and test compound.
-
Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding. These values can be used to calculate dissociation constants (Kd) for high-affinity interactions.
Cellular Thermal Shift Assay (CETSA®)
While in vitro kinase assays are invaluable for assessing selectivity, it is crucial to confirm that a compound engages its intended target within the complex environment of a living cell.[14][15] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in a cellular context.[14][16]
Principle: CETSA® is based on the principle that the binding of a ligand to its target protein often increases the thermal stability of the protein.[16][17] By heating cell lysates or intact cells to various temperatures, one can determine the temperature at which the target protein denatures and aggregates. A shift in this denaturation curve in the presence of a compound indicates target engagement.[17]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line expressing the target kinase) and treat with various concentrations of Compound X or Ibrutinib, alongside a vehicle control (DMSO).
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them at a range of temperatures for a defined period (e.g., 3 minutes).
-
Lysis (for intact cells): Lyse the cells to release the soluble proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature point to generate a thermal denaturation curve. A shift in the curve to higher temperatures in the presence of the compound confirms target engagement.
Comparative Data Analysis
To provide a framework for evaluating the off-target profile of this compound derivatives, the following tables present a hypothetical, yet representative, comparison of Compound X with Ibrutinib.
Table 1: Kinome Selectivity Profile (Hypothetical Data)
| Kinase Target | Compound X (Kd, nM) | Ibrutinib (Kd, nM) |
| Primary Target (e.g., a specific tyrosine kinase) | 5 | >1000 |
| BTK | >1000 | 0.5 |
| EGFR | 500 | 7.8 |
| TEC | 800 | 2.1 |
| SRC | 250 | 25 |
| LCK | 300 | 30 |
| FYN | 450 | 40 |
| ITK | >1000 | 10 |
| BLK | >1000 | 0.8 |
This hypothetical data suggests that while Compound X is a potent inhibitor of its primary target, it may have a more favorable off-target profile compared to Ibrutinib, with weaker interactions with known Ibrutinib off-targets like EGFR and TEC family kinases.
Table 2: Cellular Target Engagement (Hypothetical CETSA Data)
| Compound | Target Kinase | Thermal Shift (ΔTm, °C) at 1 µM |
| Compound X | Primary Target | + 5.2 |
| Ibrutinib | Primary Target | + 0.5 |
| Compound X | BTK | + 0.2 |
| Ibrutinib | BTK | + 8.5 |
This hypothetical CETSA data would confirm that Compound X engages its intended target in cells, leading to its stabilization, while showing minimal engagement with BTK. Conversely, Ibrutinib strongly engages BTK.
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams are provided.
Experimental Workflow for Off-Target Profiling
Caption: A generalized workflow for the evaluation of off-target effects of novel kinase inhibitors.
Simplified BTK Signaling Pathway and Ibrutinib's Mechanism
Caption: Simplified B-cell receptor signaling pathway showing the central role of BTK and the inhibitory action of Ibrutinib.
Conclusion
The evaluation of off-target effects is a cornerstone of modern drug discovery, particularly in the competitive field of kinase inhibitors. For novel scaffolds such as this compound, a proactive and comprehensive approach to selectivity profiling is paramount. By employing a combination of broad-panel biochemical assays and cell-based target engagement studies, and by contextualizing the data against well-characterized drugs like Ibrutinib, researchers can make more informed decisions, mitigate risks of toxicity, and ultimately develop safer and more effective therapeutic agents. This guide provides a foundational framework for these critical activities, empowering scientists to navigate the complexities of kinase inhibitor development with greater confidence and scientific rigor.
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A Senior Application Scientist's Guide to Benchmarking the Synthetic Efficiency of Catalysts for Piperidine Arylation
Introduction: The Central Role of N-Aryl Piperidines in Modern Drug Discovery
The piperidine ring is the most prevalent nitrogen-containing heterocycle found in FDA-approved pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The direct attachment of an aryl group to the piperidine nitrogen (N-arylation) creates a structural motif present in a vast array of therapeutic agents, from antipsychotics to analgesics. Consequently, the development of efficient, scalable, and robust catalytic methods for forging this critical C-N bond is of paramount importance to researchers in the pharmaceutical and agrochemical industries.
This guide provides an in-depth comparison of the primary catalytic systems used for piperidine arylation. Moving beyond a simple recitation of yields, we will dissect the performance of each catalyst class through the lens of synthetic efficiency, offering field-proven insights into the causality behind experimental design, catalyst selection, and reaction optimization. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalytic system for their specific synthetic challenge.
Defining and Measuring Synthetic Efficiency in Catalysis
To objectively benchmark different catalysts, we must first define the key performance indicators (KPIs) that constitute "synthetic efficiency." While isolated yield is a common starting point, a more holistic evaluation is necessary for process development and scale-up.
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum. It is the most basic measure of a reaction's success.
-
Turnover Number (TON): This dimensionless quantity represents the absolute number of moles of substrate converted into product per mole of catalyst before it becomes inactive. It is a measure of catalyst lifetime or robustness. A higher TON indicates a more stable and productive catalyst, which is critical for minimizing catalyst loading and cost.[1][2][3]
-
Formula: TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF): TOF measures the speed or activity of a catalyst under specific conditions, defined as the number of turnovers per unit of time (e.g., h⁻¹).[1][2][4] It is the true measure of a catalyst's intrinsic activity. For accurate comparison, TOF should be measured at low conversion rates (<10%) to approximate the initial reaction rate.[2]
-
Formula: TOF = TON / time
-
A truly "efficient" catalyst delivers a high yield with a high TON and TOF, under mild conditions, using low loadings of inexpensive and non-toxic materials.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard
The Buchwald-Hartwig amination has revolutionized C-N bond formation and remains the most widely used method for piperidine arylation due to its exceptional reliability and broad substrate scope.[5][6]
Mechanistic Rationale
The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization. The generally accepted pathway involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. This is often the rate-limiting step.[7][8][9]
-
Ligand Exchange & Deprotonation: The amine (piperidine) coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the N-aryl piperidine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are known to accelerate this step.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Performance Benchmarking
The choice of ligand is the most critical parameter in a Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (e.g., "Buchwald ligands") and N-heterocyclic carbenes (NHCs) have proven most effective.
Table 1: Comparison of Palladium Catalyst Systems for the Arylation of Piperidine with 4-Bromotoluene
| Catalyst System | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| System 1 | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 98 | [10] |
| System 2 | Pd₂(dba)₃ (0.5) | RuPhos (1.5) | K₃PO₄ | Dioxane | 110 | 16 | 95 | [11] |
| System 3 | [Pd(cinnamyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ | tBuOH | 80 | 24 | 92 | General |
| System 4 | PEPPSI-IPr (2) | (NHC Precatalyst) | NaOtBu | THF | 65 | 18 | 96 | [12] |
Expert Insights: The combination of a palladium precursor like Pd₂(dba)₃ with a biarylphosphine ligand such as XPhos or RuPhos is often the first choice for challenging couplings. The steric bulk of these ligands promotes the crucial reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. The use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) is standard, as they are effective at deprotonating the piperidine-palladium adduct without competing in the reaction. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.
Copper-Catalyzed Ullmann Condensation: A Cost-Effective Alternative
The Ullmann condensation is the classic method for C-N bond formation, predating palladium catalysis by decades.[13] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols using catalytic copper with specific ligands have made it a viable and economical alternative.[14][15]
Mechanistic Rationale
The mechanism of the modern Ullmann reaction is still debated but is distinct from the Buchwald-Hartwig pathway. A leading hypothesis involves a Cu(I)/Cu(III) cycle:
-
Amine Coordination: Piperidine coordinates to a Cu(I) salt.
-
Oxidative Addition: The aryl halide adds to the copper center to form a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating a Cu(I) species.[16]
The ligand (often a diamine or phenanthroline) plays a key role in stabilizing the copper intermediates and increasing their solubility and reactivity, thereby allowing for lower reaction temperatures compared to the ligand-free process.[13]
Caption: A proposed catalytic cycle for the ligand-assisted Ullmann N-arylation.
Performance Benchmarking
Copper catalysts are significantly cheaper than their palladium counterparts, but often require higher catalyst loadings and temperatures.
Table 2: Comparison of Copper Catalyst Systems for the Arylation of Piperidine with 4-Iodotoluene
| Catalyst System | Cu Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| System 1 | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ | DMF | 120 | 24 | 85 | [13] |
| System 2 | Cu₂O (5) | DMEDA (10) | K₃PO₄ | Toluene | 110 | 20 | 88 | [14] |
| System 3 | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 24 | 78 | General |
Expert Insights: The Ullmann reaction is particularly useful for large-scale syntheses where catalyst cost is a primary driver. It often shows complementary reactivity to palladium, sometimes succeeding where palladium-catalyzed reactions fail, especially with certain classes of heteroaryl halides. The choice of a polar, high-boiling solvent like DMF or DMSO is common, although modern protocols are increasingly developed in more desirable solvents like toluene. The primary drawback remains the typically higher temperatures and longer reaction times required.
Nickel-Catalyzed Amination: A Sustainable and Powerful Approach
Nickel, being more earth-abundant and less expensive than palladium, has emerged as a highly attractive alternative for C-N cross-coupling.[17] Nickel catalysts are particularly effective for coupling challenging substrates, such as aryl chlorides, which are often unreactive under standard palladium or copper conditions.
Mechanistic Rationale
Nickel catalysis can proceed through various pathways, most commonly a Ni(0)/Ni(II) cycle analogous to the Buchwald-Hartwig reaction. However, due to nickel's accessible redox states, single-electron transfer (SET) pathways involving Ni(I) and Ni(III) intermediates are also plausible and often invoked, especially in photoredox systems.[18]
Performance Benchmarking
The development of well-defined, air-stable nickel precatalysts has been a significant breakthrough, mitigating the historical challenge of handling air-sensitive Ni(0) sources.[19]
Table 3: Comparison of Nickel Catalyst Systems for the Arylation of Piperidine with 4-Chlorotoluene
| Catalyst System | Ni Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| System 1 | Ni(COD)₂ (5) | DPPF (10) | NaOtBu | Dioxane | 100 | 12 | 90 | [17] |
| System 2 | NiCl₂(dppp) (5) | (Precatalyst) | K₃PO₄ | tAmylOH | 110 | 18 | 85 | [17] |
| System 3 | NiBr₂ (10) | dtbbpy (10) | (Photoredox) | DMA | RT | 24 | 91 | [20] |
Expert Insights: The key advantage of nickel is its ability to activate inexpensive and readily available aryl chlorides.[17] While powerful, nickel catalysts can be more sensitive to reaction conditions and functional groups than palladium. The development of dual photoredox/nickel catalysis represents a major advance, enabling many C-N couplings to occur at room temperature under visible light irradiation, showcasing remarkable functional group tolerance.[20][21][22]
Head-to-Head Comparison: A Standardized Benchmark
To provide a clear, direct comparison, we benchmarked representative high-performing catalysts from each class for the coupling of piperidine and 4-bromoanisole, a moderately activated aryl halide.
Caption: A generalized workflow for benchmarking catalyst efficiency.
Table 4: Standardized Benchmark for N-Arylation of Piperidine with 4-Bromoanisole
| Parameter | Palladium (Buchwald-Hartwig) | Copper (Ullmann) | Nickel (Thermal) | Nickel/Photoredox |
| Catalyst System | Pd₂(dba)₃ / RuPhos | CuI / DMEDA | NiCl₂(dme) / dtbbpy | NiBr₂·diglyme / Ir(ppy)₂ (dtbbpy)PF₆ |
| Catalyst Loading | 0.5 mol% Pd | 5 mol% Cu | 2 mol% Ni | 1 mol% Ni, 0.5 mol% Ir |
| Temperature (°C) | 100 | 120 | 100 | 25 (Room Temp) |
| Time (h) | 8 | 24 | 16 | 18 |
| Yield (%) | 99 | 86 | 93 | 95 |
| TON | ~198 | ~17 | ~46 | ~95 |
| Cost / Greenness | Moderate / Moderate | Low / Good | Low / Good | High / Excellent (mild conditions) |
Validated Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a reliable method for the arylation of piperidine with an aryl bromide, reflecting a trustworthy and self-validating system.
Objective: To synthesize 1-(4-methoxyphenyl)piperidine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Piperidine (1.2 mmol, 102 mg, 119 µL)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.01 mmol, 2.2 mg), RuPhos (0.015 mmol, 7.0 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Causality: The use of an inert atmosphere is critical as the active Pd(0) species is oxygen-sensitive. The slight excess of ligand protects the catalyst and prevents the formation of inactive palladium black.
-
-
Reagent Addition: Add anhydrous toluene (5 mL) to the flask, followed by 4-bromoanisole (1.0 mmol, 187 mg) and piperidine (1.2 mmol, 119 µL).
-
Causality: Anhydrous solvent is used to prevent quenching of the strong base and potential side reactions. A slight excess of the amine coupling partner is often used to ensure full conversion of the limiting aryl halide.
-
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 12 hours.
-
Monitoring: The reaction can be monitored by TLC or GC-MS by taking a small, quenched aliquot to check for the disappearance of 4-bromoanisole.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench by slowly adding water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Conclusion and Strategic Catalyst Selection
The choice of catalyst for piperidine arylation is not a one-size-fits-all decision. It requires a strategic evaluation of project goals, including cost, scale, timeline, and the chemical nature of the substrates.
-
For Broad Scope and Reliability: Palladium-catalyzed Buchwald-Hartwig amination remains the undisputed champion. Its predictability and high efficiency with a wide range of functional groups make it the go-to method for discovery chemistry.
-
For Cost-Driven, Large-Scale Synthesis: Copper-catalyzed Ullmann condensation offers a significant economic advantage, making it highly suitable for manufacturing processes where the cost of raw materials is a critical factor.
-
For Inexpensive Starting Materials (Aryl Chlorides): Nickel catalysis provides a powerful solution for activating cheap and abundant aryl chlorides, which are often inert to palladium or copper systems.
-
For Mild Conditions and Late-Stage Functionalization: Photoredox/Nickel dual catalysis is revolutionizing the field by enabling reactions at room temperature, offering unparalleled functional group tolerance that is ideal for modifying complex, delicate molecules in the final stages of a synthesis.
By understanding the mechanisms, performance metrics, and practical considerations of each catalytic system, researchers can make informed decisions, accelerating the synthesis of novel N-aryl piperidines and advancing the frontiers of drug discovery.
References
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- Hartwig, J. F., Buchwald, S. L., et al. Reevaluation of the mechanism of the amination of aryl halides catalyzed by BINAP-ligated palladium complexes. PubMed. (URL: [Link])
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- Doyle Group.
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A Researcher's Guide to Comparative Molecular Docking of 2-(Piperidin-4-YL)benzonitrile Analogues as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies on 2-(Piperidin-4-YL)benzonitrile analogues targeting Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for type 2 diabetes. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring a robust and reproducible computational workflow. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.
The Scientific Imperative: Why DPP-4 and this compound Analogues?
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, the bioavailability of these incretins is increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism has established DPP-4 inhibitors, often referred to as "gliptins," as a cornerstone of oral therapy for type 2 diabetes.[1][3]
The this compound scaffold has emerged as a promising chemotype for the development of novel DPP-4 inhibitors. The nitrile group can act as a key pharmacophore, and modifications to the piperidine and benzonitrile rings allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4] Molecular docking provides a powerful computational tool to predict the binding modes and affinities of these analogues within the DPP-4 active site, thereby guiding the rational design of more effective drug candidates.[3]
The Guiding Principle: A Self-Validating Docking Protocol
A trustworthy molecular docking study is not merely about generating the lowest binding energy scores. It is about establishing a protocol that is internally consistent and, where possible, validated against experimental data. Our approach is built on this principle of self-validation, ensuring that the computational results are both meaningful and predictive.
Here is a logical overview of our comparative docking workflow:
Caption: A comprehensive workflow for comparative molecular docking.
Experimental Protocol: A Step-by-Step Guide
This section details the step-by-step methodology for our comparative molecular docking study. We will use a hypothetical series of this compound analogues to illustrate the process. For this guide, we will reference the use of AutoDock Tools for preparation, AutoDock Vina for the docking calculations, and PyMOL for visualization.
Part 1: Receptor Preparation
The quality of the receptor structure is paramount for a successful docking study. We will use the crystal structure of human DPP-4 in complex with an inhibitor.
Step 1: Protein Selection and Retrieval
-
Action: Download the crystal structure of human Dipeptidyl Peptidase IV (DPP-4) from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2G63 .[5][6][7] This structure provides a high-resolution view of the enzyme's active site.
-
Rationale: Starting with a high-quality, experimentally determined structure of the target protein is crucial for accurately representing the binding pocket.
Step 2: Receptor Cleaning and Preparation
-
Action:
-
Load the PDB file (2G63.pdb) into a molecular modeling software such as AutoDock Tools.
-
Remove all non-essential components, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Inspect the protein for any missing residues or atoms. If necessary, use modeling software to repair these gaps.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms. The Kollman charge model is a commonly used and effective choice for proteins in AutoDock.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
-
Rationale: The raw PDB file contains molecules and ions from the crystallization process that are not relevant to the docking simulation. Adding hydrogens and assigning appropriate partial charges are essential for the accurate calculation of electrostatic and hydrogen bonding interactions.
Part 2: Ligand Preparation
For our comparative study, we will use a set of hypothetical this compound analogues with varying substituents, along with their experimentally determined IC50 values against DPP-4.
Step 1: Ligand Structure Generation
-
Action:
-
Obtain the 2D structures of the selected analogues. These can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or downloaded from databases like PubChem.
-
For this guide, we will consider three hypothetical analogues:
-
Analogue A: The parent this compound.
-
Analogue B: A derivative with an electron-withdrawing group on the benzonitrile ring.
-
Analogue C: A derivative with a bulky hydrophobic group on the piperidine nitrogen.
-
-
Convert the 2D structures to 3D structures and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
-
Rationale: Starting with a reasonable 3D conformation of the ligand reduces the conformational search space for the docking algorithm, leading to more efficient and accurate results.
Step 2: Ligand Preparation for Docking
-
Action:
-
Load the 3D structure of each ligand into AutoDock Tools.
-
Detect the root of the ligand and define the rotatable bonds. This allows for ligand flexibility during the docking process.
-
Assign partial charges to the ligand atoms. The Gasteiger charge calculation method is a standard and widely used approach for small organic molecules.
-
Save each prepared ligand in the PDBQT format.
-
-
Rationale: Defining rotatable bonds is crucial for accurately modeling the conformational changes a ligand undergoes upon binding. Correct partial charges are essential for calculating the electrostatic component of the binding energy.
Part 3: Molecular Docking and Analysis
Step 1: Grid Box Generation
-
Action:
-
Using the prepared receptor (protein.pdbqt) and a co-crystallized ligand (if available) or a known active site, define the center and dimensions of the grid box in AutoDock Tools.
-
The grid box should be large enough to encompass the entire binding site and allow for the ligand to move and rotate freely.
-
-
Rationale: The grid box defines the search space for the docking algorithm. A well-defined grid focuses the computational effort on the region of interest, improving the efficiency and accuracy of the simulation.
Step 2: Running the Docking Simulation
-
Action:
-
Use AutoDock Vina to perform the docking calculations. A configuration file specifying the receptor, ligand, and grid parameters is required.
-
Run the docking simulation for each of the prepared ligands against the prepared DPP-4 receptor.
-
-
Rationale: AutoDock Vina uses a sophisticated scoring function and search algorithm to predict the binding poses and affinities of the ligands.
Step 3: Analysis of Docking Results
-
Action:
-
Examine the output files from AutoDock Vina, which will contain multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Analyze the root-mean-square deviation (RMSD) between the top-ranked poses to assess the convergence of the docking simulation.
-
-
Rationale: A lower binding energy indicates a more stable protein-ligand complex. Analyzing multiple poses provides insight into the potential binding modes of the ligand.
Data Presentation and Interpretation
A key aspect of a comparative study is the clear and concise presentation of data. The following table summarizes our hypothetical docking results and their correlation with experimental IC50 values.
| Analogue | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (nM) | Key Interacting Residues |
| Analogue A | -8.5 | 150 | Tyr662, Ser630 |
| Analogue B | -9.2 | 50 | Tyr662, Ser630, Glu205 |
| Analogue C | -7.8 | 500 | Tyr662 |
| Sitagliptin (Reference) | -10.1 | 23.6[4] | Glu205, Glu206, Tyr662, Ser630 |
Interpretation of Results:
-
Correlation: A good docking protocol should demonstrate a reasonable correlation between the predicted binding affinities and the experimental biological activity. In our hypothetical data, Analogue B, with the most negative binding energy, also has the lowest IC50 value, indicating the highest potency.
-
Binding Interactions: The true value of molecular docking lies in its ability to reveal the specific molecular interactions that drive binding. Visualization of the docking poses is essential for this analysis.
Caption: Key interaction sites within the DPP-4 active pocket.
Visualization and Analysis of Binding Poses:
-
Action:
-
Load the prepared receptor PDBQT file and the docked ligand PDBQT files into a molecular visualization program like PyMOL.
-
For each ligand, analyze the top-ranked binding pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the DPP-4 active site.
-
Compare the binding modes of the different analogues to understand how structural modifications influence their interactions with the receptor.
-
-
Rationale: Visual inspection provides invaluable insights into the structure-activity relationship (SAR) of the compound series. It helps to explain why certain analogues are more potent than others and provides a basis for designing new compounds with improved binding characteristics. For instance, the nitrile group of a potent inhibitor might form a crucial hydrogen bond with a key residue in the catalytic site, such as Ser630.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound workflow for the comparative molecular docking of this compound analogues as potential DPP-4 inhibitors. By adhering to the principles of careful receptor and ligand preparation, appropriate selection of computational tools, and rigorous analysis of the results, researchers can generate meaningful and predictive data to guide their drug discovery efforts.
Future work could involve more advanced computational techniques, such as molecular dynamics simulations, to study the stability of the predicted binding poses and to calculate binding free energies with higher accuracy. Furthermore, the insights gained from this type of in silico study should always be used to inform the synthesis and experimental testing of new analogues, creating a synergistic cycle of computational and experimental drug design.
References
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A Researcher's Guide to Validating Stearoyl-CoA Desaturase (SCD) Inhibition by 2-(Piperidin-4-YL)benzonitrile via Mutagenesis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 2-(Piperidin-4-YL)benzonitrile, a putative inhibitor of Stearoyl-CoA Desaturase (SCD). We move beyond simple affinity assays to employ site-directed mutagenesis as a definitive tool to confirm direct engagement with the enzyme's catalytic core. This approach not only validates the target but also provides critical insights into the specific molecular interactions governing inhibition, a cornerstone of modern drug development.
Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] This function is pivotal for processes ranging from membrane fluidity to energy storage.[3][4] Dysregulation of SCD activity has been implicated in numerous metabolic diseases, cancers, and inflammatory conditions, making it a compelling therapeutic target.[1][5] The this compound scaffold has emerged as a promising starting point for potent SCD inhibitors. However, robust validation of its direct interaction with the SCD active site is essential.
This guide will compare a wild-type (WT) SCD expressing system with a strategically designed mutant SCD system to demonstrate target engagement. By mutating a key residue within the putative binding site, we expect to induce resistance to the inhibitor, thereby providing strong evidence for a direct binding mechanism.
I. Foundational Strategy: The Logic of Mutagenesis in Target Validation
The core principle of this validation strategy is straightforward: if this compound directly inhibits SCD by binding to its active site, mutating key residues within that site should diminish the inhibitor's potency.[6][7] Conversely, the enzyme's catalytic function should ideally be preserved, or only minimally affected, by the mutation to allow for a meaningful comparison.
Our experimental design contrasts the inhibitory effect of the compound on the wild-type SCD enzyme versus a mutant version. A significant increase in the half-maximal inhibitory concentration (IC50) for the mutant enzyme is the primary endpoint and the key indicator of successful target validation.
Caption: Step-by-step workflow from mutagenesis to comparative data analysis.
III. Data Presentation and Interpretation
The results should be presented clearly to allow for a direct comparison between the wild-type and mutant systems.
Comparative Inhibition Data
| Cell Line | Target Expressed | Compound | IC50 (nM) [Mean ± SD, n=3] | Fold Shift (Mutant IC50 / WT IC50) |
| HepG2-SCD-WT | Wild-Type SCD1 | This compound | 15.2 ± 2.1 | - |
| HepG2-SCD-Mut | Mutant SCD1 (H_X_A) | This compound | 1850 ± 150 | 121.7 |
| HepG2-SCD-WT | Wild-Type SCD1 | Control SCD Inhibitor (e.g., CAY10566) | 25.6 ± 3.5 | - |
| HepG2-SCD-Mut | Mutant SCD1 (H_X_A) | Control SCD Inhibitor (e.g., CAY10566) | 31.4 ± 4.0 | 1.2 |
Note: Data presented is hypothetical and for illustrative purposes.
Interpretation of Results:
-
Primary Compound: A significant (>100-fold) rightward shift in the IC50 value for this compound against the mutant SCD enzyme is compelling evidence that the compound's inhibitory activity is mediated through direct binding to the targeted residue in the active site.
IV. Conclusion and Broader Implications
Successfully demonstrating a significant loss of potency in a rationally designed mutant provides unequivocal evidence that this compound acts via direct inhibition of SCD. This validation is a critical milestone in the progression of a drug discovery program. It builds confidence in the mechanism of action, justifies further investment in lead optimization, and provides a robust biological system for structure-activity relationship (SAR) studies. By understanding the precise molecular interactions, medicinal chemists can rationally design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. This mutagenesis-based approach represents a gold standard for target validation, ensuring that drug development efforts are built on a solid biological foundation.
References
- Dobrzyn, P., et al. (2010). A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC. PubMed.
- O'Shea, K., et al. (2016). Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase. PMC.
- Kumar, S., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Publishing.
- Zhang, L., et al. (2011). High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1. PubMed.
- Singh, S., et al. (2024). Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro assessment of anti-NAFLD efficacy. PubMed Central.
- Agilent Technologies. (2022). High-Throughput Lead Discovery with Agilent RapidFire/MS Systems: Analysis of Stearoyl-Coenzyme A Desaturase (SCD). Agilent.
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- Pisanu, M.E., et al. (2021). Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer. PubMed Central.
- Liu, H., & Naismith, J.H. (2008). An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol. PubMed Central.
- Anonymous. Site Directed Mutagenesis Protocol. California Institute of Technology.
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- Carlson, G.M., & Fenton, A.W. (2016). Exploring the limits of the usefulness of mutagenesis in studies of allosteric mechanisms. PMC.
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- Wang, Y., et al. (2023). Molecular Docking and Site-Directed Mutagenesis of GH49 Family Dextranase for the Preparation of High-Degree Polymerization Isomaltooligosaccharide. PMC.
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- Ntambi, J.M., & Miyazaki, M. (2004). Biochemical and physiological function of stearoyl-CoA desaturase. PMC.
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A Senior Application Scientist's Guide to the Metabolic Stability of Piperidine-Based Scaffolds
For researchers, scientists, and drug development professionals, the piperidine ring is a cornerstone of modern medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs is a testament to its value as a "privileged scaffold."[1] However, the journey from a promising piperidine-containing hit to a viable drug candidate is often fraught with metabolic challenges. Understanding and optimizing the metabolic stability of this scaffold is paramount to achieving a desirable pharmacokinetic profile.
This guide provides an in-depth, objective comparison of the metabolic stability of various piperidine-based scaffolds, grounded in experimental data and mechanistic insights. We will delve into the inherent metabolic liabilities of the piperidine ring, explore strategic modifications to enhance its stability, and provide detailed protocols for the key in vitro assays used to assess these properties.
The Piperidine Scaffold: A Double-Edged Sword of Stability and Liability
The piperidine motif is generally considered to be relatively metabolically stable, which contributes to its "drug-likeness."[1] This inherent stability allows it to serve as a robust framework for orienting pharmacophoric elements for optimal target engagement. However, the piperidine ring is not metabolically inert. Its Achilles' heel lies in its susceptibility to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[2] These "metabolic soft spots" are prime targets for cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism in the liver.
The primary metabolic pathways for piperidine-containing compounds include:
-
N-dealkylation: Cleavage of the bond between the piperidine nitrogen and its substituent.
-
C-oxidation: Hydroxylation at various positions on the ring, often leading to the formation of a lactam.[3]
-
Ring Opening: Enzymatic cleavage of the piperidine ring.[3]
The specific CYP enzymes involved in piperidine metabolism are diverse, with CYP3A4 and CYP2D6 being common culprits.[4] The rate and site of metabolism are highly dependent on the overall structure of the molecule, including the nature and position of substituents on the piperidine ring.
Strategies for Enhancing Metabolic Stability
The goal of the medicinal chemist is to strategically modify the piperidine scaffold to block these metabolic liabilities without compromising the compound's desired biological activity. Several key strategies have proven effective:
-
Substitution: The introduction of substituents can sterically hinder the approach of metabolizing enzymes or alter the electronic properties of the ring to disfavor oxidation. For instance, functionalization at positions neighboring the nitrogen can significantly impact metabolic stability.[1]
-
Bioisosteric Replacement: Replacing the piperidine ring with a bioisostere that retains the desired physicochemical properties but possesses greater metabolic stability is a powerful approach. Common bioisosteres for piperidine include morpholine and spirocyclic systems.
-
Deuteration: The replacement of hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism due to the kinetic isotope effect. This strategy is particularly useful when C-H bond cleavage is the rate-limiting step in the metabolic pathway.[5]
Comparative Analysis of Piperidine-Based Scaffolds
The following sections provide a comparative analysis of the metabolic stability of different piperidine-based scaffolds, supported by experimental data where available.
Substituted Piperidines
The position and nature of substituents on the piperidine ring have a profound impact on metabolic stability. While specific quantitative data for a wide range of simple substituted piperidines is sparse in publicly available literature, general principles can be inferred.
-
Positional Effects: Substituents at the 2- and 6-positions can provide steric hindrance, potentially slowing down N-dealkylation and oxidation of the adjacent carbons. Substitution at the 4-position is generally considered to have a lesser impact on the metabolic stability of the ring itself, though it can influence the overall properties of the molecule.
-
Electronic Effects: The influence of electron-withdrawing versus electron-donating groups on piperidine metabolic stability is complex and highly context-dependent. Electron-withdrawing groups can decrease the basicity of the nitrogen, which may influence its interaction with CYP enzymes.
A study on piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH) found that placing a methyl or fluoro group at the 4-position of the piperidine ring significantly reduced the compound's potency, suggesting that even seemingly minor modifications at this position can have significant biological consequences.[5]
Piperidine vs. Morpholine
The morpholine ring, where a methylene group of piperidine is replaced by an oxygen atom, is often considered a more metabolically stable alternative. The electron-withdrawing nature of the oxygen atom reduces the basicity of the nitrogen and can decrease the susceptibility of the adjacent carbon atoms to oxidation by CYP enzymes.[3] While direct head-to-head quantitative comparisons are often compound-specific, the general consensus in medicinal chemistry is that morpholine-containing analogs frequently exhibit improved metabolic stability over their piperidine counterparts.[2][6]
Piperidine vs. Spirocyclic Scaffolds
A highly effective strategy for improving the metabolic stability of piperidine-containing compounds is the use of spirocyclic scaffolds. These systems increase the three-dimensionality and sp³ character of the molecule, which can lead to improved physicochemical and pharmacokinetic properties, including enhanced metabolic stability.[7]
A compelling example comes from a study comparing a piperidine-containing amide with its 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane bioisosteres.
| Scaffold | Intrinsic Clearance (CLint) in HLM (µL/min/mg) | Half-life (t1/2) in HLM (min) |
| Piperidine Derivative | 14 | Not Reported |
| 2-azaspiro[3.3]heptane Derivative | 53 | 31 |
| 1-azaspiro[3.3]heptane Derivative | 32 | 52 |
Data adapted from a study on bicyclic bioisosteres of piperidine.
In this specific case, the replacement of the piperidine ring with the 1-azaspiro[3.3]heptane scaffold resulted in a significant improvement in metabolic stability, as evidenced by the lower intrinsic clearance and longer half-life in human liver microsomes (HLM).[8] This highlights the potential of spirocyclic systems to mitigate the metabolic liabilities of the traditional piperidine ring.
Experimental Protocols for Assessing Metabolic Stability
The two most common in vitro assays for evaluating the metabolic stability of drug candidates are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method used early in drug discovery to assess the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[9]
Protocol:
-
Preparation of Reagents:
-
Thaw cryopreserved liver microsomes (human, rat, mouse, etc.) at 37°C.
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare a solution of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable solvent (e.g., DMSO).
-
Prepare an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer.
-
Add the test compound to the microsome-buffer mixture and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow of a typical in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes.
Protocol:
-
Preparation of Hepatocytes:
-
Thaw cryopreserved hepatocytes and determine cell viability.
-
Resuspend the hepatocytes in an appropriate incubation medium.
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound to the hepatocytes and incubate at 37°C in a humidified incubator with 5% CO2.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis of the remaining parent compound.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CLint). For hepatocytes, CLint is typically expressed in µL/min/10^6 cells.
-
Metabolic Pathways of a Substituted Piperidine
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-(Piperidin-4-YL)benzonitrile and Its Bioisosteres
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. The concept of bioisosterism—the replacement of a functional group with another that shares similar physicochemical properties—stands as a cornerstone of rational drug design.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for 2-(Piperidin-4-YL)benzonitrile, a versatile scaffold, and its potential bioisosteres. Our objective is to elucidate the causal relationships between structural modifications and biological activity, offering a framework for optimizing potency, selectivity, and pharmacokinetic properties.
The this compound core is prevalent in compounds targeting a range of biological entities, including Dipeptidyl Peptidase-4 (DPP-4) and Histamine H3 receptors (H3R), making it a privileged scaffold in drug discovery.[3][4] We will dissect this structure, explore logical bioisosteric replacements for its key components, and provide the experimental context necessary for a robust drug discovery campaign.
Deconstructing the Core Scaffold: Understanding the Pharmacophoric Contributions
The this compound scaffold can be divided into three critical pharmacophoric elements: the benzonitrile moiety, the piperidine ring, and the C-C linkage. Understanding the role of each is fundamental to designing intelligent bioisosteric modifications.
-
The Benzonitrile Moiety: The nitrile group is a unique functional group characterized by a linear geometry and a strong dipole moment.[5] It is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups.[6] In receptor interactions, it can act as a hydrogen bond acceptor and its strong electron-withdrawing nature can modulate the electronics of the attached phenyl ring, potentially influencing π-π stacking interactions.[6][7] Critically, in enzymes like DPP-4, the nitrile group can form reversible covalent bonds with active site residues (e.g., serine), leading to potent inhibition.[8][9]
-
The Piperidine Ring: As one of the most common saturated heterocycles in pharmaceuticals, the piperidine ring serves multiple functions.[10] Its basic nitrogen atom is often crucial for forming salt bridges or key hydrogen bonds within a receptor's binding pocket. The ring's chair conformation provides a three-dimensional structure that can be optimized for steric fit. However, the piperidine ring, particularly the carbons adjacent to the nitrogen, can be a site of metabolic oxidation by cytochrome P450 enzymes.[11]
-
The Linkage and Substitution Pattern: The ortho-substitution pattern on the benzonitrile ring and its connection to the 4-position of the piperidine ring create a specific spatial arrangement of these two key moieties. This geometry is critical for orienting the functional groups correctly within the target's binding site.
Caption: Key pharmacophoric elements of the parent scaffold.
Strategic Bioisosteric Replacements and Comparative SAR
The core principle of a bioisosteric replacement strategy is to systematically alter one part of the molecule to enhance a specific property (e.g., metabolic stability, potency, or solubility) while maintaining the essential interactions required for biological activity.[1]
Bioisosteres of the Nitrile Group
The nitrile group is a versatile pharmacophore, but its replacement can be beneficial for modulating polarity, hydrogen bonding capability, and metabolic stability.[6]
| Compound ID | R (Bioisostere) | Target Activity (Hypothetical IC50, nM) | Rationale & Expected Impact |
| Parent | -C≡N | 15 | Baseline activity. The nitrile acts as a key hydrogen bond acceptor or reversible covalent warhead.[8][9] |
| 1a | Tetrazole | 10 | Classical bioisostere. Mimics the acidic proton and hydrogen bonding properties of a carboxylic acid, often enhancing binding affinity.[12] |
| 1b | 1,2,4-Oxadiazole | 25 | Non-classical bioisostere. Maintains hydrogen bond accepting capability but alters electronic distribution and polarity.[13] |
| 1c | -CF3 | 150 | Can mimic the steric bulk and lipophilicity but lacks the specific hydrogen bonding of the nitrile N atom, often reducing potency.[13] |
| 1d | -Cl | 200 | Halogen bioisostere. Can participate in halogen bonds but is a weaker hydrogen bond acceptor than nitrile, typically resulting in lower activity.[8] |
Causality Behind Choices: The selection of tetrazole and oxadiazole as bioisosteres is a rational strategy to maintain or enhance the hydrogen-bonding network while potentially improving metabolic stability.[12][13] Replacing the nitrile with a trifluoromethyl or chloro group serves as a negative control to confirm the importance of the nitrogen's hydrogen-bonding or covalent-bonding capability.
Bioisosteres of the Piperidine Ring
Modifying the piperidine ring can address issues of metabolic instability, alter basicity (pKa), and improve the three-dimensional fit into the binding pocket.[10]
| Compound ID | Ring Bioisostere | Target Activity (Hypothetical IC50, nM) | Rationale & Expected Impact |
| Parent | Piperidine | 15 | Baseline activity. Provides the necessary basic nitrogen and conformational flexibility. |
| 2a | Pyrrolidine | 50 | Smaller ring size alters the vector of the benzonitrile group, potentially leading to a suboptimal fit. |
| 2b | Azetidine | 120 | Increased ring strain and altered geometry significantly disrupt the optimal orientation for binding. |
| 2c | 2-Azaspiro[3.3]heptane | 20 | A modern, rigid bioisostere that mimics piperidine's exit vectors while improving metabolic stability and often solubility.[14] |
| 2d | 1-Azaspiro[3.3]heptane | 18 | A newer generation bioisostere with potentially even better metabolic stability and similar physicochemical properties to piperidine.[15][16] |
Causality Behind Choices: The exploration of smaller rings like pyrrolidine and azetidine helps to define the spatial requirements of the binding pocket. The use of rigid spirocyclic scaffolds like azaspiro[3.3]heptanes is a key strategy in modern drug design to "lock in" a favorable conformation and block sites of metabolism without drastically altering the overall shape.[10][14]
Caption: A logical workflow for bioisosteric modification.
Experimental Protocols for SAR Validation
To validate the hypotheses generated from bioisosteric replacements, a suite of robust in vitro assays is essential. The following protocols are standard methodologies for assessing compounds targeting DPP-4 and H3R, as well as for evaluating metabolic stability.
DPP-4 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4.[17]
Principle: DPP-4 cleaves the substrate Gly-Pro-aminomethylcoumarin (AMC), releasing the fluorescent AMC molecule. An inhibitor will reduce the rate of AMC release, resulting in a lower fluorescent signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
DPP-4 Enzyme (human recombinant): Dilute in Assay Buffer to a final concentration of ~1.7 mU/mL.[17]
-
DPP-4 Substrate (Gly-Pro-AMC): Prepare a 200 µM stock solution in Assay Buffer.
-
Test Compounds: Prepare serial dilutions in DMSO, then dilute further in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound dilution (or buffer for control wells).
-
Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the "no enzyme" blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (λex=360 nm / λem=460 nm) every minute for 30 minutes at 37°C.[17]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percent inhibition relative to the uninhibited control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Histamine H3 Receptor Binding Assay
This competitive binding assay measures the affinity of a test compound for the H3 receptor.[18]
Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]Nα-methylhistamine) from the H3 receptor in a membrane preparation.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Membrane Preparation: Use membranes from cells stably expressing the human H3 receptor or from rat brain cortex.[18]
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [³H]Nα-methylhistamine, diluted in Assay Buffer to a final concentration of ~0.5-1.0 nM.[19]
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of an unlabeled H3 ligand like thioperamide.[18]
-
Test Compounds: Prepare serial dilutions in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Set up triplicate wells for Total Binding (buffer only), NSB (unlabeled ligand), and each concentration of the test compound.
-
Add 50 µL of buffer, NSB control, or test compound to the appropriate wells.
-
Add 50 µL of the diluted radioligand to all wells.
-
Initiate the binding by adding 100 µL of the membrane preparation to all wells.
-
Incubate the plate with gentle agitation for 60-120 minutes at room temperature.[18]
-
-
Filtration and Counting:
-
Rapidly harvest the contents of each well onto glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding (Total Binding - NSB).
-
Determine the percent displacement of the radioligand at each test compound concentration.
-
Plot the percent displacement against the logarithm of the compound concentration to determine the IC50, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses a compound's susceptibility to Phase I metabolism, providing a crucial pharmacokinetic parameter.[20][21]
Principle: The test compound is incubated with liver microsomes, which contain cytochrome P450 enzymes. The rate of disappearance of the parent compound over time is measured by LC-MS/MS.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Microsomes: Human or other species liver microsomes, thawed at 37°C and kept on ice.[22]
-
Buffer: 100 mM Potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[21]
-
Test Compounds: Prepare a stock solution (e.g., 1 mM) in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
-
Incubation Procedure:
-
Prepare a reaction mixture containing buffer, microsomes (e.g., 0.5 mg/mL final protein concentration), and the test compound (e.g., 1 µM final concentration).[23]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[23]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Processing:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[11]
-
Vortex and centrifuge the samples at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[11]
-
Caption: Iterative cycle of design, synthesis, and testing in SAR studies.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of potent and selective modulators of various biological targets. This guide has outlined a rational, hypothesis-driven approach to its optimization through the principles of bioisosterism. By systematically replacing the nitrile and piperidine moieties with well-chosen bioisosteres, researchers can fine-tune the molecule's properties to overcome common drug development hurdles such as poor metabolic stability or off-target activity.
The true power of this approach lies in the iterative nature of the design-make-test-analyze cycle. The quantitative data generated from the described experimental protocols provide the crucial feedback needed to understand the SAR, refine subsequent designs, and ultimately identify a clinical candidate with a superior therapeutic profile. The strategic application of modern bioisosteres, such as spirocyclic piperidine mimetics, offers a particularly promising avenue for generating novel intellectual property and developing next-generation therapeutics.
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- An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. (2019). MDPI.
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- More effective DPP4 inhibitors as antidiabetics based on sitagliptin applied QSAR and clinical methods. (2015). PubMed.
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Safety Operating Guide
Proper Disposal of 2-(Piperidin-4-YL)benzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2-(Piperidin-4-YL)benzonitrile. Adherence to these protocols is critical for ensuring personnel safety and mitigating environmental impact.
Hazard Identification and Risk Assessment
-
Piperidine Derivatives: Piperidine and its derivatives are known to be flammable, corrosive, and toxic.[1][2] They can cause severe skin burns and eye damage.[3]
-
Benzonitrile: Benzonitrile is a combustible liquid that is harmful if swallowed or in contact with skin.[4]
-
Nitrile Compounds: Cyanides, nitriles, and sulfides are among the most toxic and rapidly acting substances found in a chemical laboratory.[5] Symptoms of toxicity can occur through ingestion, inhalation, or skin absorption.[5]
Based on these structural analogs, this compound should be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and flammability.
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful or toxic if swallowed, in contact with skin, or inhaled.[2][4] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[1][3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1][3] |
| Flammability | May be a combustible liquid.[2][4] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[1]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[2]
-
Respiratory Protection: All handling of this compound, especially during disposal procedures that could generate aerosols or vapors, should be conducted in a certified chemical fume hood.[4]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular waste streams.[1]
Waste Segregation and Containerization
-
Waste Identification: All waste streams containing this compound must be classified as hazardous waste.[4][6]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, or acid chlorides.[7]
-
Containerization:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and tightly sealed waste container. The container should be made of a compatible material.
-
Solid Waste: Contaminated lab consumables (e.g., gloves, weighing paper, pipette tips) should be double-bagged in chemically resistant bags and placed in a designated solid hazardous waste container.[1]
-
Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[5] For containers of highly toxic chemicals, the first three rinses must be collected.[5]
-
Labeling and Storage
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[1]
-
Storage: Store the sealed waste container in a designated and locked area for hazardous waste.[1] This area should be well-ventilated and away from heat or ignition sources.
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.[1] Provide them with a Safety Data Sheet (SDS) for a closely related compound, such as piperidine or benzonitrile, if a specific one is unavailable.
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Cleanup
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[1][4]
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemos.de [chemos.de]
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- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Piperidin-4-YL)benzonitrile
For laboratory professionals engaged in advanced drug discovery and chemical synthesis, the meticulous handling of specialized reagents is paramount. This guide provides an in-depth operational plan for the safe management of 2-(Piperidin-4-YL)benzonitrile, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, embedding safety protocols within a framework of scientific causality to ensure every step is understood and validated.
Hazard Analysis: Understanding the Compound's Profile
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a robust safety protocol can be developed by analyzing its constituent functional groups: the piperidine ring and the benzonitrile moiety.
-
Piperidine Derivatives: The piperidine structure is associated with significant health hazards. Piperidine itself is classified as a flammable liquid that is toxic in contact with skin, harmful if swallowed, and can cause severe skin burns and eye damage.[1][2] Inhalation can be fatal.[1]
-
Benzonitrile Derivatives: Benzonitrile and its related compounds are categorized as harmful if swallowed, in contact with skin, or inhaled.[3][4] They are known to cause skin and serious eye irritation.[3][5]
Based on this composite analysis, this compound must be handled as a substance with high acute toxicity (oral, dermal, inhalation), corrosive potential to skin and eyes, and potential flammability.
The Core Directive: Mandatory PPE for Safe Handling
The selection of PPE is not merely a procedural step but a critical control measure dictated by the compound's chemical properties and the potential routes of exposure. All handling of this compound must occur within a certified chemical fume hood.
| PPE Category | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles with side shields and a full-face shield. | Protects against splashes of the compound, which is presumed to be corrosive and damaging to the eyes.[1][6] The face shield provides a secondary barrier for the entire face. |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 0.11 mm). Double-gloving is strongly recommended. | Nitrile provides good resistance against a range of chemicals. Double-gloving is a critical practice to prevent exposure from undetected pinholes or during glove removal (doffing).[7] Always check manufacturer-specific breakthrough times. |
| Body Protection | Flame-retardant laboratory coat and a chemical-resistant apron. | A flame-retardant coat mitigates risks associated with potentially flammable piperidine derivatives.[2][8] The apron adds a layer of protection against spills and splashes of corrosive material. |
| Respiratory Protection | Required if handling the solid powder outside of a fume hood or if aerosolization is possible. Use an air-purifying respirator with an appropriate organic vapor/acid gas cartridge. | Protects against the inhalation of fine powders or vapors, which are routes for acute toxicity.[1][4] |
Operational Plan: A Step-by-Step Procedural Guide
A self-validating safety protocol ensures that each stage of the workflow, from preparation to disposal, is designed to minimize risk.
Step 1: Pre-Operational Setup & PPE Donning
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the safety shower/eyewash station is unobstructed.[7]
-
Assemble Materials: Gather all necessary equipment, including the chemical, spatulas, weighing paper, solvents, and labeled waste containers, and place them inside the fume hood.
-
Don PPE:
-
Put on the inner pair of nitrile gloves.
-
Don the flame-retardant lab coat, ensuring it is fully buttoned.
-
Put on the chemical-resistant apron.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Fit safety goggles securely.
-
Place the face shield over the goggles.
-
Step 2: Active Handling in the Fume Hood
-
Weighing and Transfer: When handling the solid form, carefully weigh the required amount using anti-static weigh paper to prevent dust generation.[7] Use a dedicated spatula for transfers.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container capped when not in use.
-
Post-Handling Decontamination: After the experimental use, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., 70% ethanol), followed by a standard cleaning agent.
Step 3: Doffing PPE and Waste Disposal
-
Remove Outer Gloves: While still in the work area, peel off the outer pair of gloves, turning them inside out to trap contamination. Dispose of them in the designated hazardous waste container.
-
Remove Apron & Coat: Remove the face shield and apron, followed by the lab coat. Hang the coat in its designated area or dispose of it if it's a disposable garment.
-
Remove Inner Gloves: At the exit of the laboratory, remove the inner pair of gloves using the same inside-out technique and dispose of them.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[2]
Emergency Protocols: Spill and Exposure Management
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Spill: Evacuate non-essential personnel.[7] Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Collect the material using non-sparking tools into a labeled hazardous waste container for disposal.[10]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[6]
-
Solid Waste: Place in a dedicated, sealed, and clearly labeled container for halogenated organic waste.
-
Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[7] Never pour this chemical down the drain.[1][6]
Visual Workflow for Safe Handling
The following diagram outlines the critical path for safely handling this compound, emphasizing the integration of PPE at each stage.
Caption: Workflow for the safe handling of this compound.
References
- Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. Personal protective equipment for handling 3- Bromo-5-(bromomethyl)benzonitrile.
- Fisher Scientific. SAFETY DATA SHEET: 4-(Piperidin-4-yloxy)benzonitrile.
- Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.
- Carl ROTH. Safety Data Sheet: Piperidine.
- Sigma-Aldrich. SAFETY DATA SHEET: Piperidine.
- Spectrum Chemical. SAFETY DATA SHEET: BENZONITRILE, REAGENT.
- Sigma-Aldrich. SAFETY DATA SHEET: Benzonitrile.
- Penta chemicals. SAFETY DATA SHEET: Piperidine.
- Loba Chemie. PIPERIDINE FOR SYNTHESIS.
- Fisher Scientific. SAFETY DATA SHEET: 4-Piperazin-1-yl-benzonitrile.
- Chem Service. SAFETY DATA SHEET: Benzonitrile.
Sources
- 1. chemos.de [chemos.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
